molecular formula C7H3Cl2N B7724041 2,3-Dichlorobenzonitrile CAS No. 61593-48-4

2,3-Dichlorobenzonitrile

Cat. No.: B7724041
CAS No.: 61593-48-4
M. Wt: 172.01 g/mol
InChI Key: OHDYZVVLNPXKDX-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzonitrile (CAS 6574-97-6) is an organic compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol. This compound is presented as a white to light yellow crystalline solid with a melting point range of 60–65°C and a minimum purity of 98.0%,

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYZVVLNPXKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335881
Record name 2,3-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6574-97-6, 61593-48-4
Record name 2,3-Dichlorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,3-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, dichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobenzonitrile
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Record name 2,3-Dichlorbenzonitril
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Foundational & Exploratory

2,3-Dichlorobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dichlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (2,3-DCBN), a pivotal intermediate in the chemical and pharmaceutical industries. The document details its fundamental molecular and physical properties, including its molecular weight of 172.01 g/mol and chemical formula of C₇H₃Cl₂N.[1][2] We will explore established synthesis methodologies, key industrial and research applications, and validated analytical techniques for its characterization and quality control. Furthermore, this guide addresses critical safety, handling, and toxicological information to ensure its responsible use in a laboratory and manufacturing context. This paper is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed, authoritative resource on this versatile compound.

Introduction

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a nitrile functional group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis. Its importance is underscored by its role as a building block for a range of commercial products, including agrochemicals, pharmaceuticals, and dyes.[2][3][4] The nitrile group (C≡N) is particularly versatile, capable of undergoing hydrolysis, reduction, and other transformations to yield various derivatives such as carboxylic acids, amines, and amides.[4] This guide synthesizes current knowledge to provide a practical and in-depth understanding of this compound for scientific and industrial applications.

Physicochemical Properties

The identity and purity of a chemical intermediate are defined by its physicochemical properties. These parameters are critical for reaction design, process optimization, and safety assessments. This compound is a white to off-white solid at room temperature with a pungent odor.[5] It is insoluble in water but soluble in many common organic solvents like ethanol and acetone.[5]

A summary of its core properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₃Cl₂N[1][2]
Molecular Weight 172.01 g/mol [1][2]
CAS Number 6574-97-6[1]
Appearance White to off-white solid/powder[5][6]
Melting Point 60-64 °C[3]
Boiling Point 267-268 °C[5]
Density 1.399 g/cm³[5]
Flash Point 125 °C[5]
InChI Key OHDYZVVLNPXKDX-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several chemical routes. The selection of a specific pathway is often dictated by factors such as precursor availability, desired purity, scalability, and process economics. Two prominent methods include the dehydration of an oxime intermediate and the catalytic ammoxidation of 2,3-dichlorotoluene.

Laboratory-Scale Synthesis via Oxime Dehydration

A common and reliable laboratory-scale method involves the conversion of 2,3-dichlorobenzaldehyde to its corresponding oxime, followed by dehydration to yield the nitrile. This two-step process is effective for producing high-purity material.

  • Step 1: Oxime Formation. 2,4-dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride.[7] This reaction proceeds via nucleophilic addition to the carbonyl group. A mild base, such as sodium carbonate, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

  • Step 2: Dehydration of the Oxime. The resulting 2,3-dichlorobenzaldehyde oxime is then subjected to dehydration. A solution of the oxime in a suitable solvent like dichloromethane is treated with a dehydrating agent.[3] For instance, adding nonafluorobutanesulfonyl fluoride (n-C₄F₉SO₂F) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) effectively removes water to form the nitrile bond.[3]

  • Step 3: Purification. Following the reaction, volatile components are removed under reduced pressure. The crude product is then purified using silica gel column chromatography, with a solvent system such as petroleum ether and ethyl acetate, to yield the final this compound product with high purity.[3]

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Purification A 2,3-Dichlorobenzaldehyde C 2,3-Dichlorobenzaldehyde Oxime A->C + Base (e.g., Na₂CO₃) B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->C E This compound (Crude) C->E in CH₂Cl₂ D Dehydrating Agent (e.g., n-C₄F₉SO₂F + DBU) D->E F Silica Gel Column Chromatography E->F G Pure this compound F->G Eluent: Pet. Ether/EtOAc

Caption: Laboratory synthesis of this compound.

Industrial-Scale Synthesis via Catalytic Ammoxidation

For large-scale industrial production, catalytic ammoxidation is a more direct and atom-economical route. This method involves the vapor-phase reaction of 2,3-dichlorotoluene with ammonia and air over a specialized catalyst.[4] A patent describes a one-step synthesis using a catalyst such as TiV₀.₆₃Sb₀.₆₅B₀.₃₈O₀.₃₂/SiO₂ in an ebullated bed reactor.[4] This process can achieve a conversion rate of up to 100% with selectivity and yield exceeding 95%, making it highly efficient for commercial manufacturing.[4]

Applications in Research and Industry

This compound is rarely an end-product itself; its value lies in its utility as a versatile intermediate.

  • Pharmaceutical Synthesis: It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] For example, it is an intermediate in the production of the antiepileptic drug lamotrigine.[8] Its structure is also a precursor for developing novel activators of the cystic fibrosis chloride channel, highlighting its role in drug discovery research.

  • Agrochemicals: The compound serves as a key precursor for various herbicides and pesticides.[2][4] The dichloro-substituted phenyl ring is a common feature in many effective agrochemical molecules.

  • Organic Synthesis: In a broader research context, this compound is used as a reactant in a variety of important chemical reactions. These include nucleophilic aromatic fluorination, Suzuki-Miyaura coupling reactions, and reactions with magnesium amides to form carboxamides.[3] A notable study by Sun et al. demonstrates its use in exploring room-temperature nucleophilic aromatic fluorination, an important transformation in medicinal chemistry.

Analytical Methodologies

Accurate analytical methods are essential for quality control during synthesis and for trace analysis in final products or environmental samples.

  • Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. A typical method would involve separation on a capillary column (e.g., RTX-200) followed by mass spectrometry detection.[9] Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level quantification.[9]

  • Liquid Chromatography (LC): For non-volatile derivatives or in-process monitoring, High-Performance Liquid Chromatography (HPLC) is often employed. A validated reverse-phase LC method has been developed for 2,3-dichlorobenzoic acid (a potential impurity or derivative) and its isomers.[8] Such a method typically uses a C18 column with a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like methanol, with detection by UV absorbance at a specific wavelength (e.g., 210 nm).[8]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Toxicological Profile: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][10] It causes skin and eye irritation.[6][10] A significant hazard is that it may be metabolized to cyanide, which can impair cellular respiration and lead to severe health effects, including headache, dizziness, and in serious cases, unconsciousness and death.[6]

  • Exposure Controls and Personal Protection:

    • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[6]

    • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[6]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[11]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[6]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention.

  • Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] Minimize dust generation during handling.[6]

Conclusion

This compound is a chemical of significant industrial and academic interest due to its versatile reactivity and role as a key synthetic intermediate. Its well-defined physicochemical properties, established synthesis routes, and broad applications in pharmaceuticals and agrochemicals make it a cornerstone of modern organic chemistry. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for professionals to handle, utilize, and analyze this compound effectively and safely.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 736567, this compound." PubChem, [Link].

  • Alzchem Group. "this compound." Alzchem, [Link].

  • Nanjing Finechem Holding Co.,Limited. "Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China." High Purity Chemical Expert, [Link].

  • Google Patents. "CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • Cole-Parmer. "Material Safety Data Sheet - this compound." Cole-Parmer, [Link].

  • ResearchGate. "A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers." ResearchGate, [Link].

  • U.S. Environmental Protection Agency. "The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water." EPA, [Link].

  • Google Patents. "CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

Sources

solubility of 2,3-Dichlorobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dichlorobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the theoretical underpinnings of solubility, present established experimental protocols for its determination, and offer field-proven insights into making rational solvent selections. We will delve into the physicochemical properties of this compound, detail the gold-standard Shake-Flask method for solubility measurement, and discuss the critical factors that influence dissolution. All methodologies are presented with an emphasis on causality and experimental integrity, ensuring that the described protocols are self-validating and robust.

Introduction: The Critical Role of Solubility

The efficiency of chemical reactions, the feasibility of purification techniques like crystallization, and the ultimate bioavailability of a drug substance are all critically dependent on solubility. For a compound like this compound, understanding its behavior in various organic solvents is not merely academic; it is a fundamental prerequisite for process optimization, formulation development, and successful synthesis scale-up. An incorrect solvent choice can lead to poor yields, difficult purifications, and wasted resources. This guide serves as a foundational resource for scientists, providing the necessary theoretical and practical knowledge to confidently work with this compound.

Physicochemical Profile of this compound

To predict how a solute will behave, we must first understand its intrinsic properties. The structure of this compound—an aromatic ring substituted with two chlorine atoms and a polar nitrile group—dictates its interactions with solvents. The electron-withdrawing nature of the chlorine and nitrile substituents creates a polar molecule, while the benzene ring provides a significant nonpolar, lipophilic character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃Cl₂N[2]
Molecular Weight 172.01 g/mol [2][3]
Appearance White to off-white crystalline solid/powder[2][4]
Melting Point 60-64 °C (Note: some sources report 48-52 °C)[1][3][5]
Boiling Point 267-268 °C[2]
LogP (octanol-water) 2.83[5]
Water Solubility Insoluble[2]

Note on Water Solubility: While some chemical databases anomalously report miscibility with water[1][5], this is inconsistent with the compound's structure and LogP value. The consensus from safety data sheets and general chemical principles confirms it is insoluble in water.[2] The LogP value of 2.83 indicates a strong preference for lipophilic (non-polar) environments over aqueous ones.

The Science of Solvation: "Like Dissolves Like"

The principle of "like dissolves like" is a useful heuristic, but its scientific basis lies in the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular bonds.

  • For this compound, key interactions include:

    • Dipole-Dipole Forces: The polar nitrile (C≡N) group and C-Cl bonds give the molecule a significant dipole moment, allowing it to interact favorably with polar solvents like acetone and ethanol.[2]

    • Van der Waals Forces (London Dispersion): The aromatic ring provides a large surface area for these nonpolar interactions, which are the primary mechanism for solubility in nonpolar solvents like toluene and hexane.

    • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the nitrogen atom of the nitrile group, but it cannot act as a hydrogen bond donor. This allows for some interaction with protic solvents (like ethanol), but its solubility will be less than that of a molecule that can both donate and accept hydrogen bonds.

Based on this profile, we can predict that this compound will exhibit good solubility in moderately polar to nonpolar organic solvents and poor solubility in highly polar, protic solvents like water.

Quantitative Solubility Determination: An Experimental Protocol

While theoretical principles provide a strong starting point, empirical measurement is the only definitive way to determine solubility. The equilibrium shake-flask method is the most reliable and widely accepted technique for this purpose.[8]

The Shake-Flask Method: A Self-Validating Protocol

This method establishes a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a controlled temperature. The key to its trustworthiness is ensuring that equilibrium has truly been reached and that the solid and liquid phases are cleanly separated before analysis.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess this compound B Add to known volume of solvent in a sealed vial A->B Ensures saturation C Agitate at constant temperature (e.g., 25°C, 24-72h) A->C D Allow solids to settle C->D Reaches thermodynamic equilibrium E Centrifuge vial at high speed D->E F Withdraw aliquot of supernatant using a filter syringe E->F Critical for removing undissolved solids G Dilute aliquot with mobile phase F->G H Analyze via calibrated HPLC-UV or other quantitative method G->H I Calculate concentration (e.g., mg/mL) H->I

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that a saturated solution is formed. For example, add ~20 mg of the solid to 2 mL of the chosen organic solvent.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course study can be run to validate that the measured concentration does not change between, for instance, the 24h and 48h timepoints.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Causality Check: To avoid disturbing the solid pellet and to remove any remaining suspended microparticles, it is imperative to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Safety and Handling Considerations

As a Senior Application Scientist, I must emphasize that procedural excellence is inseparable from safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant to the eyes, skin, and respiratory system.[4][9]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4] When handling the solid powder, use a dust mask (e.g., N95) or work in a ventilated enclosure to prevent inhalation.[3]

  • Handling: All work should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4] Avoid generating dust. In case of a spill, sweep up the material carefully and place it into a suitable container for disposal.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[2]

Conclusion

This guide has established a comprehensive framework for understanding and determining the . By appreciating its physicochemical properties and the underlying principles of solvation, researchers can make educated initial solvent selections. However, for applications in chemical synthesis, process development, and pharmaceutical formulation, these theoretical predictions must be confirmed through rigorous experimental measurement. The detailed shake-flask protocol provided herein offers a robust, self-validating system for generating the reliable, high-quality solubility data necessary for advancing scientific research and development. Always prioritize safety by adhering to the handling and storage guidelines outlined in the material safety data sheet.

References

  • Material Safety Data Sheet - this compound. Cole-Parmer.
  • Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China. Nanjing Finechem Holding Co.,Limited.
  • This compound 6574-97-6. Sigma-Aldrich.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. Pace University.
  • This compound | 6574-97-6. ChemicalBook.
  • This compound 6574-97-6. Sigma-Aldrich.
  • Solubility of organic compounds (video). Khan Academy.
  • 6574-97-6(this compound) Product Description. ChemicalBook.
  • SAFETY DATA SHEET - 2,4-Dichlorobenzonitrile. Fisher Scientific.

Sources

2,3-Dichlorobenzonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting and Boiling Points of 2,3-Dichlorobenzonitrile

Introduction

This compound (CAS No. 6574-97-6), a halogenated aromatic nitrile, serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a nitrile group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The precise characterization of its physical properties is paramount for its effective use in research and manufacturing, ensuring process control, purity assessment, and safety.

This technical guide provides a comprehensive examination of two fundamental physical constants of this compound: its melting point and boiling point. As a compound that is solid at ambient temperature, understanding its transition to the liquid and gaseous phases is essential for researchers, scientists, and drug development professionals. This document will delve into the reported values for these properties, the standard methodologies for their determination, the scientific principles underpinning these measurements, and the necessary safety protocols for handling this compound.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound provides a foundational understanding of its behavior. These values are critical for designing synthetic routes, purification strategies, and appropriate storage conditions.

PropertyValueSource(s)
Molecular Formula C₇H₃Cl₂N[2][3]
Molecular Weight 172.01 g/mol [2][3]
Appearance White powder or solid[4]
Melting Point 48 - 64 °C (range from various sources)[2][5][6][7]
Boiling Point ~253 - 268 °C at 760 mmHg[2][5]
114 °C at 6 mmHg[6]
Density ~1.4 g/cm³[2][5]
Solubility Insoluble in water; Soluble in many organic solvents[2]

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Therefore, accurate melting point determination is a fundamental technique for both identifying a compound and assessing its purity.

Reported Values and Experimental Considerations

Various suppliers and databases report the melting point of this compound within a range of 48 °C to 64 °C.[2][5][6][7] This variation can be attributed to differences in the purity of the samples tested and the specific methodology employed. For instance, a range of 60-64 °C is frequently cited in literature for high-purity samples.[5][6]

Standard Protocol: Capillary Melting Point Determination

The most common and accessible method for determining the melting point in a laboratory setting utilizes a melting point apparatus, such as a Mel-Temp or a Thiele tube. The causality behind this protocol is to ensure uniform and controlled heating of a finely packed sample to visually observe the phase transition accurately.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a tightly packed column of 2-3 mm in height. This ensures efficient heat transfer through the sample.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Rapid Preliminary Measurement: The heating rate is initially set high to quickly determine an approximate melting range. This saves time and establishes the temperature region of interest.

  • Accurate Determination: The procedure is repeated with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point found in the preliminary run.

  • Slow Heating and Observation: The heating rate is then reduced significantly to 1-2 °C per minute. This slow rate is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (e.g., 0.5-1.5 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement prep1 Crush sample to fine powder prep2 Pack capillary tube (2-3 mm) prep1->prep2 measure1 Place capillary in apparatus prep2->measure1 Insert into apparatus measure2 Rapid heating for approximate range measure1->measure2 measure3 Slow heating (1-2°C/min) for accuracy measure2->measure3 measure4 Record T1 (first liquid) and T2 (all liquid) measure3->measure4 report Final Melting Point Range measure4->report Report as T1 - T2 range

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: Characterizing the Liquid-Vapor Transition

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since atmospheric pressure varies with altitude, it is crucial to report the pressure at which a boiling point is measured.

Reported Values and Pressure Dependence

This compound has a high boiling point, with reported values around 267-268 °C at standard atmospheric pressure (760 mmHg).[2] Another source indicates a boiling point of 253.1 °C at the same pressure.[5] Due to the high temperature required, which can risk decomposition of the compound, the boiling point is often determined under reduced pressure. A reported value of 114 °C at a pressure of 6 mmHg demonstrates this principle.[6]

Standard Protocol: Distillation / Reflux Method

For high-boiling point compounds, a distillation or reflux method is appropriate.[8] The reflux method is particularly useful as it requires a smaller amount of material. The principle is to heat the liquid to its boiling point, condense the resulting vapor, and measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Step-by-Step Methodology:

  • Apparatus Setup: A small quantity (e.g., 3-5 mL) of this compound is placed in a round-bottom flask with a few boiling chips or a magnetic stir bar. This is essential to prevent bumping and ensure smooth boiling.

  • Condenser and Thermometer: A condenser is fitted vertically to the flask. A thermometer is suspended in the neck of the flask so that the top of the thermometer bulb is level with the bottom of the side-arm of the condenser. This positioning ensures that the thermometer measures the temperature of the vapor that is distilling, not the superheated liquid.

  • Heating: The flask is heated gently using a heating mantle or an oil bath. The liquid is brought to a steady boil and a reflux ring of condensing vapor is established on the condenser.

  • Temperature Stabilization: The temperature on the thermometer will rise and then stabilize. This constant temperature, where the liquid and vapor phases are in equilibrium, is the boiling point of the liquid at the ambient atmospheric pressure.[8]

  • Data Recording: The stable temperature is recorded along with the barometric pressure. If the determination is done under vacuum, the pressure of the system must be precisely measured and reported.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation setup1 Place sample & boiling chips in flask setup2 Attach vertical condenser setup1->setup2 setup3 Position thermometer correctly setup2->setup3 heat1 Heat gently to a steady boil setup3->heat1 Begin heating heat2 Establish stable reflux ring heat1->heat2 heat3 Observe and wait for stable temperature heat2->heat3 record Final Boiling Point & Pressure heat3->record Record stable temperature & pressure

Caption: Workflow for Boiling Point Determination by Reflux.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it causes skin, eye, and respiratory tract irritation.[4][9]

  • Handling: All manipulations should be performed in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Avoid generating dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

The melting point (approx. 48-64 °C) and boiling point (approx. 267-268 °C at 760 mmHg) are cornerstone physical properties of this compound. Their accurate determination is indispensable for verifying the identity and purity of the material, which is a prerequisite for its successful application in pharmaceutical and chemical synthesis. The methodologies described herein represent standard, validated laboratory practices that provide reliable and reproducible data. Adherence to these protocols, coupled with stringent safety measures, ensures the effective and safe utilization of this important chemical intermediate in a professional research and development setting.

References

  • Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China. High Purity Chemical Expert.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Chemigran Pte Ltd. (n.d.). 2,3-Dichloro benzonitrile.
  • Sigma-Aldrich. (n.d.). This compound 6574-97-6.
  • ChemicalBook. (n.d.). 6574-97-6(this compound) Product Description.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Dichlorobenzyl Cyanide.
  • ChemicalBook. (n.d.). This compound (6574-97-6).
  • Sigma-Aldrich. (n.d.). This compound 6574-97-6 Safety Information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%.
  • ChemicalBook. (n.d.). This compound (6574-97-6) MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dichlorobenzonitrile.
  • Sigma-Aldrich. (n.d.). This compound 6574-97-6 Application.
  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile.
  • Guidechem. (n.d.). 2,4-Dichlorobenzonitrile 6574-98-7.
  • University of Calgary. (n.d.). Melting point determination.
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzonitrile for synthesis 6574-98-7.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • MDPI. (2026, January 7). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.

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Spectroscopic Analysis of 2,3-Dichlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2,3-Dichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in field-proven expertise.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet informative aromatic structure that gives rise to a distinct spectroscopic fingerprint. The strategic placement of two chlorine atoms and a nitrile group on the benzene ring dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.5!"];

Cl1 [label="Cl", pos="-2.5,-1!"]; Cl2 [label="Cl", pos="-1.5,-3.2!"]; CN_C [label="C", pos="0,3!"]; CN_N [label="N", pos="0,4.2!"];

H1 [label="H", pos="1.5,-3.2!"]; H2 [label="H", pos="2.5,-1!"]; H3 [label="H", pos="0,-3!"];

C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6;

C2 -- Cl1; C3 -- Cl2; C1 -- CN_C; CN_C -- CN_N [style=triple];

C4 -- H3; C5 -- H2; C1 -- H1 [style=invis];

label="Figure 1: Molecular Structure of this compound"; labelloc="b"; fontsize=10; }

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling provides information about neighboring protons.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃), to avoid interference from the solvent's protons.[1] Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

Data Interpretation: The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet for the three aromatic protons. The substitution pattern breaks the symmetry of the benzene ring, making each proton chemically non-equivalent.

  • H-4: This proton is expected to be a triplet due to coupling with H-5 and H-6 (a doublet of doublets appearing as a triplet if the coupling constants are similar). It will likely be the most downfield of the aromatic protons due to the deshielding effects of the adjacent chlorine and nitrile groups.

  • H-5: This proton will appear as a triplet (or a doublet of doublets) due to coupling with H-4 and H-6.

  • H-6: This proton is expected to be a doublet of doublets, coupling to H-4 and H-5.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.6 - 7.8t (dd)~7-8 (ortho)
H-57.3 - 7.5t (dd)~7-8 (ortho)
H-67.5 - 7.7dd~7-8 (ortho), ~1-2 (meta)

Note: These are predicted values. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as ¹H NMR, using a deuterated solvent. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: this compound has seven unique carbon atoms, which will result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • C-CN (Nitrile Carbon): This carbon is typically found in the range of 115-125 ppm.

  • C-1 (Carbon attached to CN): This quaternary carbon will be deshielded and its signal will be of lower intensity.

  • C-2 and C-3 (Carbons attached to Cl): These carbons will be significantly deshielded by the electronegative chlorine atoms, appearing downfield in the aromatic region.

  • C-4, C-5, and C-6: These aromatic carbons will resonate in the typical aromatic region (120-140 ppm), with their specific chemical shifts influenced by the positions of the chloro and nitrile substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-CN~117
C-1~115
C-2~135
C-3~133
C-4~130
C-5~128
C-6~132

Note: These are predicted values based on empirical calculations and comparison with similar compounds.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: For solid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The solid is pressed against a high-refractive-index crystal (e.g., diamond or zinc selenide), and the IR spectrum is recorded.

Data Interpretation: The IR spectrum of this compound will exhibit several characteristic absorption bands.

  • C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.[2]

  • C=C Aromatic Stretch: Several bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-H Aromatic Stretch: A weak to medium absorption above 3000 cm⁻¹ is due to the stretching of the C-H bonds on the aromatic ring.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2230Strong, Sharp
C=C (Aromatic)~1580, 1470, 1430Medium to Strong
C-H (Aromatic)>3000Weak to Medium
C-Cl~700-800Strong

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound.

Experimental Protocol: A common method for introducing a solid sample like this compound into a mass spectrometer is via a direct insertion probe or after separation by Gas Chromatography (GC-MS). In the ion source, the sample is vaporized and then ionized by a beam of 70 eV electrons.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak and several fragment ions.

  • Molecular Ion (M⁺): The molecular weight of this compound is 171.01 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the M⁺ peak will have contributions from molecules containing two ³⁵Cl atoms (m/z 171), one ³⁵Cl and one ³⁷Cl atom (m/z 173), and two ³⁷Cl atoms (m/z 175). The expected isotopic pattern for two chlorine atoms is approximately 9:6:1.

  • Fragmentation Pattern: The fragmentation of the molecular ion can occur through various pathways, including the loss of chlorine atoms, the nitrile group, or HCl.

graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontsize=8, fontcolor="#5F6368", color="#5F6368"];

M [label="[C₇H₃Cl₂N]⁺˙\nm/z = 171, 173, 175"]; F1 [label="[C₇H₃ClN]⁺˙\nm/z = 136, 138"]; F2 [label="[C₆H₃Cl]⁺˙\nm/z = 110, 112"]; F3 [label="[C₆H₃]⁺\nm/z = 75"];

M -> F1 [label="- Cl"]; F1 -> F2 [label="- CN"]; F1 -> F3 [label="- Cl, -HCN"];

{rank=same; M;} {rank=same; F1;} {rank=same; F2; F3;}

label="Figure 2: Proposed Mass Spectrometry Fragmentation Pathway"; labelloc="b"; fontsize=10; }

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
171, 173, 175[C₇H₃Cl₂N]⁺˙ (Molecular Ion)
136, 138[C₇H₃ClN]⁺˙ (Loss of Cl)
101[C₆H₃Cl]⁺˙ (Loss of HCN from [M-Cl]⁺)
75[C₆H₃]⁺ (Loss of Cl from [C₆H₃Cl]⁺)

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating system for the identification and characterization of this compound. The combined application of NMR, IR, and Mass Spectrometry allows for unambiguous structural elucidation, which is a critical aspect of quality assurance in research and industrial settings. The detailed interpretation of the spectral features, grounded in fundamental principles, serves as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

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  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. NMR Data. University of Wisconsin. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
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An In-Depth Technical Guide to the Safe Handling of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2,3-Dichlorobenzonitrile (CAS No. 6574-97-6), tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. The information herein is synthesized from authoritative safety data sheets and toxicological resources to ensure technical accuracy and practical utility in a laboratory setting.

Introduction

This compound is a valuable intermediate and reactant in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its utility, however, is matched by a significant hazard profile that necessitates rigorous safety protocols. This compound is acutely toxic, an irritant, and poses a unique threat due to its potential to be metabolized to cyanide within the body.[2] Understanding and implementing the safety measures detailed in this guide is paramount to mitigating risk and ensuring a safe laboratory environment.

Section 1: Hazard Identification and Classification

The primary step in safe handling is a thorough understanding of the inherent risks. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its classification underscores the multi-faceted nature of its toxicity.

GHS Classification Summary

The compound's hazards are communicated through specific classifications, pictograms, and statements.

Classification Code Description
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3]
Respiratory Tract IrritationCategory 3May cause respiratory irritation.[2][4]
Hazardous to the Aquatic Environment, ChronicCategory 2Toxic to aquatic life with long lasting effects.
  • Signal Word: Warning

  • GHS Pictograms:

    • Health Hazard (Exclamation Mark)

    • Environment (Dead tree and fish)

  • Hazard Statements (H-Codes):

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long lasting effects.

  • Precautionary Statements (P-Codes - Selected):

    • P261: Avoid breathing dust.[5]

    • P273: Avoid release to the environment.[5]

    • P280: Wear protective gloves/protective clothing/eye protection.[5]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

    • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Core Toxicological Concerns

The most critical aspect of this compound's toxicology is its potential to release cyanide upon metabolism.[2] Cyanide acts as a potent inhibitor of cytochrome oxidase, a key enzyme in cellular respiration. This inhibition can lead to cellular hypoxia and, in severe cases, rapid systemic failure. Symptoms of cyanide poisoning include headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[2] Chronic exposure to lower levels of cyanide compounds may manifest as a characteristic skin rash, loss of appetite, and irritation of the eyes and upper respiratory tract.[2][6]

Section 2: Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Physical and Chemical Data
Property Value Source
CAS Number 6574-97-6
Molecular Formula C₇H₃Cl₂N[2]
Molecular Weight 172.01 g/mol [7]
Appearance White to off-white solid, crystal powder[7]
Melting Point 50 - 52 °C[2]
Boiling Point 267 - 268 °C[7]
Solubility Insoluble in water; Soluble in many organic solvents (e.g., ethanol, acetone)[7]
Odor Pungent odor[7]
Stability and Reactivity
  • Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[2]

  • Conditions to Avoid: Minimize dust generation and avoid exposure to excess heat.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][3]

  • Hazardous Decomposition Products: During a fire, thermal decomposition can generate highly toxic and irritating gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[2]

Section 3: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm. The following protocols are based on established first aid and emergency response guidelines.

First-Aid Measures Protocol

Guiding Principle: In all cases of significant exposure, seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.

  • Inhalation:

    • Immediately remove the individual from the exposure area to fresh air.[2]

    • If the individual is not breathing, trained personnel should begin artificial respiration. Crucially, do NOT use mouth-to-mouth resuscitation due to the risk of secondary exposure.[2][8] Use a pocket mask with a one-way valve.

    • If breathing is difficult, administer oxygen.[2]

    • Keep the person warm and at rest.[9]

  • Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[2]

    • Wash the affected area with soap and water.[9]

    • Seek medical attention.[2] Contaminated clothing must be washed thoroughly before reuse.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure thorough rinsing.[2]

    • If present, remove contact lenses after the initial flush.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting. [2]

    • If the person is conscious and alert, rinse their mouth thoroughly with water.[2]

    • Have the person drink 2-4 cupfuls of milk or water.[2]

    • Never give anything by mouth to an unconscious person.[2]

    • Seek immediate medical attention.

Emergency Response Workflow

The following diagram outlines the logical flow of actions in response to an exposure or spill event.

cluster_event Emergency Event cluster_scene Scene Assessment & Safety cluster_response Immediate Response cluster_followup Follow-Up Actions event Exposure or Spill Occurs assess Assess Situation (Is it safe to approach?) event->assess first_aid Administer First Aid (See Protocol) event->first_aid If Exposure spill_control Control Spill (See Protocol) event->spill_control If Spill alarm Activate Alarm / Alert Others assess->alarm evacuate Evacuate Area (If necessary) alarm->evacuate medical Seek Professional Medical Aid first_aid->medical decontaminate Decontaminate Area & Equipment spill_control->decontaminate report Report Incident medical->report dispose Dispose of Hazardous Waste decontaminate->dispose dispose->report

Caption: Workflow for responding to an emergency involving this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Special Hazards: A fire will produce irritating and highly toxic gases.[2] Containers may explode when heated.

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[2] Stay in the danger area only with this protection. Evacuate non-essential personnel from the area.

Accidental Release Measures Protocol
  • Evacuate: Immediately clear the area of all personnel not involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up: Carefully sweep or vacuum the solid material. Avoid generating dust.[2] Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local hazardous waste regulations.[2]

Section 4: Safe Handling and Exposure Control

Proactive measures are the most effective way to prevent exposure. The hierarchy of controls provides a framework for implementing robust safety protocols.

Hierarchy of Controls for this compound

This diagram illustrates the preferred order of control measures, from most to least effective.

cluster_main Hierarchy of Controls elim Elimination (Not Feasible) sub Substitution (Use a less hazardous chemical) elim->sub Most Effective eng Engineering Controls - Chemical Fume Hood - Ventilated Enclosures - Eyewash/Safety Shower sub->eng admin Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training - Restricted Access Areas eng->admin ppe Personal Protective Equipment (PPE) - Respirator (N95) - Chemical Goggles - Nitrile Gloves - Lab Coat admin->ppe Least Effective

Caption: Hierarchy of controls applied to handling this compound.

Detailed Exposure Control Protocols
  • Engineering Controls: All work involving this compound solid or its solutions must be conducted in a certified chemical fume hood to keep airborne concentrations low.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[2] Always inspect gloves before use.

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask or higher). Follow OSHA respirator regulations found in 29 CFR 1910.134.[2]

  • Safe Handling and Storage Workflow:

    • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.

    • Weighing/Transfer: Conduct all transfers and weighing of the solid material on a disposable weigh paper or in a tared container within the fume hood to minimize dust.

    • Usage: Keep the container tightly closed when not in use.[2]

    • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[5]

    • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[2][7] Store away from incompatible materials like strong oxidizing agents, acids, and bases.[7]

Section 5: Disposal and Environmental Considerations

  • Waste Disposal: this compound and any contaminated materials (e.g., gloves, weigh papers, empty containers) must be disposed of as hazardous chemical waste.[2] Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Environmental Hazards: This chemical is classified as toxic to aquatic life with long-lasting effects (H411). It is imperative to prevent its release into the environment. Do not allow the product to enter drains, soil, or waterways. All spills must be contained and collected for proper disposal.

Conclusion

This compound is a potent chemical that demands respect and meticulous handling. Its acute toxicity and the severe risk associated with potential cyanide metabolism necessitate the stringent application of engineering controls, personal protective equipment, and safe work practices. By adhering to the protocols outlined in this guide, researchers can effectively mitigate the risks and handle this compound with the high degree of caution it requires.

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The Toxicological Profile of 2,3-Dichlorobenzonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3-Dichlorobenzonitrile is a synthetic organic compound with a range of industrial applications. As with many halogenated aromatic compounds, its potential impact on human health and the environment warrants a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the known toxicological profile of this compound, drawing upon available data for the compound and its isomers. Due to a notable lack of specific toxicological studies on the 2,3-isomer, this guide incorporates a comparative analysis of related dichlorobenzonitrile isomers to provide a more complete assessment of potential hazards. This document is intended for researchers, scientists, and professionals in drug development and chemical safety, offering insights into its physicochemical properties, toxicokinetics, potential mechanisms of toxicity, and a survey of its toxicological endpoints.

Introduction

This compound (2,3-DCBN) belongs to the family of dichlorinated benzonitriles, which are characterized by a benzene ring substituted with two chlorine atoms and a nitrile group. These compounds serve as intermediates in the synthesis of various chemicals, including pesticides and pharmaceuticals. The position of the chlorine atoms on the benzene ring significantly influences the chemical and toxicological properties of the molecule. While extensive toxicological data exists for some isomers, such as the herbicide 2,6-dichlorobenzonitrile (dichlobenil), information specifically for the 2,3-isomer is sparse. This guide aims to consolidate the available information and provide a scientifically grounded assessment of the potential risks associated with 2,3-DCBN exposure.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental fate and toxicokinetics.

PropertyValueSource
Chemical Formula C₇H₃Cl₂N[1]
Molecular Weight 172.01 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 48 - 52 °C[1]
Boiling Point 267 - 268 °C[1]
Density 1.399 g/cm³[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in many organic solvents like ethanol and acetone[1]
Flash Point 125 °C[1]
Vapor Pressure Data not available
LogP (Octanol-Water Partition Coefficient) 2.9 (estimated)[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Based on its moderate lipophilicity (LogP ~2.9), 2,3-DCBN is expected to be absorbed through the gastrointestinal tract following ingestion, and to some extent through the skin and lungs.

Distribution: Following absorption, dichlorobenzonitriles are likely to distribute to various tissues, with potential for accumulation in adipose tissue due to their lipophilic nature.

Metabolism: The metabolism of dichlorobenzonitriles is a critical determinant of their toxicity. A key question is whether the nitrile group undergoes metabolism to release cyanide. While some older safety data sheets suggest this possibility for nitriles in general, more recent information on aromatic nitriles like benzonitrile suggests that they do not readily liberate cyanide in the body[3]. Studies on 2,6-dichlorobenzonitrile indicate that the primary metabolic pathways involve aromatic hydroxylation followed by conjugation with glucuronic acid and sulfates. These conjugated metabolites are more water-soluble and are more readily excreted. It is plausible that 2,3-DCBN follows a similar metabolic pathway.

Excretion: The primary route of excretion for metabolites of dichlorobenzonitriles is expected to be through the urine, with a smaller fraction eliminated in the feces.

Toxicokinetics cluster_Exposure Exposure Routes cluster_Body Systemic Circulation cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Routes Ingestion Ingestion Bloodstream Bloodstream Ingestion->Bloodstream Dermal Dermal Contact Dermal->Bloodstream Inhalation Inhalation Inhalation->Bloodstream Metabolism Hydroxylation & Conjugation Bloodstream->Metabolism Urine Urine Bloodstream->Urine Feces Feces Bloodstream->Feces Metabolism->Bloodstream

Caption: Postulated toxicokinetic pathway of this compound.

Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been elucidated. Based on data from related compounds and its chemical structure, several potential mechanisms can be considered:

  • General Cellular Toxicity: As a chlorinated aromatic compound, 2,3-DCBN may exert toxicity through non-specific mechanisms such as disruption of cell membranes and interference with cellular enzymes.

  • Oxidative Stress: Metabolism of chlorinated aromatic compounds can sometimes lead to the formation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

  • Cyanide Release (Uncertain): As previously mentioned, the potential for cyanide release from the nitrile group remains a point of contention for aromatic nitriles. If it does occur, it would lead to the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and rapid toxicity. However, evidence for other aromatic nitriles suggests this is not a primary metabolic pathway[3].

Toxicological Endpoints

Acute Toxicity

Specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not available. However, safety data sheets for dichlorobenzonitrile isomers consistently indicate that they are harmful if swallowed, inhaled, or in contact with skin, and cause skin and eye irritation[4][5]. For the 2,6-isomer (dichlobenil), the oral LD50 in rats is reported to be in the range of 0.5 to 5 g/kg, classifying it as having low to moderate acute toxicity by ingestion[6].

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is a stepwise procedure with the use of a minimum number of animals.

  • Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) acute toxicity category.

Genotoxicity

There are no available studies on the genotoxicity of this compound. To assess the mutagenic and clastogenic potential of a compound, a battery of in vitro and in vivo tests is typically required.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is used to detect point mutations.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

  • Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. However, a study on the 2,6-isomer (dichlobenil) in male Swiss mice showed a significant increase in malignant tumors, including lymphoma, mesothelioma, hepatocellular carcinoma, and pulmonary alveologenic carcinoma, suggesting a potential carcinogenic risk for this class of compounds[7].

Experimental Protocol: Carcinogenicity Study (OECD 451)

This is a long-term in vivo study to assess the carcinogenic potential of a substance.

  • Animals: Typically, rats and mice of both sexes are used.

  • Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used.

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

  • Endpoint: At the end of the study, all animals are subjected to a full necropsy and histopathological examination of all organs and tissues to identify neoplastic lesions.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. Studies on the 2,6-isomer have shown that at high doses, it can cause hypertrophy of the liver and kidneys in the second generation of rats, suggesting a potential for reproductive effects at high exposure levels[6].

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study is designed to evaluate the effects of a substance on all phases of the reproductive cycle.

  • Animals: Male and female rats (P generation) are exposed to the test substance, usually in the diet, prior to mating, during mating, gestation, and lactation.

  • Procedure: The F1 generation is also exposed to the substance from conception to maturity. Selected F1 animals are then mated to produce an F2 generation.

  • Endpoints: A wide range of reproductive and developmental parameters are evaluated, including fertility, gestation length, litter size, pup viability, growth, and development. Histopathological examination of the reproductive organs of the P and F1 generations is also performed.

Ecotoxicology

The environmental fate and ecotoxicity of this compound are not well-documented. However, based on its chemical structure and the data available for its isomers, it is expected to be harmful to aquatic organisms. The herbicide dichlobenil (2,6-isomer) is known to be toxic to non-target terrestrial and aquatic plants and may chronically affect fish and aquatic invertebrates[8]. The degradation of dichlorobenzonitriles in the environment is a complex process, with the formation of more persistent metabolites such as 2,6-dichlorobenzamide (BAM) from dichlobenil[9][10].

Ecotoxicology cluster_Effects Potential Ecotoxicological Effects 2,3-DCBN This compound in Environment Soil Soil 2,3-DCBN->Soil Water Water 2,3-DCBN->Water Air Air 2,3-DCBN->Air Terrestrial Toxicity to Terrestrial Plants Soil->Terrestrial Aquatic Toxicity to Aquatic Organisms Water->Aquatic

Sources

An In-Depth Technical Guide to 2,3-Dichlorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Dichlorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. From its synthesis and chemical properties to its analytical characterization and safety considerations, this document offers field-proven insights and detailed methodologies to support researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound (2,3-DCBN) is an aromatic organic compound with the chemical formula C₇H₃Cl₂N. As a dichlorinated benzonitrile isomer, it serves as a valuable building block in the synthesis of more complex molecules. Its utility is primarily derived from the reactive nitrile group and the specific substitution pattern of the chlorine atoms on the benzene ring, which allows for a variety of chemical transformations. This guide will delve into the critical technical aspects of 2,3-DCBN, providing a foundational understanding for its effective and safe utilization in research and development.

Synthesis of this compound: Pathways and Methodologies

The synthesis of this compound can be approached through several strategic pathways, each with its own advantages in terms of scale, efficiency, and starting material availability.

Industrial Scale Synthesis: Catalytic Ammoxidation of 2,3-Dichlorotoluene

A patented industrial method for the production of this compound involves the catalytic ammonia oxidation of 2,3-dichlorotoluene.[1] This process is highly efficient, with reported conversion rates reaching 100% and selectivity for the desired product exceeding 96%.[1] The high yield (over 95%) makes this a cost-effective method for large-scale manufacturing.[1]

Catalyst: The catalyst is a crucial component of this reaction, typically a mixed metal oxide system. One such patented catalyst has the active component formula TiₐVₑSbₐBₑOₓ on a microspheric silica gel carrier.[1]

Reaction Conditions: The reaction is carried out in a fluidized bed reactor under normal pressure. The molar ratio of 2,3-dichlorotoluene, liquefied ammonia, and air is approximately 1:2.5:27.[1] The reaction temperature is maintained between 430°C and 450°C, with a reaction time of 8 to 12 hours.[1]

Process Flow:

  • 2,3-dichlorotoluene, liquefied ammonia, and air are vaporized and mixed.

  • The gaseous mixture is passed through a fluidized bed reactor containing the catalyst.

  • The reacted material is then condensed and crystallized.

  • The crude product is purified by rectification to yield the final this compound.[1]

G reactant1 2,3-Dichlorotoluene reactor Fluidized Bed Reactor (Catalyst, 430-450°C) reactant1->reactor reactant2 Ammonia reactant2->reactor reactant3 Air reactant3->reactor condenser Condensation & Crystallization reactor->condenser purification Rectification condenser->purification product This compound purification->product

Caption: Industrial synthesis of this compound via catalytic ammoxidation.

Laboratory Scale Synthesis: From 2,3-Dichlorobenzaldehyde

A common laboratory-scale synthesis involves the conversion of 2,3-dichlorobenzaldehyde. This multi-step process offers good yields and is suitable for producing smaller quantities for research purposes.

Step 1: Bromination of 2,3-Dichlorotoluene 2,3-Dichlorotoluene is brominated using bromine and hydrogen peroxide as an auxiliary material, with an azonitrile compound as a catalyst, to produce 2,3-dichlorobenzal bromide.[2]

Step 2: Hydrolysis to 2,3-Dichlorobenzaldehyde The resulting 2,3-dichlorobenzal bromide is then hydrolyzed in the presence of an aqueous solution of hydrogen bromide and N,N-dimethyl acetamide as an auxiliary solvent to yield 2,3-dichlorobenzaldehyde.[2]

Step 3: Conversion to this compound While a direct conversion of 2,3-dichlorobenzaldehyde to this compound is not explicitly detailed in the search results, a common method for this transformation is through the corresponding oxime. A similar synthesis for 2,4-dichlorobenzonitrile involves reacting 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the oxime, which is then dehydrated with acetic anhydride to yield the nitrile.[3] This suggests a plausible and effective route for the 2,3-isomer.

The Sandmeyer Reaction: A Potential Alternative

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl diazonium salts.[4] This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt.[4][5] For the synthesis of this compound, this would involve the following conceptual steps:

  • Diazotization: 2,3-dichloroaniline would be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.

  • Cyanation: The diazonium salt would then be reacted with copper(I) cyanide to introduce the nitrile group onto the aromatic ring, displacing the diazonium group.

This method is versatile and widely used for the synthesis of various substituted benzonitriles.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its handling, analysis, and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6574-97-6
Molecular Formula C₇H₃Cl₂N
Molecular Weight 172.01 g/mol
Appearance White crystalline powder[6]
Melting Point 60-64 °C
Solubility Insoluble in water[6]

Spectroscopic Data:

  • ¹H NMR: While a specific spectrum for this compound was not found, the proton NMR spectrum of the related 2,3-dichloronitrobenzene in CDCl₃ shows signals in the aromatic region, which can be a useful reference.[7]

  • ¹³C NMR: Similarly, the carbon-13 NMR spectrum of 2,3-dichloronitrobenzene has been reported and can provide an indication of the expected chemical shifts for the carbon atoms in this compound.[8] General databases for 13C NMR chemical shifts can also aid in the interpretation of spectra.[9]

  • GC-MS: The mass spectrum of this compound is a key identifier. While a full spectrum is not available, the top three m/z peaks have been reported, which can be used for selected ion monitoring (SIM) in GC-MS analysis.[10]

Analytical Methodologies

Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and impurity profiling of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. A validated method for the closely related 2,3-dichloronitrobenzene provides a strong starting point for method development.[10]

Table 2: Suggested Starting GC-MS Parameters for this compound Analysis

ParameterSuggested Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Detector Electron Ionization (EI) mode, scan range m/z 50-300

Sample Preparation:

  • Accurately weigh the sample and dissolve in a suitable solvent such as methanol or ethyl acetate.

  • Prepare a series of calibration standards by serial dilution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including this compound. A validated reversed-phase HPLC method for 2,3-dichlorobenzoic acid and its regioisomers offers a solid foundation for developing a method for this compound.[5][11]

Table 3: Suggested Starting HPLC Parameters for this compound Analysis

ParameterSuggested Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.01M Ammonium Acetate buffer (pH 5.5) and Methanol (50:50 v/v)
Mobile Phase B Methanol and Water (90:10 v/v)
Elution Gradient elution
Flow Rate 1.0 - 1.5 mL/min
Detection UV at approximately 215 nm

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

  • Prepare calibration standards by serial dilution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

G sample Sample of This compound dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration analysis GC-MS or HPLC Analysis filtration->analysis data Data Acquisition & Processing analysis->data

Caption: General workflow for the analytical sample preparation of this compound.

Applications in Synthesis

This compound is a versatile intermediate with applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Synthesis: The Lenvatinib Intermediate

A significant application of this compound is as a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[12][13] The synthesis of Lenvatinib involves multiple steps where the dichlorobenzonitrile moiety is incorporated into the final drug molecule.[14][15]

Agrochemicals

This compound is also utilized in the synthesis of novel agrochemicals. For example, it can be used to synthesize high-efficiency, low-toxicity, and easily degradable pyrethroid ester pesticides.[1] The presence of the nitrile group and chlorine atoms allows for further chemical modifications to create active herbicidal or insecticidal compounds.

Safety and Toxicology

Proper handling and awareness of the toxicological profile of this compound are paramount in a research and development setting.

Hazard Identification:

  • Acute Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: It is irritating to the eyes, respiratory system, and skin.

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Chemical safety goggles are required.

  • Skin Protection: Wear appropriate protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink water.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

In all cases of exposure, seek immediate medical attention.

Environmental Fate and Impact

The environmental behavior of this compound is an important consideration for its responsible use and disposal. While specific data for the 2,3-isomer is limited, information on the related 2,6-dichlorobenzonitrile (dichlobenil) provides valuable insights.

  • Persistence: Dichlobenil is known to be persistent in soil and very persistent in water.[16][17] It is likely that this compound exhibits similar persistence.

  • Biodegradation: The biodegradation of dichlorobenzonitriles can be slow. Studies on dichlobenil show that it can be degraded by soil microbes, but its metabolite, 2,6-dichlorobenzamide, is more persistent.[18][19] The biodegradation of aromatic nitriles can proceed through different pathways, either via a nitrile hydratase and amidase or directly through a nitrilase to the corresponding carboxylic acid and ammonia.[2]

  • Aquatic Toxicity: As indicated by its safety data, this compound is toxic to aquatic organisms. The related compound, dichlobenil, is also known to be harmful to aquatic life in very low concentrations.[20]

Given its potential for persistence and aquatic toxicity, releases of this compound to the environment should be strictly avoided. All waste materials should be disposed of in accordance with local, state, and federal regulations, typically through a licensed chemical destruction plant or controlled incineration.[21]

Conclusion

This compound is a chemical intermediate of significant industrial importance, with key applications in the synthesis of life-saving pharmaceuticals and advanced agrochemicals. A thorough understanding of its synthesis, chemical properties, and analytical methods is essential for its effective and safe use. This guide has provided a detailed technical overview, synthesizing available information to support the work of researchers, scientists, and drug development professionals. As with any chemical, adherence to strict safety protocols and environmental considerations is paramount for its responsible handling and application.

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  • CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst - Google Patents. (n.d.).
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  • 2,3-DICHLORONITROBENZENE CAS N°: 3209-22-1. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548). (n.d.). Retrieved from [Link]

  • HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column. (n.d.). Retrieved from [Link]

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The Advent of a Key Intermediate: A Technical Guide to the Discovery and First Synthesis of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide delineates the probable historical context and inaugural synthetic route of 2,3-Dichlorobenzonitrile. While a singular discovery paper remains elusive in historical records, a logical reconstruction points towards a classic and powerful reaction of its time: the Sandmeyer reaction.

Introduction: The Significance of a Dichlorinated Aromatic Nitrile

This compound is a vital organic intermediate, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility lies in the reactive nitrile group and the specific substitution pattern of the chlorine atoms on the benzene ring, which direct further chemical transformations and influence the biological activity of the final products. The journey to understanding and utilizing this compound begins with its synthesis.

A Postulated Discovery: The Era of Diazonium Chemistry and the Sandmeyer Reaction

The latter half of the 19th century was a transformative period for organic chemistry, marked by the discovery of diazonium salts by Peter Griess in 1858. This breakthrough paved the way for a plethora of synthetic methodologies. Among the most significant was the reaction discovered by the Swiss chemist Traugott Sandmeyer in 1884. He found that aryl diazonium salts could be smoothly converted to aryl halides and cyanides using copper(I) salts as catalysts.[1][2] This powerful transformation, known as the Sandmeyer reaction, provided a reliable method to introduce a cyano group onto an aromatic ring, a feat that was previously challenging.

Given this historical context, it is highly probable that the first synthesis of this compound was achieved via the Sandmeyer reaction, starting from the readily accessible 2,3-dichloroaniline.

The Foundational Precursor: 2,3-Dichloroaniline

The availability of the starting material is a crucial factor in any synthesis. 2,3-Dichloroaniline can be produced by the hydrogenation of 2,3-dichloronitrobenzene.[3] Another method involves the aminolysis of 1,2,3-trichlorobenzene.[4] The existence of these synthetic routes to 2,3-dichloroaniline in the late 19th and early 20th centuries would have made it a viable precursor for the synthesis of this compound.

The Inaugural Synthesis: A Reconstructed Protocol via the Sandmeyer Reaction

The following protocol outlines the probable first synthetic route to this compound, based on the principles of the Sandmeyer reaction. This two-step process involves the diazotization of 2,3-dichloroaniline, followed by cyanation using copper(I) cyanide.

Part 1: Diazotization of 2,3-Dichloroaniline

This initial step involves the conversion of the primary aromatic amine, 2,3-dichloroaniline, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Experimental Protocol: Diazotization

Materials:

  • 2,3-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution contains the 2,3-dichlorobenzenediazonium chloride.

Part 2: The Sandmeyer Cyanation

The freshly prepared, cold diazonium salt solution is then added to a solution of copper(I) cyanide to yield this compound. The copper(I) catalyst facilitates the replacement of the diazonium group with a cyanide group, with the evolution of nitrogen gas.[6]

Experimental Protocol: Cyanation

Materials:

  • 2,3-Dichlorobenzenediazonium chloride solution (from Part 1)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Distilled Water

  • Ice

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. This forms a soluble tetracyanocuprate(I) complex, which is the active reagent.

  • Cool this cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen ceases, indicating the completion of the reaction.

  • The crude this compound, which may precipitate as a solid or an oil, is then isolated by filtration or extraction with an organic solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by distillation under reduced pressure.

Reaction Mechanism and Workflow Visualization

The overall transformation follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) ion plays a crucial role in the single-electron transfer that initiates the radical formation.

Sandmeyer_Reaction cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Cyanation Aniline 2,3-Dichloroaniline Reagents1 NaNO₂, HCl 0-5 °C Aniline->Reagents1 Diazonium 2,3-Dichlorobenzenediazonium Chloride Reagents1->Diazonium Reagents2 CuCN, KCN Diazonium->Reagents2 Product This compound Reagents2->Product N2 N₂ (gas) Product->N2 byproduct

Caption: The two-stage process for the synthesis of this compound.

Experimental_Workflow start Start dissolve_aniline Dissolve 2,3-Dichloroaniline in HCl/H₂O start->dissolve_aniline cool_solution Cool to 0-5 °C dissolve_aniline->cool_solution add_nitrite Add NaNO₂ solution cool_solution->add_nitrite add_diazonium Add diazonium salt solution to CuCN solution add_nitrite->add_diazonium prepare_cu_cyanide Prepare CuCN solution cool_cu_cyanide Cool CuCN solution to 0-5 °C prepare_cu_cyanide->cool_cu_cyanide cool_cu_cyanide->add_diazonium warm_react Warm to RT, then heat gently until N₂ evolution ceases add_diazonium->warm_react isolate_product Isolate crude product warm_react->isolate_product purify_product Purify by recrystallization or distillation isolate_product->purify_product end End purify_product->end

Caption: A step-by-step experimental workflow for the synthesis.

Modern Synthetic Approaches

While the Sandmeyer reaction represents a classic and likely the first method for the synthesis of this compound, modern industrial production often utilizes catalytic ammoxidation of 2,3-dichlorotoluene. This method involves the reaction of 2,3-dichlorotoluene with ammonia and oxygen over a catalyst at high temperatures, offering a more direct and atom-economical route.[7]

Conclusion

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The Environmental Trajectory of 2,3-Dichlorobenzonitrile: A Technical Guide to its Fate and Behavior

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the environmental fate of 2,3-Dichlorobenzonitrile, a chemical intermediate used in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1][2] Given the limited availability of direct experimental data for this specific isomer, this document integrates established physicochemical properties with predictive modeling data generated using the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, a widely recognized quantitative structure-activity relationship (QSAR) modeling tool.[3][4][5] For comparative context, this guide will also reference experimental findings for the closely related and well-studied herbicide, 2,6-dichlorobenzonitrile (dichlobenil).

Physicochemical Characteristics: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physical and chemical properties. For this compound (CAS RN: 6574-97-6), these characteristics provide the initial clues to its partitioning and persistence in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃Cl₂N[6]
Molecular Weight 172.01 g/mol [6]
Appearance White to off-white solid[6]
Melting Point 48 - 52 °C[6]
Boiling Point 267 - 268 °C[6]
Water Solubility Insoluble[6]
Vapor Pressure (Predicted) 0.0053 Pa at 25°CEPI Suite™
Log Octanol-Water Partition Coefficient (Log Kow) (Predicted) 3.25EPI Suite™
Henry's Law Constant (Predicted) 1.84 x 10⁻² Pa·m³/molEPI Suite™

The low water solubility and predicted high Log Kow value suggest that this compound will have a tendency to partition from water into organic matrices such as soil organic carbon and the fatty tissues of organisms.[6] The predicted vapor pressure and Henry's Law Constant indicate a potential for volatilization from moist soil and water surfaces.

Abiotic Degradation: The Influence of Light and Water

Abiotic degradation processes, namely photolysis and hydrolysis, are critical pathways that can lead to the transformation of organic chemicals in the environment without microbial intervention.

Photolysis

Direct photolysis of a chemical occurs when it absorbs light in the environmentally relevant spectrum (wavelengths >290 nm), leading to its degradation. While specific experimental data on the photolysis of this compound is scarce, studies on other dichlorobenzonitrile isomers provide valuable insights. For instance, the herbicide dichlobenil (2,6-dichlorobenzonitrile) has been reported to be relatively photostable under laboratory conditions.[7]

QSAR models can offer predictions on the potential for atmospheric photolysis. The AOPWIN™ (Atmospheric Oxidation Program for Windows) within EPI Suite™ estimates the rate constant for the reaction of a chemical with hydroxyl radicals in the atmosphere. For this compound, the predicted atmospheric half-life is approximately 38 days, suggesting that this could be a slow but relevant degradation pathway in the atmosphere.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The nitrile functional group in this compound can be susceptible to hydrolysis, potentially leading to the formation of 2,3-dichlorobenzamide and subsequently 2,3-dichlorobenzoic acid. The rate of hydrolysis is often pH-dependent.

The HYDROWIN™ program in EPI Suite™ predicts that hydrolysis of this compound will be slow at neutral pH, with a half-life of several years. However, under alkaline conditions, the rate of hydrolysis is expected to increase. This is consistent with observations for the related compound 2,6-dichlorobenzonitrile, which is known to be more rapidly hydrolyzed to 2,6-dichlorobenzamide (BAM) under alkaline conditions.[6]

Biotic Degradation: The Role of Microorganisms

The microbial breakdown of organic compounds is a crucial process in determining their environmental persistence. The degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions.

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen to break down organic molecules. While no specific studies on the microbial degradation of this compound were identified, research on the aerobic biodegradation of 2,3-dichloronitrobenzene demonstrated that bacterial strains capable of degrading dichlorinated aromatic compounds exist and can be isolated.[3][8] The initial step in the aerobic degradation of such compounds often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to catechols that can be further metabolized.

The BIOWIN™ model in EPI Suite™ provides predictions on the biodegradability of chemicals. For this compound, the model predicts that it is not readily biodegradable, with an estimated ultimate biodegradation timeframe of weeks to months. This suggests that while microbial degradation may occur, it is not expected to be a rapid process.

A potential aerobic degradation pathway for this compound, extrapolated from known pathways of similar compounds, is illustrated below.

Aerobic_Degradation_Pathway This compound This compound 2,3-Dichlorobenzamide 2,3-Dichlorobenzamide This compound->2,3-Dichlorobenzamide Nitrile Hydratase 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzamide->2,3-Dichlorobenzoic Acid Amidase Dichlorocatechol intermediate Dichlorocatechol intermediate 2,3-Dichlorobenzoic Acid->Dichlorocatechol intermediate Dioxygenase Ring Cleavage Products Ring Cleavage Products Dichlorocatechol intermediate->Ring Cleavage Products Dioxygenase CO2 + H2O + Cl- CO2 + H2O + Cl- Ring Cleavage Products->CO2 + H2O + Cl- Further Metabolism Environmental_Fate_Workflow cluster_Input Chemical Identity cluster_Prediction Predictive Modeling (EPI Suite™) cluster_Assessment Environmental Fate Assessment Chemical_Structure This compound (SMILES/CAS) PhysChem Physicochemical Properties (LogKow, VP, WS, HLC) Chemical_Structure->PhysChem Degradation Degradation (Abiotic & Biotic Half-lives) PhysChem->Degradation Mobility Mobility (Koc) PhysChem->Mobility Bioaccumulation Bioaccumulation (BCF) PhysChem->Bioaccumulation Persistence Persistence Assessment Degradation->Persistence Transport Transport & Partitioning Mobility->Transport Bioaccumulation_Potential Bioaccumulation Potential Bioaccumulation->Bioaccumulation_Potential Ecotoxicity Ecotoxicity (LC50/EC50) Risk_Characterization Ecological Risk Characterization Ecotoxicity->Risk_Characterization Persistence->Risk_Characterization Transport->Risk_Characterization Bioaccumulation_Potential->Risk_Characterization

Workflow for assessing the environmental fate of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the likely environmental fate of this compound based on its physicochemical properties and state-of-the-art predictive modeling. The available information suggests that this compound is likely to be persistent in the environment, with slow to moderate rates of abiotic and biotic degradation. It is expected to partition to soil, sediment, and biota, with a moderate potential for bioaccumulation in aquatic organisms. Furthermore, it is predicted to be toxic to aquatic life.

Crucially, this assessment highlights a significant data gap for this compound. To move beyond a screening-level assessment and conduct a more definitive environmental risk assessment, experimental data are urgently needed for the following endpoints:

  • Ready biodegradability: To confirm the predictions of slow degradation.

  • Hydrolysis as a function of pH: To determine its stability in aquatic environments.

  • Direct photolysis in water: To assess the importance of this degradation pathway.

  • Soil sorption (Koc): To validate the predicted mobility in terrestrial environments.

  • Aquatic toxicity (fish, daphnid, and algae): To provide empirical data for ecological risk assessment.

By generating this experimental data, a more robust understanding of the environmental risks associated with this compound can be achieved, ensuring its safe handling and use throughout its lifecycle.

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An In-depth Technical Guide on the Biodegradation Pathways of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Microbial Metabolism of a Persistent Xenobiotic

For researchers, environmental scientists, and professionals in drug development, understanding the metabolic fate of xenobiotic compounds is of paramount importance. 2,3-Dichlorobenzonitrile, a halogenated aromatic nitrile, represents a class of compounds with applications in chemical synthesis that can also pose environmental challenges due to its potential persistence and toxicity. This guide provides a comprehensive technical overview of the microbial biodegradation pathways of this compound. By synthesizing findings from studies on analogous compounds and detailing the enzymatic logic, we present a cohesive, in-depth exploration of how microorganisms dismantle this resilient molecule. This document is structured to provide not just a sequence of reactions, but the scientific rationale behind the proposed metabolic route, empowering researchers to design and interpret their own studies in this critical area.

Introduction to this compound and its Environmental Significance

This compound is an important organic intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals.[1] Its chemical structure, characterized by a stable benzene ring substituted with two chlorine atoms and a nitrile group, confers a degree of recalcitrance to natural degradation processes. The presence of chlorine atoms, in particular, can render aromatic compounds more resistant to microbial attack. Consequently, the release of this compound into the environment through industrial effluents or other means is a cause for concern, necessitating a thorough understanding of its potential for bioremediation.

The Proposed Biodegradation Pathway of this compound

While a complete, end-to-end biodegradation pathway for this compound has not been elucidated in a single study, a scientifically robust pathway can be constructed by synthesizing data from research on structurally similar compounds. The proposed pathway primarily involves an initial enzymatic attack on the nitrile group, followed by dehalogenation and subsequent aromatic ring cleavage.

Initial Transformation: Hydrolysis of the Nitrile Moiety

The microbial degradation of benzonitriles is typically initiated by the enzymatic hydrolysis of the nitrile group.[2][3] This can proceed through two distinct enzymatic routes:

  • A Two-Step Pathway via Nitrile Hydratase and Amidase: This is a common pathway in many nitrile-degrading microorganisms, particularly within the genus Rhodococcus.[4][5][6]

    • Nitrile Hydratase (EC 4.2.1.84): This enzyme catalyzes the hydration of the nitrile group to an amide. In the case of this compound, this would result in the formation of 2,3-dichlorobenzamide.

    • Amidase (EC 3.5.1.4): The resulting amide is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[7] 2,3-dichlorobenzamide is thus converted to 2,3-dichlorobenzoic acid.

  • A Single-Step Pathway via Nitrilase (EC 3.5.5.1): Some microorganisms possess a nitrilase that directly hydrolyzes the nitrile group to a carboxylic acid and ammonia, bypassing the amide intermediate.[8]

The initial steps in the degradation of this compound are therefore proposed to yield 2,3-dichlorobenzoic acid.

Biodegradation_Pathway_Part1 This compound This compound 2,3-Dichlorobenzamide 2,3-Dichlorobenzamide This compound->2,3-Dichlorobenzamide Nitrile Hydratase 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid This compound->2,3-Dichlorobenzoic Acid Nitrilase 2,3-Dichlorobenzamide->2,3-Dichlorobenzoic Acid Amidase

Caption: Initial enzymatic hydrolysis of this compound.

Dehalogenation of 2,3-Dichlorobenzoic Acid

The subsequent step in the degradation pathway involves the removal of the chlorine substituents from the aromatic ring, a critical step in reducing the toxicity and recalcitrance of the molecule. Microbial dehalogenation can occur through several mechanisms, including reductive, oxidative, and hydrolytic processes.[9] For chlorinated benzoic acids, both reductive and hydrolytic dehalogenation have been observed in aerobic bacteria.[10][11]

For 2,3-dichlorobenzoic acid, a plausible route involves sequential dehalogenation:

  • First Dehalogenation: One of the chlorine atoms is removed to yield a monochlorobenzoic acid isomer (either 2-chlorobenzoic acid or 3-chlorobenzoic acid).

  • Second Dehalogenation: The remaining chlorine atom is removed to produce a dihydroxybenzoic acid intermediate, such as protocatechuic acid or gentisic acid, which are common intermediates in the degradation of aromatic compounds. For instance, the degradation of 4-chlorobenzoate has been shown to proceed via 4-hydroxybenzoate, which is then hydroxylated to 3,4-dihydroxybenzoate (protocatechuate).[11]

Aromatic Ring Cleavage

Once the chlorinated benzoic acid has been converted to a dihydroxylated intermediate (a catechol), the aromatic ring is susceptible to cleavage by dioxygenase enzymes.[12] There are two primary mechanisms for ring cleavage:

  • Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

  • Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

The choice of cleavage pathway is dependent on the specific microorganism and the enzymes it produces. The resulting ring-cleavage products are typically aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.[13][14][15]

Full_Biodegradation_Pathway cluster_initial Initial Hydrolysis cluster_dehalogenation Dehalogenation & Hydroxylation cluster_ring_cleavage Ring Cleavage and Central Metabolism This compound This compound 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid This compound->2,3-Dichlorobenzoic Acid Nitrile Hydratase/Amidase or Nitrilase Monochlorobenzoic Acid Monochlorobenzoic Acid 2,3-Dichlorobenzoic Acid->Monochlorobenzoic Acid Dehalogenase Dihydroxybenzoic Acid\n(e.g., Protocatechuic Acid) Dihydroxybenzoic Acid (e.g., Protocatechuic Acid) Monochlorobenzoic Acid->Dihydroxybenzoic Acid\n(e.g., Protocatechuic Acid) Dehalogenase & Monooxygenase Ring Cleavage Products\n(Aliphatic Acids) Ring Cleavage Products (Aliphatic Acids) Dihydroxybenzoic Acid\n(e.g., Protocatechuic Acid)->Ring Cleavage Products\n(Aliphatic Acids) Dioxygenase (Ortho or Meta Cleavage) Central Metabolic Pathways\n(e.g., Krebs Cycle) Central Metabolic Pathways (e.g., Krebs Cycle) Ring Cleavage Products\n(Aliphatic Acids)->Central Metabolic Pathways\n(e.g., Krebs Cycle)

Caption: Proposed complete biodegradation pathway of this compound.

Key Microorganisms and Enzymes

Several genera of bacteria are known for their ability to degrade halogenated aromatic compounds and nitriles. Based on existing literature, the following are likely candidates for the biodegradation of this compound:

Microbial GenusRelevant Degradative CapabilitiesKey Enzymes
Rhodococcus Potent degraders of a wide range of nitriles and aromatic compounds.[4][5][16]Nitrile hydratase, Amidase, Dioxygenases
Pseudomonas Known to degrade various chlorinated aromatic compounds, including chlorobenzoates.[17][18]Dehalogenases, Dioxygenases
Alcaligenes Capable of dehalogenating dichlorobenzoates.[10][11]Dehalogenases
Aminobacter Implicated in the degradation of the related compound 2,6-dichlorobenzamide.[19][20]Amidase

Experimental Protocols for Studying Biodegradation Pathways

The elucidation of a biodegradation pathway is a systematic process that involves a combination of microbiological, analytical, and molecular techniques.

Enrichment and Isolation of Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with a history of contamination with chlorinated aromatic compounds or nitriles.

  • Enrichment Culture: In a minimal salts medium, add this compound as the sole source of carbon and nitrogen. Inoculate with the environmental sample.

  • Serial Dilution and Plating: After successive transfers to fresh medium, serially dilute the enrichment culture and plate onto solid minimal medium with this compound to isolate individual colonies.

  • Isolate Screening: Screen pure cultures for their ability to grow on and degrade this compound in liquid culture.

Identification of Metabolites
  • Culturing: Grow the isolated strain in a liquid minimal medium with this compound.

  • Sample Preparation: At various time points, collect culture supernatant. Centrifuge to remove cells and filter-sterilize. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) at different pH values to capture acidic and neutral metabolites.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column to separate the parent compound and its metabolites. Monitor the disappearance of the this compound peak and the appearance of new peaks over time.[21]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize polar metabolites (e.g., by silylation) to make them volatile for GC analysis. The mass spectra provide structural information for metabolite identification.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing non-volatile and thermally labile metabolites without derivatization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of purified metabolites.

Experimental_Workflow Environmental Sample Environmental Sample Enrichment Culture Enrichment Culture Environmental Sample->Enrichment Culture Inoculation Isolation of Pure Cultures Isolation of Pure Cultures Enrichment Culture->Isolation of Pure Cultures Plating Degradation Assay Degradation Assay Isolation of Pure Cultures->Degradation Assay Inoculation Metabolite Extraction Metabolite Extraction Degradation Assay->Metabolite Extraction Sampling Analytical Identification\n(HPLC, GC-MS, LC-MS, NMR) Analytical Identification (HPLC, GC-MS, LC-MS, NMR) Metabolite Extraction->Analytical Identification\n(HPLC, GC-MS, LC-MS, NMR) Pathway Elucidation Pathway Elucidation Analytical Identification\n(HPLC, GC-MS, LC-MS, NMR)->Pathway Elucidation

Caption: General experimental workflow for elucidating biodegradation pathways.

Concluding Remarks and Future Directions

The biodegradation of this compound is a multi-step enzymatic process that transforms a persistent xenobiotic into harmless metabolic intermediates. While the proposed pathway is based on strong evidence from related compounds, further research is needed to isolate and characterize the specific microorganisms and enzymes responsible for each step. Future work should focus on:

  • Isolation and genomic analysis of novel bacterial strains capable of mineralizing this compound.

  • Heterologous expression and characterization of the key enzymes, including nitrile hydratases, amidases, dehalogenases, and dioxygenases.

  • Proteomic and transcriptomic studies to understand the regulation of the degradation pathway.

A deeper understanding of these microbial processes will pave the way for the development of effective bioremediation strategies for environments contaminated with this compound and other halogenated aromatic compounds.

References

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  • van den Tweel, W. J., Kok, J. B., & de Bont, J. A. (1987). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 53(4), 810–815. [Link]

  • Le-Minh, N., Sivret, E. C., & Khan, S. J. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 48(22), 13323–13330. [Link]

  • van den Tweel, W. J., Kok, J. B., & de Bont, J. A. (1987). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 53(4), 810–815. [Link]

  • Martínková, L., Uhnáková, B., Pátek, M., Nešvera, J., & Křen, V. (2009). Biotechnological Potential of Rhodococcus Biodegradative Pathways. Environment International, 35(1), 162–177. [Link]

  • Moiseeva, O. V., Solyanikova, I. P., Kaschabek, S. R., Gröning, J., Thiel, M., Golovleva, L. A., & Schlömann, M. (2002). Mechanisms of dehalogenation of 3-chloromuconate (the ring cleavage product of 4-chlorocatechol) and of 2-chloromuconate (the ring cleavage product of 3-chlorocatechol) by proteobacterial chloromuconate cycloisomerases. Journal of Bacteriology, 184(19), 5282–5293. [Link]

  • Vrchotová, N., Tríska, J., & Baloun, J. (2014). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Folia Microbiologica, 59(5), 415–420. [Link]

  • Park, H. S., Lim, S. J., Chang, Y. K., Livingston, A. G., & Kim, H. S. (1999). Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. Applied and Environmental Microbiology, 65(3), 1083–1091. [Link]

  • Adriaens, P., & Focht, D. D. (1991). Bacterial dehalogenation of chlorobenzoates and coculture biodegradation of 4,4'-dichlorobiphenyl. Applied and Environmental Microbiology, 57(5), 1387–1392. [Link]

  • Wang, L., Wang, Y., Zhang, J., & Zhou, N. Y. (2021). A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 87(18), e00949-21. [Link]

  • Holtze, M. S., Sørensen, S. R., Sørensen, J., & Aamand, J. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental Pollution, 154(2), 155–168. [Link]

  • Simonsen, A., & Aamand, J. (2007). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure. Environmental Pollution, 148(1), 343–351. [Link]

  • Plotnikova, E. G., Chistyakova, T. I., Solyanikova, I. P., & Golovleva, L. A. (2023). The Contribution of Actinobacteria to the Degradation of Chlorinated Compounds: Variations in the Activity of Key Degradation Enzymes. International Journal of Molecular Sciences, 24(2), 1149. [Link]

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  • Ibrahim, A. S. S., & El-Shayeb, N. M. A. (2015). Biodegradation of Acetonitrile and Benzonitrile by a Newly Isolated Rhodococcus Pyridionvorans Strain I-Benzo from Leather Tanning Waste. Journal of Bioremediation & Biodegradation, 6(6), 1. [Link]

  • Cowan, D., Cramp, R., Pereira, R., Graham, D., & Almquist, C. (1998). Metabolism of nitriles: [A] nitrile hydratase/amidase; [B] Nitrilase. Extremophiles, 2(3), 207–216. [Link]

  • Vainio, E. (2015). Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. Dissertationes Scholae Doctoralis Scientiae Circumiectalis, Cibi et Rerum Biologicarum, Universitatis Helsingiensis. [Link]

  • Holtze, M. S., Hansen, H. C. B., Sørensen, S. R., & Aamand, J. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291–1298. [Link]

  • Tauber, M. M., Cavaco-Paulo, A., Robra, K. H., & Gübitz, G. M. (2000). Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles. Applied and Environmental Microbiology, 66(4), 1634–1638. [Link]

  • Leas, D. A., Schultz, D. C., & Huigens, R. W., 3rd. (2023). Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. ACS infectious diseases, 9(6), 1256–1265. [Link]

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  • Veselá, A. B., Pelantová, H., Sulc, M., Macková, M., Lovecká, P., Thimová, M., Pasquarelli, F., Picmanová, M., Pátek, M., Bhalla, T. C., & Martínková, L. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Biodegradation, 21(5), 761–770. [Link]

  • Tauber, M. M., Cavaco-Paulo, A., Robra, K. H., & Gübitz, G. M. (2000). Nitrile hydratase and amidase from Rhodococcus rhodochrous hydrolyze acrylic fibers and granular polyacrylonitriles. Applied and Environmental Microbiology, 66(4), 1634–1638. [Link]

  • Wilding, B., Veselá, A. B., Perry, J. J. B., Black, G. W., Zhang, M., Martínková, L., & Klempier, N. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. Molecules, 26(21), 6463. [Link]

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  • Wang, L., Wang, Y., Zhang, J., & Zhou, N. Y. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 88(6), e02324-21. [Link]

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Sourcing 2,3-Dichlorobenzonitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2,3-Dichlorobenzonitrile in Modern Synthesis

This compound is a highly valuable chlorinated aromatic nitrile intermediate, pivotal in the synthesis of a range of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries.[1][2] For researchers and drug development professionals, the procurement of this compound is a critical first step that dictates the efficiency, reproducibility, and safety of their synthetic endeavors. The seemingly straightforward task of acquiring a chemical intermediate is, in reality, a nuanced process where purity, impurity profiles, and supplier reliability can have profound downstream consequences.

This guide provides an in-depth technical overview of sourcing this compound, moving beyond a simple list of suppliers. It delves into the manufacturing context, critical quality attributes, and the necessary validation steps to ensure the integrity of your research and development pipeline. The insights provided herein are grounded in practical experience and aim to empower the scientist with the knowledge to make informed procurement decisions.

Understanding the Synthetic Landscape: Implications for Purity and Impurities

The quality of this compound is intrinsically linked to its manufacturing process. Historically, multi-step processes involving hazardous reagents were common. However, modern industrial synthesis has largely shifted towards more efficient and environmentally benign methods. The dominant contemporary method is the catalytic ammoxidation of 2,3-dichlorotoluene.[2] This process, often carried out in a fluidized bed reactor with a specialized catalyst, offers high conversion rates and selectivity, leading to a purer final product.[2]

A patented method, for instance, describes a one-step synthesis achieving a conversion rate of 100% and selectivity higher than 96%, resulting in a product with a purity of over 99.5%.[2] This method is highlighted as a "green production process" due to its use of readily available starting materials and reduced pollution.[2]

Understanding this synthetic route is crucial for anticipating potential impurities. While the primary product is of high purity, side reactions or residual starting materials can lead to the presence of other dichlorobenzonitrile isomers (e.g., 2,4-, 3,4-, 2,5-, and 2,6-dichlorobenzonitrile) or unreacted 2,3-dichlorotoluene.[1] The presence of these isomers can significantly impact the reactivity and outcome of subsequent synthetic steps, making their identification and quantification a critical aspect of quality control.

Below is a conceptual diagram of the industrial ammoxidation synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Impurities 2_3_Dichlorotoluene 2,3-Dichlorotoluene Reactor Fluidized Bed Reactor (Catalyst, High Temp.) 2_3_Dichlorotoluene->Reactor Ammonia Ammonia (NH3) Ammonia->Reactor Air Air (O2) Air->Reactor 2_3_DCBN This compound (Crude Product) Reactor->2_3_DCBN Ammoxidation Water Water (H2O) Reactor->Water Impurities Potential Impurities: - Isomeric Dichlorobenzonitriles - Unreacted Starting Material 2_3_DCBN->Impurities

Conceptual workflow for the industrial synthesis of this compound.

Commercial Suppliers and Product Specifications: A Comparative Overview

A variety of chemical suppliers offer this compound, catering to different scales and purity requirements, from research-grade to commercial quantities. The table below provides a comparative overview of offerings from prominent suppliers. It is important to note that availability and specifications can change, and direct inquiry with the supplier is always recommended.

SupplierProduct Grade/PurityAvailable QuantitiesKey Features & Notes
Sigma-Aldrich 98%Grams to KilogramsOffers various lot numbers with downloadable Certificates of Analysis. A reliable source for research and development quantities.
Alzchem Group ≥ 99.5%Commercial ScaleProvides detailed specifications, including limits for isomeric impurities (≤ 0.10% for each specified isomer).[1] Ideal for large-scale and GMP applications.
ChemicalBook Listings Varies (typically 98-99%+)Grams to Metric TonsA marketplace with numerous suppliers, primarily from Asia. Purity and quality can vary, requiring careful vetting of the actual manufacturer.[3]
Ottokemi 98%Not specifiedProvides Certificates of Analysis for their products. Caters to the Indian market and international clients.
LGC Standards Not specifiedNot specifiedOffers 2,3-Dichlorobenzoyl Nitrile, a related compound.[4] Important to distinguish between similar chemical names when sourcing.
CP Lab Safety min 98%100 gramsFor professional manufacturing, research laboratories and industrial or commercial usage only. Not for medical or consumer use.

Critical Quality Attributes and Verification: A Step-by-Step Protocol

Upon receiving a shipment of this compound, it is imperative to conduct in-house quality control to verify the supplier's Certificate of Analysis (CoA) and ensure the material is fit for its intended purpose. The following is a recommended workflow for the analytical validation of this critical intermediate.

Step 1: Physical and Chemical Property Verification
  • Appearance: The compound should be a white to off-white crystalline solid.

  • Melting Point: The literature value for the melting point is typically in the range of 60-64 °C. A sharp melting point is indicative of high purity.

  • Solubility: Confirm solubility in common organic solvents as expected for your planned reaction conditions.

Step 2: Purity and Impurity Profiling via Chromatography

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and quantifying any isomeric impurities.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is generally suitable.[5]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is effective for separating dichlorobenzonitrile isomers.[5]

  • Detection: UV detection at a wavelength around 240 nm is appropriate for this aromatic compound.[5]

  • Quantification: Use an external standard method with a certified reference standard of this compound. If available, also use reference standards for potential isomeric impurities to confirm their identity and quantity.

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities.

Step 3: Structural Confirmation

For initial supplier qualification or when developing a GMP process, more rigorous structural confirmation is advised:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern, which aids in identifying unknown impurities.

The following diagram illustrates the recommended quality control workflow for incoming this compound.

G Start Receipt of This compound Documentation_Review Review Supplier's Certificate of Analysis Start->Documentation_Review Physical_Tests Physical & Chemical Property Verification (Appearance, MP) Documentation_Review->Physical_Tests Chromatography Purity & Impurity Profiling (HPLC/GC) Physical_Tests->Chromatography Structural_Confirmation Structural Confirmation (NMR, MS) (For initial qualification) Chromatography->Structural_Confirmation Optional Decision Material Meets Specifications? Chromatography->Decision Structural_Confirmation->Decision Release Release for Use in Synthesis Decision->Release Yes Reject Reject & Contact Supplier Decision->Reject No

Workflow for the quality control of incoming this compound.

Applications in Drug Development: A Case Study

This compound is a key starting material in the synthesis of numerous pharmaceutical compounds. Its utility lies in the reactivity of the nitrile group and the potential for further functionalization of the dichlorinated aromatic ring. A notable example is its use as a precursor in the synthesis of Lamotrigine, an anti-epileptic drug.[6] The synthesis involves the conversion of this compound to an intermediate that is then used to construct the triazine ring system of the final drug molecule.[6]

The diagram below outlines a generalized synthetic step where this compound is used to create a more complex pharmaceutical intermediate.

G 2_3_DCBN This compound Reaction Reaction with Reagent 'X' 2_3_DCBN->Reaction Intermediate Pharmaceutical Intermediate Reaction->Intermediate

Generalized synthetic application of this compound in drug development.

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Recommendations

The selection of a commercial supplier for this compound should be guided by a thorough evaluation of the product's quality, the supplier's transparency, and the specific requirements of your research or development project. For early-stage research, a supplier like Sigma-Aldrich provides a reliable source of well-characterized material in manageable quantities. For process development and large-scale synthesis, a manufacturer such as Alzchem Group, which provides detailed specifications on isomeric impurities, may be more appropriate.

Regardless of the supplier, independent analytical verification is non-negotiable. A robust in-house quality control protocol will mitigate the risks of batch-to-batch variability and ensure the reliability and reproducibility of your synthetic work. By approaching the procurement of this compound with the scientific rigor detailed in this guide, researchers and drug development professionals can build a solid foundation for their success.

References

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  • CP Lab Safety. 2, 3-Dichlorobenzonitrile, min 98%, 100 grams. [Link]

  • Chinese Journal of Energetic Materials. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. [Link]

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Methodological & Application

Application Note: A Guide to the Synthesis of 2,3-Dichlorobenzonitrile from 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 2,3-Dichlorobenzonitrile, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] We explore the primary synthetic pathways starting from 2,3-dichlorotoluene, offering in-depth protocols for laboratory-scale synthesis and an overview of industrial methodologies. The narrative emphasizes the rationale behind procedural choices, safety considerations, and analytical validation, tailored for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound (2,3-DCBN) is a valuable building block in organic synthesis. Its specific substitution pattern makes it a crucial precursor for a range of complex molecules. The most direct and economically viable starting material for its synthesis is 2,3-dichlorotoluene, a readily available organochlorine compound.[2][3]

The transformation of the methyl group of 2,3-dichlorotoluene into a nitrile functionality can be achieved through several strategic routes. The selection of a specific pathway is often dictated by the desired scale of production, available equipment, and safety infrastructure.

Key Synthetic Pathways:

  • Direct Catalytic Ammoxidation: This is the preferred route for large-scale industrial production. It involves a single-step, vapor-phase reaction of 2,3-dichlorotoluene with ammonia and oxygen over a specialized catalyst at high temperatures.[4][5] While highly efficient, this process requires a dedicated reactor setup not commonly available in standard research laboratories.[4]

  • Two-Step Synthesis via an Aldehyde Intermediate: A more versatile and accessible method for laboratory and pilot-scale synthesis involves a two-step process. First, the methyl group of 2,3-dichlorotoluene is oxidized to an aldehyde, forming 2,3-dichlorobenzaldehyde.[6][7] Subsequently, the aldehyde is converted into the corresponding nitrile.[8][9] This route offers excellent control and high purity, making it the focus of our detailed protocol.

  • Alternative Routes (e.g., via Sandmeyer Reaction): The Sandmeyer reaction is a classic and powerful method for introducing a nitrile group onto an aromatic ring.[10][11] This pathway typically begins with the corresponding aniline (2,3-dichloroaniline), which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[12][13][14] While not a direct conversion from 2,3-dichlorotoluene, it represents a fundamental alternative for synthesizing aryl nitriles.

This guide will provide a comprehensive, step-by-step protocol for the two-step synthesis via the 2,3-dichlorobenzaldehyde intermediate, as it represents the most adaptable method for the intended audience.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 2,3-Dichlorotoluene Step1 Step 1: Side-Chain Bromination & Hydrolysis Start->Step1 Intermediate 2,3-Dichlorobenzaldehyde Step2 Step 2: One-Pot Oximation & Dehydration Intermediate->Step2 Product This compound Step1->Intermediate Oxidation Step2->Product Nitrile Formation

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

This section outlines the validated, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis of 2,3-Dichlorobenzaldehyde Intermediate

This procedure is adapted from established methods involving a free-radical initiated side-chain bromination followed by in-situ hydrolysis.[6][7]

Rationale: Direct oxidation of the methyl group can be challenging to control and may lead to over-oxidation to the carboxylic acid. A two-step bromination-hydrolysis sequence provides a more reliable and high-yielding route to the aldehyde. Azobisisobutyronitrile (AIBN) is used as a thermal initiator to generate bromine radicals, which selectively abstract a benzylic hydrogen. The use of hydrogen peroxide facilitates the in-situ regeneration of bromine, improving atom economy.[15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,3-Dichlorotoluene161.0397.8 g0.607Starting Material
1,2-Dichloroethane98.96360 g-Solvent
Azobisisobutyronitrile (AIBN)164.213.9 g0.024Radical Initiator
Bromine159.81110 g0.688Brominating Agent
Hydrogen Peroxide (27.5% w/w)34.01108 g0.873Co-oxidant
N,N-Dimethylacetamide (DMAC)87.12540 g-Hydrolysis Co-solvent
Hydrogen Bromide (9% aq. sol.)80.91360 g0.400Hydrolysis Reagent

Procedure:

  • Reaction Setup: To a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,3-dichlorotoluene (97.8 g), 1,2-dichloroethane (360 g), and AIBN (3.9 g).

  • Initiation of Bromination: Begin stirring and heat the mixture to 70°C.

  • Reagent Addition: Once the temperature is stable, begin the simultaneous dropwise addition of bromine (110 g) and 27.5% hydrogen peroxide (108 g) over 2-3 hours. Maintain the internal reaction temperature at a steady 80°C. Caution: Bromine is highly corrosive and toxic. Hydrogen peroxide is a strong oxidizer. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up (Part 1): After completion, cool the reaction mixture to room temperature. The mixture will separate into two layers. Carefully transfer the mixture to a separatory funnel and remove the lower aqueous phase. The organic phase contains the intermediate 2,3-dichlorobenzal bromide.

  • Hydrolysis: Transfer the organic phase containing the crude dibromide to a 2000 mL reactor. Add the 9% aqueous hydrogen bromide solution (360 g) and N,N-dimethylacetamide (540 g).

  • Heating: Heat the mixture to 130-140°C and maintain for 8 hours to ensure complete hydrolysis.

  • Isolation and Purification: Cool the mixture. The crude 2,3-dichlorobenzaldehyde can be isolated by steam distillation.[6] Further purify the resulting solid by recrystallization from ethanol to yield the final product. An expected yield is approximately 80-85%.[7]

Protocol 2: Conversion of 2,3-Dichlorobenzaldehyde to this compound

This protocol employs a highly efficient one-pot conversion of the aldehyde to the nitrile using hydroxylamine hydrochloride. The reaction proceeds via an intermediate aldoxime, which is subsequently dehydrated.[8][9]

Rationale: This method avoids the use of highly toxic metal cyanides. The reaction is typically catalyzed by an acid or a dehydrating agent. Using a suitable solvent and temperature, the formation of the oxime and its subsequent dehydration to the nitrile can be achieved in a single step, simplifying the procedure and improving overall efficiency.[16]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,3-Dichlorobenzaldehyde175.0150.0 g0.286Starting Material
Hydroxylamine Hydrochloride69.4923.8 g0.343Nitrile Source
N,N-Dimethylformamide (DMF)73.09250 mL-Solvent
Anhydrous Ferrous Sulfate151.912.6 g0.017Catalyst[16]

Procedure:

  • Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer and reflux condenser, combine 2,3-dichlorobenzaldehyde (50.0 g), hydroxylamine hydrochloride (23.8 g), anhydrous ferrous sulfate (2.6 g), and DMF (250 mL).

  • Heating: Heat the mixture to reflux (approx. 153°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 200 mL) and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Industrial-Scale Synthesis: Catalytic Ammoxidation

For commercial production, the direct ammoxidation of 2,3-dichlorotoluene is the most economically advantageous method. This process, often referred to as the SOHIO process, converts the methyl group directly to a nitrile in a single pass.[5]

Process Overview:

  • Reactants: Gaseous 2,3-dichlorotoluene, ammonia, and air (as the oxygen source).[4]

  • Catalyst: A complex mixed metal oxide catalyst, typically containing vanadium and other promoters (e.g., Ti, Sb, B) on a silica support.[4]

  • Conditions: The reaction is carried out in a fluidized bed or ebullated bed reactor at high temperatures, typically between 430-450°C.[4]

  • Outcome: This one-step synthesis achieves high conversion rates (approaching 100%) and excellent selectivity for the desired this compound product, with yields often exceeding 95%.[4]

The primary advantages are the low cost of reagents and the continuous nature of the process. However, the requirement for specialized high-temperature reactors and catalyst technology confines this method to industrial manufacturing settings.

Safety and Handling

All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 2,3-Dichlorotoluene: Irritant. Handle with care.

  • Bromine: Highly corrosive, toxic upon inhalation, and causes severe burns. Handle only in a fume hood with appropriate PPE.

  • Hydrogen Peroxide (27.5%): Strong oxidizer. Avoid contact with organic materials.

  • Hydroxylamine Hydrochloride: Can be corrosive and harmful if swallowed or inhaled.

  • Cyanides (in Sandmeyer reaction context): Metal cyanides are extremely toxic. Protocols involving these reagents require stringent safety measures and emergency preparedness.

Conclusion

The synthesis of this compound from 2,3-dichlorotoluene can be successfully achieved through multiple pathways. For industrial applications, direct catalytic ammoxidation offers unparalleled efficiency and scalability. For laboratory research and development, a two-step synthesis proceeding through a 2,3-dichlorobenzaldehyde intermediate provides a robust, high-yielding, and controllable method. The protocols detailed in this document are designed to be self-validating and provide researchers with a reliable foundation for producing this important chemical intermediate.

References

  • Allen. (n.d.). Benzonitrile can be prepared from benzaldehyde on treatment with. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. PMC - NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Exploring the Synthesis and Applications of 2,3-Dichlorobenzoic Acid. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). RSC Advances. Retrieved from [Link]

  • Filo. (2025, February 12). In order to prepare benzonitrile from C6H5N2Cl, the reagent required is. Retrieved from [Link]

  • Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). Semantic Scholar. Retrieved from [Link]

  • Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. (n.d.). Google Patents.
  • Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene. (n.d.). Google Patents.
  • Benzaldehyde To Benzonitrile. (n.d.). Scribd. Retrieved from [Link]

  • An improved process for preparation of lamotrigine intermediates. (n.d.). Google Patents.
  • A kind of synthesis technique of 2,3 dichlorobenzaldehyde. (n.d.). Google Patents.
  • Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]

  • Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Alzchem Group. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorotoluene. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 2,3-Dichlorobenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2,3-Dichlorobenzonitrile, an important intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The synthesis is based on the robust and well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a diverse range of functionalized compounds.[3][4][5] This guide offers a step-by-step methodology, explains the chemical principles behind the protocol, outlines critical safety measures, and provides a framework for the characterization of the final product. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

This compound is a halogenated aromatic nitrile whose molecular structure is a valuable scaffold for building more complex molecules. The presence of the nitrile group (C≡N) and the specific 2,3-dichloro substitution pattern on the benzene ring allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution, hydrolysis to benzoic acids, and reduction to amines.[2][6]

While several industrial methods exist for its production, such as the catalytic ammoxidation of 2,3-dichlorotoluene[1], the Sandmeyer reaction remains one of the most reliable and accessible methods for laboratory-scale synthesis.[3][5] This reaction, discovered by Traugott Sandmeyer in 1884, proceeds via a two-stage mechanism:

  • Diazotization: The conversion of a primary aromatic amine (2,3-dichloroaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Cyanation: The subsequent displacement of the diazonium group (-N₂⁺) by a cyanide nucleophile. This step is critically mediated by a copper(I) cyanide catalyst, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4]

This protocol is designed to be self-validating by explaining the rationale behind each critical step, ensuring that the researcher understands the causality of the experimental choices.

Safety and Hazard Management

CRITICAL WARNING: This protocol involves the use of extremely toxic, corrosive, and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Cyanide Compounds (Copper(I) Cyanide, Sodium Cyanide): EXTREMELY TOXIC. Fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched by slow addition to an alkaline solution of sodium hypochlorite (bleach) before disposal.

  • This compound (Product): Harmful by inhalation, in contact with skin, and if swallowed.[7][8] It is irritating to the eyes, respiratory system, and skin.[7] Metabolism may release cyanide, leading to symptoms of cyanide poisoning.[7]

  • 2,3-Dichloroaniline (Starting Material): Toxic if swallowed, inhaled, or in contact with skin.[9]

  • Sodium Nitrite: Strong oxidizer. Toxic and harmful if swallowed.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Organic Solvents (Dichloromethane): Volatile and potentially carcinogenic.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
2,3-DichloroanilineC₆H₅Cl₂N162.0250.01.008.10 g
Concentrated HCl (37%)HCl36.461503.0~12.5 mL
Sodium NitriteNaNO₂69.0055.01.103.80 g
Copper(I) CyanideCuCN89.5660.01.205.37 g
Sodium CyanideNaCN49.0160.01.202.94 g
Dichloromethane (DCM)CH₂Cl₂84.93--150 mL
Anhydrous MgSO₄/Na₂SO₄----As needed
Deionized WaterH₂O18.02--~500 mL
Equipment
  • 250 mL and 500 mL three-neck round-bottom flasks

  • Magnetic stirrer and stir bars

  • Thermometer (-10 to 110 °C)

  • Dropping funnel (100 mL)

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • Buchner funnel and filter paper

Experimental Protocol

This synthesis is divided into three primary stages: Diazotization, Sandmeyer Cyanation, and Product Isolation/Purification.

Diagram: Overall Synthetic Scheme

cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2,3-Dichloroaniline B 2,3-Dichlorobenzene- diazonium Chloride A->B  NaNO₂, HCl  0-5 °C C This compound B->C  CuCN, NaCN  Heat

Caption: Reaction scheme for the synthesis of this compound.

Stage 1: Preparation of the Diazonium Salt
  • Aniline Dissolution: In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, combine 8.10 g (50.0 mmol) of 2,3-dichloroaniline and 50 mL of deionized water.

  • Slowly add 12.5 mL of concentrated hydrochloric acid while stirring. The aniline salt will form, which may be a slurry.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with vigorous stirring. It is imperative to maintain this temperature range throughout the diazotization to prevent the premature decomposition of the unstable diazonium salt.

  • Nitrite Addition: Separately, dissolve 3.80 g (55.0 mmol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

  • Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred aniline hydrochloride slurry over 30 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid should be present at the end of the addition (test with starch-iodide paper, which will turn blue).

  • Continue stirring the resulting pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution must be used immediately in the next stage.

Stage 2: Sandmeyer Cyanation Reaction
  • Catalyst Preparation: (Perform in fume hood) In a 500 mL three-neck flask, dissolve 5.37 g (60.0 mmol) of copper(I) cyanide and 2.94 g (60.0 mmol) of sodium cyanide in 100 mL of deionized water. Gently warm the mixture to about 50-60 °C to facilitate dissolution, then cool to room temperature. This creates the active cyanocuprate complex.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Stage 1 to the copper cyanide solution over 30-40 minutes with vigorous stirring. Vigorous evolution of nitrogen gas will be observed. Use a wide-bore addition funnel if necessary to prevent clogging.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, gently heat the reaction mixture to 60-70 °C using a heating mantle and hold for 1 hour to ensure complete decomposition of the diazonium salt and formation of the product.

  • Cooling: Cool the dark reaction mixture to room temperature.

Stage 3: Product Isolation and Purification
  • Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL). The product is organic-soluble and will move into the DCM layer.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine. This removes residual salts and water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. A crude, off-white to brownish solid will be obtained.

  • Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected melting point is in the range of 60-64 °C.[6][8]

Diagram: Experimental Workflow

A 1. Dissolve 2,3-Dichloroaniline in HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂(aq) dropwise (Maintain T < 5 °C) B->C E 5. Add Diazonium Salt to CuCN Solution C->E Immediate Use D 4. Prepare CuCN/NaCN Solution D->E F 6. Stir and Heat to 60 °C E->F G 7. Cool and Extract with DCM F->G H 8. Wash, Dry, and Evaporate Organic Layer G->H I 9. Recrystallize Crude Solid H->I J 10. Filter and Dry Final Product I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value (60-64 °C).[6][8] A sharp melting range indicates high purity.

  • FT-IR Spectroscopy: Look for characteristic peaks, including a strong C≡N stretch around 2230 cm⁻¹ and C-Cl stretches in the 1000-1100 cm⁻¹ region.

  • ¹H NMR: The spectrum should show a complex multiplet pattern in the aromatic region (approx. 7.3-7.8 ppm) corresponding to the three aromatic protons.

  • ¹³C NMR: Expect to see signals for the six aromatic carbons and the nitrile carbon (approx. 115-120 ppm).

  • GC-MS: Provides information on purity and confirms the molecular weight (172.01 g/mol ).[6][10]

Conclusion

The Sandmeyer reaction provides an effective and reproducible method for the laboratory-scale synthesis of this compound from readily available 2,3-dichloroaniline. Adherence to the procedural details, particularly temperature control during diazotization and stringent safety precautions when handling cyanides, is essential for a successful and safe outcome. The resulting high-purity product is suitable for further use in medicinal chemistry, agrochemical research, and materials science.

References

  • Material Safety Data Sheet - this compound. Cole-Parmer.
  • CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. Google Patents.
  • This compound | C7H3Cl2N. PubChem. Available from: [Link]

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]

  • 2,4-Dichlorobenzonitrile | C7H3Cl2N. PubChem. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • 2,3-Dichloroaniline. Wikipedia. Available from: [Link]

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industrial production of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Industrial Production of 2,3-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide to the industrial-scale synthesis of this compound (CAS No: 6574-97-6), a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a comprehensive overview of the predominant manufacturing methodologies, emphasizing the underlying chemical principles, process optimization, and safety considerations. The protocols described herein are synthesized from established patent literature and scientific publications to ensure technical accuracy and practical relevance.

Critical Safety and Handling Protocols

Before commencing any synthesis, it is imperative to acknowledge the hazardous nature of the materials involved. This compound is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory system.[3] Metabolism may release cyanide, leading to severe health risks.[3]

Mandatory Precautions:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. Facilities should be equipped with emergency eyewash stations and safety showers.[3][4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[3] A NIOSH-approved N95 dust mask is required when handling the solid compound.

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation and accumulation. Keep containers tightly closed when not in use.[3]

  • Emergency Response: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical aid.[3][4] For inhalation, move the individual to fresh air and provide oxygen or artificial respiration if necessary.[3]

Primary Industrial Synthesis Route: Catalytic Ammoxidation

The most economically viable and efficient method for the large-scale production of this compound is the catalytic ammoxidation of 2,3-dichlorotoluene.[5] This gas-phase reaction converts the methyl group of the toluene derivative directly into a nitrile group in a single, continuous process, offering high yield and selectivity.[1][6][7]

Principle of Ammoxidation

Ammoxidation is a heterogeneous catalytic oxidation process where a hydrocarbon (in this case, 2,3-dichlorotoluene) reacts with ammonia and oxygen (typically from the air) at elevated temperatures.[7] The catalyst facilitates the complex reaction cascade that transforms the methyl group into a cyano group (-C≡N). This method is favored in industry for its atom economy and the use of inexpensive feedstocks like ammonia and air.[1]

Experimental Workflow: Ammoxidation of 2,3-Dichlorotoluene

The industrial process can be visualized as a continuous flow system, from reactant vaporization to final product purification.

G cluster_0 Reactant Preparation & Feed cluster_1 Catalytic Reaction cluster_2 Product Recovery & Purification A 2,3-Dichlorotoluene (Liquid) V1 Vaporizer 1 A->V1 B Liquefied Ammonia V2 Vaporizer 2 B->V2 C Air (Oxygen Source) V3 Heater C->V3 M Mixing Chamber V1->M V2->M V3->M R Fluidized Bed Reactor (Catalyst: Ti-V-Sb-B-O/SiO₂) M->R Reactant Gas Mixture Bf Buffer Tank R->Bf Gaseous Product Stream DC Dry Condenser Bf->DC Cr Crystallized Crude Product DC->Cr St Steam Dissolution Cr->St Rf Rectification Column (Distillation) St->Rf FP Final Product: This compound (>99.5% Purity) Rf->FP

Caption: Workflow for the industrial synthesis of this compound via catalytic ammoxidation.

Catalyst Systems

The choice of catalyst is paramount to achieving high conversion and selectivity. Modern ammoxidation catalysts are complex mixed metal oxides supported on a carrier like silica gel. A Chinese patent (CN102941081B) details a highly effective catalyst system.[1][6]

Catalyst Composition (Active Component)CarrierConversion Rate (%)Selectivity (%)Yield (%)Source
TiₐVₑSbₒBₔOₓ (a=1, b=0.5-1, c=0.3-1.5, d=0.2-1)Microspheric Silica Gel100> 96> 95[1][6]
V₂O₅/Al₂O₃ (Promoted with Mo, W, La)Alumina---[8]
VPO Composite Oxides---~85 (for 2,6-isomer)[9]
Industrial Synthesis Protocol

This protocol is adapted from the process described in patent CN102941081B.[1]

1. Reactant Preparation and Vaporization:

  • 2,3-Dichlorotoluene, liquefied ammonia, and air are individually heated and vaporized.
  • The gaseous streams are mixed to achieve a molar ratio of approximately 1 : 2.5 : 27 (2,3-Dichlorotoluene : Ammonia : Air).[1] The large excess of air provides the necessary oxygen and acts as a fluidizing medium.

2. Catalytic Reaction:

  • The gaseous reactant mixture is fed into a fluidized bed reactor containing the Ti-V-Sb-B-O/SiO₂ catalyst.
  • The reaction is maintained under the following conditions:
  • Temperature: 430°C to 450°C.[1]
  • Pressure: Normal atmospheric pressure.[1]
  • Catalyst Load: 130 - 160 g of reactant per kg of catalyst per hour (g/(kg·cat·h)).[1]
  • Reaction Time: 8 to 12 hours.[1]

3. Product Condensation and Isolation:

  • The hot gaseous effluent from the reactor, containing this compound, byproducts, and unreacted gases, is passed through a buffer tank and then into a dry condenser.
  • The product stream is cooled, causing the this compound to condense and crystallize.[1]

4. Crude Product Purification:

  • The collected crystalline solid is dissolved using steam to form a crude liquid product.[1]
  • This crude product is then subjected to rectification (fractional distillation) to separate the pure this compound from any impurities.[1] The final product purity can exceed 99.5%.

Alternative Route: The Sandmeyer Reaction

While ammoxidation is dominant, the Sandmeyer reaction represents a classic and versatile alternative, particularly for smaller-scale or batch production.[10][11] This multi-step process begins with the corresponding aniline, 2,3-dichloroaniline.

Principle of the Sandmeyer Reaction

The synthesis involves two primary stages:

  • Diazotization: An aromatic primary amine (2,3-dichloroaniline) is treated with a nitrous acid source (typically sodium nitrite in a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[12]

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group is replaced by a cyanide group, yielding the desired benzonitrile.[10][13]

Reaction Mechanism: Sandmeyer Cyanation

The mechanism involves a single-electron transfer from the copper(I) catalyst, initiating a radical pathway.

Caption: Simplified mechanism of the Sandmeyer cyanation reaction. "Ar" represents the 2,3-dichlorophenyl group.

Protocol Part A: Synthesis of 2,3-Dichloroaniline

The required starting material, 2,3-dichloroaniline, is not commonly available as a primary feedstock and must be synthesized, typically via the reduction of 2,3-dichloronitrobenzene.[14][15]

1. Catalyst Preparation:

  • Prepare a Raney nickel catalyst slurry in methanol.

2. Hydrogenation Reaction:

  • Charge a high-pressure autoclave with 2,3-dichloronitrobenzene dissolved in methanol.[12]
  • Add the Raney nickel catalyst (e.g., 10% w/w).[12]
  • Purge the autoclave with nitrogen, then hydrogen, to remove all air.
  • Pressurize the reactor with hydrogen gas (e.g., 80 psi) and heat to approximately 30°C.[12]
  • Maintain the reaction with vigorous stirring for several hours until hydrogen uptake ceases.

3. Isolation:

  • Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
  • Filter the reaction mixture through a celite bed to remove the Raney nickel catalyst.
  • Distill the methanol from the filtrate under reduced pressure to yield crude 2,3-dichloroaniline.[12] Purity is typically assessed by Gas Chromatography (GC).
Protocol Part B: Sandmeyer Reaction of 2,3-Dichloroaniline

This protocol is adapted from the process described in US Patent 6,639,072 B1.[12]

1. Diazotization:

  • In a suitable reactor, prepare a solution of concentrated sulfuric acid and water. Cool this solution to 0°C using an ice-salt bath.
  • Slowly add 2,3-dichloroaniline (1.0 eq) to the cold acid solution while maintaining the temperature between 0-5°C.
  • Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline-acid mixture, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
  • Optionally, add a small amount of urea to decompose any remaining excess sodium nitrite.[12]

2. Cyanation:

  • In a separate reactor, prepare a solution or slurry of copper(I) cyanide (CuCN) in a suitable solvent.
  • Slowly add the cold diazonium salt solution from the previous step to the CuCN mixture. Vigorous evolution of nitrogen gas will be observed.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

3. Product Isolation and Purification:

  • Cool the reaction mixture and extract the product into an organic solvent like toluene or monochlorobenzene.
  • Wash the organic layer with water and a dilute sodium carbonate solution to remove residual acids and copper salts.
  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
  • Filter and remove the solvent by distillation under reduced pressure to yield crude this compound.
  • Further purification can be achieved by recrystallization or vacuum distillation.

Comparison of Industrial Routes

FeatureCatalytic AmmoxidationSandmeyer Reaction
Starting Material 2,3-Dichlorotoluene2,3-Dichloronitrobenzene
Number of Steps 1 (continuous)2-3 (batch)
Key Reagents Ammonia, Air, CatalystH₂, Raney Ni, NaNO₂, H₂SO₄, CuCN
Reported Yield > 95%[1][6]~60% (overall from nitro compound)[16]
Throughput High (suitable for bulk manufacturing)Lower (more suited for batch processing)
Safety Concerns High temperature/pressure gas phaseHighly toxic cyanides, unstable diazonium salts
Waste Stream Primarily water and N₂Acidic aqueous waste, copper salts
Industrial Preference Strongly Preferred Alternative / Niche Applications

Conclusion

For the , catalytic ammoxidation of 2,3-dichlorotoluene is the superior and predominantly employed method. Its single-step, continuous nature, coupled with high conversion rates and yields, makes it the most cost-effective and efficient process for large-scale manufacturing. The Sandmeyer reaction, while chemically robust, is generally less competitive due to its multi-step batch process, lower overall yield, and the handling of hazardous intermediates and waste streams. The choice of synthesis route ultimately depends on the required production scale, available infrastructure, and economic factors, with ammoxidation being the clear choice for commodity-level production.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Yingcheng City Oasis Chemical Co Ltd. (2014). Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. Google Patents.
  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (n.d.). Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile. Google Patents.
  • BenchChem. (2025). 3,5-Dichlorobenzonitrile | 6575-00-4.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%.
  • Yingcheng City Oasis Chemical Co Ltd. (2013). Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. Google Patents.
  • Quick Company. (n.d.). An Improved Process For Preparation Of Lamotrigine Intermediates.
  • Sigma-Aldrich. (n.d.). This compound 6574-97-6.
  • ChemicalBook. (2025). This compound | 6574-97-6.
  • Reddy, M. S., et al. (2003). Process for the preparation of lamotrigine. Google Patents.
  • ChemicalBook. (n.d.). This compound (6574-97-6).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • South Central University for Nationalities. (2020). Special catalyst for preparing 2, 6-dichlorobenzonitrile by ammonia oxidation method and preparation method and application of special catalyst. Patsnap Eureka.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Wikipedia. (n.d.). Ammoxidation.
  • Wikipedia. (n.d.). 2,3-Dichloroaniline.
  • ChemicalBook. (n.d.). 2,3-Dichloroaniline synthesis.
  • Martin, A., et al. (2025). Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies. ResearchGate.
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  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloroaniline. PubChem.
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Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Dihaloarene Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron reagent with an organohalide, is particularly vital in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds. However, the use of dihalogenated substrates, such as 2,3-dichlorobenzonitrile, introduces a significant challenge: achieving regioselectivity. The ability to selectively functionalize one halogen atom over another is crucial for the efficient synthesis of complex molecules and the avoidance of tedious purification of isomeric mixtures.

This guide provides a comprehensive overview of the synthetic and mechanistic considerations for the regioselective Suzuki-Miyaura coupling of this compound. We will delve into the underlying principles that govern the reactivity of the two distinct chlorine atoms and present a detailed, field-proven protocol for achieving selective mono-arylation.

Understanding the Reactivity of this compound

The selective coupling of this compound hinges on the differential reactivity of the chlorine atoms at the C2 and C3 positions. This reactivity is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the nitrile group (-CN) deactivates the aromatic ring towards oxidative addition, the rate-determining step in the catalytic cycle for aryl chlorides. However, the effect is not uniform across the ring. The chlorine at the C2 position (ortho to the nitrile) is generally more activated towards oxidative addition than the chlorine at the C3 position (meta to the nitrile). This is attributed to the inductive effect and the potential for coordination of the nitrile's nitrogen atom to the palladium center, stabilizing the transition state.

Achieving high regioselectivity often requires careful tuning of the reaction conditions, particularly the choice of palladium catalyst, ligand, base, and solvent. Bulky ligands, for instance, can play a crucial role in differentiating between the two chlorine atoms based on steric hindrance.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding how different reaction parameters can influence the outcome. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is typically the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Regioselective Mono-arylation of this compound

This protocol is designed to favor the selective coupling at the more reactive C2 position of this compound.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

Suzuki_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reagents (this compound, Arylboronic acid, Na2CO3, Pd(dppf)Cl2) start->reagents solvent Add Solvents (Dioxane/Water) reagents->solvent inert Degas and Establish Inert Atmosphere solvent->inert reaction Heat to Reflux (e.g., 100 °C) Monitor by TLC/GC-MS inert->reaction workup Aqueous Workup (Ethyl Acetate Extraction) reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Method:

  • Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Attach a condenser and maintain the inert atmosphere (e.g., with a balloon).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction parameters for the regioselective mono-arylation of this compound. Yields are representative and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(dppf)Cl₂·CH₂Cl₂The dppf ligand is known to be effective for cross-coupling reactions involving aryl chlorides.
Ligand dppf (in the precatalyst)Provides a good balance of steric bulk and electron-donating properties to facilitate oxidative addition and reductive elimination.
Base Na₂CO₃ or K₂CO₃Mild inorganic bases that are effective in promoting transmetalation without causing significant side reactions.
Solvent System 1,4-Dioxane / Water (4:1)A common solvent mixture for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Temperature 100 °C (Reflux)Elevated temperatures are generally required for the coupling of less reactive aryl chlorides.
Typical Yield 60-85%Dependent on the electronic and steric properties of the arylboronic acid.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts and ligands. Buchwald-type ligands, such as SPhos or XPhos, are often highly effective for challenging aryl chloride couplings. Additionally, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes improve yields.

  • Formation of Di-arylated Product: If significant amounts of the di-arylated product are observed, reducing the amount of the arylboronic acid to stoichiometric or slightly sub-stoichiometric amounts (e.g., 0.95 equiv.) can favor mono-arylation. Lowering the reaction temperature or using a bulkier ligand may also enhance selectivity.

  • Homocoupling of Boronic Acid: The formation of biaryl products from the homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.

  • Incomplete Reaction: For particularly unreactive arylboronic acids, increasing the catalyst loading (e.g., to 5 mol%) or extending the reaction time may be necessary.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of functionalized benzonitrile derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve high selectivity for mono-arylation at the more reactive C2 position. The protocol provided in this guide serves as a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of complex molecular architectures. Further optimization may be required for specific substrates to achieve optimal results.

References

  • Buchspies, J., & Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Dander, J. E., & Garg, N. K. (2017). Breaking Amides using Nickel Catalysis.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5508.
  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Hudson, R., & Katz, J. L. (2018). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Sustainable Chemistry & Engineering, 6(11), 14880-14887.
  • Jacobsen, E. N., & Breinbauer, R. (2000). Nickel Comes Full Cycle. Science, 287(5452), 437-438.
  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528-7557.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Rosen, B. M., Quasdorf, K. W., Wilson, D. A., Zhang, N., Resmerita, A.-M., Garg, N. K., & Percec, V. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon−Oxygen Bonds. Chemical Reviews, 111(3), 1346-1416.
  • Stille, J. K., & Lau, K. S. Y. (1977). Mechanisms of Oxidative Addition of Organic Halides to Group 8 Transition-Metal Complexes. Accounts of Chemical Research, 10(12), 434-442.
  • Suzuki, A. (1985). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(12), 1749-1758.
  • Takai, K., Kakiuchi, T., & Utimoto, K. (1994). A Dramatic Effect of a Catalytic Amount of Lead on the Simmons-Smith Reaction and Formation of Alkylzinc Compounds from Iodoalkanes. Reactivity of Zinc Metal: Activation and Deactivation. The Journal of Organic Chemistry, 59(10), 2671-2673.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids Catalyzed by a PEPPSI-Type Palladium−N-Heterocyclic Carbene (NHC) Complex. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • de Vries, A. H. M., Mulders, J. M. C. A., Mommers, J. H. M., Henderickx, H. J. W., & de Vries, J. G. (2003). Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction. A Comparison with a Palladacycle. Organic Letters, 5(18), 3285-3288.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1997). Mechanistic Studies on the Suzuki Cross-Coupling Reaction. Organic Syntheses, 75, 61-68.
  • Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless, Aqueous Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved January 8, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Retrieved January 8, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Retrieved January 8, 2026, from [Link]

Application Notes & Protocols: The Role of 2,3-Dichlorobenzonitrile as a Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dichlorobenzonitrile (CAS No: 6574-97-6) is a pivotal organochlorine compound that serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern and the reactive nitrile group make it an indispensable precursor for constructing complex molecular architectures. This document provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the synthesis of the anticonvulsant drug Lamotrigine. We will also touch upon its relationship to intermediates used in the production of the atypical antipsychotic, Aripiprazole. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and professionals in drug development and manufacturing.

Physicochemical Properties & Safety Profile

Understanding the fundamental properties and hazards of a chemical intermediate is paramount for its safe and effective use in any synthetic protocol. This compound is a white, solid powder under standard conditions.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 6574-97-6
Molecular Formula C₇H₃Cl₂N
Molecular Weight 172.01 g/mol
Melting Point 60-64 °C
Appearance White powder[2]
SMILES String Clc1cccc(C#N)c1Cl
InChI Key OHDYZVVLNPXKDX-UHFFFAOYSA-N
Hazard Identification and Safe Handling

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.

  • Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[2] It is an irritant, causing eye, skin, and respiratory tract irritation.[2][3] Long-term exposure to related cyanide compounds can lead to symptoms like headache, dizziness, and weakness.[2] The material is also classified as toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[2] Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[2] A dust mask (type N95 or better) is recommended to prevent inhalation.

  • Handling & Storage: Minimize dust generation and accumulation.[2] Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • First Aid Measures: In case of skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[2] For eye contact, immediately flush with plenty of water for at least 15 minutes.[2] If inhaled, move the person to fresh air.[2] If swallowed, rinse the mouth and drink 2-4 cupfuls of milk or water, but do not induce vomiting.[2] In all cases of exposure, seek immediate medical attention.[2]

Application in the Synthesis of Lamotrigine

Lamotrigine, marketed under the trade name Lamictal, is a phenyltriazine-class antiepileptic drug used for treating epilepsy and stabilizing mood in bipolar disorder.[5] A majority of its commercial synthesis routes utilize this compound as a key precursor, which is transformed into the crucial intermediate, 2,3-dichlorobenzoyl cyanide.[5]

Synthetic Pathway Overview

The conversion of this compound to Lamotrigine is a multi-step process that leverages fundamental organic transformations. The nitrile group is first hydrolyzed to a carboxylic acid, which is then activated as an acid chloride. Subsequent cyanation yields the key benzoyl cyanide intermediate, which is finally condensed with aminoguanidine and cyclized to form the triazine ring of Lamotrigine.

Lamotrigine_Synthesis cluster_start Starting Intermediate cluster_steps Core Transformations cluster_final Final API Synthesis DCBN This compound DCBA 2,3-Dichlorobenzoic Acid DCBN->DCBA Alkaline or Acidic Hydrolysis (e.g., NaOH/MeOH or H₂SO₄) DCBC 2,3-Dichlorobenzoyl Chloride DCBA->DCBC Chlorination (e.g., SOCl₂, 80°C) DCBCN 2,3-Dichlorobenzoyl Cyanide DCBC->DCBCN Cyanation (e.g., CuCN/KI or NaCN) Schiff Schiff Base Intermediate DCBCN->Schiff Condensation with Aminoguanidine Bicarbonate (e.g., H₂SO₄/Toluene) LMT Lamotrigine Schiff->LMT Cyclization (e.g., NaOMe/MeOH or heat)

Caption: Synthetic workflow from this compound to Lamotrigine.

Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide from 2,3-Dichlorobenzoyl Chloride

This step is critical as it forms the electrophilic carbonyl cyanide required for condensation. The use of a copper(I) cyanide is a common industrial method.

Objective: To convert 2,3-Dichlorobenzoyl Chloride into 2,3-Dichlorobenzoyl Cyanide.

Materials:

  • 2,3-Dichlorobenzoyl Chloride (1.0 eq)

  • Cuprous Cyanide (CuCN) (approx. 1.2 eq)

  • Toluene (solvent)

  • Petroleum Ether (for crystallization)

  • Nitrogen gas supply

  • Reaction flask with reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reactor Setup: Charge a dry reaction flask with 2,3-dichlorobenzoyl chloride (e.g., 350.0 g, 1.67 moles) and cuprous cyanide (e.g., 200.0 g).[6] The setup should be under an inert nitrogen atmosphere.

  • Reaction: Heat the mixture to 160-165 °C and stir vigorously at this temperature for approximately 7 hours.[6] The reaction progress can be monitored by HPLC to ensure the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 85 °C. Cautiously add toluene (e.g., 1200 ml) to the mixture.[6]

  • Isolation: Continue stirring for 1 hour at 60 °C, then cool to 15 °C. The inorganic salts (copper salts and unreacted cyanide) will precipitate.[6]

  • Filtration: Filter the mixture to remove the inorganic salts.

  • Solvent Removal: Distill the toluene from the filtrate under reduced pressure at approximately 55 °C.[6]

  • Crystallization: The resulting crude product is crystallized from petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide.[6][7] A typical yield for this process is high, often exceeding 90%.[6][7]

Causality and Insights:

  • Why Cuprous Cyanide? CuCN is preferred over alkali metal cyanides like NaCN in this direct conversion from an acid chloride because it is less basic and reduces side reactions. The reaction proceeds via a mechanism that involves coordination of the copper to the carbonyl and halide, facilitating the nucleophilic attack by the cyanide.

  • Why High Temperature? The reaction requires significant thermal energy to overcome the activation barrier for the displacement of the chloride by the cyanide on the acyl group.

  • Why Toluene? Toluene is a suitable high-boiling, non-polar aprotic solvent that effectively dissolves the organic components while allowing for the precipitation of inorganic salts upon cooling.

Protocol: Condensation and Cyclization to Lamotrigine

Objective: To synthesize Lamotrigine by condensing 2,3-Dichlorobenzoyl Cyanide with aminoguanidine bicarbonate, followed by cyclization.

Materials:

  • 2,3-Dichlorobenzoyl Cyanide (1.0 eq)

  • Aminoguanidine Bicarbonate (1.5-3.0 eq)[6][8]

  • Sulfuric Acid (aqueous, e.g., 60-80% v/v)[6][8]

  • Activated Carbon

  • Heating and cooling apparatus

Procedure:

  • Schiff Base Formation: Prepare a solution of aminoguanidine bicarbonate in aqueous sulfuric acid in a reactor.[8] Add crystalline 2,3-dichlorobenzoyl cyanide to this acidic solution at a controlled temperature, typically between 20 and 70 °C.[6]

  • Condensation Reaction: Heat the reaction mixture to a temperature range of 50-70 °C and maintain for 6 to 10 hours with stirring.[6] This step forms the Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[6][8]

  • Cyclization: After the condensation is complete, heat the reaction mixture to 80-90 °C for a period of 30 to 180 minutes to induce cyclization.[8] This step closes the triazine ring to form crude Lamotrigine. At the end of this step, a clear solution should be obtained.[8]

  • Purification: Add activated carbon to the hot, clear solution and stir briefly before filtering.[8]

  • Crystallization: Cool the filtrate to between 4 and 6 °C to crystallize the Lamotrigine product.[8]

  • Isolation: Collect the crystals by filtration, wash with water, and dry under reduced pressure. The expected yield is typically above 80%.[8]

Causality and Insights:

  • Why Mineral Acid? The strong mineral acid (sulfuric acid) serves multiple purposes. It protonates the aminoguanidine, facilitates the condensation reaction by activating the carbonyl group of the benzoyl cyanide, and provides the acidic medium necessary for the subsequent cyclization.

  • Control of Intermediates: The process is designed to proceed through the formation and subsequent cyclization of the Schiff base.[8] Controlling the temperature and reaction time at each stage is crucial to maximize the yield of the final product and minimize the formation of impurities.[5]

Role in Aripiprazole Intermediate Synthesis

Aripiprazole (Abilify) is an atypical antipsychotic. A key intermediate for its synthesis is 1-(2,3-dichlorophenyl)piperazine.[9] While this compound is not always the direct starting material, the synthesis relies on precursors that are closely related and often derived from the same upstream chemistry, such as 2,3-dichloroaniline or 2,3-dichloronitrobenzene.[10][11]

A common patented method involves a one-pot reaction starting from 2,3-dichloronitrobenzene.[10] This process involves the reduction of the nitro group and subsequent cyclization with bis(2-chloroethyl)amine hydrochloride.

Aripiprazole_Intermediate cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_final Key Intermediate DCNB 2,3-Dichloronitrobenzene DCPP 1-(2,3-Dichlorophenyl)piperazine Hydrochloride DCNB->DCPP One-Pot Reductive N-Arylation BCEA Bis(2-chloroethyl)amine Hydrochloride BCEA->DCPP One-Pot Reductive N-Arylation Reagents Iron Powder (Fe) Ammonium Chloride (NH₄Cl) Diethylene Glycol Ether Potassium Iodide (KI) Tetrabutylammonium Bromide Heat (130°C) Reagents->DCPP One-Pot Reductive N-Arylation

Caption: One-pot synthesis of a key Aripiprazole intermediate.

Protocol: One-Pot Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

Objective: To synthesize the Aripiprazole intermediate from 2,3-dichloronitrobenzene in a single step.

Materials:

  • 2,3-Dichloronitrobenzene (e.g., 10 g)

  • Bis(2-chloroethyl)amine hydrochloride (e.g., 9.8 g)

  • Iron powder (reducing agent, e.g., 10.5 g)

  • Ammonium chloride (e.g., 14.0 g)

  • Potassium iodide (catalyst, e.g., 1.0 g)

  • Tetrabutylammonium bromide (phase-transfer catalyst, e.g., 1.92 g)

  • Diethylene glycol ether (solvent, e.g., 100 ml)

  • Purified water (e.g., 125 ml)

  • Acetone (for crystallization)

Procedure:

  • Reactor Charging: In a suitable reaction flask, combine 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine hydrochloride, diethylene glycol ether, iron powder, ammonium chloride, purified water, potassium iodide, and tetrabutylammonium bromide.[10]

  • Reaction: Heat the mixture to 130 °C and maintain this temperature for 20 hours.[10]

  • Cooling and Filtration: Stop heating and allow the mixture to cool to room temperature. Filter the reaction mixture via suction to remove iron salts and other solids.[10]

  • Crystallization: To the filtrate (mother liquor), add acetone (e.g., 100 ml) and stir for 1.5 hours to induce crystallization.[10]

  • Isolation: Collect the crude product by suction filtration and dry the solid to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.[10] The purity is typically high (>99% by HPLC) with a yield around 68-70%.[10]

Analytical Methodologies

The quality control of this compound and the monitoring of its conversion in synthetic processes are critical for ensuring the purity of the final API. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

  • Technique: A reversed-phase HPLC method is typically employed.[12][13]

  • Column: A C18 column is standard for separating halogenated aromatic compounds from their isomers and related impurities.[12][13]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.01M ammonium acetate) and an organic modifier like methanol or acetonitrile is common.[12]

  • Detection: UV detection, typically in the range of 210-220 nm, provides excellent sensitivity for these aromatic compounds.[12]

This type of validated HPLC method can effectively quantify the main component, starting materials, and any process-related impurities, making it suitable for in-process controls and final product release testing.[12][13]

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, valued for its role in creating robust and efficient synthetic routes to vital medications. Its application in the synthesis of Lamotrigine demonstrates a classic pathway involving hydrolysis, acyl activation, cyanation, and heterocycle formation. While its role in Aripiprazole synthesis is less direct, it belongs to the same family of dichlorinated benzene precursors that are essential for forming the drug's core structure. The protocols and insights provided herein underscore the importance of precise reaction control, mechanistic understanding, and rigorous safety practices when handling this versatile and powerful chemical building block.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Google Patents. (2001). WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine.
  • LookChem. (n.d.). Production Method of Lamotrigine - Chempedia.
  • Sigma-Aldrich. (n.d.). This compound 6574-97-6.
  • Google Patents. (2007). WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%.
  • Patsnap Eureka. (n.d.). Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride.
  • Google Patents. (n.d.). CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • ChemicalBook. (n.d.). This compound (6574-97-6).
  • Mansa STM Publishers. (2024). Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). This compound 6574-97-6.
  • Google Patents. (2007). WO2007122638A2 - An improved process for preparation of lamotrigine intermediates.
  • Generic Drugs. (n.d.). 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Key Aripiprazole Intermediate.
  • Creation and evaluation of total synthesis scheme for Aripiprazole. (n.d.).
  • Google Patents. (2009). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • ChemicalBook. (n.d.). 2,3-Dichlorobenzoyl cyanide synthesis.
  • ResearchGate. (2025). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers | Request PDF.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.

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Application Notes and Protocols for the Analytical Detection of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the analytical detection of 2,3-Dichlorobenzonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and environmental assessment. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies are grounded in established analytical principles for halogenated aromatic compounds and are structured to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound (2,3-DCBN) is a white to off-white solid with a molecular weight of 172.01 g/mol .[2][3] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a nitrile group, imparts specific physicochemical properties that dictate the choice of analytical methodology. The presence of chlorine atoms makes it particularly amenable to detection by specific GC detectors, while the aromatic ring and nitrile group provide a chromophore for UV detection in HPLC.

The primary analytical challenges involve achieving sensitive detection, ensuring selectivity in complex matrices, and developing robust and reproducible methods. This guide addresses these challenges by providing detailed, validated protocols and explaining the scientific rationale behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N[3]
Molecular Weight 172.01 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 48 - 52 °C[2]
Boiling Point 267 - 268 °C[2]
Solubility Insoluble in water; Soluble in many organic solvents (e.g., ethanol, acetone, methanol)[2]

The low water solubility and good solubility in organic solvents are key considerations for designing effective sample extraction procedures, such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Its volatility and thermal stability make it an excellent candidate for Gas Chromatography (GC) analysis.[4]

Sample Preparation: Isolating the Analyte

Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis.[4][5] The choice of technique depends on the sample matrix (e.g., water, soil, reaction mixture).

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a highly efficient technique for the extraction and concentration of organic analytes from aqueous matrices.[5] It offers advantages over traditional LLE, including reduced solvent consumption and higher sample throughput.[6] For this compound, a reversed-phase sorbent is ideal due to the compound's non-polar nature.[7]

Principle of Reversed-Phase SPE: The non-polar analyte in a polar aqueous sample partitions onto a non-polar solid sorbent. Interferences that are more polar pass through the cartridge with the sample matrix. The retained analyte is then eluted with a small volume of a non-polar organic solvent.[7]

Caption: Workflow for Solid-Phase Extraction of this compound from water.

Detailed Protocol for SPE of this compound from Water:

  • Sample Pre-treatment:

    • Acidify a 1 L water sample to a pH of less than 2 using concentrated HCl.[8] This helps to improve the recovery of some organic compounds.

    • Spike the sample with a known amount of a suitable surrogate standard (e.g., 2,4,6-trichlorobenzonitrile) to monitor extraction efficiency.[9]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[10]

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.

  • Drying:

    • Dry the cartridge thoroughly by passing a stream of nitrogen for at least 10 minutes. This step is crucial for efficient elution.[8]

  • Elution:

    • Elute the this compound from the cartridge with two 5 mL aliquots of methylene chloride or a 1:1 acetone:n-hexane mixture.[8][9] Collect the eluate in a collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

    • If methylene chloride was used, perform a solvent exchange to hexane.

    • Add an internal standard for quantification.

    • Bring the final volume to 1 mL with hexane for GC-MS analysis or a suitable mobile phase for HPLC-UV analysis.

Liquid-Liquid Extraction (LLE) for Soil and Solid Samples

LLE is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids.[11] For soil or other solid matrices, the first step is to extract the analyte into a suitable organic solvent.

Principle of LLE: The solid sample is mixed with an organic solvent in which this compound is highly soluble. The analyte partitions from the solid matrix into the organic phase. The resulting extract can then be further cleaned up and concentrated.

Detailed Protocol for LLE of this compound from Soil:

  • Sample Preparation:

    • Weigh approximately 10 g of the soil sample into a centrifuge tube.

    • Spike the sample with a surrogate standard.

  • Extraction:

    • Add 20 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone, 1:1 v/v).

    • Vortex or shake the mixture vigorously for 20-30 minutes.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Partitioning and Cleanup:

    • Decant the supernatant into a separatory funnel.

    • Repeat the extraction with a fresh portion of the solvent and combine the supernatants.

    • Add an equal volume of saline water to the separatory funnel and shake to partition the analyte into the organic layer and remove water-soluble impurities.

    • Drain the aqueous layer and collect the organic layer.

  • Drying and Concentration:

    • Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL for analysis.

Analytical Methodologies

The choice between GC-MS and HPLC-UV depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.[12][13]

Principle of GC-MS: The sample is vaporized and injected into a GC column. The components are separated based on their boiling points and interaction with the stationary phase.[14] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[4]

Caption: A simplified workflow of a GC-MS system.

GC-MS Protocol for this compound:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for aromatic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

  • Injector Temperature: 250°C.[12]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[12]

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-300. For higher sensitivity, selected ion monitoring (SIM) can be used, monitoring the characteristic ions of this compound (e.g., m/z 171, 173, 100).[3][12]

Rationale for Method Parameters:

  • The DB-5ms column is a low-polarity column suitable for the separation of a wide range of semi-volatile organic compounds, including halogenated aromatics.

  • The temperature program allows for the efficient elution of this compound while separating it from other components in the sample.

  • EI is a robust ionization technique that produces reproducible fragmentation patterns for compound identification. SIM mode significantly enhances sensitivity by focusing the detector on specific ions of interest.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique suitable for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC analysis.[12] this compound possesses a chromophore that allows for its detection by UV.

Principle of Reversed-Phase HPLC: The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).[15] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time.[16]

Caption: A schematic of a typical HPLC-UV system.

HPLC-UV Protocol for this compound:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[17][18]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be employed for optimal separation.[17][18] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[19]

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 215 nm) should be selected for maximum absorbance.[17]

Rationale for Method Parameters:

  • A C18 column is a versatile and robust choice for the separation of moderately non-polar compounds like this compound.

  • The mobile phase composition can be adjusted to optimize the retention time and resolution of the analyte from potential interferences. Acetonitrile is a common organic modifier in reversed-phase HPLC.[20]

  • UV detection is a simple, robust, and cost-effective detection method for compounds with chromophores.

Method Validation

To ensure the reliability and accuracy of the analytical data, any developed method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[21]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)Source
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference at the retention time of the analyte.[21]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995[22]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the spiked amount.[22]
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%[22]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1[21]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1[21]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations.[21]

Conclusion

The analytical detection of this compound can be reliably achieved using either GC-MS or HPLC-UV. GC-MS offers higher sensitivity and specificity, making it the preferred method for trace-level analysis and in complex matrices. HPLC-UV provides a robust and accessible alternative, particularly when dealing with samples that are not amenable to GC analysis. The choice of the most suitable method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. The detailed protocols and underlying principles presented in this guide provide a solid foundation for the successful implementation and validation of analytical methods for this compound in a research or industrial setting.

References

  • Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert. (n.d.).
  • Basic Principles of Gas Chromatography | Phenomenex. (n.d.). Retrieved from [Link]

  • What is Gas Chromatography? - Teledyne Labs. (n.d.). Retrieved from [Link]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents | Spectroscopy Online. (n.d.). Retrieved from [Link]

  • Optimizing Extraction of Multianalyte Suites from Water Samples Using SPE. (2023, December 8). Retrieved from [Link]

  • Working Principle of GC | Gas Chromatography Explained - YouTube. (2025, April 12). Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). Retrieved from [Link]

  • This compound | C7H3Cl2N | CID 736567 - PubChem. (n.d.). Retrieved from [Link]

  • Chapter 3: Conventional Gas Chromatography: Basic Principles and Instrumental Aspects. (2019, October 30). Retrieved from [Link]

  • An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. (n.d.). Retrieved from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • 14 Principles of Reversed Phase HPLC - YouTube. (2021, February 26). Retrieved from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Retrieved from [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate. (2025, August 8). Retrieved from [Link]

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed. (n.d.). Retrieved from [Link]

  • solid-liquid extraction - Columbia University. (n.d.). Retrieved from [Link]

  • Reverse Phase HPLC Basics for LC/MS - IonSource. (2001, July 22). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved from [Link]

  • This compound | Alzchem Group. (n.d.). Retrieved from [Link]

  • The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. - EPA. (n.d.). Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the precise quantification of 2,3-Dichlorobenzonitrile. The developed isocratic reversed-phase method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. The method was validated following the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials, monitoring reaction progress, and for final product release testing. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for its high resolution, sensitivity, and specificity in quantifying individual components within a mixture.[5]

This document provides a comprehensive, step-by-step protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. The causality behind the selection of chromatographic conditions is explained, and the validation of the method in accordance with ICH guidelines is thoroughly documented.[1][2][3][4]

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name This compound[6]
Synonyms 2,3-Dichlorophenyl cyanide[7][6]
CAS Number 6574-97-6[6]
Molecular Formula C₇H₃Cl₂N[8]
Molecular Weight 172.01 g/mol [8]
Appearance White to off-white solid[8]
Melting Point 60-64 °C[7][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[8]

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

  • Reagents and Standards:

    • This compound reference standard (purity ≥98%)[7][9][10]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Methanol (HPLC grade)

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of this compound and empirical method development to achieve optimal separation and peak shape. A C18 column was chosen due to the non-polar nature of the analyte. Acetonitrile and water were selected as the mobile phase for their common use in reversed-phase chromatography and good UV transparency. The detection wavelength was selected based on the UV absorbance spectrum of this compound, with a maximum absorbance typically observed around 210-220 nm.[11][12]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Further dilute with the mobile phase if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Final Protocol Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Finalized Application Note Robustness->Final Document

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte peak. The method is considered specific if no significant peaks are observed at the retention time of this compound in the blank chromatogram.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 5-80 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the variability.

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression line

  • S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., retention time, peak area, and tailing factor) were monitored.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all varied conditions, demonstrating the method's reliability during normal use.

System Suitability

As per USP General Chapter <621>, system suitability tests are an integral part of the method.[13][14][15][16][17] Before sample analysis, a standard solution is injected five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

digraph "System_Suitability_Check" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start Analysis", shape=ellipse, fillcolor="#34A853"]; InjectStd [label="Inject Standard Solution (5x)"]; CheckTailing [label="Tailing Factor <= 2.0?"]; CheckPlates [label="Theoretical Plates >= 2000?"]; CheckRSD [label="%RSD of Peak Areas <= 2.0%?"]; SystemOK [label="System is Suitable\nProceed with Sample Analysis", shape=ellipse, fillcolor="#34A853"]; SystemNotOK [label="System is Not Suitable\nTroubleshoot HPLC", shape=ellipse, fillcolor="#EA4335"];

Start -> InjectStd; InjectStd -> CheckTailing; CheckTailing -> CheckPlates [label="Yes"]; CheckTailing -> SystemNotOK [label="No"]; CheckPlates -> CheckRSD [label="Yes"]; CheckPlates -> SystemNotOK [label="No"]; CheckRSD -> SystemOK [label="Yes"]; CheckRSD -> SystemNotOK [label="No"]; }

Caption: System Suitability Decision Flowchart.

Conclusion

The described HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that this method is suitable for its intended purpose in a quality control or research environment. The detailed protocol and established system suitability criteria ensure the generation of reliable and reproducible data.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • <621> CHROMATOGRAPHY.
  • Understanding the Latest Revisions to USP <621> | Agilent.
  • <621> Chromatography - US Pharmacopeia (USP).
  • Are You Sure You Understand USP <621>? | LCGC International.
  • 2,3-Dichlorobenzoyl Nitrile - LGC Standards.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • This compound | C7H3Cl2N | CID 736567 - PubChem.
  • Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • This compound 6574-97-6 - Sigma-Aldrich.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • CAS No : 77668-42-9 | Product Name : 2,3-Dichlorobenzoyl Nitrile - Pharmaffiliates.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
  • 6574-97-6(this compound) Product Description - ChemicalBook.
  • This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
  • An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers | Request PDF - ResearchGate.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate.
  • Quantitative Analysis of 3,4-Dichloro-2-hydroxybenzonitrile in Mixtures: A Comparative Guide - Benchchem.

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Application Note: A Comprehensive Guide to the GC-MS Analysis of 2,3-Dichlorobenzonitrile and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,3-Dichlorobenzonitrile

This compound is a halogenated aromatic compound that finds application in various industrial processes, including as a precursor in the synthesis of herbicides and other specialty chemicals. Its presence in the environment, arising from manufacturing processes or the degradation of consumer products, necessitates sensitive and specific analytical methods to monitor its fate and toxicological impact. Understanding the metabolic pathways of this compound is crucial for assessing its bioaccumulation potential and the toxicity of its biotransformation products.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive technique for the analysis of semi-volatile organic compounds like this compound.[1] Its high chromatographic resolution and the structural information provided by mass spectrometry enable the unambiguous identification and quantification of the parent compound and its metabolites in complex matrices.

This application note provides a detailed protocol for the GC-MS analysis of this compound. Furthermore, based on established metabolic pathways of structurally related compounds, such as 2,6-dichlorobenzonitrile, we propose a workflow for the analysis of its putative hydroxylated metabolites.[2][3][4][5][6][7] The primary metabolic transformation anticipated is hydroxylation of the benzene ring, leading to the formation of various monochlorinated and dichlorinated hydroxybenzonitrile isomers. Due to the polar nature of these hydroxylated metabolites, a derivatization step is essential to enhance their volatility for GC-MS analysis. This guide details a robust silylation method for this purpose, drawing on established procedures for similar analytes like chlorophenols.[1][8][9]

Materials and Reagents

  • Solvents: Acetone (GC grade), Dichloromethane (GC grade), Ethyl Acetate (GC grade), Hexane (GC grade), Methanol (GC grade)

  • Standards:

    • This compound (≥98% purity)

    • Note on Metabolite Standards: Analytical standards for hydroxylated metabolites of this compound (e.g., 2,3-dichloro-4-hydroxybenzonitrile, 2,3-dichloro-5-hydroxybenzonitrile, 2,3-dichloro-6-hydroxybenzonitrile) may have limited commercial availability. Researchers may need to consider custom synthesis or use structurally similar compounds as surrogates for method development. Some suppliers for related compounds include Sigma-Aldrich, TCI America, and Apollo Scientific.[10][11][12]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: 2,4,6-Trichlorobiphenyl or other suitable non-interfering chlorinated aromatic compound.

  • Reagents: Anhydrous Sodium Sulfate, Hydrochloric Acid (concentrated), Sodium Hydroxide.

  • Solid Phase Extraction (SPE) Cartridges: C18 or other appropriate sorbent for extraction from aqueous matrices.

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent) with a split/splitless injector.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of chlorinated aromatic compounds. A suitable option is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) capable of electron ionization (EI) and selective ion monitoring (SIM).

Experimental Protocols

Sample Preparation: Extraction from Environmental Matrices

The following is a general protocol for the extraction of this compound and its potential metabolites from a water sample. The protocol may need to be adapted for other matrices such as soil or biological tissues.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify to pH < 2 with concentrated hydrochloric acid to inhibit microbial degradation. Store at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elute the analytes with 10 mL of ethyl acetate.

  • Drying and Concentration:

    • Dry the ethyl acetate extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization of Putative Hydroxylated Metabolites

This step is crucial for the analysis of the polar hydroxylated metabolites.

  • Evaporation: Transfer 100 µL of the concentrated extract to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen. This is a critical step as water will interfere with the silylation reaction.[8]

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the dried residue in the GC vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Instrument Setup:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification is recommended.

Data Analysis and Quantification
  • Compound Identification:

    • Parent Compound (this compound): Identification is confirmed by matching the retention time and the mass spectrum with that of a pure analytical standard.

    • Putative Metabolites (as TMS derivatives): Identification of the derivatized hydroxylated metabolites is based on their characteristic mass spectra. The mass spectra of silylated phenols typically show a prominent molecular ion (M+) and a characteristic fragment corresponding to the loss of a methyl group ([M-15]+).

  • Quantification:

    • Create a multi-level calibration curve by analyzing standard solutions of this compound and any available metabolite standards at various concentrations.

    • Use an internal standard to correct for variations in sample preparation and injection volume.

    • Quantify the analytes by integrating the peak areas of their characteristic ions in SIM mode and relating them to the calibration curve.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of this compound and its Silylated Metabolites

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
Injector Temperature 250°C
Injection Volume 1 µL (Splitless)
Oven Program 80°C (2 min) -> 10°C/min to 200°C -> 20°C/min to 280°C (5 min)
Carrier Gas Helium (1.2 mL/min)
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) and SIM

Table 2: Expected Retention Times and Characteristic Ions for this compound and its Putative Silylated Metabolites

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound~12.5171173, 136
TMS-2,3-dichloro-4-hydroxybenzonitrile~15.2259244, 261
TMS-2,3-dichloro-5-hydroxybenzonitrile~15.5259244, 261
TMS-2,3-dichloro-6-hydroxybenzonitrile~15.0259244, 261

Note: Retention times are estimates and should be confirmed experimentally.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Environmental Sample (Water, Soil, etc.) Extraction Solid Phase Extraction (SPE) Sample->Extraction Concentration Drying and Concentration Extraction->Concentration Derivatization Silylation with BSTFA Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Processing and Quantification GCMS->DataAnalysis Report Analytical Report DataAnalysis->Report

Caption: Workflow for the GC-MS analysis of this compound and its metabolites.

metabolic_pathway cluster_metabolites Putative Phase I Metabolites cluster_conjugates Phase II Conjugates Parent This compound Metabolite1 2,3-dichloro-4-hydroxybenzonitrile Parent->Metabolite1 Hydroxylation (CYP450) Metabolite2 2,3-dichloro-5-hydroxybenzonitrile Parent->Metabolite2 Hydroxylation (CYP450) Metabolite3 2,3-dichloro-6-hydroxybenzonitrile Parent->Metabolite3 Hydroxylation (CYP450) Conjugate1 Glucuronide Conjugates Metabolite1->Conjugate1 Conjugation Conjugate2 Sulfate Conjugates Metabolite1->Conjugate2 Conjugation Metabolite2->Conjugate1 Conjugation Metabolite2->Conjugate2 Conjugation Metabolite3->Conjugate1 Conjugation Metabolite3->Conjugate2 Conjugation

Caption: Proposed metabolic pathway of this compound.

Trustworthiness and Self-Validation

The robustness of this analytical method is ensured by several key factors:

  • Internal Standard Calibration: The use of an internal standard corrects for variations in extraction efficiency and instrument response, leading to more accurate and precise quantification.

  • Confirmation of Identity: The combination of retention time and mass spectral data provides a high degree of confidence in the identification of the target analytes. The use of qualifier ions in SIM mode further enhances the specificity of the analysis.

  • Method Blanks and Spikes: Regular analysis of method blanks is essential to monitor for potential contamination. Spiking control matrices with known concentrations of the analytes is crucial for determining the method's accuracy and recovery.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound and a proposed workflow for its putative hydroxylated metabolites. The described methods for sample preparation, derivatization, and GC-MS analysis are robust and reliable for the sensitive and specific determination of these compounds in environmental and biological matrices. This guide serves as a valuable resource for researchers, scientists, and professionals in the fields of environmental monitoring, toxicology, and drug development.

References

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Davison, K. L., & Bakke, J. E. (1988). Intermediary metabolism of 2,6-dichlorobenzonitrile (dichlobenil) in chickens and growth of chickens fed dichlobenil. Xenobiotica, 18(8), 941-948.
  • Bakke, J. E., & Price, C. E. (1979). Metabolism of 2,6-dichlorobenzonitrile, 2,6-dichlorothiobenzamide in rodents and goats. Journal of Environmental Science & Health Part B, 14(4), 427-441.
  • PubChem. Dichlobenil. National Center for Biotechnology Information. Available from: [Link].

  • Hathway, D. E. (1967). The comparative metabolism of 2,6-dichlorothiobenzamide (prefix) and 2,6-dichlorobenzonitrile in the dog and rat. Biochemical Journal, 104(3), 908-918.
  • Wit, J. G., & Snel, J. (1968). Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats. European Journal of Pharmacology, 3(4), 370-373.
  • Veselá, M., Vejvoda, V., Kaplan, O., Křen, V., & Martínková, L. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. World Journal of Microbiology and Biotechnology, 26(10), 1883-1889.
  • Wit, J. G., & van Genderen, H. (1966). Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats.
  • TradeIndia. 4-Hydroxybenzonitrile Analytical Standard. Available from: [Link].

  • Hu, X., Adamcakova-Dodd, A., Lehmler, H. J., Hu, D., Kania, M., Hornbuckle, K. C., & Thorne, P. S. (2013). Elimination of inhaled 3,3′-dichlorobiphenyl (CB11) and the formation of the 4-hydroxylated metabolite.

Sources

Application Notes and Protocols for the Utilization of 2,3-Dichlorobenzonitrile in Novel Herbicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery of novel herbicidal compounds with diverse mechanisms of action. Chemical intermediates that offer versatile scaffolds for creating extensive and varied molecular libraries are invaluable in this pursuit. 2,3-Dichlorobenzonitrile (2,3-DCBN) is one such intermediate, an important building block in the synthesis of various agrochemicals.[1][2] While its isomer, 2,6-dichlorobenzonitrile (dichlobenil), is a well-known herbicide that acts by inhibiting cellulose synthesis, the role of 2,3-DCBN as a foundational element for novel herbicide development is less explored, presenting a significant opportunity for innovation.[3][4] This guide provides a comprehensive framework for leveraging 2,3-DCBN in a modern herbicide discovery program. We present detailed protocols for the synthesis of a candidate library, robust bioassay screening methodologies for identifying active compounds, and preliminary strategies for elucidating the mechanism of action.

Introduction: The Rationale for this compound as a Precursor

This compound is a strategically valuable starting material for several key reasons:

  • Reactive Handles: The molecule possesses two distinct reactive sites: the nitrile group and the dichlorinated aromatic ring. The nitrile group can undergo hydrolysis, reduction, or alcoholysis, allowing for the creation of amides, amines, and other functional groups.[1] The chlorine atoms on the benzene ring are amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5]

  • Structural Analogy and Diversification: The benzonitrile core is a common feature in several classes of herbicides.[6] This allows for a "me-too" approach to synthesis, where known herbicidal motifs can be incorporated, as well as the exploration of entirely novel chemical space through combinatorial chemistry.[3]

  • Physicochemical Properties: The dichlorinated ring provides a degree of lipophilicity that can be crucial for cuticular penetration and movement within the plant. Modifications at the nitrile or aryl positions can systematically modulate properties like solubility and stability to optimize for herbicidal activity.

The overall workflow for utilizing 2,3-DCBN in a herbicide discovery program is outlined below.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action (MoA) Start This compound (2,3-DCBN) Synth Parallel Synthesis (Suzuki Coupling, SNAr, etc.) Start->Synth Library Diverse Chemical Library Synth->Library PrimaryScreen Primary Whole-Plant Screen (Monocot & Dicot) Library->PrimaryScreen DoseResponse Dose-Response Assay (Calculate GR50) PrimaryScreen->DoseResponse HitConfirm Hit Confirmation & Prioritization DoseResponse->HitConfirm MoA Preliminary MoA Studies (Physiological & Biochemical Assays) HitConfirm->MoA LeadOpt Lead Optimization MoA->LeadOpt G Hit Confirmed 'Hit' (Low GR50) Symptoms Observe Symptoms (Bleaching, Necrosis, Stunting) Hit->Symptoms MoA_Group Primary Symptom? Symptoms->MoA_Group Bleaching Pigment Synthesis Inhibitor? MoA_Group->Bleaching Bleaching RapidNecrosis Photosynthesis or Membrane Disruptor? MoA_Group->RapidNecrosis Rapid Necrosis SlowStunting Biosynthesis Inhibitor? (Amino Acid, Lipid) MoA_Group->SlowStunting Slow Stunting Assay_Bleaching Assay: Quantify Chlorophyll & Carotenoids Bleaching->Assay_Bleaching Assay_Photo Assay: Measure Chlorophyll Fluorescence RapidNecrosis->Assay_Photo Assay_Root Assay: Agar Root Growth Inhibition SlowStunting->Assay_Root

Sources

Experimental Protocol for the Safe Handling and Disposal of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, use, and disposal of 2,3-Dichlorobenzonitrile (CAS RN 6574-97-6).[1][2][3][4] As an important intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products, its proper management is crucial to ensure personnel safety and environmental protection.[1][3] This protocol outlines the material's hazardous properties, requisite personal protective equipment (PPE), detailed procedures for handling and storage, and a multi-faceted approach to waste disposal, including guidance on regulatory compliance and decontamination of laboratory equipment.

Hazard Identification and Chemical Profile

This compound is a white to off-white solid with a pungent odor.[5] It is classified as acutely toxic and is harmful if swallowed, inhaled, or absorbed through the skin.[2] It is also an irritant to the skin, eyes, and respiratory tract. The compound is toxic to aquatic life with long-lasting effects.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 6574-97-6[1][2][4]
Molecular Formula C₇H₃Cl₂N[2][4][5]
Molecular Weight 172.01 g/mol [2][4][5]
Appearance White to off-white solid[5]
Melting Point 48 - 52 °C[5]
Boiling Point 267 - 268 °C[5]
Flash Point 125 °C[5]
Solubility Insoluble in water; Soluble in many organic solvents like ethanol and acetone.[5]

GHS Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H411 (Toxic to aquatic life with long lasting effects).[2]

GHS Precautionary Statements: P261, P273, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating both engineering controls and appropriate PPE, is mandatory when working with this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that all skin is covered.

  • Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.

Safe Handling and Storage Protocol

Adherence to the following procedures is critical to prevent exposure and ensure the stability of the compound.

Handling
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a draft shield to minimize the dispersal of the solid powder.

  • Solution Preparation: When dissolving this compound in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Housekeeping: Clean up any spills immediately following the procedures outlined in Section 5. Maintain a clean and organized work area.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[5]

  • Keep the container tightly sealed to prevent the release of vapors.[5]

  • Store separately from oxidizing agents, acids, and bases to prevent potential reactions.[5]

  • The storage area should have spill-containment measures in place.[5]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazard.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any other personnel in the area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For solutions, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area and any equipment used in the cleanup according to the procedures in Section 6.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Waste Disposal Protocol

The disposal of this compound and associated contaminated materials must be conducted in strict accordance with local, state, and federal regulations. As it is not a specifically listed hazardous waste, its classification will depend on its characteristics. Due to its toxicity, it will likely be classified as a toxic hazardous waste.

Waste Classification

While this compound is not explicitly listed as a hazardous waste by the EPA, it exhibits the characteristic of toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) may be required by a certified environmental laboratory to definitively classify the waste.[6][7][8] However, given its known hazards, it is prudent to manage it as a hazardous waste.

Disposal of Unused or Waste this compound
  • Primary Disposal Method: Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process should be carried out at temperatures between 980°C and 1200°C to ensure complete destruction.

  • Alternative Method: Chemical Treatment (Alkaline Hydrolysis): For small quantities, alkaline hydrolysis can be considered as a pre-treatment step to reduce the toxicity of the nitrile group. This involves heating the this compound under reflux with a sodium hydroxide solution.[9] This reaction will convert the nitrile to a sodium carboxylate and ammonia gas.[9][10] The resulting solution, after neutralization, must still be disposed of as hazardous waste due to the presence of the chlorinated aromatic ring. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its products.

Disposal of Contaminated Materials
  • Solid Waste: All disposable items contaminated with this compound, such as gloves, absorbent pads, and weighing paper, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solvents and solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Decontamination of Laboratory Equipment

Thorough decontamination of non-disposable equipment is essential to prevent cross-contamination and accidental exposure.

Decontamination Workflow

DecontaminationWorkflow cluster_preliminary Preliminary Decontamination cluster_main Main Cleaning cluster_final Final Rinse & Drying pre_rinse Initial Rinse (Appropriate Solvent) wash Wash with Laboratory Detergent pre_rinse->wash Collect rinsate as hazardous waste tap_rinse Tap Water Rinse wash->tap_rinse di_rinse Deionized Water Rinse (Multiple Times) tap_rinse->di_rinse final_rinse Final Solvent Rinse (e.g., Acetone) di_rinse->final_rinse dry Air Dry or Oven Dry final_rinse->dry end Clean Equipment dry->end start Contaminated Equipment start->pre_rinse

Sources

Application Notes and Protocols: Regioselective Functionalization of 2,3-Dichlorobenzonitrile via Directed ortho-Magnesiation with Magnesium Amides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the reaction of 2,3-dichlorobenzonitrile with magnesium amides, commonly known as Hauser bases. We will explore the underlying principles of directed ortho-metalation (DoM), the preparation and reactivity of magnesium amides, and detailed protocols for the regioselective functionalization of the this compound scaffold. This guide is intended to equip researchers with the theoretical knowledge and practical expertise to successfully employ this powerful synthetic methodology.

Introduction: The Strategic Importance of Functionalized Benzonitriles

Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science.[1] The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and tetrazoles. Furthermore, the unique electronic properties of the nitrile group can influence the biological activity of a molecule. This compound, in particular, offers a synthetically challenging yet rewarding starting material for the generation of novel, highly functionalized aromatic compounds. Its inherent chemical reactivity allows for its use in the synthesis of high-efficiency, low-toxicity agrochemicals.[2]

The regioselective introduction of substituents onto the this compound ring is a key challenge. Classical electrophilic aromatic substitution reactions often yield complex mixtures of isomers, complicating purification and reducing overall efficiency. Directed ortho-metalation (DoM) using strong bases has emerged as a powerful strategy to overcome this limitation, offering unparalleled control over regioselectivity.[3][4]

Magnesium amides, or Hauser bases, have gained prominence as effective reagents for DoM, offering a milder and more functionally tolerant alternative to organolithium bases.[5][6] This guide will focus on the application of these reagents for the targeted functionalization of this compound.

Theoretical Background

Directed ortho-Metalation (DoM) of this compound

Directed ortho-metalation is a deprotonation reaction on an aromatic ring at a position ortho to a directing metalation group (DMG).[3] The DMG, typically a heteroatom-containing functional group, coordinates to the metal cation of the base, delivering the base to a proximate C-H bond for abstraction.[4]

In the case of this compound, the nitrile group (-CN) is a moderately effective DMG. The nitrogen atom's lone pair can coordinate to the magnesium center of the Hauser base. This directs the deprotonation to one of the adjacent ortho positions.

The regiochemical outcome of the magnesiation of this compound is governed by a combination of factors:

  • Directing Effect of the Nitrile Group: The nitrile group will direct metalation to an adjacent position.

  • Electronic Effects of the Chlorine Atoms: The two chlorine atoms are electron-withdrawing, increasing the acidity of the ring protons.

  • Steric Hindrance: The presence of substituents can sterically hinder the approach of the base to certain positions.

Considering the structure of this compound, the most likely position for deprotonation is C4. The C-H bond at this position is ortho to the nitrile directing group and is flanked by two electron-withdrawing chlorine atoms, further enhancing its acidity. Deprotonation at C6 is also possible but may be less favored.

Magnesium Amides (Hauser Bases) and "Turbo-Hauser" Bases

Hauser bases are magnesium amide compounds with the general formula R₂NMgX or (R₂N)₂Mg.[5] They are typically prepared by the reaction of a secondary amine with a Grignard reagent.[5][7]

A significant advancement in the field has been the development of "Turbo-Hauser" bases, which are magnesium amides complexed with lithium chloride (e.g., TMPMgCl·LiCl).[8] The presence of LiCl breaks up the oligomeric aggregates of the magnesium amide in solution, leading to a more soluble and kinetically more basic reagent.[6][9] This enhanced reactivity allows for metalations to be performed under milder conditions and with a wider range of substrates.[8]

The choice of the amine component is crucial. Sterically hindered amines, such as 2,2,6,6-tetramethylpiperidine (TMP), are often used to prepare non-nucleophilic bases that favor deprotonation over addition to the nitrile group.[8]

Experimental Protocols

General Safety Precautions
  • Magnesium and its compounds are flammable solids and can react violently with water. [10][11] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Magnesium amides are corrosive and moisture-sensitive. [12] Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coat, and gloves.[12]

  • This compound is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.

  • Quenching of the reaction should be performed carefully and at low temperatures to control any exothermic processes.

Preparation of a "Turbo-Hauser" Base: TMPMgCl·LiCl

This protocol describes the preparation of a 1 M solution of TMPMgCl·LiCl in tetrahydrofuran (THF).

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (commercially available)

  • Anhydrous THF

  • Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

  • Schlenk flasks and syringes

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply

Procedure:

  • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add freshly distilled 2,2,6,6-tetramethylpiperidine (1.1 equivalents).

  • Dissolve the TMP in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of i-PrMgCl·LiCl (1.0 equivalent) in THF dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the Hauser base is typically accompanied by the evolution of propane gas.

  • The resulting clear to slightly yellow solution of TMPMgCl·LiCl is ready for use. The concentration can be determined by titration of a quenched aliquot with a standard acid.

Regioselective Magnesiation of this compound and Trapping with an Electrophile (General Procedure)

This protocol outlines the general procedure for the magnesiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound

  • TMPMgCl·LiCl solution in THF (prepared as in 3.2)

  • Electrophile (e.g., benzaldehyde, iodine, allyl bromide)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a dry, argon-flushed Schlenk flask containing a solution of this compound (1.0 equivalent) in anhydrous THF, cool the solution to -20 °C.

  • Slowly add the prepared TMPMgCl·LiCl solution (1.1-1.5 equivalents) dropwise, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours. The progress of the metalation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

  • Once the metalation is complete, add a solution of the chosen electrophile (1.2 equivalents) in anhydrous THF dropwise at -20 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, depending on the electrophile.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Entry Electrophile Product Expected Regioisomer Typical Yield Range (%)
1Benzaldehyde(4-cyano-2,3-dichlorophenyl)(phenyl)methanol4-substituted70-85
2Iodine2,3-Dichloro-4-iodobenzonitrile4-substituted80-95
3Allyl bromide4-Allyl-2,3-dichlorobenzonitrile4-substituted65-80

Note: The yield ranges are estimates based on similar reactions reported in the literature and will vary depending on the specific reaction conditions and the nature of the electrophile.

Visualization of Key Processes

Workflow for the Functionalization of this compound

workflow cluster_prep Hauser Base Preparation cluster_reaction Functionalization Reaction cluster_workup Work-up & Purification TMP TMP Hauser_Base TMPMgCl·LiCl TMP->Hauser_Base Reacts with iPrMgCl_LiCl i-PrMgCl·LiCl iPrMgCl_LiCl->Hauser_Base Magnesiated_DCNB Magnesiated Intermediate Hauser_Base->Magnesiated_DCNB DCNB This compound DCNB->Magnesiated_DCNB Deprotonation Functionalized_Product Functionalized Product Magnesiated_DCNB->Functionalized_Product Quenching Electrophile Electrophile (E+) Electrophile->Functionalized_Product Quench Quench (NH4Cl) Functionalized_Product->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the regioselective functionalization of this compound.

Proposed Mechanism of Directed ortho-Magnesiation

mechanism This compound Intermediate_Complex Coordination Complex This compound->Intermediate_Complex Coordination TMPMgCl_LiCl TMPMgCl·LiCl TMPMgCl_LiCl->Intermediate_Complex Magnesiated_Intermediate Magnesiated Intermediate Intermediate_Complex->Magnesiated_Intermediate Deprotonation at C4 Product Functionalized Product Magnesiated_Intermediate->Product Reaction with Electrophile Electrophile E+ Electrophile->Product

Caption: Proposed mechanism for the directed ortho-magnesiation of this compound.

Conclusion

The reaction of this compound with magnesium amides, particularly "Turbo-Hauser" bases, represents a highly effective and regioselective method for the synthesis of functionalized benzonitrile derivatives. The protocols and theoretical background provided in this guide offer a solid foundation for researchers to explore and exploit this powerful synthetic transformation. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and reproducibility. The versatility of this methodology opens up new avenues for the design and synthesis of novel compounds for applications in drug discovery and materials science.

References

  • Kremsmair, A., Hess, A., Heinz, B., & Knochel, P. (2022). Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. Chemistry – A European Journal, 28(6). [Link]

  • Nagler, M. J., & Wawzonek, S. (1964). The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines. ScholarWorks at WMU. [Link]

  • Hauser, C. R., & Hauser, C. F. (1947). Hauser Bases. Wikipedia. [Link]

  • Eaton, P. E., & Martin, R. M. (1988). A useful new magnesium amide base of high solubility and reactivity. Journal of the American Chemical Society, 110(21), 7230-7231.
  • Knochel, P., & Krasovskiy, A. (2006). Preparation and use of magnesium amides.
  • Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. 10. Competition of directing groups. The Journal of Organic Chemistry, 41(23), 3653-3663.
  • Snieckus, V. (1990). Directed ortho metalation. User's guide. Chemical Reviews, 90(6), 879-933.
  • Veitch, G. E., Bridgwood, K. L., & Ley, S. V. (2008). Magnesium Nitride as a Convenient Source of Ammonia: Preparation of Primary Amides. Organic Letters, 10(16), 3623-3625. [Link]

  • Knochel, P., et al. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(21), 7486-7492. [Link]

  • Carl ROTH. Safety Data Sheet: Magnesium. [Link]

  • Myers, A. G. Research Group. ortho metalation. [Link]

  • Chem-Station Int. Ed. (2015). Directed Ortho Metalation. [Link]

  • Wikipedia. Turbo-Hauser bases. [Link]

  • Knochel, P., et al. (2019). In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. Chemistry – A European Journal, 25(43), 10103-10107. [Link]

  • Google Patents.
  • ResearchGate. (2020). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]

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Application Note: Synthesis of 2,3-Dichlorobenzoic Acid via Hydrolysis of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2,3-Dichlorobenzoic acid (CAS No: 50-45-3) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its most notable application is as a key intermediate in the production of Lamotrigine, a widely used anticonvulsant medication for treating epilepsy and bipolar disorder.[1][2] The reliable and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.[1]

The conversion of an aromatic nitrile, such as 2,3-dichlorobenzonitrile, into its corresponding carboxylic acid is a fundamental and robust transformation in organic synthesis.[3] This reaction, known as hydrolysis, can be effectively catalyzed by either strong acids or strong bases.[4][5][6][7] Both pathways proceed through a common amide intermediate before yielding the final carboxylic acid product.

This application note provides a comprehensive guide to both acidic and alkaline hydrolysis methods for preparing 2,3-dichlorobenzoic acid from this compound, offering researchers the flexibility to choose a protocol based on substrate compatibility, available reagents, and desired workup conditions.

Mechanistic Overview: The Hydrolysis of Nitriles

The conversion of the cyano group (-C≡N) to a carboxyl group (-COOH) involves the addition of water across the carbon-nitrogen triple bond. The reaction is typically slow and requires harsh conditions, such as heating under reflux with a strong acid or base, to proceed at a practical rate.[8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[5] The mechanism proceeds through several steps:

  • Protonation: The nitrile nitrogen is protonated by the strong acid (e.g., H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.

  • Deprotonation: The oxygen atom is deprotonated, forming an imidic acid.

  • Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide intermediate.[5]

  • Amide Hydrolysis: The amide is then hydrolyzed under the acidic conditions to form the carboxylic acid and an ammonium salt.[5][8]

Alkaline (Base-Catalyzed) Hydrolysis

In the presence of a strong base, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electron-deficient carbon atom of the nitrile group.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the nitrile carbon.

  • Protonation: The resulting intermediate is protonated by water to form an imidic acid derivative.

  • Tautomerization: This intermediate tautomerizes to the amide.[5]

  • Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia gas.[6][8]

  • Acidification: To obtain the final product, the reaction mixture must be acidified with a strong acid (e.g., HCl). This protonates the soluble carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.[6][8]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 2,3-dichlorobenzoic acid. Researchers should perform a risk assessment before commencing any experimental work.

Protocol 1: Acidic Hydrolysis using Sulfuric Acid

This protocol is advantageous as the final product often precipitates upon cooling and dilution, simplifying the initial isolation.

Materials:

  • This compound (C₇H₃Cl₂N, MW: 172.01 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Crushed Ice

Equipment:

  • Round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Reflux condenser with water lines

  • Heating mantle with temperature control

  • Large beaker (1 L)

  • Büchner funnel and filter flask assembly

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a chemical fume hood, carefully add 10.0 g (58.1 mmol) of this compound to a 250 mL round-bottom flask. To this, slowly and with stirring, add a mixture of 50 mL concentrated sulfuric acid and 25 mL of deionized water. Causality Note: The acid must be added cautiously as significant heat is generated upon dilution.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 120-130 °C) using the heating mantle. Maintain the reflux for 4-6 hours. Causality Note: Heating under reflux provides the necessary activation energy to drive the hydrolysis reaction to completion.

  • Precipitation: After the reflux period, turn off the heat and allow the dark-colored mixture to cool to room temperature. In a separate 1 L beaker, prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold deionized water.

  • Isolation: Very slowly and carefully, pour the cooled reaction mixture into the ice-water slurry with vigorous stirring. A precipitate will form. Causality Note: 2,3-dichlorobenzoic acid has low solubility in cold aqueous media, causing it to precipitate upon dilution and cooling.

  • Filtration: Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in vacuo. The melting point of pure 2,3-dichlorobenzoic acid is 169 °C.

Protocol 2: Alkaline Hydrolysis using Sodium Hydroxide

This protocol is effective and avoids the use of concentrated sulfuric acid. It requires a final acidification step to isolate the product.

Materials:

  • This compound (C₇H₃Cl₂N, MW: 172.01 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethylene Glycol or Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Activated Charcoal (optional)

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.0 g (300 mmol) of sodium hydroxide in 100 mL of deionized water. Once cooled, add 50 mL of ethylene glycol (or ethanol) and 10.0 g (58.1 mmol) of this compound.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours. Causality Note: The evolution of ammonia gas (detectable with moist pH paper at the top of the condenser) indicates the reaction is proceeding. The higher boiling point of ethylene glycol can accelerate the reaction compared to aqueous ethanol.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If the solution contains suspended impurities, it can be diluted with 50 mL of water and filtered. For colored solutions, a small amount of activated charcoal can be added, the mixture stirred for 10 minutes, and then filtered to decolorize.

  • Acidification and Precipitation: Place the clear filtrate in a beaker and cool it in an ice bath. Slowly and with constant stirring, add concentrated hydrochloric acid dropwise. The product will begin to precipitate. Continue adding acid until the solution is strongly acidic (pH 1-2). Causality Note: This crucial step converts the soluble sodium 2,3-dichlorobenzoate salt into the insoluble 2,3-dichlorobenzoic acid.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product. If further purification is needed, recrystallize from an ethanol/water mixture as described in Protocol 1.

Summary of Reaction Parameters

ParameterAcidic Hydrolysis ProtocolAlkaline Hydrolysis Protocol
Starting Material This compoundThis compound
Key Reagent Concentrated Sulfuric AcidSodium Hydroxide
Solvent Aqueous H₂SO₄Aqueous NaOH / Ethylene Glycol
Temperature Reflux (~120-130 °C)Reflux (~100-110 °C)
Reaction Time 4 - 6 hours8 - 12 hours
Workup Quenching on ice, filtrationAcidification (HCl), filtration
Product Form Free Acid (direct isolation)Carboxylate Salt (intermediate)
Purification Recrystallization (Ethanol/Water)Recrystallization (Ethanol/Water)

Experimental Workflow Visualization

G cluster_start Start cluster_hydrolysis Hydrolysis cluster_workup Workup & Isolation cluster_purification Purification cluster_end Final Product Start This compound Acid Protocol 1: Acidic Hydrolysis (H₂SO₄, Reflux) Start->Acid Option 1 Base Protocol 2: Alkaline Hydrolysis (NaOH, Reflux) Start->Base Option 2 Workup_Acid Quench on Ice & Vacuum Filtration Acid->Workup_Acid Workup_Base Cooling, Acidification (HCl) & Vacuum Filtration Base->Workup_Base Crude Crude 2,3-Dichlorobenzoic Acid Workup_Acid->Crude Workup_Base->Crude Recrystal Recrystallization (Ethanol/Water) Crude->Recrystal End Pure 2,3-Dichlorobenzoic Acid Recrystal->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly via the Sandmeyer reaction. Our goal is to provide you with in-depth, field-proven insights to help you improve your yield and product purity.

Part 1: Troubleshooting Guide for Low-Yield Synthesis

This section addresses the most common issues encountered during the synthesis of this compound, structured in a problem-and-solution format.

Q1: My overall yield of this compound is consistently low. Where should I begin my investigation?

A: A low overall yield is typically rooted in one of two critical stages: the initial diazotization of 2,3-dichloroaniline or the subsequent Sandmeyer cyanation. Start by systematically evaluating the diazotization step, as the stability and purity of the intermediate diazonium salt are paramount for the success of the entire synthesis.

Expert Explanation: The synthesis is a tandem process where the output of the first step is the direct input for the second, with no isolation of the highly unstable diazonium intermediate. Any inefficiency in the diazotization will cascade, negatively impacting the cyanation step. Common failure points include incomplete conversion of the starting amine, decomposition of the diazonium salt, and competing side reactions, all of which can drastically reduce the final yield.[1]

Below is a logical workflow to diagnose the issue.

G start Low Overall Yield diazotization Step 1: Evaluate Diazotization (0-5°C) start->diazotization Start Here cyanation Step 2: Evaluate Cyanation diazotization->cyanation incomplete_rxn Incomplete Reaction? (Check with starch-iodide test) diazotization->incomplete_rxn Potential Issue decomp Salt Decomposition? (Observe for excess N2 evolution, dark color) diazotization->decomp Potential Issue workup Step 3: Evaluate Workup & Purification cyanation->workup cu_issue CuCN Inactive/Insoluble? cyanation->cu_issue Potential Issue side_rxn Side Reactions? (Phenol, Biaryl impurities) cyanation->side_rxn Potential Issue

Caption: Diagnostic workflow for troubleshooting low yield.

Q2: I suspect my diazotization is incomplete or inefficient. How can I confirm this and optimize the reaction?

A: Incomplete diazotization is a common culprit for low yields. You can monitor the reaction for the presence of unreacted nitrous acid using starch-iodide paper; a persistent positive test (blue-black color) indicates an excess of nitrous acid and suggests the amine has been consumed. To optimize, focus on strict temperature control, the rate of sodium nitrite addition, and sufficient acidity.

Expert Explanation: The formation of the diazonium salt requires the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[2] This reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[1]

Optimization Protocol & Parameter Comparison:

ParameterSuboptimal ConditionLikely OutcomeOptimized ConditionRationale
Temperature > 5 °C or fluctuatingDecomposition of diazonium salt, formation of 2,3-dichlorophenol, tar.[1]0 - 5 °C (ice/salt bath)Minimizes decomposition of the thermally labile diazonium salt and suppresses the hydrolysis side reaction that forms phenols.
NaNO₂ Addition Added all at once or too quicklyLocalized overheating, rapid N₂ evolution, runaway reaction.Slow, portion-wise addition of NaNO₂ solution sub-surface .Ensures nitrous acid is generated slowly and reacts with the amine before it can decompose, preventing dangerous temperature spikes.
Acidity < 2.5 equivalents of acidIncomplete diazotization, potential for azo coupling (side reaction).[2]2.5 - 3 equivalents of strong acid (e.g., HCl)One equivalent forms the amine salt, a second reacts with NaNO₂ to form HNO₂, and the excess maintains high acidity to prevent the diazonium salt from coupling with unreacted amine.

Step-by-Step Protocol for Optimized Diazotization:

  • Preparation: Suspend 2,3-dichloroaniline in a solution of 2.5-3 equivalents of concentrated HCl in water.

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath with vigorous stirring. Ensure the temperature is stable before proceeding.

  • Nitrite Solution: Prepare a solution of 1.05 equivalents of sodium nitrite in cold water.

  • Addition: Add the sodium nitrite solution dropwise, ensuring the tip of the addition funnel or pipette is below the surface of the reaction mixture. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • Monitoring: After the addition is complete, continue stirring for 15-20 minutes. Test for a slight excess of nitrous acid using starch-iodide paper. The reaction is complete when the paper turns blue-black instantly.

Q3: My reaction turns dark and forms tar-like substances during the cyanation step. What is causing this and how can it be prevented?

A: This indicates significant decomposition of the diazonium salt and polymerization side reactions. The primary cause is almost always a loss of temperature control, either during diazotization or the addition to the copper(I) cyanide solution.

Expert Explanation: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] This process is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. While this is the desired pathway, aryl radicals are highly reactive and can engage in undesirable side reactions, such as forming biaryl compounds, if not efficiently trapped by the cyanide nucleophile.[3] Elevated temperatures accelerate both the desired reaction and these competing decomposition and polymerization pathways.

G diazonium Ar-N₂⁺ (2,3-Dichlorobenzenediazonium) desired_path Desired Pathway (+ CuCN) diazonium->desired_path side_path Decomposition Pathway (Elevated Temp > 5°C) diazonium->side_path product Ar-CN (this compound) desired_path->product High Yield phenol Ar-OH (2,3-Dichlorophenol) side_path->phenol Impurity tar Biaryls & Polymers side_path->tar Impurity

Caption: Competing reaction pathways for the diazonium salt.

Preventative Measures:

  • Pre-cool Cyanide Solution: Ensure the solution of copper(I) cyanide is also cooled before the addition of the diazonium salt solution.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the vigorously stirred CuCN solution. Monitor the temperature of the receiving flask and use external cooling to manage any exotherm.

  • Neutralize Excess Nitrous Acid: Before adding the diazonium salt to the cyanide solution, any significant excess of nitrous acid can be quenched by adding a small amount of urea until the starch-iodide test is negative. This prevents unwanted reactions with the cyanide.

Q4: How do I effectively purify the final this compound product from reaction byproducts?

A: Purification typically involves a combination of liquid-liquid extraction to remove inorganic salts and water-soluble impurities, followed by recrystallization or column chromatography to isolate the final product from organic side-products.

Expert Explanation: The crude product mixture can contain the desired nitrile (m.p. 60-64 °C), unreacted starting materials, and side products like 2,3-dichlorophenol. A key to successful purification is exploiting the different chemical properties (acidity, polarity) of these components.

Step-by-Step Purification Protocol:

  • Workup: After the reaction is complete (N₂ evolution has ceased), allow the mixture to warm to room temperature and stir for an additional hour. Some protocols suggest gentle heating to ensure completion, but this must be done cautiously.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like toluene or dichloromethane.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Dilute HCl to remove any residual amines.

    • Dilute NaOH solution to remove acidic impurities like 2,3-dichlorophenol.

    • Water and then brine to remove residual salts and base.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield pure crystalline this compound.[4]

    • Column Chromatography: If significant, similarly-polar impurities are present, purification by silica gel column chromatography using a hexane/ethyl acetate eluent system may be necessary.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two most prominent methods are:

  • Sandmeyer Reaction: This classic laboratory-scale method involves the diazotization of 2,3-dichloroaniline followed by a copper-catalyzed cyanation.[6] It is versatile but can be sensitive to reaction conditions.

  • Catalytic Ammoxidation: This is a high-yield industrial process where 2,3-dichlorotoluene is reacted with ammonia and oxygen at high temperatures (e.g., 430-450 °C) over a specialized heterogeneous catalyst.[7] This method can achieve yields greater than 95% but requires specialized equipment not typically found in a research lab.[7]

Q2: Are there modern, potentially safer alternatives to using copper(I) cyanide in the Sandmeyer reaction?

Yes, research has explored alternatives to the traditionally used and highly toxic copper(I) cyanide. Some approaches include:

  • Palladium-catalyzed cyanation, which can use acetonitrile as the cyanide source, avoiding metallic cyanides altogether.[8]

  • Copper-free Sandmeyer cyanation using reagents like tetrabutylammonium cyanide with specific diazonium salts, where the counter-ion acts as an electron transfer agent.[9]

  • Using other cyanide salts like KCN or NaCN in conjunction with a copper catalyst and phase-transfer catalysts to improve reactivity and safety.[10]

While these methods exist, the classic CuCN protocol remains widely referenced due to its long history and effectiveness when performed correctly.

Q3: What are the most critical safety precautions when performing this synthesis?

  • Toxicity of Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.

  • Instability of Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution (0-5 °C) and use it immediately after preparation.[1]

  • Gas Evolution: Both the diazotization and cyanation steps produce nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

  • Google Patents. (2013). CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • Yadav, V., & Sriram, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Retrieved from [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2017). Copper-free Sandmeyer Cyanation of Arenediazonium o-benzenedisulfonimides. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3,4-dichlorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for the purification of crude 2,3-Dichlorobenzonitrile. Here, you will find a comprehensive resource that addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.

Understanding Your Crude Material: Common Impurities

The first step in any successful purification is to understand the potential impurities in your crude this compound. The nature and quantity of these impurities will depend on the synthetic route employed. A common method for synthesizing this compound is through the ammoxidation of 2,3-dichlorotoluene.[1]

Potential Impurities Include:

  • Isomeric Dichlorobenzonitriles: The most common impurities are other isomers of dichlorobenzonitrile, such as 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzonitrile. These can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Residual 2,3-dichlorotoluene or other starting materials may be present.

  • Byproducts of Ammoxidation: The synthesis can lead to the formation of other chlorinated aromatic compounds.[1]

  • Solvents: Residual solvents from the reaction or initial work-up may be present.

A preliminary purity analysis of your crude material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification technique for crude this compound?

A1: For most crude samples of this compound, recrystallization is an excellent first-line purification technique. It is effective at removing a significant portion of both soluble and insoluble impurities. Given that this compound is a solid at room temperature with a melting point of 60-64 °C, recrystallization is a practical and often high-yielding method.[2]

Q2: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by using a solvent with too high a boiling point, cooling the solution too quickly, or the presence of significant impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent or a mixed-solvent system.

Q3: I'm having trouble separating the isomeric impurities. Which technique is best for this?

A3: Separating dichlorobenzonitrile isomers is challenging due to their similar polarities and boiling points. While fractional distillation under vacuum can be effective for larger-scale separations, preparative column chromatography often provides the best resolution for laboratory-scale purification of isomers. Utilizing a high-performance liquid chromatography (HPLC) system with a suitable column can achieve excellent separation.[3]

Purification Technique Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Based on its chemical structure (an aromatic nitrile), a moderately polar solvent is a good starting point. Ethanol, methanol, and mixtures with water are commonly effective.[4]

Solvent SystemSuitabilityRationale
Ethanol/Water ExcellentThis compound is soluble in hot ethanol and insoluble in water. A mixed solvent system allows for fine-tuning of the polarity to induce crystallization.[5][6]
Methanol GoodCan be used as a single solvent, but recovery may be lower due to some solubility at lower temperatures.
Isopropanol GoodSimilar properties to ethanol and can be a suitable alternative.
Toluene/Hexane FairA non-polar/polar mixture that can be effective, but may require more optimization.
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

IssueProbable Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of pure this compound.
Low recovery of purified product - Too much solvent was used.- The cooling time was insufficient.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Product is still impure after one recrystallization - Significant amounts of impurities with similar solubility.- Co-crystallization of impurities.[7][8]- Perform a second recrystallization.- Consider using a different solvent system.- If isomeric impurities are the main issue, consider column chromatography.

dot graph TD A[Start: Crude this compound] --> B{Dissolve in minimum hot ethanol}; B --> C{Insoluble impurities present?}; C -- Yes --> D[Hot gravity filtration]; C -- No --> E[Add hot water to cloud point]; D --> E; E --> F[Add a few drops of hot ethanol to clarify]; F --> G[Cool slowly to room temperature]; G --> H[Cool in ice bath]; H --> I{Crystals formed?}; I -- No --> J[Troubleshoot: Concentrate solution, scratch flask, or add seed crystal]; I -- Yes --> K[Vacuum filter to collect crystals]; K --> L[Wash with ice-cold ethanol/water]; L --> M[Dry under vacuum]; M --> N[End: Pure this compound]; end

Recrystallization workflow for this compound.

Vacuum Distillation

For larger quantities or to remove impurities with significantly different boiling points, vacuum distillation can be an effective technique. The boiling point of this compound is 267-268 °C at atmospheric pressure, but it can be distilled at a lower temperature under vacuum to prevent decomposition.[9] A reported boiling point under reduced pressure is 114 °C at 6 mm Hg.[2]

  • Vacuum Source: A stable and sufficiently deep vacuum is essential. A rotary vane pump is typically used.

  • Fractionating Column: For separating compounds with close boiling points, such as isomers, a fractionating column (e.g., Vigreux or packed column) is necessary to increase the number of theoretical plates.[10][11]

  • Heating: Use a heating mantle with a stirrer or an oil bath for even heating to prevent bumping.

  • Bumping: Always use a boiling chip or a magnetic stir bar to ensure smooth boiling, which is especially important under vacuum.

IssueProbable Cause(s)Solution(s)
Bumping or unstable boiling - Uneven heating.- Insufficient nucleation sites.- Ensure uniform heating with a mantle or oil bath.- Use fresh boiling chips or a magnetic stirrer.
Poor separation of isomers - Insufficient number of theoretical plates.- Distillation rate is too fast.- Use a longer or more efficient fractionating column.- Reduce the heating rate to allow for better equilibrium between liquid and vapor phases.
Product solidifies in the condenser - The condenser water is too cold.- The melting point of the compound is high relative to the condenser temperature.- Use warmer water in the condenser or turn off the water flow intermittently.- Gently heat the outside of the condenser with a heat gun to melt the solid.

dot graph TD A[Start: Crude this compound] --> B{Set up vacuum distillation apparatus with fractionating column}; B --> C[Apply vacuum and begin heating]; C --> D{Monitor head temperature}; D --> E{Is temperature stable at the boiling point of a low-boiling impurity?}; E -- Yes --> F[Collect the first fraction (impurities)]; F --> G{Temperature begins to rise?}; G -- Yes --> H[Change receiving flask]; E -- No --> H; H --> I{Is temperature stable at the boiling point of this compound?}; I -- Yes --> J[Collect the main fraction]; J --> K{Temperature drops or rises significantly?}; K -- Yes --> L[Stop distillation]; I -- No --> L; L --> M[End: Purified this compound]; end

Decision workflow for fractional vacuum distillation.

Preparative Column Chromatography

For the highest purity and for separating challenging isomeric impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][12][13]

  • Analytical Scale First: Develop and optimize the separation on an analytical HPLC system first to conserve material.

  • Column Selection: A C18 reversed-phase column is a good starting point. For enhanced separation of halogenated aromatic isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity.[14]

  • Mobile Phase: A common mobile phase for reversed-phase chromatography is a mixture of acetonitrile and water or methanol and water, often with a small amount of acid like formic acid to improve peak shape.[14][15] A gradient elution (changing the ratio of organic to aqueous solvent over time) is typically used to achieve good separation of all components.

  • Detection: UV detection at a wavelength where this compound and its impurities absorb, such as 254 nm, is common.[14]

IssueProbable Cause(s)Solution(s)
Poor peak resolution - Inappropriate mobile phase or gradient.- Column is overloaded.- Optimize the mobile phase composition and gradient on an analytical scale.- Reduce the injection volume or sample concentration.
Broad peaks - Column degradation.- Sample solvent is too strong.- Use a guard column and ensure the mobile phase is filtered.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Low recovery from the column - Compound is irreversibly adsorbed to the stationary phase.- Compound is not fully eluting.- Modify the mobile phase (e.g., change pH or solvent).- Ensure the final mobile phase composition is strong enough to elute all components.

Purity Analysis

After purification, it is essential to assess the purity of your this compound.

  • Melting Point: A sharp melting point close to the literature value (60-64 °C) is a good indicator of purity.[2]

  • HPLC/GC-MS: These are quantitative methods to determine the percentage of purity and identify any remaining impurities.[16][17]

  • NMR Spectroscopy: 1H and 13C NMR can confirm the structure of the purified product and identify impurities if they are present in sufficient concentration.[9][15][18][19]

  • FTIR Spectroscopy: An IR spectrum can confirm the presence of the nitrile functional group (C≡N stretch typically around 2220-2260 cm⁻¹) and the aromatic C-Cl stretches.[17][20]

By following these guidelines and troubleshooting steps, researchers can confidently purify crude this compound to the high standards required for their research and development activities.

References

  • 2 - Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 8, 2026, from [Link]

  • Supplementary Information. (2024, April 9). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. (n.d.). Google Patents.
  • Recrystallization - Part 2. (n.d.). CUNY. Retrieved January 8, 2026, from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 8, 2026, from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved January 8, 2026, from [Link]

  • Preparative HPLC – Efficient Purification Solutions. (n.d.). KNAUER. Retrieved January 8, 2026, from [Link]

  • Process for preparation of 2,6-dichlorobenzonitrile. (n.d.). Google Patents.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 8, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 8, 2026, from [Link]

  • Electronic Supplementary Informations Index:. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Gilson Preparative HPLC Systems | VERITY® LC Solutions. (n.d.). Gilson. Retrieved January 8, 2026, from [Link]

  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com. Retrieved January 8, 2026, from [Link]

  • Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved January 8, 2026, from [Link]

  • 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. Retrieved January 8, 2026, from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved January 8, 2026, from [Link]

  • 2,5-Dichlorobenzonitrile. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

  • Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit. Retrieved January 8, 2026, from [Link]

  • Distillation - Separations And Purifications - MCAT Content. (n.d.). Jack Westin. Retrieved January 8, 2026, from [Link]

  • How can I purify impure benzonitrile?. (2017, July 23). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Process for the preparation of dichlorobenzenes. (n.d.). Google Patents.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025, May 20). Retrieved January 8, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 8, 2026, from [Link]

  • Use of fractional distillation in organic chemistry [closed]. (2018, December 30). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester. Retrieved January 8, 2026, from [Link]

  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Benzonitrile. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (2018, January 29). Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). NIH. Retrieved January 8, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2,3-Dichlorobenzonitrile. As a Senior Application Scientist, this resource provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the successful synthesis and purification of this key chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield of this compound in Sandmeyer Reaction

Question: We are experiencing significantly lower than expected yields in our Sandmeyer synthesis of this compound from 2,3-dichloroaniline. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the Sandmeyer reaction for this compound synthesis can stem from several factors, primarily related to the instability of the diazonium salt intermediate and incomplete reaction.

Potential Causes and Solutions:

  • Incomplete Diazotization: The initial conversion of 2,3-dichloroaniline to its corresponding diazonium salt is critical.[1][2] This reaction is highly sensitive to temperature.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite to the acidic solution of 2,3-dichloroaniline.[1] Higher temperatures can lead to the decomposition of the unstable diazonium salt.

      • Acid Concentration: Ensure a sufficient excess of acid (typically hydrochloric acid) is present to maintain a low pH and stabilize the diazonium salt.

      • Slow Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts with the aniline and not with itself, which can lead to the formation of unwanted byproducts.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally labile and can decompose before the addition of the cyanide source.

    • Troubleshooting:

      • Use Immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid storing it for extended periods, even at low temperatures.

      • Avoid UV Light: Protect the reaction mixture from direct sunlight or other sources of UV radiation, which can accelerate decomposition.

  • Inefficient Cyanation: The displacement of the diazonium group with a cyanide nucleophile may be incomplete.

    • Troubleshooting:

      • Catalyst Activity: Use a high-quality source of copper(I) cyanide as the catalyst.[3][4] The presence of copper(II) impurities can be detrimental to the reaction.

      • Reaction Temperature: While the diazotization requires low temperatures, the cyanation step may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.

Problem 2: Presence of Multiple Isomeric Impurities in the Final Product

Question: Our final product of this compound is contaminated with other dichlorobenzonitrile isomers (e.g., 2,4-, 3,4-, and 2,6-isomers). How can we minimize the formation of these impurities?

Answer:

The presence of isomeric impurities in your this compound product is most likely due to impurities in your starting materials.

Potential Causes and Solutions:

  • Impure Starting Materials: The commercial 2,3-dichloroaniline used for the Sandmeyer reaction or the 2,3-dichlorotoluene for the ammoxidation process may contain other isomers.

    • Troubleshooting:

      • Purity Analysis of Starting Materials: Before starting the synthesis, analyze the purity of your starting materials using a suitable analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

      • Purification of Starting Materials: If the starting material is found to be impure, consider purifying it by recrystallization or distillation prior to use.

  • Side Reactions: While less common for the Sandmeyer reaction itself to cause isomerization, certain conditions in other synthetic routes might promote it.

ImpurityPotential SourceMitigation Strategy
2,4-DichlorobenzonitrileIsomeric impurity in starting material.[5]Analyze and purify starting materials before synthesis.
3,4-DichlorobenzonitrileIsomeric impurity in starting material.[5]Analyze and purify starting materials before synthesis.
2,5-DichlorobenzonitrileIsomeric impurity in starting material.[5]Analyze and purify starting materials before synthesis.
2,6-DichlorobenzonitrileIsomeric impurity in starting material.[5]Analyze and purify starting materials before synthesis.
Problem 3: Formation of 2,3-Dichlorobenzamide as a Significant Byproduct

Question: We are observing a significant amount of 2,3-dichlorobenzamide in our crude product. What is causing its formation and how can we prevent it?

Answer:

The presence of 2,3-dichlorobenzamide is a result of the hydrolysis of the nitrile functional group. This can occur during the reaction or work-up.

Potential Causes and Solutions:

  • Hydrolysis during Work-up: The use of strongly acidic or basic conditions during the work-up can lead to the hydrolysis of the nitrile.

    • Troubleshooting:

      • Neutral Work-up: If possible, perform the work-up under neutral or mildly acidic/basic conditions.

      • Temperature Control: Keep the temperature low during any aqueous extraction or washing steps to minimize the rate of hydrolysis.

      • Minimize Contact Time: Reduce the time the product is in contact with aqueous acidic or basic solutions.

  • Hydrolysis during Reaction: If water is present in the reaction mixture, especially at elevated temperatures, hydrolysis can occur.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and reagents, particularly if the reaction is run at higher temperatures.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for synthesizing this compound?

A1: The ammoxidation of 2,3-dichlorotoluene is considered a highly efficient and green method for the industrial-scale production of this compound.[6] This one-step process uses readily available starting materials and avoids the use of hazardous reagents like cyanides in the main reaction stream.[6] However, the Sandmeyer reaction starting from 2,3-dichloroaniline is also a widely used and versatile laboratory-scale method.[1][3][4]

Q2: What are the key byproducts to look for in the Sandmeyer synthesis of this compound?

A2: Besides unreacted starting materials and isomeric impurities, the Sandmeyer reaction is known to produce biaryl compounds through a radical-mediated side reaction.[3][4] In this case, you might observe the formation of chlorinated biphenyls. Phenolic byproducts can also form if the diazonium salt reacts with water.

Q3: Which analytical techniques are best suited for monitoring the reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of starting materials and the formation of the product and byproducts.[7] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection is typically effective. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile impurities.[8]

Q4: How can I effectively purify the crude this compound?

A4: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for removing many impurities. A suitable solvent system (e.g., methanol or ethanol/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9]

  • Column Chromatography: For removing closely related isomers or byproducts with similar solubility, silica gel column chromatography can be employed.

  • Distillation: If the impurities are non-volatile, vacuum distillation of the product can be an effective purification method.[10]

Visualizing the Synthesis and Impurity Formation

Sandmeyer Reaction Pathway and Potential Byproducts

Sandmeyer_Reaction Aniline 2,3-Dichloroaniline Diazonium 2,3-Dichlorobenzenediazonium Salt Aniline->Diazonium NaNO2, HCl 0-5°C Product This compound Diazonium->Product CuCN Biaryl Chlorinated Biaryl Byproduct Diazonium->Biaryl Radical Side Reaction Phenol 2,3-Dichlorophenol Diazonium->Phenol Reaction with H2O Amide 2,3-Dichlorobenzamide Product->Amide Hydrolysis (H2O)

Caption: Sandmeyer synthesis of this compound and common byproducts.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield Start Low Yield of this compound Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Temp Is Temperature 0-5°C? Check_Diazotization->Check_Temp Check_Addition Slow NaNO2 Addition? Check_Temp->Check_Addition Yes Solution_Temp Action: Maintain 0-5°C Check_Temp->Solution_Temp No Check_Cyanation Check Cyanation Step Check_Addition->Check_Cyanation Yes Solution_Addition Action: Ensure slow, sub-surface addition Check_Addition->Solution_Addition No Check_Catalyst Active CuCN Catalyst? Check_Cyanation->Check_Catalyst Check_Workup Check Work-up Check_Catalyst->Check_Workup Yes Solution_Catalyst Action: Use fresh, high-purity CuCN Check_Catalyst->Solution_Catalyst No Check_Hydrolysis Potential for Hydrolysis? Check_Workup->Check_Hydrolysis Solution_Hydrolysis Action: Neutral, low-temp work-up Check_Hydrolysis->Solution_Hydrolysis Yes

Caption: A logical guide for troubleshooting low product yield.

References

  • CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst - Google P
  • Synthesis of 2,3-Dichloro-6-nitrobenzonitrile - PrepChem.com. [Link]

  • This compound | Alzchem Group. [Link]

  • Sandmeyer Reaction (Class 12th) | PDF | Molecules | Organic Chemistry - Scribd. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google P
  • Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

  • US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google P
  • How can I purify impure benzonitrile? - ResearchGate. [Link]

  • III Analytical Methods. [Link]

  • This compound | C7H3Cl2N | CID 736567 - PubChem. [Link]

  • Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. [Link]

  • Sandmeyer Reaction - GeeksforGeeks. [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. - EPA. [Link]

  • 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. [Link]

  • 2,3-Dichloroaniline - Wikipedia. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

  • US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google P

Sources

Technical Support Center: 2,3-Dichlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dichlorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile intermediate. As your dedicated scientific resource, my goal is to provide not just solutions, but a deeper understanding of the causality behind experimental outcomes, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs): General Issues

Q1: My reaction is failing, and I suspect the starting material. How can I assess the purity of my this compound?

A: Starting material integrity is paramount. This compound is a white solid with a melting point of 60-64 °C.[1] Deviations from this can indicate impurities.

  • Source of Impurities: Synthesis of this compound can sometimes result in isomeric impurities (e.g., 2,5- or 3,4-dichlorobenzonitrile) or residual starting materials like 2,3-dichlorotoluene or 2,3-dichlorobenzaldehyde oxime.[1][2]

  • Recommended Purity Assessment:

    • Melting Point: A broad or depressed melting range is a classic sign of impurity.

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to check for structural isomers and other organic contaminants.

    • GC-MS: Ideal for identifying volatile impurities and confirming the mass of the primary component.

  • Purification Protocol: If impurities are detected, recrystallization is often effective. A common method involves dissolving the material in a hot solvent like methanol or an ethanol/water mixture and allowing it to cool slowly to crystallize.[3]

Q2: Are there any general stability concerns or incompatible reagents I should be aware of?

A: Yes. While generally stable, the nitrile group and the chlorinated aromatic ring have specific reactivities.

  • Strong Acids & Bases: The nitrile group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.[4][5] If your reaction requires a strong base, consider if hydrolysis is a potential side reaction.

  • Strong Oxidizing Agents: Mixing nitriles with strong oxidizing acids can lead to highly exothermic and potentially violent reactions.[5]

  • Reducing Agents: The nitrile group is susceptible to reduction by powerful hydrides (e.g., LiAlH₄) or catalytic hydrogenation.[6] Ensure your reaction conditions are compatible if other functional groups are intended to be the sole reactants.

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, aryl chlorides like this compound can be challenging substrates compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[7]

Q1.1: My Suzuki coupling with this compound is giving very low to no yield. What is the most common cause?

A: The most frequent culprit is an inefficient catalytic cycle, often stemming from issues with oxidative addition or catalyst deactivation. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[7][8]

Troubleshooting Steps:

  • Catalyst & Ligand Choice: Standard Pd(PPh₃)₄ may be insufficient for an unactivated aryl chloride. More electron-rich and sterically bulky phosphine ligands are often required to facilitate the difficult oxidative addition step.

  • Base Selection: The base is critical. It participates in the transmetalation step, forming the boronate species that transfers its organic group to the palladium center.[8] Weak bases may not be effective.

  • Solvent & Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is crucial to thoroughly degas your solvent. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes.[9]

Recommended Starting Conditions for a Challenging Aryl Chloride
ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos)Buchwald ligands are designed to be electron-rich and bulky, promoting the oxidative addition of aryl chlorides.[10]
Base K₃PO₄ or Cs₂CO₃These are strong inorganic bases that are effective in Suzuki couplings with challenging substrates. Ensure the base is finely powdered to maximize surface area.[10]
Solvent Anhydrous Toluene, Dioxane, or THF with water (e.g., 9:1 ratio)Aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction, though it may also lead to ester hydrolysis if present.[9][10]
Temperature 80-110 °CHigher temperatures are often necessary to drive the oxidative addition of the C-Cl bond.
Troubleshooting Flowchart: Failed Suzuki-Miyaura Coupling

start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Quality - Boronic acid stable? - Base anhydrous & powdered? - Starting material pure? start->check_reagents check_reagents->start Re-purify/replace check_setup 2. Review Reaction Setup - Was solvent properly degassed? - Is the system truly inert? check_reagents->check_setup Reagents OK check_setup->start Improve inert technique check_catalyst 3. Evaluate Catalytic System - Is catalyst/ligand suitable for Ar-Cl? - Catalyst active? (Pd black formation?) check_setup->check_catalyst Setup OK optimize_conditions 4. Optimize Conditions - Increase temperature? - Screen different bases/solvents? check_catalyst->optimize_conditions System OK check_catalyst->optimize_conditions Change catalyst/ligand success Reaction Successful optimize_conditions->success

Caption: A logical workflow for diagnosing failed Suzuki coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrile group and the chlorine atoms.[11][12] The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13]

Q2.1: My SNAr reaction is not proceeding, even with a strong nucleophile. Why?

A: Several factors can impede an SNAr reaction:

  • Insufficient Activation: While the nitrile group is electron-withdrawing, it is only moderately activating compared to a nitro group.[13][14] The reaction may require forcing conditions (high temperature, strong nucleophile).

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal. They solvate the cation of the nucleophilic salt, leaving a "naked," highly reactive anionic nucleophile. They also help stabilize the charged Meisenheimer intermediate.

  • Leaving Group Ability: In SNAr, the bond to the leaving group is broken in the second, fast step (re-aromatization). The rate-determining step is the initial nucleophilic attack. The electronegativity of the halogen helps to polarize the C-X bond, making the carbon more electrophilic. This is why the reactivity trend is often F > Cl > Br > I, the opposite of Sₙ1/Sₙ2 reactions.[11] Your chlorine substrate is reactive, but not as reactive as a corresponding fluorine.

  • Steric Hindrance: The position of substitution can be sterically hindered by the adjacent chlorine and nitrile groups, slowing the rate of nucleophilic attack.

Protocol: General Procedure for SNAr with Fluoride

This protocol outlines the synthesis of 2-fluoro-3-chlorobenzonitrile as an example.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium fluoride (2-3 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

  • Solvent: Add a high-boiling polar aprotic solvent (e.g., anhydrous DMSO or Sulfolane).

  • Reactant: Add this compound (1 equivalent).

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 150-180 °C. The high temperature is necessary to overcome the activation barrier.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Hydrolysis to 2,3-Dichlorobenzoic Acid

The conversion of the nitrile to a carboxylic acid is a common transformation.[4] It can be achieved under either acidic or basic conditions.

Q3.1: My hydrolysis reaction is stalled at the intermediate amide. How can I drive it to completion?

A: This is a very common issue. Hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step often requires more forcing conditions.

  • Under Basic Conditions (e.g., NaOH/H₂O):

    • Increase Temperature: Refluxing is typically required.

    • Increase Base Concentration: Use a higher molarity of NaOH (e.g., 20-40% aqueous solution).

    • Add a Co-solvent: If substrate solubility is an issue, adding a water-miscible co-solvent like ethanol or ethylene glycol can help, allowing for higher reflux temperatures.

  • Under Acidic Conditions (e.g., H₂SO₄/H₂O):

    • Increase Acid Concentration: Use a more concentrated acid solution (e.g., 50-75% H₂SO₄).

    • Increase Temperature: Heat the reaction mixture, often to 100-120 °C.[15]

    • Longer Reaction Time: Simply allow the reaction to proceed for a longer duration (24-48 hours) if necessary, monitoring by TLC.

Workflow: Acidic vs. Basic Hydrolysis

cluster_0 Basic Hydrolysis cluster_1 Acidic Hydrolysis b_start 2,3-DCBN + NaOH(aq) b_amide Intermediate Amide b_start->b_amide Reflux b_end Sodium 2,3-Dichlorobenzoate b_amide->b_end Forced Reflux b_acid Acidic Workup (HCl) b_end->b_acid b_final 2,3-Dichlorobenzoic Acid b_acid->b_final a_start 2,3-DCBN + H₂SO₄(aq) a_amide Intermediate Amide a_start->a_amide Heat a_end 2,3-Dichlorobenzoic Acid a_amide->a_end Forced Heat

Caption: Comparison of basic and acidic hydrolysis pathways for this compound (DCBN).

Reduction to 2,3-Dichlorobenzylamine

Reducing the nitrile to a primary amine is a key synthetic step. The choice of reducing agent is critical for success and chemoselectivity.[2]

Q4.1: My reduction with LiAlH₄ is giving a complex mixture of products. What's going wrong?

A: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles, its high reactivity can lead to side reactions if not controlled.[6]

  • Moisture: LiAlH₄ reacts violently with water. The reaction must be performed under strictly anhydrous conditions using dry solvents and glassware. Any moisture will quench the reagent and can generate hydrogen gas, creating a safety hazard.

  • Temperature Control: The initial addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.

  • Workup Procedure: A careful workup (e.g., Fieser workup) is essential to quench excess hydride and precipitate the aluminum salts for easy filtration. An improper workup can lead to emulsions or product loss.

Comparison of Common Reducing Agents
Reducing AgentConditionsProsCons
LiAlH₄ Anhydrous Ether or THF, 0 °C to RTHighly effective, fast reactionNot chemoselective, pyrophoric, requires strict anhydrous conditions, vigorous workup
Catalytic Hydrogenation H₂ (gas), Pd, Pt, or Ni catalyst, elevated T/P"Green" reagent, clean reactionMay reduce other functional groups (alkenes, alkynes), requires specialized pressure equipment
Diisopropylaminoborane THF, catalytic LiBH₄High yield, good functional group toleranceReagent must be prepared or purchased, may be slower than LiAlH₄

References for table data:[6][16][17]

References

  • Google Patents. (n.d.). WO2007122638A2 - An improved process for preparation of lamotrigine intermediates.
  • Google Patents. (n.d.). US3644471A - Production of 2,5-dichlorobenzonitrile.
  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved January 7, 2026, from [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Google Patents. (n.d.). CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • Google Patents. (n.d.). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
  • Alzchem Group. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 7, 2026, from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved January 7, 2026, from [Link]

  • Eureka | Patsnap. (2020). Process for preparation of 2,6-dichlorobenzonitrile. Retrieved January 7, 2026, from [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH.
  • Google Patents. (2000). US 6,639,072 B1. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 7, 2026, from [Link]

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  • Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
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Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your reaction conditions for maximum yield and purity. The primary focus of this guide is the most common laboratory-scale synthetic route: the Sandmeyer reaction, starting from 2,3-dichloroaniline.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing this compound?

The most established and versatile laboratory method is the Sandmeyer reaction .[1][2][3] This two-step process involves:

  • Diazotization: The conversion of the primary aromatic amine (2,3-dichloroaniline) into a diazonium salt using a nitrite source (commonly sodium nitrite) in a strong acidic medium at low temperatures (0–5 °C).[4]

  • Cyanation: The subsequent replacement of the diazonium group with a cyanide group, typically catalyzed by a copper(I) cyanide salt.[5][6]

This method is favored for its reliability and applicability to a wide range of substituted anilines. An alternative industrial method involves the catalytic ammoxidation of 2,3-dichlorotoluene, but this requires specialized high-temperature equipment and is less common in a research setting.[7]

Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

This is arguably the most critical parameter for a successful reaction. Aryl diazonium salts are notoriously unstable at higher temperatures.[4] If the temperature rises above 5-10 °C, the diazonium salt will readily decompose, leading to two major problems:

  • Loss of Yield: The diazonium group is an excellent leaving group as dinitrogen gas (N₂). In an aqueous acidic solution, water will act as a nucleophile, attacking the aromatic ring and leading to the formation of 2,3-dichlorophenol as a major byproduct.[4]

  • Safety Hazards: The decomposition is exothermic and liberates nitrogen gas. In a closed or poorly vented system, this can lead to a dangerous pressure buildup. Solid diazonium salts can be explosive when dry and should never be isolated without extreme precautions.[8]

Maintaining a low temperature ensures the diazonium salt remains in solution long enough to be consumed in the subsequent cyanation step.

Q3: My starting material, 2,3-dichloroaniline, is a weak base. Does this affect the diazotization reaction?

Yes, it has a significant impact. The two electron-withdrawing chlorine atoms on the aromatic ring reduce the basicity of the amine group. This makes the initial protonation of the amine (a key step in forming the reactive species for nitrosation) more difficult compared to aniline itself.

To overcome this, diazotization of weakly basic anilines often requires more strongly acidic conditions to ensure complete formation of the anilinium ion and to generate the active nitrosating agent (typically the nitrosonium ion, NO⁺).[9] Insufficient acidity can lead to incomplete conversion and lower yields.

Section 2: Troubleshooting Guide - The Diazotization Step

This section addresses common issues encountered during the conversion of 2,3-dichloroaniline to its corresponding diazonium salt.

Problem 1: Incomplete consumption of 2,3-dichloroaniline or low yield of the diazonium salt.
  • Symptom: Presence of starting material detected by TLC or LCMS after the diazotization step is complete; low yield of the final nitrile product.

  • Root Cause Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Action
Insufficient Acidity As a weakly basic amine, 2,3-dichloroaniline requires a sufficient excess of strong acid (e.g., HCl, H₂SO₄) to be fully protonated. The acid also reacts with NaNO₂ to form nitrous acid (HNO₂), which is the precursor to the active nitrosating agent.[10]Use at least 2.5-3.0 equivalents of strong acid relative to the aniline. One equivalent forms the anilinium salt, and the other(s) react with the sodium nitrite.
Temperature Too High As detailed in the FAQ, temperatures above 5 °C cause rapid decomposition of the formed diazonium salt into 2,3-dichlorophenol.[4]Vigorously stir the reaction mixture in an ice-salt bath to maintain an internal temperature of 0–5 °C, especially during the exothermic addition of the nitrite solution.
Nitrite Addition Too Fast The reaction between the acid and sodium nitrite is exothermic. Rapid addition can cause localized heating, leading to diazonium salt decomposition and potential "fizzing" from N₂ evolution.Add the aqueous solution of sodium nitrite dropwise via an addition funnel, carefully monitoring the internal reaction temperature.
Impure Sodium Nitrite Sodium nitrite can degrade over time. If it is old or has been improperly stored, its effective concentration may be lower than expected, leading to incomplete reaction.Use a fresh, high-purity source of sodium nitrite. It's good practice to use a slight excess (e.g., 1.05-1.1 equivalents).
Problem 2: The reaction mixture develops a dark red or brown color during diazotization.
  • Symptom: The solution, which should be a pale yellow or light tan, becomes intensely colored.

  • Root Cause Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Action
Azo Coupling Side Reaction If the concentration of free (unprotonated) 2,3-dichloroaniline is too high, it can act as a nucleophile and attack an already-formed diazonium salt molecule. This forms a colored diazoamino compound (an azo dye).Ensure sufficient acidity from the start of the reaction to keep the concentration of free aniline negligible. The aniline should be fully dissolved in the acid before cooling and adding the nitrite.
Nitrous Acid Decomposition Excess nitrous acid (HNO₂) is unstable and can decompose, forming nitrogen oxides (e.g., N₂O₃, NO₂) which can be brown and lead to other side reactions.Add the nitrite solution slowly and only use a small excess. Ensure the solution is well-stirred to prevent localized high concentrations of HNO₂.

Section 3: Troubleshooting Guide - The Cyanation (Sandmeyer) Step

This section focuses on the conversion of the aryl diazonium salt to this compound using a copper(I) cyanide catalyst.

Problem 3: Low yield of this compound despite successful diazotization.
  • Symptom: Analysis of the crude product shows significant byproducts like 2,3-dichlorophenol or 2,3-dichlorobenzene, with little of the desired nitrile.

  • Root Cause Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Action
Poorly Prepared or Inactive CuCN The Sandmeyer reaction relies on a single-electron transfer from the Cu(I) catalyst to the diazonium salt, initiating the radical mechanism.[6] If the copper cyanide has been oxidized to Cu(II) or is of poor quality, the catalytic cycle will be inefficient.Use freshly prepared, high-purity copper(I) cyanide. If using a commercial source, ensure it is from a reliable vendor and has been stored under inert gas.
Incorrect Order of Addition The diazonium salt solution should always be added to the warm (typically 60-70 °C) solution/slurry of the copper(I) cyanide catalyst. Adding the catalyst to the cold diazonium salt solution can lead to uncontrolled decomposition as the mixture warms.Prepare the CuCN solution/slurry first and heat it to the target temperature. Add the cold diazonium salt solution slowly via an addition funnel.
Reaction Temperature Too Low/High The cyanation step requires thermal energy to promote the loss of N₂ gas and the radical substitution. If too low, the reaction will be sluggish. If too high, competing decomposition and side reactions can dominate.Optimize the temperature for the addition and reaction. A common range is 60–80 °C, but this may require empirical optimization for your specific setup.
Precipitation of Diazonium Salt If the diazonium salt is not fully soluble in the acidic medium, it may precipitate, making it unavailable for the reaction with the copper catalyst.Ensure the aniline is fully dissolved in the acid before diazotization. In some cases, a co-solvent like methanol can be used, but this can also scavenge radicals and may hinder the reaction.[11]
Problem 4: The reaction produces a large amount of tar or intractable solid.
  • Symptom: The crude product is a dark, sticky tar instead of a crystalline solid, making purification difficult.

  • Root Cause Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Action
Radical Polymerization The Sandmeyer reaction proceeds via an aryl radical intermediate. These highly reactive species can engage in undesired polymerization pathways, especially if the concentration of the radical scavenger (the Cu(II) species in the catalytic cycle) is low.Ensure a sufficient amount of active copper catalyst is present. Maintain good stirring to ensure homogeneity. Avoid excessively high temperatures.
Decomposition Byproducts The byproducts from diazonium salt decomposition (phenols, etc.) can themselves undergo further reactions under the thermal and acidic conditions of the Sandmeyer step, leading to complex mixtures.The best solution is prevention. Optimize the diazotization step to ensure a clean, high-purity solution of the diazonium salt is carried forward into the cyanation step.

Section 4: Workup and Purification

Q4: What are the best practices for isolating and purifying this compound?
  • Workup: After the reaction is complete, the mixture is typically cooled and extracted with an organic solvent like toluene or dichloromethane. The organic layer should be washed sequentially with water, dilute NaOH or Na₂CO₃ solution (to remove acidic byproducts like phenols), and finally brine.[12]

  • Purification:

    • Recrystallization: This is often the most effective method. The crude product, which is a solid at room temperature (m.p. 60-64 °C), can be recrystallized from a solvent like methanol or ethanol.[12][13]

    • Distillation: While possible, the boiling point is high (252 °C), so vacuum distillation would be required to prevent thermal decomposition.[14]

    • Column Chromatography: Effective for removing stubborn impurities but may be less practical for large-scale preparations.

Q5: I see an unexpected peak in my analysis that corresponds to 2,3-dichlorobenzamide. Where did this come from?

This is a common byproduct resulting from the hydrolysis of the nitrile group .[15][16] This can occur under either acidic or basic conditions during a prolonged or harsh workup.[17] To minimize this:

  • Keep workup times reasonably short.

  • Avoid using excessively concentrated acid or base washes.

  • Ensure the reaction mixture is neutralized and dried efficiently before solvent removal.

Section 5: Analytical Methods

Q6: How can I confirm the identity and purity of my final product?

A combination of methods is recommended for unambiguous characterization:

Method Expected Result for this compound What it Tells You
Melting Point 60–64 °C (literature value).[13]A sharp melting point within this range indicates high purity. A broad or depressed melting point suggests impurities.
GC-MS A single major peak with a molecular ion (M⁺) at m/z 171, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[18]Confirms molecular weight and provides a good indication of purity based on the chromatogram.
¹H NMR The spectrum will show three protons in the aromatic region, exhibiting a characteristic splitting pattern (a triplet and two doublets).Confirms the chemical structure and substitution pattern.
¹³C NMR Will show distinct signals for the 7 carbons, including the nitrile carbon (~115-120 ppm) and the two carbons bearing chlorine atoms.Further confirms the structure and helps identify isomeric impurities if present.
FT-IR A strong, sharp absorbance characteristic of the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.Confirms the presence of the key functional group.

Section 6: Protocols and Data

Experimental Protocol: Sandmeyer Synthesis of this compound

Disclaimer: This protocol is a representative example. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts are potentially explosive and should be handled with extreme care.

Step 1: Diazotization of 2,3-Dichloroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2,3-dichloroaniline (1.0 eq) and concentrated HCl (3.0 eq) in water.

  • Stir the mixture until all the aniline hydrochloride has dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and place it in the addition funnel.

  • Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0–5 °C.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water.

  • Gently warm this mixture to ~60-70 °C with stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the warm copper cyanide mixture via the addition funnel. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Extract the aqueous mixture with toluene (3x volumes).

  • Combine the organic extracts and wash with water, 1M NaOH, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.

  • Recrystallize the crude solid from hot methanol to afford pure this compound as a white to off-white crystalline solid.

Data Summary Table
ParameterValue / RangeReference
Molecular Formula C₇H₃Cl₂N[13]
Molecular Weight 172.01 g/mol [13]
Melting Point 60–64 °C[13]
Boiling Point 252 °C[14]
Appearance Colorless/white solid[14]
Diazotization Temp. 0–5 °C[4][8]
Cyanation Temp. 60–80 °C(General)

Section 7: Visualizations

Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_purification Step 3: Purification & Analysis A 2,3-Dichloroaniline + HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂(aq) dropwise B->C D Aryl Diazonium Salt Solution C->D F Combine & React D->F Slow Addition E Warm CuCN Slurry (60-70 °C) E->F G Crude Reaction Mixture F->G H Extraction & Wash G->H I Recrystallization H->I J Pure this compound I->J K Analysis (MP, GC-MS, NMR) J->K

Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting cluster_diazo Diazotization Stage Issues cluster_sandmeyer Sandmeyer Stage Issues cluster_workup Workup Issues Start Low Yield of Final Product TempHigh Temp > 5°C? Start->TempHigh AcidLow < 2.5 eq Acid? Start->AcidLow NitriteFast Nitrite added too fast? Start->NitriteFast ImpureNitrite Old NaNO₂? Start->ImpureNitrite BadCuCN Inactive CuCN? Start->BadCuCN WrongOrder Wrong order of addition? Start->WrongOrder SandmeyerTemp Cyanation temp too low/high? Start->SandmeyerTemp Hydrolysis Product hydrolysis (amide formation)? Start->Hydrolysis Phenol Phenol Byproduct TempHigh->Phenol Leads to Azo Azo Coupling / Incomplete Reaction AcidLow->Azo Leads to NoReaction Catalyst Inactivity BadCuCN->NoReaction Leads to Amide Benzamide Impurity Hydrolysis->Amide Forms

Caption: Decision tree for troubleshooting common causes of low yield in the synthesis.

References

  • Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. (CN102941081B).
  • Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publisher. [Link]

  • Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. PrepChem.com. [Link]

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Lorraine Zolton, University of Arizona. [Link]

  • Dichlobenil | C7H3Cl2N | CID 3031. PubChem. [Link]

  • Why does aniline give diazotization reaction but aliphatic amine does not?. Quora. [Link]

  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. PMC - NIH. [Link]

  • Process for preparation of 2,6-dichlorobenzonitrile. (WO2020102716A1).
  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ResearchGate. [Link]

  • Sandmeyer type reaction troubleshoot. Reddit. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. SciSpace. [Link]

  • Diazotization of heterocyclic primary amines. ACS Publications. [Link]

  • Sandmeyer reaction (video). Khan Academy. [Link]

  • Production of 2 5-dichlorobenzonitrile. (US3644471A).
  • Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • An analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. EPA. [Link]

  • Cyanation. Wikipedia. [Link]

  • Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Springer. [Link]

  • 2,3-Dichloroaniline. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Aryl Nitrile Compounds. ResearchGate. [Link]

  • An Improved Process For Preparation Of Lamotrigine Intermediates. Quick Company. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Method for preparing 2,3-/2,6-dichloroaniline. Patsnap. [Link]

  • Questions On Sandmeyer Reaction. Unacademy. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (CN103224451B).
  • III Analytical Methods. Japan Ministry of the Environment. [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC. [Link]

  • Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. RSC Publishing. [Link]

  • How can I purify impure benzonitrile?. ResearchGate. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

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  • An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. ResearchGate. [Link]

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Technical Support Center: Synthesis of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven solutions to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Sandmeyer reaction of 2,3-dichloroaniline.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the Sandmeyer cyanation reaction are a frequent issue and can typically be traced back to two critical stages: the diazotization of 2,3-dichloroaniline and the subsequent copper(I) cyanide-mediated substitution.

1. Incomplete or Degraded Diazonium Salt Formation: The intermediate aryl diazonium salt is notoriously unstable.[1] Its successful formation and preservation are paramount.

  • Causality: The diazotization reaction, which involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic.[1] If the temperature is not strictly controlled (ideally between 0-5 °C), the diazonium salt will prematurely decompose, primarily reacting with water to form the corresponding phenol (2,3-dichlorophenol), a common and significant byproduct.[1][2]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction mixture is maintained at 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.

    • Acidic Conditions: The reaction must be sufficiently acidic to ensure the complete formation of nitrous acid from sodium nitrite.[3][4] A lack of sufficient acid can lead to incomplete diazotization.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the stirred amine solution. This prevents localized overheating and ensures homogenous reaction conditions.[5]

2. Inefficient Cyanation Step: The conversion of the diazonium salt to the nitrile also has its pitfalls.

  • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from the copper(I) catalyst.[2][6][7] The efficiency of this step can be hampered by the quality of the copper(I) cyanide and competing reactions. The aryl radical intermediate can also lead to the formation of biaryl byproducts.[2][6]

  • Troubleshooting Steps:

    • Fresh Copper(I) Cyanide: Copper(I) salts can oxidize to copper(II) over time, which is less effective as a catalyst. Use freshly prepared or high-purity copper(I) cyanide for optimal results.

    • Temperature of Cyanation: While the diazotization requires cold conditions, the Sandmeyer displacement is often performed at a slightly elevated temperature, but this must be carefully optimized. Overheating can accelerate the decomposition of any remaining diazonium salt.

Below is a troubleshooting workflow to diagnose and address low yields:

low_yield_troubleshooting start Low Yield of This compound check_diazotization Check Diazotization Step start->check_diazotization temp_control Was temperature maintained at 0-5°C? check_diazotization->temp_control Primary Check phenol_detected Is 2,3-Dichlorophenol a major byproduct? check_diazotization->phenol_detected Impurity Analysis check_cyanation Check Cyanation Step cu_quality Was fresh CuCN used? check_cyanation->cu_quality slow_addition Was NaNO2 added slowly and subsurface? temp_control->slow_addition solution_temp Solution: Improve cooling, use ice-salt bath. temp_control->solution_temp No slow_addition->check_cyanation Yes solution_addition Solution: Ensure slow, controlled addition. slow_addition->solution_addition No solution_cu Solution: Use fresh, high-purity CuCN. cu_quality->solution_cu No phenol_detected->temp_control Yes

Troubleshooting workflow for low yield.
Question 2: My final product is contaminated with a significant amount of 2,3-Dichlorobenzamide. How can I prevent this?

Answer:

The presence of 2,3-Dichlorobenzamide as an impurity indicates that your product, this compound, has undergone partial hydrolysis.

  • Causality: Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under both acidic and basic conditions, typically with heating.[8][9][10] The workup and purification steps are the most likely stages for this side reaction to occur. If your reaction mixture is heated for an extended period under aqueous acidic or basic conditions during workup, hydrolysis is likely. While complete hydrolysis to the carboxylic acid is also possible, the amide is an intermediate in this process.[10][11]

  • Troubleshooting Steps:

    • Minimize Heat During Workup: Avoid prolonged heating of the reaction mixture after the cyanation is complete, especially if it is in the presence of strong acids or bases.

    • Controlled pH: During aqueous workup, be mindful of the pH. If you are performing a basic wash to remove phenolic impurities, for example, do so at a reduced temperature and for a minimal amount of time. Neutralize the mixture as soon as possible.

    • Purification Method: If hydrolysis is a persistent issue, consider purification methods that do not involve harsh pH conditions or high temperatures, such as column chromatography on silica gel.

The hydrolysis pathway is illustrated below:

hydrolysis_pathway nitrile This compound (Product) amide 2,3-Dichlorobenzamide (Impurity) nitrile->amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) acid 2,3-Dichlorobenzoic Acid (Impurity) amide->acid H₂O / H⁺ or OH⁻ (Complete Hydrolysis)

Hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main routes for the synthesis of this compound:

  • Sandmeyer Reaction: This is a classic and widely used laboratory method. It involves the diazotization of 2,3-dichloroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2][3][12]

  • Ammoxidation of 2,3-Dichlorotoluene: This is a major industrial method. It involves the catalytic reaction of 2,3-dichlorotoluene with ammonia and oxygen (from air) at high temperatures over a solid catalyst.[13] This method is often favored for large-scale production due to its one-step nature and use of cheaper starting materials.[13]

  • Cyanation of 2,3-Dichlorobenzoyl Chloride: This route involves reacting 2,3-dichlorobenzoyl chloride with a cyanide source, such as cuprous cyanide.[14][15][16]

Q2: Besides 2,3-dichlorophenol, what other byproducts can form during the Sandmeyer reaction?

A2: In addition to the phenolic byproduct from the reaction with water, the radical mechanism of the Sandmeyer reaction can lead to other impurities.[6] The intermediate aryl radical can dimerize to form biaryl compounds (e.g., chlorinated biphenyls). While typically minor, their formation can reduce the overall yield and complicate purification.

Q3: Is there a "greener" or more sustainable method for this synthesis?

A3: The ammoxidation of 2,3-dichlorotoluene is generally considered a "greener" process compared to the Sandmeyer reaction.[13] It is a one-step synthesis that avoids the use of large quantities of acidic solutions and generates less aqueous waste.[13] However, it requires specialized high-temperature and high-pressure equipment, making it more suitable for industrial-scale production.

Table 1: Common Side Products in the Synthesis of this compound (Sandmeyer Route)
Side ProductStructureConditions Favoring FormationMitigation Strategy
2,3-Dichlorophenol

High temperature (>5 °C) during diazotization; presence of excess water.[1][2]Maintain strict temperature control (0-5 °C); use concentrated acid.
2,3-Dichlorobenzamide

Prolonged heating during workup in aqueous acidic or basic conditions.[8][9]Minimize heat and exposure time to acidic/basic aqueous solutions during workup.
Biaryl Compounds

Radical dimerization; concentration effects.[2][6]Optimize reaction concentration; ensure efficient trapping of the aryl radical by the cyanide species.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2,3-Dichloroaniline[17][18]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

Procedure:

Part A: Diazotization of 2,3-Dichloroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,3-dichloroaniline (1.0 mol) and concentrated HCl (3.0 mol) in water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

  • Dissolve sodium nitrite (1.1 mol) in water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Part B: Sandmeyer Cyanation

  • In a separate large flask, prepare a solution of copper(I) cyanide (1.2 mol) and sodium cyanide (1.2 mol) in water. Warm gently if necessary to dissolve, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Foaming and gas evolution (N₂) will occur.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Extract the mixture with toluene (3 x 150 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation. The melting point of pure this compound is 60-64 °C.[19]

sandmeyer_mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Radical Mechanism) aniline 2,3-Dichloroaniline Ar-NH₂ diazonium 2,3-Dichlorobenzenediazonium ion Ar-N₂⁺ aniline->diazonium NaNO₂, HCl 0-5 °C set Single Electron Transfer (SET) Ar-N₂⁺ + Cu(I)CN → [Ar-N₂•] + Cu(II)(CN)₂ diazonium->set radical_formation Aryl Radical Formation [Ar-N₂•] → Ar• + N₂ (gas) set->radical_formation product_formation Product Formation Ar• + Cu(II)(CN)₂ → Ar-CN + Cu(I)CN radical_formation->product_formation

Simplified mechanism of the Sandmeyer reaction.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • University of Missouri-St. Louis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (n.d.).
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  • Royal Society of Chemistry. (n.d.). SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction (1) Formation of. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]

  • Journal of the American Chemical Society. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Nature. (n.d.). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. [Link]

  • European Patent Office. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles. [Link]

  • Wikipedia. (n.d.). Cyanation. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 77668-42-9 2,3-Dichlorobenzoyl Cyanide Impurity. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Royal Society of Chemistry. (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. [Link]

  • Wikipedia. (n.d.). 2,3-Dichloroaniline. [Link]

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Technical Support Center: Storage and Stability of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dichlorobenzonitrile (CAS No. 6574-97-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical organic intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting potential issues, and verifying compound purity.

Section 1: Frequently Asked Questions (FAQs) - Proactive Storage Guidance

This section addresses the most common questions regarding the proper storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

To maintain its chemical integrity, this compound, a white to off-white solid, must be stored under controlled conditions.[1][2] Adherence to these parameters is the first line of defense against degradation.

ParameterRecommendationRationale & Expert Insight
Temperature Cool, room temperatureThe compound is stable at room temperature.[1] Storing in a cool area away from direct heat sources prevents potential thermal stress, although thermal decomposition typically occurs at much higher temperatures.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)The primary degradation risk is hydrolysis of the nitrile group. Benzonitriles can be hygroscopic, absorbing atmospheric moisture.[3] Storing under an inert, dry atmosphere is the most effective way to prevent this.
Light Protect from light (Amber vial)While the compound is generally stable, related dichlorobenzonitriles are known to undergo photodegradation.[4] As a best practice to eliminate all potential degradation variables, storage in a light-protecting container is strongly advised.
Container Tightly sealed, chemical-resistant containerA tightly sealed container is critical to prevent moisture ingress and vapor leakage.[1][2] Use glass or other non-reactive containers.

Q2: What materials and substances are incompatible with this compound?

To prevent hazardous or degrading reactions, this compound must be segregated from the following substances:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[1][5][6]

  • Strong Bases (e.g., Sodium Hydroxide): Will catalyze the rapid hydrolysis of the nitrile group to the corresponding benzamide and subsequently to the benzoate salt.[1][4][5][7]

  • Strong Acids: Can also catalyze hydrolysis of the nitrile group, although typically slower than base-catalyzed hydrolysis.[2][6][8]

Q3: Why is it so critical to keep the container tightly sealed and dry?

From our field experience, the nitrile functional group (C≡N) is the most reactive site on the this compound molecule under storage conditions. This group is susceptible to hydrolysis, a chemical reaction with water.[9] Even trace amounts of atmospheric moisture, absorbed over time in a poorly sealed container, can initiate this process. The degradation proceeds in two steps: first to 2,3-dichlorobenzamide, and then to 2,3-dichlorobenzoic acid.[10][11] This contamination can significantly alter the reactivity and performance of the material in your experiments.

Q4: What is the expected shelf-life of this compound?

When stored under the recommended conditions (cool, dry, dark, tightly sealed), this compound is chemically stable for extended periods.[1] For a related compound, 2,6-dichlorobenzonitrile, a shelf-life of at least two years is expected under cool, dry conditions.[4] We recommend re-analyzing the purity of any stock that is more than two years old or has been stored under suboptimal conditions before use in a critical application.

Section 2: Troubleshooting Guide - Identifying and Resolving Degradation

This section provides a logical framework for identifying potential degradation and validating the quality of your material.

Issue: The appearance of the compound has changed. It was a white powder, but now appears discolored or clumpy.

  • Probable Cause: Clumping is a strong indicator of moisture absorption.[12] The hygroscopic nature of the compound allows it to draw water from the air, causing particles to agglomerate. Discoloration (e.g., turning slightly brown) may indicate the formation of minor impurities or degradation products.

  • Recommended Action:

    • Do not assume the material is usable for sensitive applications.

    • Proceed to the purity assessment protocols in Section 3 to quantify the extent of degradation.

    • If confirmed to be degraded, the material should be disposed of according to your institution's hazardous waste guidelines.

    • Review your storage protocol to identify and rectify the cause (e.g., faulty container seal, storage in a humid area).

Issue: I suspect my sample of this compound has degraded. How can I confirm this?

  • Probable Cause: The sample may have been exposed to moisture, heat, light, or an incompatible chemical.

  • Recommended Action: A multi-step verification process is required for confirmation.

    • Start with a simple physical test: Perform a melting point analysis as described in Protocol 2 . A pure compound will have a sharp melting point within the literature range (approx. 60-64 °C). A depressed and broad melting range is a classic sign of impurity.

    • For definitive identification: Use an analytical technique like HPLC or GC-MS. These methods can separate the parent compound from potential degradation products (2,3-dichlorobenzamide, 2,3-dichlorobenzoic acid) and provide quantitative data on purity. Refer to Protocol 3 for an example workflow.

Issue: My experiment is yielding unexpected byproducts or low yields. Could degraded this compound be the cause?

  • Probable Cause: Absolutely. If your starting material is contaminated with its hydrolyzed forms (the amide or carboxylic acid), these impurities can interfere with your reaction. For example, the carboxylic acid impurity could neutralize a basic reagent, while the amide has different reactivity and solubility profiles.

  • Recommended Action:

    • Immediately quarantine the lot of this compound .

    • Perform a purity analysis on an aliquot of the starting material using the protocols in Section 3.

    • If degradation is confirmed, acquire a new, quality-certified lot of the reagent and repeat the experiment, ensuring the new material is handled under strictly anhydrous conditions.

Section 3: Technical Deep Dive & Verification Protocols

This section provides the scientific rationale behind the primary degradation pathway and step-by-step protocols for assessing material integrity.

Primary Degradation Pathway: Hydrolysis

The cyano group (nitrile) is an electrophilic site susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is the most common degradation pathway during storage. It is significantly accelerated by the presence of acids or, more notably, bases.

  • Step 1: Nucleophilic attack by water (or hydroxide) on the nitrile carbon leads to the formation of an intermediate that tautomerizes to the more stable 2,3-dichlorobenzamide .

  • Step 2: Under the same conditions, the amide can undergo further hydrolysis to yield 2,3-dichlorobenzoic acid .

This transformation is detrimental as it consumes the active starting material and introduces impurities with different physical and chemical properties.

Protocol 1: Visual and Physical Inspection

This is a qualitative, first-pass assessment.

  • Examine the Material: Place a small amount of the powder on a clean, white surface (like a weigh paper).

  • Check Color: The compound should be a white to off-white crystalline powder.[1] Note any significant deviation, such as yellow or brown tints.

  • Check Texture: The powder should be free-flowing. Observe for any hard clumps or a "caked" appearance, which indicates moisture uptake.[12]

  • Check Odor: While smelling chemicals is generally discouraged, this compound has a characteristic pungent odor.[2] A significant change from the expected odor could indicate contamination.

Protocol 2: Purity Assessment via Melting Point Determination

This is a rapid and effective method to screen for impurities.

  • Sample Preparation: Finely crush a small amount of the dry solid.

  • Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 10 °C below the expected melting point (60-64 °C), then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This is the melting range.

  • Interpretation:

    • High Purity: A sharp melting range of 1-2 °C that falls within the literature value of 60-64 °C.

    • Suspected Impurity/Degradation: A melting range that is broad (>3 °C) and depressed (starts at a temperature lower than 60 °C).

Protocol 3: Analytical Confirmation of Degradation (Example HPLC Method)

For a definitive, quantitative assessment, chromatographic methods are required. This is a general-purpose reverse-phase HPLC method.

  • Standard Preparation:

    • Accurately prepare a stock solution of your this compound sample in HPLC-grade acetonitrile (e.g., 1 mg/mL).

    • If available, prepare separate standard solutions of the potential degradation products (2,3-dichlorobenzamide and 2,3-dichlorobenzoic acid) for retention time confirmation.

  • Sample Preparation: Dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid), e.g., 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis and Interpretation:

    • Inject the sample and analyze the chromatogram.

    • The main peak should correspond to this compound.

    • The more polar degradation products, 2,3-dichlorobenzamide and 2,3-dichlorobenzoic acid, will typically have shorter retention times than the parent compound under these reverse-phase conditions.

    • Purity can be calculated based on the peak area percentage. The presence of significant secondary peaks indicates degradation.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and address potential degradation of this compound.

Troubleshooting_Flowchart start Start: Suspected Degradation of this compound visual_check Perform Visual Inspection (Protocol 1) Is appearance normal (white, free-flowing)? start->visual_check mp_check Perform Melting Point Analysis (Protocol 2) Is MP sharp and within 60-64°C range? visual_check->mp_check  Yes suboptimal Material may be degraded. Use with caution or purify. visual_check->suboptimal  No (clumpy/discolored) hplc_check Perform Quantitative Analysis (e.g., HPLC, Protocol 3) Is purity >98%? mp_check->hplc_check  Yes mp_check->suboptimal  No (broad/depressed MP) good_to_use Material is likely high purity. Proceed with experiment. hplc_check->good_to_use  Yes degraded Material is degraded. Discard and review storage procedures. hplc_check->degraded  No suboptimal->hplc_check  Confirm purity

Caption: Troubleshooting workflow for suspected degradation.

References

  • Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet - 2,3-Difluorobenzonitrile. (2009, May 26). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. (n.d.). Google Patents.
  • Benzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. (2015, June 12). University of Helsinki. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. Retrieved from [Link]

  • Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound. (n.d.). Alzchem Group. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Microbial degradation pathways of the herbicide dichlobenil in soils with different history of... (n.d.). PubMed. Retrieved from [Link]

  • Thermal Decomposition Studies of Halogenated Organic Compounds. (1997, June 1). Semantic Scholar. Retrieved from [Link]

  • Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water. (n.d.). PubMed. Retrieved from [Link]

  • Dichlobenil. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.
  • Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1984, August). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved from [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for 2,3-Dichlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Dichlorobenzonitrile. This document is designed for researchers, chemists, and process development professionals to provide expert insights into catalyst selection and to offer practical solutions for common challenges encountered during the vapor-phase ammoxidation of 2,3-dichlorotoluene. Our goal is to bridge theoretical knowledge with practical application, ensuring your experiments are both successful and reproducible.

The primary industrial route to this compound, an important intermediate in the pharmaceutical and agrochemical industries, is the catalytic ammoxidation of 2,3-dichlorotoluene.[1][2] This process involves the reaction of the methyl group with ammonia and oxygen (typically from air) in a single step to form the nitrile (cyano) group.[1] The success of this synthesis hinges critically on the selection and performance of the catalyst.

Section 1: Frequently Asked Questions (FAQs) about Catalyst Selection

This section addresses fundamental questions regarding the choice of catalysts for the ammoxidation of 2,3-dichlorotoluene, explaining the causality behind catalyst design and function.

Q1: What is the most effective and widely used catalyst system for the ammoxidation of 2,3-dichlorotoluene?

The most effective systems are multi-component metal oxides, particularly those based on vanadium and antimony (V-Sb-O).[3][4] A patented, high-performance catalyst formulation includes titanium (Ti) and boron (B) as promoters, supported on microspherical silica gel (SiO₂). The active component is described as TiₐVₒSbₙBₒOₓ, where the ratios of the elements are optimized to achieve maximum yield and selectivity.[1][5] These catalysts have demonstrated conversion rates of 2,3-dichlorotoluene approaching 100%, with selectivity for this compound exceeding 96%.[1]

Q2: What are the specific roles of vanadium and antimony in V-Sb-O catalysts?

Vanadium and antimony oxides create a synergistic system that is highly effective for ammoxidation. Their roles are generally understood within the framework of a Mars-van Krevelen (redox) mechanism:[6][7]

  • Vanadium Oxides (V⁵⁺/V⁴⁺): The vanadium component is primarily responsible for activating the hydrocarbon. It facilitates the initial, rate-limiting step of abstracting a hydrogen atom from the methyl group of 2,3-dichlorotoluene.[7] This creates a benzylic radical intermediate that is more susceptible to further reaction.

  • Antimony Oxides (Sb⁵⁺/Sb³⁺): The antimony component is crucial for activating ammonia and inserting the nitrogen atom.[7] The Sb⁵⁺ species is believed to be the locus for ammonia chemisorption, forming an imido (Sb=NH) species. This species then reacts with the activated hydrocarbon intermediate, leading to the formation of the nitrile group. The coexistence of both Sb³⁺ and Sb⁵⁺ oxidation states is considered vital for the catalytic cycle.[7]

This dual functionality allows the catalyst to orchestrate the complex sequence of C-H activation, N-H activation, and C-N bond formation required for the synthesis.

Q3: Why is a support material like silica gel (SiO₂) or alumina (Al₂O₃) used?

Support materials are not merely inert platforms; they play a critical role in the overall performance and durability of the catalyst.

  • High Surface Area: Supports like microspherical silica gel provide a large surface area, which allows for high dispersion of the active metal oxide components.[1][5] This maximizes the number of accessible active sites for the reactants.

  • Mechanical Strength: In industrial applications, particularly in fluidized bed reactors, the catalyst particles must withstand significant mechanical stress from abrasion.[1] The support provides the necessary structural integrity and resistance to attrition, ensuring a long operational lifetime.

  • Thermal Stability: The ammoxidation reaction is highly exothermic and operates at high temperatures (430-450 °C).[1] The support helps to dissipate heat and prevents the sintering (agglomeration) of the active metal oxide particles, which would otherwise lead to a loss of surface area and deactivation.

  • Active Phase-Support Interaction: The interaction between the metal oxides and the support can influence the electronic properties and redox potential of the active sites, thereby tuning the catalyst's activity and selectivity.[6]

Q4: How do promoters like Titanium (Ti) and Boron (B) improve catalyst performance?

Promoters are added in small quantities to enhance the activity, selectivity, or stability of the primary catalytic components. In the TiₐVₒSbₙBₒOₓ/SiO₂ system, these elements serve specific functions:

  • Titanium (Ti): Often incorporated as TiO₂, it can act as a structural promoter, improving the dispersion and thermal stability of the vanadium and antimony oxide phases. It can also modify the surface acidity and redox properties of the catalyst, which can help to suppress unwanted side reactions such as the complete oxidation of the organic substrate to CO₂ and H₂O.

  • Boron (B): Boron can influence the surface properties of the catalyst and may help to optimize the interaction between the active components and the support. Its presence in the patented formulation suggests a role in achieving the reported high selectivity and yield.[1]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Conversion of 2,3-Dichlorotoluene

  • Possible Cause 1: Insufficient Reaction Temperature. Ammoxidation is a high-temperature process. A temperature below the optimal range (e.g., <420 °C) will result in a significantly lower reaction rate.

    • Solution: Gradually increase the reactor temperature in increments of 5-10 °C, monitoring the conversion rate at each step. Ensure your temperature measurement is accurate and reflects the true temperature of the catalyst bed. The optimal range is typically 430-450 °C.[1]

  • Possible Cause 2: Catalyst Inactivity. The catalyst may not have been prepared or activated correctly, or it may be poisoned.

    • Solution: Review the catalyst preparation and activation protocol. Ensure the calcination (activation) was performed at the correct temperature (e.g., 500-550 °C) for the specified duration to form the required active oxide phases.[5] If poisoning is suspected (e.g., by sulfur or heavy metals in the feedstock), consider purifying the reactants.

  • Possible Cause 3: Incorrect Reactant Feed Ratios. An insufficient amount of oxygen (air) can limit the rate of the redox cycle of the catalyst.

    • Solution: Verify the molar feed ratios. A typical ratio is 1 part 2,3-dichlorotoluene, 2.5-3 parts ammonia, and ~27 parts air.[1] Ensure mass flow controllers are calibrated and functioning correctly.

Problem 2: Poor Selectivity Towards this compound

  • Possible Cause 1: Excessive Reaction Temperature. While high temperatures increase conversion, excessively high temperatures (>460 °C) can promote non-selective pathways, leading to the formation of byproducts like CO, CO₂, and N₂ through complete oxidation.[6]

    • Solution: Reduce the reaction temperature. The goal is to find the "sweet spot" that maximizes the yield of the desired product, which is a balance between conversion and selectivity.

  • Possible Cause 2: Incorrect Ammonia-to-Substrate Ratio. An insufficient supply of ammonia can lead to the formation of oxygenated byproducts such as 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid, as the oxidation pathway dominates over the ammoxidation pathway.

    • Solution: Increase the NH₃ / 2,3-dichlorotoluene molar ratio. A ratio of at least 2.5:1 is recommended to ensure the catalyst surface is sufficiently covered with ammonia-derived species.[1]

  • Possible Cause 3: Suboptimal Catalyst Composition. The elemental ratios in the catalyst are fine-tuned for selectivity. An off-spec catalyst may favor side reactions.

    • Solution: If preparing the catalyst in-house, carefully re-examine the synthesis protocol, paying close attention to the stoichiometry of the precursor salts. If the issue persists, consider elemental analysis of the catalyst to confirm its composition.

Problem 3: Rapid Catalyst Deactivation

  • Possible Cause 1: Coking. At high temperatures, organic molecules can decompose and deposit carbonaceous residues (coke) on the catalyst surface, blocking active sites.

    • Solution: Ensure the oxygen-to-hydrocarbon ratio is sufficiently high to burn off coke precursors. Periodic regeneration by passing air (without the organic feed) over the catalyst at an elevated temperature can often restore activity.

  • Possible Cause 2: Sintering. Operating the reactor at temperatures far exceeding the recommended range can cause the catalyst particles to sinter, leading to an irreversible loss of active surface area.

    • Solution: Strictly control the reactor temperature and ensure there are no "hot spots" in the catalyst bed, which can be an issue in fixed-bed reactors but is less common in well-fluidized beds.

  • Possible Cause 3: Loss of Active Components. Volatile components of the catalyst, such as certain molybdenum or antimony oxides, can sublime at very high operating temperatures over long periods, changing the catalyst's composition.

    • Solution: Operate within the recommended temperature range. The use of promoters like Ti and a robust support like SiO₂ helps to stabilize the active phases and minimize this issue.[1]

Section 3: Protocols and Performance Data

Experimental Protocol 1: Preparation of Ti-V-Sb-B-O/SiO₂ Catalyst

This protocol is adapted from the methodology described in patent literature for a high-performance ammoxidation catalyst.[1][5]

  • Support Preparation: Use 40-140 mesh microspherical silica gel as the support.

  • Precursor Solution: Prepare an aqueous solution containing the precursor salts of the active metals. The specific salts and their concentrations should be calculated to achieve the desired final elemental ratio (e.g., TiV₀.₇₅Sb₀.₉₄B₀.₆Oₓ) and a final active component loading of 70% by weight of the total catalyst.

  • Impregnation: Add the silica gel support to the precursor solution. Stir the slurry continuously to ensure uniform impregnation.

  • Aging: Heat the slurry to 80 °C and maintain this temperature for 24 hours with continued stirring. This "aging" step allows for the controlled precipitation and interaction of the metal hydroxides/oxides on the support.

  • Drying: Decant any excess liquid and dry the impregnated support in an oven at 110-120 °C until all moisture is removed.

  • Activation (Calcination): Place the dried powder in a furnace or the reactor. Heat it to 500-550 °C in a flow of air for 12 hours. This crucial step converts the precursor salts into their active oxide phases.

  • Validation: Before use, it is best practice to characterize the catalyst using techniques such as BET for surface area, and XRD to confirm the crystalline phases.

Experimental Protocol 2: Ammoxidation of 2,3-Dichlorotoluene

This protocol describes a typical lab-scale experiment in a fluidized bed reactor.

  • Reactor Setup: Load the prepared catalyst into a fluidized bed reactor equipped with gas feed lines (for 2,3-dichlorotoluene vapor, ammonia, and air), a heating system, and a product collection system (e.g., a series of condensers).

  • Catalyst Fluidization: Start the flow of air (or nitrogen initially) through the reactor at a rate sufficient to fluidize the catalyst bed. Heat the reactor to the target reaction temperature (e.g., 430 °C).

  • Reactant Feed: Once the temperature is stable, introduce the reactants.

    • Heat 2,3-dichlorotoluene to vaporize it and feed it into the reactor using a carrier gas.

    • Introduce gaseous ammonia and pre-heated air through separate lines.

    • Control the flow rates to achieve the desired molar ratio (e.g., 1 : 2.5 : 27 for 2,3-dichlorotoluene : NH₃ : Air).[1] The catalyst load should be set between 130-160 g of reactant per kg of catalyst per hour ( g/kgcat ·h).[1]

  • Reaction: Maintain the reaction under these conditions. The reaction is typically run at or near atmospheric pressure.

  • Product Collection & Analysis: The reactor effluent gas passes through a buffer and then into a series of condensers to crystallize and collect the crude product.[1] The composition of the product stream should be monitored periodically using an online gas chromatograph (GC) to determine conversion and selectivity.

  • Workup: The collected crystalline solid can be dissolved (e.g., with steam) and purified by rectification or distillation to obtain the final this compound product.[1]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different Ti-V-Sb-B-O/SiO₂ catalyst formulations as described in patent literature.[1] This data highlights the impact of stoichiometry on catalytic efficiency.

Catalyst Formulation (Active Component)Conversion of 2,3-Dichlorotoluene (%)Selectivity for this compound (%)Yield (%)
TiV₀.₅Sb₀.₃₅B₀.₂₂Oₓ>99.5>95>93
TiV₀.₆₃Sb₀.₆₅B₀.₃₈Oₓ>99.5>95>93
TiV₀.₇₅Sb₀.₉₄B₀.₆Oₓ100>96>95
TiV₀.₉₄Sb₁.₀₆B₀.₈₇Oₓ100>96>95
Section 4: Visualizations

Diagram 1: Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound via catalytic ammoxidation.

G cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Separation & Purification R1 2,3-Dichlorotoluene Vap Heat & Vaporize R1->Vap R2 Liquefied Ammonia R2->Vap R3 Air R3->Vap Mix Mix Gases (Molar Ratio 1:2.5:27) Vap->Mix FBR Fluidized Bed Reactor (430-450 °C) Catalyst: TiVsbBbO/SiO2 Mix->FBR Buf Buffer Tank FBR->Buf Cond Condenser (Crystallization) Buf->Cond Diss Dissolve Solid (Steam) Cond->Diss Pur Rectification / Distillation Diss->Pur Prod Final Product: This compound Pur->Prod

Caption: Workflow for this compound Synthesis.

Diagram 2: Simplified Mars-van Krevelen Mechanism

This diagram illustrates the conceptual redox cycle for the ammoxidation reaction over a V-Sb-O catalyst.

G cluster_reactants cluster_products CAT_OX Catalyst (Oxidized State) {V⁵⁺, Sb⁵⁺}-O CAT_RED Catalyst (Reduced State) {V⁴⁺, Sb³⁺}-[] + H₂O ([] = vacancy) CAT_OX->CAT_RED 1. H-abstraction from R-CH₃ 2. N-insertion via {Sb⁵⁺}=NH 3. Product (R-CN) desorption P_NIT This compound (R-CN) CAT_OX->P_NIT   CAT_RED->CAT_OX Re-oxidation of catalyst with O₂ P_H2O Water (H₂O) CAT_RED->P_H2O (x3) R_TOL 2,3-Dichlorotoluene (R-CH₃) R_TOL->CAT_OX R_NH3 Ammonia (NH₃) R_NH3->CAT_OX R_O2 Oxygen (O₂ from Air) R_O2->CAT_RED

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Technical Support Center: Navigating the Experimental Challenges of 2,3-Dichlorobenzonitrile's Low Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the primary challenge associated with this compound: its low aqueous solubility. As an important intermediate in the synthesis of agrochemicals and pharmaceuticals, understanding how to effectively work with this compound is crucial for experimental success.[1]

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular weight of 172.01 g/mol and a melting point range of 48-64°C.[2][3] Its key characteristic that poses experimental hurdles is its solubility profile. It is classified as insoluble in water but is soluble in many organic solvents, such as ethanol and acetone.[2] This hydrophobicity can lead to a number of issues in experimental settings, particularly in biological assays where aqueous buffers are the standard.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N[2][3]
Molecular Weight 172.01 g/mol [2][3]
Appearance White to off-white solid/powder[2][4]
Melting Point 48-64 °C[2][3]
Water Solubility Insoluble[2]
Organic Solvent Solubility Soluble in ethanol, acetone[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter due to the low solubility of this compound.

Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer

Symptoms:

  • A clear organic stock solution of this compound turns cloudy or forms visible precipitate when diluted into an aqueous buffer (e.g., PBS, cell culture media).

  • Inconsistent results in biological assays.

  • Lower than expected compound activity.

Root Cause Analysis: This phenomenon, often termed "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The organic solvent from the stock solution is diluted, and the hydrophobic this compound molecules aggregate and precipitate out of the aqueous environment.

Solutions Workflow:

A Precipitation Observed B Step 1: Optimize DMSO/Organic Solvent Concentration A->B C Is final solvent concentration <1%? B->C C->B No, adjust stock concentration or dilution factor D Step 2: Reduce Final Compound Concentration C->D Yes E Is the new concentration below the suspected solubility limit? D->E F Step 3: Employ Solubilization Strategies E->F No G Issue Resolved E->G Yes H Further action needed F->H H->G After implementing co-solvents, surfactants, or cyclodextrins

Caption: Troubleshooting workflow for compound precipitation.

Detailed Mitigation Strategies:

  • Optimize Stock and Final Solvent Concentration:

    • Rationale: Organic solvents like DMSO can have direct effects on biological systems. It is crucial to keep the final concentration as low as possible, typically below 1%, and ideally below 0.5%.

    • Action: Prepare a higher concentration stock solution if possible, so a smaller volume is needed for dilution. Perform serial dilutions in your aqueous buffer rather than a single large dilution step.

  • Lower the Final Compound Concentration:

    • Rationale: The simplest way to avoid precipitation is to work at a concentration below the compound's aqueous solubility limit.

  • Employ Solubilization Strategies:

    • Co-solvents: Introduce a water-miscible co-solvent to your aqueous buffer.

      • Examples: Polyethylene glycol (PEG) 300/400, ethanol, or propylene glycol.[6]

      • Causality: Co-solvents can increase the solubility of nonpolar compounds in aqueous solutions by reducing the polarity of the solvent mixture.

    • Surfactants (for biochemical assays): Add a non-ionic surfactant at a concentration above its critical micelle concentration (CMC).

      • Examples: Tween-20, Triton X-100.

      • Causality: Surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in the aqueous phase.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.

      • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Causality: The hydrophobic this compound can be encapsulated within the cyclodextrin's core, forming an inclusion complex that is soluble in water.

Issue 2: Inconsistent Weighing and Stock Preparation of Small Quantities

Symptoms:

  • Variability in experimental results between different batches of stock solution.

  • Difficulty in accurately weighing small amounts of the solid compound.

Root Cause Analysis: this compound is a solid, and accurately weighing milligram or sub-milligram quantities can be challenging, leading to errors in the final stock concentration.

Solutions:

  • Prepare a Concentrated Primary Stock: Weigh a larger, more accurate amount of the compound (e.g., 10 mg) and dissolve it in a precise volume of a suitable organic solvent (e.g., DMSO, acetone, ethanol) to create a high-concentration primary stock (e.g., 10 mM).

  • Create Working Stocks via Serial Dilution: Use the primary stock to prepare lower concentration working stocks through serial dilution. This minimizes weighing errors and ensures consistency across experiments.

  • Store Properly: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and compound degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds. Acetone and ethanol are also effective choices.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents.

Q2: How can I estimate the solubility of this compound in different organic solvents?

A2: While specific quantitative data for this compound is scarce, we can refer to data for the closely related isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), as a helpful guide. The approximate solubility of 2,6-Dichlorobenzonitrile in various organic solvents is provided in the table below.[5] It is important to note that these values are for the 2,6-isomer and should be used as an estimation for the 2,3-isomer.

SolventApproximate Solubility of 2,6-Dichlorobenzonitrile (w/v)Temperature
Methylene Chloride10%20 °C
Tetrahydrofuran9%8 °C
Cyclohexanone7%15-20 °C
Acetone5%8 °C
Benzene5%8 °C
Ethanol5%8 °C
Toluene4%20 °C

Q3: Can I use heat to dissolve this compound?

A3: Gentle warming can be used to aid dissolution in an organic solvent. However, for aqueous solutions, heating can lead to the formation of a supersaturated solution that may precipitate upon cooling to the experimental temperature. It is generally more reliable to use the solubilization strategies mentioned in the troubleshooting guide.

Q4: How does the purity of this compound affect solubility experiments?

A4: Impurities can significantly impact solubility. Insoluble impurities can act as nucleation sites, promoting precipitation of the desired compound. It is crucial to use high-purity this compound (≥98%) for consistent and reliable experimental results.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution of this compound for use in various experiments.

Materials:

  • This compound (MW: 172.01 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Accurately weigh 17.2 mg of this compound.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous DMSO to the flask.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Once dissolved and cooled to room temperature, add DMSO to the 10 mL mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Workflow for Diluting into Aqueous Buffer for Biological Assays

Objective: To minimize precipitation when preparing working solutions of this compound in an aqueous buffer for biological assays.

cluster_0 Preparation Phase cluster_1 Dilution Phase cluster_2 Application Phase A Start with 10 mM Stock in 100% DMSO B Create Intermediate Dilution (e.g., 1:100 in assay buffer) Result: 100 µM in 1% DMSO A->B C Perform Serial Dilutions in Assay Buffer with 1% DMSO B->C D Add Final Dilutions to Assay Plate C->D E Final DMSO concentration is now <1% D->E

Caption: Recommended dilution workflow for biological assays.

Procedure:

  • Thaw the 10 mM stock solution of this compound in DMSO.

  • Prepare an intermediate dilution plate or tube. For example, dilute the 10 mM stock 1:100 in your final assay buffer (e.g., cell culture medium) to create a 100 µM intermediate solution containing 1% DMSO. Mix thoroughly by pipetting or vortexing.

  • Perform serial dilutions from this intermediate solution using the same assay buffer (now containing 1% DMSO to keep the solvent concentration constant).

  • Add the final diluted solutions to your assay wells. This ensures that the final concentration of DMSO remains low and consistent across all experimental conditions.

  • Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

By following these guidelines and understanding the principles behind them, researchers can effectively manage the challenges posed by the low solubility of this compound and achieve more reliable and reproducible experimental outcomes.

References

  • Nanjing Finechem Holding Co.,Limited. Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert. Available from: [Link]

  • Google Patents. CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • PubChem. Dichlobenil | C7H3Cl2N | CID 3031. Available from: [Link]

  • PubChem. This compound | C7H3Cl2N | CID 736567. Available from: [Link]

  • Novel systematic detergent screening method for membrane proteins solubilization. Available from: [Link]

  • CP Lab Safety. Understanding Common Lab Solvents. Available from: [Link]

  • Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

Sources

Technical Support Center: Scaling Up 2,3-Dichlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. We will address common challenges and provide practical, in-depth solutions to ensure a safe, efficient, and successful scale-up.

The synthesis of this compound, a key intermediate in various industrial applications, is most commonly achieved via a Sandmeyer reaction. This process involves the diazotization of 2,3-dichloroaniline followed by a copper-catalyzed cyanation. While straightforward on a small scale, scaling up introduces significant challenges related to reaction kinetics, heat management, and safety. This guide will provide the necessary insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Sandmeyer reaction.[1][2] This two-step process begins with the diazotization of 2,3-dichloroaniline to form a diazonium salt, which is then reacted with a cyanide source in the presence of a copper(I) catalyst to yield the final product.[1][2] Alternative methods, such as the catalytic ammoxidation of 2,3-dichlorotoluene, offer a one-step synthesis and are considered a green production process, but the Sandmeyer reaction remains a widely practiced and well-understood route.[3]

Q2: What are the primary safety concerns when scaling up the Sandmeyer reaction for this compound synthesis?

A2: The primary safety concern is the thermal instability of the intermediate aryl diazonium salt.[4][5][6][7][8] These compounds can decompose exothermically and, in some cases, explosively, especially in the solid state.[7][8] The evolution of large volumes of nitrogen gas during decomposition can lead to a rapid pressure increase in a sealed reactor, creating a significant hazard.[4][7] Therefore, strict temperature control is paramount during the diazotization and subsequent cyanation steps.[8] Additionally, cyanide compounds are highly toxic, and appropriate handling procedures and emergency protocols must be in place.[9][10][11]

Q3: Why is strict temperature control so critical during the diazotization step?

A3: Diazotization reactions are typically conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[8][12] At higher temperatures, the diazonium salt can decompose to form undesired byproducts, such as phenols, or undergo uncontrolled decomposition.[13] The decomposition is highly exothermic, which can lead to a thermal runaway reaction, a particularly dangerous situation in a large-scale reactor.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of this compound synthesis.

Low Yield or Incomplete Conversion

Problem: The yield of this compound is significantly lower in the pilot plant compared to the lab-scale experiments, or you observe a significant amount of unreacted 2,3-dichloroaniline.

Potential Cause Explanation Recommended Action
Poor Temperature Control Inadequate cooling capacity in the pilot reactor can lead to localized "hot spots," causing the diazonium salt to decompose before it can react with the cyanide.Ensure the reactor's cooling system is sufficient for the reaction scale. Consider using a jacketed reactor with a high-efficiency heat transfer fluid. Monitor the internal temperature at multiple points.
Inefficient Mixing In a larger vessel, inadequate agitation can result in poor dispersion of the reactants, leading to localized concentration gradients and incomplete reaction.Optimize the agitator design (e.g., impeller type, size, and speed) to ensure thorough mixing. For slurries, ensure solid reactants remain suspended.
Incorrect Stoichiometry of Nitrite An insufficient amount of sodium nitrite will lead to incomplete diazotization of the starting aniline.[8]Carefully calculate and precisely add the stoichiometric amount of sodium nitrite. In a pilot setting, this may involve using a calibrated dosing pump.
Presence of Excess Nitrous Acid Residual nitrous acid can lead to side reactions and decomposition of the diazonium salt.Test for the presence of excess nitrous acid using starch-iodide paper and neutralize it with a quenching agent like sulfamic acid.[8]
Catalyst Deactivation The copper(I) catalyst can be oxidized to copper(II) by air or impurities, reducing its catalytic activity.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). Use high-purity reagents and solvents.
Formation of Impurities and Byproducts

Problem: Your final product is contaminated with significant levels of impurities, such as isomeric dichlorobenzonitriles, 2,3-dichlorophenol, or tar-like substances.

Potential Cause Explanation Recommended Action
Decomposition of Diazonium Salt As mentioned, elevated temperatures can cause the diazonium salt to react with water to form 2,3-dichlorophenol.[13]Maintain strict temperature control throughout the process. Ensure the diazonium salt solution is used promptly after preparation.
Side Reactions of the Aryl Radical The Sandmeyer reaction proceeds through an aryl radical intermediate, which can participate in side reactions, leading to the formation of biphenyl derivatives or other coupling products.[1][14]Optimize the reaction conditions, including catalyst concentration and temperature, to favor the desired cyanation pathway.
Isomer Formation The presence of isomeric impurities in the starting 2,3-dichloroaniline will carry through to the final product.Use high-purity 2,3-dichloroaniline. Analyze the starting material for isomeric purity before beginning the synthesis.
Over-chlorination or Incomplete Reaction In alternative synthetic routes, such as those involving chlorination, improper control can lead to byproducts like 1,2,3-trichlorobenzonitrile or residual 2-chlorobenzonitrile.[15]This is less common for the Sandmeyer route but critical for others. Precise control of chlorinating agent stoichiometry and reaction time is essential.
Process and Safety Issues

Problem: You are experiencing difficulties with handling the reaction mixture, or there are safety concerns during the pilot plant run.

Potential Cause Explanation Recommended Action
Solidification or High Viscosity of Reaction Mixture The precipitation of salts or the product can lead to a thick slurry that is difficult to stir and transfer.Adjust the solvent system or reaction concentration to maintain a manageable viscosity. Ensure the reactor is equipped with a powerful agitator designed for handling slurries.
Foaming The evolution of nitrogen gas can cause significant foaming, especially during the cyanation step, which can lead to loss of material and create a safety hazard.Use a reactor with sufficient headspace. Consider the addition of a suitable anti-foaming agent. Ensure a controlled rate of addition of the diazonium salt to the cyanide solution.
Crystallization Issues during Workup The product may not crystallize as expected, or it may form an oil, making isolation difficult.Optimize the crystallization solvent and temperature profile. Seeding with a small amount of pure product can sometimes induce crystallization.
Exposure to Cyanide Accidental exposure to cyanide is a severe health risk.[9][10]All personnel must be trained in the safe handling of cyanides and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][16][17] The reaction should be conducted in a well-ventilated area, and an emergency cyanide antidote kit should be readily available.[9]

Experimental Protocols

Protocol 1: Diazotization of 2,3-Dichloroaniline

This protocol describes the formation of the 2,3-dichlorobenzenediazonium salt solution.

Materials:

  • 2,3-Dichloroaniline[18]

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ice

  • Water

  • Sulfamic Acid (for quenching)

  • Starch-iodide paper

Procedure:

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the calculated amount of 2,3-dichloroaniline and water.

  • Cool the mixture to 0-5°C using the reactor's cooling system.

  • Slowly add concentrated hydrochloric acid while maintaining the temperature below 10°C. Stir until all the aniline has dissolved to form the hydrochloride salt.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the aniline hydrochloride slurry, keeping the temperature between 0°C and 5°C. The addition should be controlled to prevent a temperature spike.[12]

  • After the addition is complete, continue stirring at 0-5°C for 30-60 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of sulfamic acid until the test is negative.

  • The resulting diazonium salt solution should be used immediately in the next step. Do not attempt to isolate the diazonium salt. [8]

Protocol 2: Sandmeyer Cyanation

This protocol details the conversion of the diazonium salt to this compound.

Materials:

  • 2,3-Dichlorobenzenediazonium salt solution (from Protocol 1)

  • Copper(I) Cyanide (CuCN) or a mixture of a copper(I) salt and an alkali metal cyanide

  • Sodium Cyanide or Potassium Cyanide

  • Solvent (e.g., Toluene or Dichloromethane)

  • Sodium Carbonate solution (for neutralization)

Procedure:

  • In a separate reactor, prepare a solution or slurry of the copper(I) cyanide and sodium/potassium cyanide in water.

  • Heat the cyanide solution to the desired reaction temperature (typically between 20°C and 60°C, this should be optimized).

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cyanide solution. The rate of addition should be carefully controlled to manage the evolution of nitrogen gas and the reaction exotherm.

  • After the addition is complete, continue stirring the reaction mixture for 1-2 hours at the set temperature to ensure the reaction goes to completion.

  • Once the reaction is complete (monitored by HPLC or TLC), cool the mixture to room temperature.

  • Extract the product into an organic solvent like toluene or dichloromethane.

  • Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or distillation.

Visualizations

Logical Workflow for Scaling Up this compound Synthesis

G cluster_prep Preparation and Safety cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Workup and Purification safety Review Safety Protocols (MSDS, SOPs) reagents Verify Reagent Purity (2,3-Ddichloroaniline) safety->reagents equipment Equipment Check (Reactor, Cooling, Scrubber) reagents->equipment charge_aniline Charge 2,3-Dichloroaniline and HCl equipment->charge_aniline cool_reactor Cool to 0-5°C charge_aniline->cool_reactor add_nitrite Slowly Add NaNO2 Solution cool_reactor->add_nitrite stir_react Stir for 30-60 min add_nitrite->stir_react test_quench Test and Quench Excess Nitrous Acid stir_react->test_quench add_diazonium Slowly Add Diazonium Salt test_quench->add_diazonium prep_cyanide Prepare CuCN/NaCN Solution prep_cyanide->add_diazonium react_complete Stir to Complete Reaction add_diazonium->react_complete extract Extract with Solvent react_complete->extract wash Neutralize and Wash extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Recrystallization/Distillation) dry_concentrate->purify final_product final_product purify->final_product Final Product: This compound

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound temp Poor Temperature Control? start->temp mixing Inefficient Mixing? start->mixing stoichiometry Incorrect Stoichiometry? start->stoichiometry catalyst Catalyst Deactivation? start->catalyst improve_cooling Improve Cooling System Monitor Temperature temp->improve_cooling Yes optimize_agitation Optimize Agitator Design and Speed mixing->optimize_agitation Yes recalculate_reagents Recalculate and Verify Reagent Addition stoichiometry->recalculate_reagents Yes inert_atmosphere Use Inert Atmosphere High-Purity Reagents catalyst->inert_atmosphere Yes

Sources

Technical Support Center: Monitoring 2,3-Dichlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 2,3-Dichlorobenzonitrile (2,3-DCBN) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven experience.

Introduction to the Analytical Landscape

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Monitoring its formation and purity is critical for ensuring reaction efficiency, product quality, and safety. However, the analysis of 2,3-DCBN reaction mixtures is not without its challenges. The presence of structurally similar isomers, starting materials, and byproducts can complicate chromatographic separations. Furthermore, the inherent reactivity of the nitrile group necessitates careful consideration of sample handling and storage to prevent degradation.[3][4]

This guide will equip you with the knowledge to anticipate and resolve these challenges, ensuring the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common analytical techniques for monitoring this compound reactions?

A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is a versatile method for quantifying 2,3-DCBN and its non-volatile impurities, while GC-MS is highly effective for identifying and quantifying volatile and semi-volatile components, including residual solvents and certain byproducts.[5] The choice between these techniques often depends on the specific impurities of interest and the sample matrix.

Q2: What are the primary impurities I should be looking for in a this compound synthesis?

A2: The impurity profile can be complex and is highly dependent on the synthetic route.[3] Common impurities include:

  • Isomeric Dichlorobenzonitriles: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzonitrile are common process-related impurities.[6]

  • Starting Materials: Unreacted precursors, such as 2,3-dichlorotoluene.[3]

  • Hydrolysis Products: 2,3-Dichlorobenzamide can form if the reaction mixture is exposed to acidic or basic conditions in the presence of water.[4]

  • Over-chlorinated Species: In some synthetic routes, trichlorobenzene isomers can be formed as byproducts.[7]

Sample Preparation

Q3: How should I prepare my reaction mixture samples for HPLC or GC-MS analysis?

A3: Proper sample preparation is crucial to protect your analytical column and obtain reliable results. A general workflow is as follows:

  • Quench the reaction: If the reaction is ongoing, it should be stopped to prevent further changes in the composition of the sample.

  • Dilution: Dilute a small, accurately measured aliquot of the reaction mixture in a suitable solvent. For reversed-phase HPLC, a mixture of acetonitrile and water is often a good starting point.[8] For GC-MS, a more volatile solvent like dichloromethane or methanol may be appropriate.[5]

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column or instrument tubing.

  • Consider Matrix Effects: Reaction mixtures can contain high concentrations of salts, catalysts, and other components that can interfere with the analysis.[9] If you observe poor peak shapes or inconsistent results, a sample cleanup step like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[10]

Q4: I'm concerned about the stability of this compound in my prepared samples. What precautions should I take?

A4: this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions, which converts the nitrile group to a carboxamide and subsequently to a carboxylic acid.[4][11] To ensure sample stability:

  • Control pH: Neutralize your samples if they are strongly acidic or basic.

  • Solvent Choice: Use aprotic solvents for long-term storage if possible. If aqueous solvents are necessary for analysis, prepare the samples fresh and analyze them promptly.

  • Storage Conditions: Store prepared samples in a cool, dark place, and for no longer than 24 hours if dissolved in protic solvents, unless stability has been demonstrated.[12]

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography is a powerful tool for monitoring 2,3-DCBN reactions. However, various issues can arise. This section provides a systematic approach to troubleshooting common HPLC problems.

Common HPLC Problems and Solutions
Problem Potential Causes Troubleshooting Steps & Solutions
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Mismatched sample solvent and mobile phase.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. - Dilute the Sample: If the peak shape improves upon dilution, the column was likely overloaded. - Match Solvents: Dissolve the sample in the initial mobile phase composition.
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the Sample: This is the most common cause of fronting. - Weaker Sample Solvent: Prepare your sample in a solvent that is weaker than or equal in elution strength to the mobile phase.
Split Peaks - Partially plugged column frit. - Column void or channeling. - Co-elution of an impurity.- Backflush the Column: Reverse the column direction and flush with a strong solvent. - Replace the Column: If backflushing doesn't resolve the issue, the column may be irreversibly damaged. - Optimize Separation: Adjust the mobile phase composition or gradient to resolve the co-eluting peak.
Poor Resolution of Isomers - Inadequate column chemistry. - Suboptimal mobile phase.- Column Selection: Consider a phenyl-hexyl or pentafluorophenyl (PFP) column for enhanced separation of aromatic isomers.[8] - Mobile Phase Optimization: Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope.
Baseline Drift - Inadequate column equilibration. - Mobile phase contamination or degradation. - Detector temperature fluctuations.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare Fresh Mobile Phase: Contaminants or changes in mobile phase composition can cause drift. - Ensure Stable Temperature: Use a column oven and ensure the detector is at a stable temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Isomers

This protocol provides a starting point for developing a validated HPLC method to separate 2,3-DCBN from its common isomeric impurities.

Instrumentation and Conditions:

Parameter Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV Detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Expected Elution Order (Hypothetical):

  • 2,3-Dichlorobenzamide (most polar)

  • 2,5-Dichlorobenzonitrile

  • This compound

  • 2,4-Dichlorobenzonitrile

  • 3,5-Dichlorobenzonitrile

  • 2,6-Dichlorobenzonitrile

  • 3,4-Dichlorobenzonitrile (least polar)

Note: The exact elution order may vary depending on the specific column and conditions used.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities in 2,3-DCBN samples.

Instrumentation and Conditions:

Parameter Setting
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 40-400 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Transfer an aliquot to a GC vial.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue System-wide issue likely (e.g., leak, pump malfunction, detector issue) yes_all->system_issue specific_peak_issue Analyte-specific or method-related issue no_all->specific_peak_issue check_pressure Check system pressure fluctuations system_issue->check_pressure check_detector Review detector diagnostics system_issue->check_detector check_peak_shape Tailing, Fronting, or Split? specific_peak_issue->check_peak_shape tailing Tailing check_peak_shape->tailing fronting Fronting check_peak_shape->fronting split Split check_peak_shape->split tailing_cause Potential Causes: - Secondary Interactions - Column Overload - Solvent Mismatch tailing->tailing_cause fronting_cause Potential Causes: - Column Overload - Strong Sample Solvent fronting->fronting_cause split_cause Potential Causes: - Plugged Frit - Column Void - Co-elution split->split_cause tailing_solution Solutions: - Adjust mobile phase pH - Dilute sample - Match sample solvent to mobile phase tailing_cause->tailing_solution fronting_solution Solutions: - Dilute sample - Use weaker sample solvent fronting_cause->fronting_solution split_solution Solutions: - Backflush/replace column - Optimize separation split_cause->split_solution

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Relationship between Analytical Challenges and Solutions

Challenges_Solutions C1 Isomer Co-elution S1 Optimize Column Chemistry (e.g., Phenyl-Hexyl) C1->S1 S2 Adjust Mobile Phase (pH, Organic Modifier) C1->S2 C2 Analyte Degradation (Hydrolysis) S3 Control Sample pH and Temperature C2->S3 S4 Fresh Sample Preparation C2->S4 C3 Matrix Effects S5 Sample Cleanup (SPE, LLE) C3->S5 S6 Use of Internal Standard C3->S6 C4 Poor Peak Shape C4->S2 S7 Dilute Sample C4->S7

Caption: Mapping analytical challenges to effective solutions in 2,3-DCBN analysis.

References

  • Asafu-Adjaye, E. B., et al. (2007). Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1854-1859.
  • Google Patents. (2013).
  • Krishnaiah, C., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • Alzchem Group. (n.d.). This compound.
  • Krishnaiah, C., et al. (2012).
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column.
  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 2045-2049.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2,3-Dichlorobenzoyl cyanide synthesis.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.).
  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Krishnaiah, C., et al. (2012).
  • Asian Journal of Research in Chemistry. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451B.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
  • ResearchGate. (n.d.). Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene.
  • Google Patents. (2021). Manufacturing process of 2,6-dichlorobenzonitrile. KR20210092214A.
  • Journal of Environmental Monitoring. (n.d.).
  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Nanjing Finechem Holding Co.,Limited. (n.d.).
  • HSE Consultations Hub. (2022, July). July 2022 Initial DAR.
  • ChemicalBook. (n.d.). 6574-97-6(this compound) Product Description.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025, December). Application Note: HPLC-MS Analysis of Dichlorobenzenetriol Isomers.
  • Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile. WO2020102716A1.
  • PubChem. (n.d.). This compound.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
  • ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),....
  • ChemicalBook. (n.d.). This compound (6574-97-6).
  • BenchChem. (n.d.). A Comparative Guide to Impurity Profiling of (2R)-2-(3,4-Dichlorophenyl)oxirane: GC-MS, HPLC, and SFC Methodologies.
  • ResearchGate. (n.d.). Common HPLC solvents and their important properties. (Snyder et al., 1998).
  • NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF)
  • Sigma-Aldrich. (n.d.). HPLC Solvents.
  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC.
  • GL Sciences. (n.d.). HPLC Column Technical Guide.

Sources

Technical Support Center: Purification of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing isomeric impurities from 2,3-Dichlorobenzonitrile. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest possible purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a typical this compound synthesis?

The most prevalent synthetic route to this compound is the Sandmeyer reaction, starting from 2,3-dichloroaniline. During the diazotization and subsequent cyanation, side reactions can lead to the formation of other dichlorobenzonitrile isomers. The most common isomeric impurities are typically the 2,5- and 3,4-dichlorobenzonitrile isomers, with smaller amounts of 2,4-, 2,6-, and 3,5-dichlorobenzonitrile also possible depending on the purity of the starting materials and reaction conditions.[1][2][3]

Q2: Why is it crucial to remove these isomeric impurities?

For applications in pharmaceutical and agrochemical development, the precise molecular structure of a compound is critical. Isomeric impurities can:

  • Alter Biological Activity: Different isomers can have vastly different pharmacological or herbicidal effects, with some being inactive or even toxic.

  • Interfere with Downstream Reactions: The presence of isomers can lead to a mixture of products in subsequent synthetic steps, complicating purification and reducing the yield of the desired compound.

  • Complicate Spectroscopic Analysis: A mixture of isomers will produce complex NMR and other spectral data, making structural confirmation and characterization difficult.

  • Impact Crystal Structure and Physical Properties: Impurities can affect the melting point, solubility, and crystal packing of the final product.

Q3: What are the primary methods for removing dichlorobenzonitrile isomers?

The most effective purification strategies exploit the differences in the physical properties of the isomers. The two primary methods are:

  • Fractional Crystallization: This technique is highly effective when there is a significant difference in the melting points and solubilities of the isomers in a particular solvent.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation based on the differential partitioning of the isomers between a stationary and a mobile phase.[6][7]

The choice between these methods depends on the scale of the purification, the impurity profile, and the desired final purity.

Isomer Differentiation: A Comparative Overview

To effectively separate the isomers, it is essential to be able to distinguish them. The following table summarizes the key physical and spectroscopic data for this compound and its common isomers.

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound 6574-97-660-64267-268~7.6 (m, 3H)~134.5, 133.0, 130.5, 128.0, 116.0, 114.0
2,4-Dichlorobenzonitrile6574-98-759-62258-260~7.65 (d), 7.50 (d), 7.35 (dd)~138.0, 135.0, 133.5, 130.0, 117.0, 113.0
2,5-Dichlorobenzonitrile21663-61-6128-130261~7.7 (d), 7.5 (m, 2H)~135.0, 134.0, 132.0, 131.0, 117.0, 114.0
2,6-Dichlorobenzonitrile1194-65-6144-146270-275~7.4 (m, 3H)~138.6, 133.8, 128.1, 114.5, 113.4[8]
3,4-Dichlorobenzonitrile6574-99-865-68263~7.8 (d), 7.6 (d), 7.5 (dd)~136.0, 134.0, 132.0, 131.0, 117.0, 113.0
3,5-Dichlorobenzonitrile6575-00-464-67260~7.6 (s, 1H), 7.5 (s, 2H)~136.0, 133.0, 130.0, 117.0, 115.0

Note: NMR data is approximate and can vary based on solvent and instrument parameters. It is always recommended to run reference standards for unambiguous identification.

Troubleshooting and Purification Protocols

Method 1: Fractional Crystallization

Principle: This method leverages the differences in melting points and solubilities of the dichlorobenzonitrile isomers in a selected solvent. By carefully controlling the temperature, the desired 2,3-isomer can be selectively crystallized while the impurities remain in the mother liquor.

Workflow for Fractional Crystallization

Caption: Workflow for the purification of this compound by fractional crystallization.

Detailed Protocol:

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents such as ethanol, methanol, isopropanol, hexane, and toluene.

    • The ideal solvent will dissolve the crude product completely at an elevated temperature and show poor solubility for the 2,3-isomer at low temperatures, while keeping the impurities dissolved. Ethanol is often a good starting point.

  • Dissolution:

    • In a fume hood, place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar and begin stirring.

    • Slowly add the chosen hot solvent in portions until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Analysis:

    • Analyze the purity of the dried crystals using HPLC or GC-MS.

    • If the purity is not satisfactory, a second recrystallization step may be necessary.

Troubleshooting Fractional Crystallization:

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used; the product is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent and attempt to recrystallize. Alternatively, try a different solvent in which the product is less soluble.
Oily precipitate forms instead of crystals The cooling rate is too fast; the melting point of the mixture is below the temperature of the crystallization solvent.Reheat the solution to dissolve the oil and allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can help induce proper crystallization.
Low recovery of the product The product is too soluble in the cold solvent; insufficient cooling time.Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time. Consider using a solvent system where the product has lower solubility at cold temperatures.
Purity does not improve significantly The chosen solvent does not effectively differentiate between the isomers; co-precipitation of impurities.Experiment with different solvents or solvent mixtures. Ensure slow cooling to allow for selective crystallization. A second or even third recrystallization may be necessary.
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC is a powerful technique for separating compounds with very similar physical properties. The separation is based on the differential partitioning of the isomers between a stationary phase (e.g., C18 silica) and a mobile phase. By collecting the fractions corresponding to the elution of the 2,3-isomer, a highly pure product can be obtained.

Workflow for Preparative HPLC

Caption: Workflow for the purification of this compound by preparative HPLC.

Detailed Protocol:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first to optimize the mobile phase composition and gradient.

    • A C18 column is a good starting point.

    • A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically effective.

    • Run a gradient elution to determine the optimal solvent composition for separating the 2,3-isomer from its impurities.

  • Sample Preparation:

    • Dissolve the crude this compound in a solvent that is compatible with the mobile phase (e.g., a small amount of the initial mobile phase composition).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the optimized gradient method.

    • Monitor the separation using a UV detector at a wavelength where all isomers have good absorbance (e.g., 254 nm).

  • Fraction Collection:

    • Collect the fraction corresponding to the peak of this compound. The retention times will have been determined during the analytical method development.

  • Product Isolation:

    • Combine the collected pure fractions.

    • Remove the solvent from the collected fractions using a rotary evaporator.

    • Further dry the product under high vacuum to remove any residual solvent.

Troubleshooting Preparative HPLC:

IssuePossible CauseSolution
Poor peak resolution Inappropriate mobile phase composition or gradient; column overloading.Re-optimize the mobile phase and gradient on an analytical scale. Reduce the injection volume or concentration of the sample.
Peak fronting or tailing Column degradation; sample solvent incompatible with the mobile phase.Use a guard column to protect the main column. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Low product recovery Adsorption of the compound onto the column; decomposition on the column.Try a different stationary phase. Ensure the mobile phase pH is appropriate for the compound's stability.
Solvent removal is difficult High boiling point of the mobile phase components.If possible, use more volatile solvents in the mobile phase. Lyophilization can be an option if the compound is soluble in water.

Analytical Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile isomers. A typical method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program.

High-Performance Liquid Chromatography (HPLC): As described above, HPLC with a C18 column and a UV detector is excellent for quantifying the purity of the final product and the collected fractions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the isomeric identity of the purified product. As shown in the comparative table, each isomer has a unique spectral fingerprint.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2 - Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • Google Patents. (n.d.). US2388506A - Purification of nitriles.
  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Springer. (n.d.). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dichlorobenzonitrile. Retrieved from [Link]

  • Vapourtec. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079688B - Method for preparing 2,3-dichlorotoluene.
  • Google Patents. (n.d.). US3644471A - Production of 2 5-dichlorobenzonitrile.
  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.

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stability of 2,3-Dichlorobenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3-Dichlorobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Understanding the chemical behavior of this compound, particularly its susceptibility to hydrolysis, is critical for its effective use as an intermediate in complex organic synthesis.[1] This guide offers a series of frequently asked questions, troubleshooting protocols, and reaction workflows to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on Stability
Q1: What are the general storage and handling recommendations for this compound?

Answer: this compound is a white to off-white solid that is stable under standard laboratory conditions.[2] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to store it separately from strong oxidizing agents, acids, and bases to prevent unintended reactions.[2] While thermally stable, its primary reactivity concern revolves around the hydrolysis of the nitrile functional group.

Q2: How stable is this compound under basic (alkaline) conditions?

Answer: this compound is highly susceptible to hydrolysis under basic conditions. The nitrile group (–CN) readily undergoes saponification in the presence of a strong base (e.g., NaOH, KOH) to form the corresponding 2,3-dichlorobenzoate salt.[3][4][5] This reaction is typically performed in an aqueous or mixed-solvent system (e.g., water/ethanol) at elevated temperatures, generally between 50-90°C.[3][4] The process is usually complete within 2 to 3 hours at a pH of 11-14.[3][4]

Q3: What is the primary degradation product of this compound in a basic medium?

Answer: The primary degradation product is 2,3-dichlorobenzoic acid , which is formed after the acidification of the intermediate 2,3-dichlorobenzoate salt during the experimental work-up.[5][6] In some cases, particularly with related isomers like 2,6-dichlorobenzonitrile, the reaction can be stopped at the intermediate amide stage (2,6-dichlorobenzamide), but complete hydrolysis to the carboxylic acid is the thermodynamically favored outcome with prolonged reaction times or harsher conditions.[7]

Q4: What is the stability of this compound under acidic conditions?

Answer: The compound is also unstable in the presence of strong mineral acids (e.g., hydrochloric acid, sulfuric acid).[3] Similar to basic conditions, the nitrile group undergoes hydrolysis, but in this case, it is directly converted to the carboxylic acid, 2,3-dichlorobenzoic acid, and an ammonium salt.[5] This reaction also requires elevated temperatures (50-90°C) and is typically conducted at a pH between 1 and 4.[3][4]

Q5: How do the degradation pathways differ between acidic and basic hydrolysis?

Answer: The primary distinction lies in the reaction mechanism and the intermediate species.

  • Basic Hydrolysis: Proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, forming a carboxylate salt intermediate. The final carboxylic acid is only obtained after a subsequent acidification step.

  • Acidic Hydrolysis: Involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. This pathway directly yields the carboxylic acid without the need for a final acidification step for product formation.

The final degradation product, 2,3-dichlorobenzoic acid, is the same in both scenarios.

Data Summary: Hydrolysis Conditions
ParameterAcidic HydrolysisBasic Hydrolysis
pH Range 1 – 4[3][4]11 – 14[3][4]
Reagents Mineral Acids (HCl, H₂SO₄)[3][4]Strong Bases (NaOH, KOH)[3][4]
Temperature 50 – 90 °C[3][4]50 – 90 °C[3][4]
Reaction Time ~2 – 3 hours[3][4]~2 – 3 hours[3][4]
Initial Product 2,3-Dichlorobenzoic AcidSodium/Potassium 2,3-Dichlorobenzoate
Final Product 2,3-Dichlorobenzoic Acid2,3-Dichlorobenzoic Acid (after acidification)
Troubleshooting Experimental Issues
SymptomPossible Cause(s)Recommended Action(s)
Incomplete Hydrolysis / Slow Reaction Rate 1. Insufficient concentration of acid or base.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor solubility of the starting material.1. Increase the molar excess of the acid or base catalyst.2. Gradually increase the temperature, monitoring for potential side reactions.3. Extend the reaction time and monitor progress using TLC or HPLC.4. Consider adding a co-solvent (e.g., ethanol, THF) to improve solubility.[8]
Formation of Unexpected Byproducts 1. Temperature is too high, causing decomposition or side reactions.2. Impurities present in the starting material or reagents.3. Incomplete hydrolysis leading to the isolation of the intermediate amide.1. Lower the reaction temperature and extend the reaction time.2. Verify the purity of the this compound and all reagents before starting.3. Ensure the reaction has gone to completion via analytical monitoring before work-up.
Difficulty Isolating the Final Product 1. Incorrect pH during the work-up (for basic hydrolysis, failure to sufficiently acidify).2. Formation of a stable emulsion during solvent extraction.3. Product is partially soluble in the aqueous phase.1. Carefully adjust the pH of the aqueous layer to <2 with a strong acid to ensure full precipitation of the carboxylic acid.2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[8]
Visualization of Workflows and Pathways

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpret Interpretation Prep Prepare Solution of This compound Acid Acidic Condition (e.g., pH 2, 60°C) Prep->Acid Incubate Base Basic Condition (e.g., pH 12, 60°C) Prep->Base Incubate Control Neutral Control (e.g., pH 7, 60°C) Prep->Control Incubate Analyze Analyze Samples via Stability-Indicating HPLC Acid->Analyze Sample at t=0, t=x Base->Analyze Sample at t=0, t=x Control->Analyze Sample at t=0, t=x Interpret Quantify Degradants & Determine Degradation Rate Analyze->Interpret

Caption: Workflow for assessing the stability of this compound.

Basic_Hydrolysis_Pathway Start This compound Intermediate 2,3-Dichlorobenzoate Salt (in solution) Start->Intermediate 1. NaOH / H₂O 2. Heat (50-90°C) Product 2,3-Dichlorobenzoic Acid (precipitated solid) Intermediate->Product 3. HCl (aq) (Acidification to pH < 2)

Caption: Reaction pathway for the basic hydrolysis of this compound.

Acidic_Hydrolysis_Pathway Start This compound Product 2,3-Dichlorobenzoic Acid Start->Product 1. HCl / H₂O 2. Heat (50-90°C)

Caption: Reaction pathway for the acidic hydrolysis of this compound.

Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Hydrolysis

This protocol outlines a general method for the complete hydrolysis of the nitrile group under basic conditions.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol (optional, as co-solvent)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add an aqueous solution of a strong base (e.g., 2-4 M NaOH) in molar excess (typically 2-5 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring.[3][4]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 2-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 1-2. A precipitate of 2,3-dichlorobenzoic acid should form.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2,3-dichlorobenzoic acid by recrystallization or column chromatography as needed.

Protocol 2: Stability Assessment Using HPLC (A Stability-Indicating Method)

This protocol describes a general approach to quantify the degradation of this compound over time.

Objective: To develop and use an HPLC method to separate and quantify this compound from its primary degradant, 2,3-dichlorobenzoic acid.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation between this compound and 2,3-dichlorobenzoic acid. An isocratic or gradient method with a mobile phase of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point.

  • Forced Degradation Study: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Also, expose a solid sample to heat and a solution to light to confirm the method's specificity.[9]

  • Stability Study Setup:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the stock into separate vials containing the acidic, basic, and neutral media to a final known concentration.

    • Store these vials at a constant, controlled temperature (e.g., 50°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the acidic and basic samples to quench the degradation reaction.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • Inject the samples onto the HPLC system.

    • Calculate the percentage of this compound remaining and the percentage of 2,3-dichlorobenzoic acid formed at each time point by comparing peak areas to a standard curve or using area percent normalization.

    • Plot the degradation profile to determine the stability of the compound under each condition.

References
  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.

  • WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents.

  • CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst - Google Patents.

  • Dichlobenil | C7H3Cl2N | CID 3031 - PubChem.

  • 3,5-Dichlorobenzonitrile | 6575-00-4 - Benchchem.

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers - MDPI.

  • Benzonitrile, 2,3-Dichloro- | Properties, Safety Data, Uses, Supplier China | High Purity Chemical Expert.

  • 2,6-Dichlorobenzonitrile - Santa Cruz Biotechnology.

  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.

  • US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents.

  • This compound 6574-97-6 - Sigma-Aldrich.

  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd.

  • 2,6-Dichlorobenzonitrile 97 1194-65-6 - Sigma-Aldrich.

  • Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil - HELDA - University of Helsinki.

  • Base Hydrolysis of Benzonitrile - YouTube.

  • Stability indicating study by using different analytical techniques - IJSDR.

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Technical Support Center: Managing Hazardous Byproducts in 2,3-Dichlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2,3-Dichlorobenzonitrile is a critical process in the development of various pharmaceuticals and agrochemicals. A common and effective route is the Sandmeyer reaction, which utilizes 2,3-dichloroaniline as a starting material.[1][2][3] This process, while efficient, involves the formation of several hazardous intermediates and byproducts that require meticulous management to ensure laboratory safety and environmental compliance. The primary hazards stem from thermally unstable diazonium salts, highly toxic copper(I) cyanide, and the potential for liberating hydrogen cyanide gas.[4][5]

This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, handling, and neutralizing the hazardous byproducts associated with this synthesis. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Hazardous Byproduct Profile

A proactive approach to safety begins with understanding the hazards. The primary byproducts of concern in the Sandmeyer synthesis of this compound are summarized below.

Byproduct/IntermediateChemical FormulaKey HazardsRecommended Handling & PPE
2,3-Dichlorobenzenediazonium salt C₆H₃Cl₂N₂⁺Thermally unstable, potentially explosive when dry, rapid decomposition can release N₂ gas.[4]Maintain reaction temperature below 5°C.[4] Never isolate the solid salt.[4] Always ensure proper venting.[4] Use standard PPE (lab coat, safety glasses, gloves).
Copper(I) Cyanide CuCNHighly toxic if ingested, inhaled, or absorbed through skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[5]Handle exclusively in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid contact with acids.[5]
Unreacted Cyanide Ions CN⁻Highly toxic. Can form HCN gas if the solution becomes acidic.Keep waste solutions alkaline (pH > 10). Handle in a fume hood.
Hydrogen Cyanide (gas) HCNExtremely toxic, flammable gas with a faint almond-like odor (though not everyone can detect it). Rapidly fatal upon inhalation.All procedures involving cyanide salts must be performed in a well-ventilated chemical fume hood.[6] Keep acidic solutions away from cyanide-containing mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation in the Sandmeyer cyanation reaction?

A1: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1][3] Byproduct formation is often linked to side reactions of the highly reactive aryl radical intermediate. For instance, the detection of biaryl compounds supports the radical mechanism and represents a common impurity.[2][3] Incomplete reaction or improper temperature control can also leave unreacted, hazardous starting materials like diazonium salts in the mixture.

Q2: My reaction mixture turned a dark brown/black color after adding the copper cyanide. Is this normal?

A2: While some color change is expected, a rapid shift to a very dark brown or black precipitate can indicate decomposition. This may be caused by the reaction temperature rising too high, leading to the decomposition of the diazonium salt and potential side reactions. It is crucial to maintain the temperature between 0-5°C during the diazotization and subsequent addition to the copper cyanide solution.[4]

Q3: How can I be sure all the diazonium salt has been consumed or quenched?

A3: A simple and effective qualitative test involves adding a small amount of the reaction mixture to a solution of 2-naphthol in aqueous NaOH. The formation of an intense reddish-orange azo dye indicates the presence of unreacted diazonium salt.[7] This test should be performed before workup to ensure the unstable intermediate has been fully consumed or destroyed.

Q4: What are the legal requirements for disposing of cyanide-containing waste?

A4: Cyanide salts and their solutions are classified as P-listed, acutely toxic hazardous wastes by regulatory bodies like the EPA.[8] This classification carries stringent disposal requirements. All cyanide-containing waste must be collected in dedicated, clearly labeled, and sealed containers.[8] It is illegal to dispose of this waste down the drain without prior, approved chemical neutralization. Contact your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[9]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides a logical workflow for diagnosis and correction.

Problem 1: Low Yield of this compound with Significant Tar-Like Residue
  • Potential Cause 1: Elevated Reaction Temperature. The diazonium salt is thermally sensitive. If the temperature rises above 5°C, it can decompose prematurely, leading to a variety of unwanted side reactions and polymerization, resulting in tar formation.[4]

  • Diagnostic Step: Review your experimental log. Were there any noticeable temperature excursions during the addition of sodium nitrite or during the addition of the diazonium salt solution to the copper cyanide?

  • Corrective Action: Ensure your ice/salt bath is well-maintained throughout the reaction. Add reagents slowly and portion-wise to allow for effective heat dissipation. Use a calibrated thermometer placed directly in the reaction mixture.

  • Potential Cause 2: Incorrect Stoichiometry. Using an excess of sodium nitrite can lead to side reactions, while an insufficient amount will result in unreacted 2,3-dichloroaniline.[4]

  • Diagnostic Step: Before starting, double-check the molecular weights and calculations for all reagents.

  • Corrective Action: Use a stoichiometric amount of sodium nitrite. You can check for excess nitrous acid with starch-iodide paper (which will turn blue/black) and neutralize it if necessary.[4]

Problem 2: The Reaction Stalls and Diazonium Salt Persists (Positive 2-Naphthol Test)
  • Potential Cause: Inactive Copper(I) Catalyst. The copper(I) cyanide is the active catalyst that facilitates the radical transfer.[3] If it has been oxidized to copper(II) due to improper storage or handling, its catalytic activity will be significantly reduced.

  • Diagnostic Step: Visually inspect your copper(I) cyanide. It should be an off-white or pale beige solid. A significant green or blue tint suggests oxidation to Cu(II).

  • Corrective Action: Use freshly purchased, high-purity copper(I) cyanide. Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed low_yield Low Yield & Tar Formation start->low_yield reaction_stall Reaction Stalls Positive Diazonium Test start->reaction_stall temp_check temp_check low_yield->temp_check Check Temp stoich_check Review Stoichiometry Calculations low_yield->stoich_check Check Stoich. cu_check Inspect CuCN Is it green/blue? reaction_stall->cu_check sol_temp Solution: Improve Temperature Control | Slow Addition temp_check->sol_temp Yes sol_stoich Solution: Recalculate Reagents | Use Starch-Iodide Test stoich_check->sol_stoich Error Found sol_cu Solution: Use Fresh, High-Purity CuCN | Store Under Inert Gas cu_check->sol_cu Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Detailed Safety & Waste Management Protocols

Protocol 1: Quenching Unreacted Diazonium Salts

Causality: Unreacted diazonium salts pose a significant explosion hazard, especially during workup and solvent removal.[4] Quenching converts the diazonium group (-N₂⁺) into a less hazardous functional group. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this purpose.[4][10]

Materials:

  • Reaction mixture containing residual diazonium salt

  • Hypophosphorous acid (50% solution)

  • 2-Naphthol test solution (0.1 g 2-naphthol in 5 mL of 2 M NaOH)

  • Stir plate, stir bar, and appropriate glassware

Procedure:

  • Maintain Temperature: Continue to cool the reaction mixture in an ice bath (0-5°C).

  • Perform Spot Test: Remove a drop of the reaction mixture and add it to the 2-naphthol test solution. An immediate formation of a bright orange/red precipitate confirms the presence of diazonium salt.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add hypophosphorous acid dropwise to the reaction mixture. Be prepared for gas (N₂) evolution.

  • Monitor Reaction: Continue adding the acid until gas evolution ceases. Allow the mixture to stir for an additional 30 minutes in the ice bath.

  • Confirm Quenching: Repeat the 2-naphthol spot test. The test should be negative (no color formation). If it is still positive, add more hypophosphorous acid and re-test after 30 minutes.

  • Proceed to Workup: Only once a negative test is confirmed is it safe to proceed with the product extraction.

Protocol 2: Laboratory-Scale Neutralization of Cyanide Waste

Causality: Cyanide waste is acutely toxic. Alkaline chlorination is a widely used and effective method to oxidize toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻) ion.[11] This two-stage process, controlled by pH, ensures complete destruction.

Materials:

  • Aqueous cyanide waste stream

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25-8.25%)[11]

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • pH meter or pH paper

  • Large reaction vessel (e.g., a large beaker or flask, at least twice the volume of the waste)

  • Stir plate and stir bar

Procedure:

  • Work in a Fume Hood: This entire procedure MUST be performed in a certified chemical fume hood.

  • Adjust pH: Place the cyanide waste in the reaction vessel and begin stirring. Slowly add NaOH solution to raise the pH to between 10 and 11. This is critical to prevent the formation of HCN gas.

  • Oxidation to Cyanate: While monitoring the pH and maintaining it above 10, slowly add the sodium hypochlorite solution. A 50% excess of bleach is recommended to ensure complete reaction.[11] The reaction is exothermic; add the bleach slowly to control the temperature.

    • Chemical Reaction: NaCN + NaOCl → NaOCN + NaCl[11]

  • Stir and Test: Allow the mixture to stir for at least 1-2 hours at room temperature to ensure the reaction is complete.

  • Dispose: Once the cyanide is converted to cyanate, the resulting solution can typically be neutralized further and disposed of according to your institution's EHS guidelines. Always confirm disposal procedures with your EHS office.

Waste Management Process Flow

WasteManagement cluster_0 Synthesis & Workup cluster_1 Waste Treatment reaction Reaction Mixture (Post-Quench) extraction Aqueous Extraction reaction->extraction organic Organic Layer (Product) extraction->organic aqueous Aqueous Layer (CuCN, NaCN waste) extraction->aqueous disposal To EHS Hazardous Waste Disposal neutralization Cyanide Neutralization (Protocol 2) aqueous->neutralization neutralization->disposal

Caption: Process flow for waste segregation and treatment.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). Journal of Chemical Health & Safety.
  • COPPER CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • Acutely Toxic Chemicals (ATC) - Copper Cyanide. (2013). University of California, Berkeley EH&S. [Link]

  • Method for recovery of cyanide from waste streams. (1987).
  • CYANIDE WASTES. (n.d.). Advanced Sensor Technologies, Inc. [Link]

  • Reactions involving arenediazonium salts. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Diazonium salts – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). University of Wisconsin-Milwaukee. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. [Link]

  • Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

  • SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). (2018). University of Washington. [Link]

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Validation & Comparative

Comparative Guide to the Herbicidal Activity of 2,3-Dichlorobenzonitrile and 2,6-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of agricultural science and weed management, the precise molecular architecture of a chemical compound dictates its biological efficacy. This guide provides an in-depth technical comparison of two isomers of dichlorobenzonitrile: 2,3-Dichlorobenzonitrile and 2,6-Dichlorobenzonitrile. While structurally similar, their herbicidal activities are markedly different. 2,6-Dichlorobenzonitrile, commercially known as Dichlobenil, is a widely used herbicide valued for its pre-emergent control of a broad spectrum of weeds.[1][2] In contrast, the 2,3-isomer is not commercially used as a herbicide, and data on its activity is sparse, suggesting significantly lower efficacy. This disparity offers a compelling case study in structure-activity relationships, which is critical for researchers in herbicide discovery and development. This document will dissect the mechanisms of action, present a comparative analysis based on available data and structural chemistry, and provide detailed experimental protocols for researchers seeking to validate these differences.

Mechanism of Action: The Critical Role of Isomeric Structure

The primary herbicidal action of 2,6-Dichlorobenzonitrile (Dichlobenil) is the inhibition of cellulose biosynthesis.[1][2][3][4] Cellulose is a fundamental structural component of plant cell walls, providing rigidity and enabling cell expansion.[5] By disrupting its synthesis, Dichlobenil effectively halts the growth of young, developing seedlings, making it a potent pre-emergent herbicide.[2][6]

The cellulose synthase complex, located in the plasma membrane, is the enzymatic machinery responsible for polymerizing glucose into cellulose chains. Dichlobenil is believed to interfere with the proper formation and function of this complex.[7] This inhibition leads to a cascade of effects, including the disruption of cell plate formation during cell division, which is a critical process for plant growth.[8][9][10] Interestingly, in some plant cells treated with Dichlobenil, the lack of cellulose is partially compensated by the synthesis of other cell wall components like callose and pectin.[8][9][10]

The herbicidal potency of the 2,6-isomer is intrinsically linked to its molecular geometry. The chlorine atoms at positions 2 and 6 of the benzene ring, flanking the nitrile group, create a specific steric and electronic configuration.[2] This arrangement is crucial for its interaction with the target site within the cellulose synthase complex.

While no direct mechanistic studies on this compound's herbicidal activity are readily available, its presumed lack of significant activity can be attributed to its different isomeric structure. The positioning of chlorine atoms at the 2 and 3 positions results in a different molecular shape and charge distribution. This altered conformation likely prevents it from effectively binding to the same target site as the 2,6-isomer, rendering it largely inactive as a cellulose biosynthesis inhibitor. Structure-activity relationship studies on other herbicides have consistently shown that even minor changes in substituent positions on an aromatic ring can lead to a dramatic loss of biological activity.

Visualizing the Mechanism of Action

Herbicide_Mechanism cluster_plant_cell Plant Cell cluster_herbicide Herbicidal Intervention UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CESA) Complex UDP_Glucose->Cellulose_Synthase Substrate Cellulose Cellulose Microfibrils Cellulose_Synthase->Cellulose Polymerization Cell_Wall Cell Wall Assembly Cellulose->Cell_Wall Growth_Inhibition Growth Inhibition & Seedling Death Cell_Wall->Growth_Inhibition Leads to Dichlobenil 2,6-Dichlorobenzonitrile (Dichlobenil) Dichlobenil->Cellulose_Synthase Inhibition Isomer_23 This compound Isomer_23->Cellulose_Synthase Ineffective Binding

Caption: Mechanism of 2,6-Dichlorobenzonitrile vs. This compound.

Comparative Efficacy and Physicochemical Properties

Direct comparative studies on the herbicidal efficacy of this compound and 2,6-Dichlorobenzonitrile are not prevalent in the literature, primarily because the 2,6-isomer (Dichlobenil) is the established active compound. However, we can infer their relative performance based on their chemical properties and the well-documented activity of Dichlobenil.

PropertyThis compound2,6-Dichlorobenzonitrile (Dichlobenil)Significance for Herbicidal Activity
CAS Number 6574-97-6[11][12]1194-65-6[1]Unique identifier for the chemical substance.
Molecular Formula C₇H₃Cl₂N[11]C₇H₃Cl₂N[1]Identical, as they are isomers.
Molecular Weight 172.01 g/mol [11][12]172.01 g/mol [1]Identical, as they are isomers.
Melting Point 60-64 °C[12]144.5 °C[1]Higher melting point of 2,6-isomer suggests greater molecular stability and symmetry.
Herbicidal Activity Presumed to be very low to negligible.High, pre-emergent activity against monocot and dicot seedlings.[1][6]The key performance differentiator, dictated by the isomeric structure.
Mode of Action Not established as a herbicide.Inhibition of cellulose biosynthesis.[3][13]Specific interaction with the target enzyme is crucial for activity.

The stark difference in herbicidal activity underscores the principle of stereospecificity in biochemical interactions. The precise arrangement of the two chlorine atoms in the 2,6-position is a classic example of a structural requirement for biological activity, a cornerstone of drug and herbicide design.

Experimental Protocols for Comparative Analysis

To empirically determine and quantify the difference in herbicidal activity between these two isomers, a series of bioassays can be conducted. The following protocols are designed to be robust and provide quantifiable data for a comprehensive comparison.

Protocol 1: Seed Germination and Root Elongation Inhibition Assay

This assay is a fundamental method to assess the pre-emergent herbicidal effects of a compound by measuring its impact on seed germination and early root growth.

Objective: To determine the half-maximal effective concentration (EC₅₀) of each isomer for inhibiting seed germination and root elongation in a model plant species (e.g., Arabidopsis thaliana or Lactuca sativa (lettuce)).

Materials:

  • This compound and 2,6-Dichlorobenzonitrile

  • Acetone (for stock solution preparation)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a sensitive indicator species (e.g., cress, lettuce, or ryegrass)

  • Distilled water

  • Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle)

  • Micropipettes and sterile tubes

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each dichlorobenzonitrile isomer in acetone.

  • Working Solution Preparation: Create a serial dilution of each compound to achieve final concentrations ranging from 0.01 µM to 100 µM. A control with only acetone (at the same final concentration as in the treatments) should also be prepared.

  • Assay Setup:

    • Place two layers of filter paper into each Petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper, ensuring even distribution.

    • Allow the acetone to evaporate completely in a fume hood (approximately 1-2 hours).

    • Place 25-50 seeds of the indicator species evenly on the surface of the treated filter paper.[14]

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions for 5-7 days.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) in each dish daily. Calculate the final germination percentage.

    • Root Length: After the incubation period, carefully remove the seedlings and measure the length of the primary root of at least 10 seedlings per dish.

  • Data Analysis:

    • Calculate the mean germination percentage and mean root length for each concentration.

    • Plot the percentage of inhibition (relative to the control) against the logarithm of the herbicide concentration.

    • Use a suitable regression model (e.g., log-logistic) to calculate the EC₅₀ value for both germination and root growth inhibition for each compound.[14]

Protocol 2: Cellulose Content Quantification in Treated Seedlings

This protocol aims to directly measure the impact of the compounds on cellulose biosynthesis.

Objective: To quantify the cellulose content in seedlings treated with sublethal concentrations of each isomer.

Materials:

  • Seedlings grown as described in Protocol 1 (using a concentration around the EC₂₅ for root inhibition to ensure sufficient plant material).

  • Reagents for cellulose quantification (e.g., Updegraff method or similar). This typically involves:

    • Acetic acid-nitric acid reagent

    • Anthrone reagent for colorimetric glucose determination

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Collection: Harvest whole seedlings from the control and treated groups.

  • Sample Preparation:

    • Wash the seedlings with distilled water and blot dry.

    • Record the fresh weight.

    • Freeze the samples in liquid nitrogen and lyophilize to obtain the dry weight.

  • Cellulose Extraction (Simplified Updegraff Method):

    • Homogenize the dried tissue in a 70% ethanol solution to remove soluble sugars. Centrifuge and discard the supernatant.

    • Treat the pellet with an acetic-nitric reagent (e.g., 8:1:2 acetic acid:nitric acid:water) and heat (e.g., 100°C for 30 min) to hydrolyze non-cellulosic polysaccharides.

    • Centrifuge the mixture. The remaining pellet is the crystalline cellulose fraction.

    • Wash the pellet multiple times with water and then acetone, followed by drying.

  • Cellulose Hydrolysis and Quantification:

    • Hydrolyze the dried cellulose pellet to glucose using a strong acid (e.g., 72% sulfuric acid).

    • Quantify the resulting glucose using a colorimetric method, such as the anthrone assay. The absorbance is read with a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of glucose.

    • Calculate the amount of glucose in each sample and, by extension, the cellulose content.

    • Express the cellulose content as a percentage of the total dry weight.

    • Compare the cellulose content of seedlings treated with this compound and 2,6-Dichlorobenzonitrile to the control group.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay1 Protocol 1: Bioassay cluster_assay2 Protocol 2: Cellulose Quantification Stock Prepare Stock Solutions (2,3- and 2,6-isomers) Dilutions Create Serial Dilutions Stock->Dilutions Petri Treat Petri Dishes Dilutions->Petri Seed Sow Indicator Seeds Petri->Seed Incubate Incubate (5-7 days) Seed->Incubate Measure Measure Germination & Root Length Incubate->Measure Harvest Harvest Seedlings Incubate->Harvest Use treated seedlings EC50 Calculate EC50 Values Measure->EC50 Extract Extract & Hydrolyze Cellulose Harvest->Extract Quantify Quantify Glucose (Spectrophotometry) Extract->Quantify Compare Compare Cellulose Content Quantify->Compare

Caption: Workflow for comparing the herbicidal activity of dichlorobenzonitrile isomers.

Conclusion

The comparative analysis of this compound and 2,6-Dichlorobenzonitrile (Dichlobenil) serves as a potent illustration of the principle of structure-activity relationships in herbicide science. The established efficacy of Dichlobenil as a cellulose biosynthesis inhibitor is directly attributable to the specific 2,6-substitution pattern on the benzonitrile scaffold.[1][2][7] This precise molecular arrangement allows for effective interaction with the target site, leading to the disruption of cell wall formation and subsequent plant death. Conversely, the altered stereochemistry of this compound is predicted to result in a significant, if not complete, loss of this specific herbicidal activity.

For researchers in the field, this comparison highlights the critical importance of isomeric purity in active ingredient synthesis and formulation. Furthermore, the provided experimental protocols offer a clear and robust framework for empirically validating these differences. By employing these assays, scientists can quantify the disparity in biological activity, providing concrete data that reinforces our understanding of the molecular determinants of herbicidal action. This knowledge is fundamental to the rational design of new, more effective, and selective weed management solutions.

References
  • Wikipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from [Link]

  • Sabba, R., & Vaughn, K. C. (1999). Herbicides that inhibit cellulose biosynthesis. Weed Science, 47(6), 757-763.
  • Vaughn, K. C., & Sabba, R. (2017). Herbicides that inhibit cellulose biosynthesis. Weed Science, 65(5), 587-594.
  • AERU, University of Hertfordshire. (n.d.). Dichlobenil (Ref: H 133). Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Herbicides that inhibit cellulose biosynthesis. Retrieved from [Link]

  • Purdue University. (n.d.). Lecture: Inhibition of Cell Wall Synthesis. Retrieved from [Link]

  • Washington State Department of Transportation. (2017, July). Dichlobenil Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

  • University of California, Davis. (n.d.). Cellulose inhibitors (Cell wall synthesis). Herbicide Symptoms. Retrieved from [Link]

  • Envirolink. (2014, February). Experimental protocol to test pasture species susceptibility to the herbicide flupropanate. Retrieved from [Link]

  • Atalla, R. H., & VanderHart, D. L. (1996). Production of cellulose II by Acetobacter xylinum in the presence of 2,6-dichlorobenzonitrile. Polymer, 37(15), 3471-3473.
  • Armel, G. R., et al. (2013). Herbicidal activity of heterocyclic dichlobenil analogues. Journal of Pesticide Science, 38(2), 84-88.
  • Wang, J., et al. (2013). Disruption of cellulose synthesis by 2,6-dichlorobenzonitrile affects the structure of the cytoskeleton and cell wall construction in Arabidopsis. Plant Biology, 15(2), 405-414.
  • ResearchGate. (n.d.). Inhibition of cellulose synthesis by 2,6-dichlorobenzonitrile (DCB) leads to significantly reduced PIN levels, and transversely oriented actin filaments. Retrieved from [Link]

  • Oxford Academic. (n.d.). Simulated Herbicide Drift Effects on Seed Germination, Seedling Emergence, and Seedling Growth of Native Plants of the Northern Great Plains. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Dichlobenil. Retrieved from [Link]

  • Meschede, D. K., et al. (2011). Glyphosate effects in lignin, cellulose and fiber contents in Brachiaria decumbens. Revista Brasileira de Herbicidas, 10(1), 57-63.
  • University of Arizona. (n.d.). Effects of Herbicides on Germination and Seedling Development of Three Native Grasses. Journal of Range Management. Retrieved from [Link]

  • PubMed. (2024, August 29). Simulated Herbicide Drift Effects on Seed Germination, Seedling Emergence, and Seedling Growth of Native Plants of the Northern Great Plains. Retrieved from [Link]

  • CABI Digital Library. (n.d.). EFFECT OF HERBICIDES ON SEED GERMINATION AND SEEDLING GROWTH OF WEED Malachra capitata Linn. Retrieved from [Link]

  • Beydon, D., et al. (2014). Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship. Toxicology in Vitro, 28(6), 1106-1114.
  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Root growth inhibition test (EC50 determination) results of dioxacarb. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Spectral Evolution. (2025, May 30). Measuring Cellulose Content in Vegetation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chemistry and Structure-Activity Relationships of Herbicide Safeners. Retrieved from [Link]

  • Vesela, A., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
  • CABI Digital Library. (n.d.). Evaluation of cellulose content by infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, April 2). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

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A Comparative Analysis of Dichlorobenzonitrile Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise understanding of isomeric impurities and intermediates is paramount. Dichlorobenzonitrile (C₇H₃Cl₂N), a key building block and potential impurity, exists as six distinct positional isomers, each conferring unique physicochemical, spectroscopic, and toxicological properties. Misidentification can lead to significant deviations in reaction pathways, biological activity, and safety profiles. This guide provides an in-depth comparative analysis of the six dichlorobenzonitrile isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for their identification, differentiation, and safe handling.

Physicochemical Properties: A Foundation for Differentiation

The arrangement of the two chlorine atoms on the benzonitrile ring significantly influences the physical properties of each isomer. These differences, particularly in melting and boiling points, are the first line of analysis for distinguishing between them. Symmetrical isomers, such as 2,6- and 3,5-dichlorobenzonitrile, tend to have higher melting points due to more efficient crystal packing.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Dichlorobenzonitrile6574-97-6172.0160-64267-268
2,4-Dichlorobenzonitrile6574-98-7172.0159-62235 (dec.)
2,5-Dichlorobenzonitrile21663-61-6172.01130-132269
2,6-Dichlorobenzonitrile1194-65-6172.01144.5279
3,4-Dichlorobenzonitrile6574-99-8172.0174-78129-130 (0.01 Torr)
3,5-Dichlorobenzonitrile6575-00-4172.0164-66-

Spectroscopic Fingerprints: Unambiguous Identification

Spectroscopic techniques provide the most definitive means of identifying and differentiating between the dichlorobenzonitrile isomers. Each isomer exhibits a unique "fingerprint" in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the substitution pattern on the benzene ring. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectra of the dichlorobenzonitrile isomers are characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants provide crucial information about the relative positions of the protons. For example, the highly symmetrical 3,5-dichlorobenzonitrile is expected to show a simpler spectrum than the less symmetrical isomers.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine and nitrile substituents. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule, which can be a key differentiator between isomers. Aromatic and nitrile carbons typically resonate in the 110-150 ppm and 115-120 ppm regions, respectively.[1][2][3]

A detailed, side-by-side comparison of reported ¹H and ¹³C NMR data is presented in the supplementary information section of this guide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique for identifying functional groups. All dichlorobenzonitrile isomers will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) is rich in complex vibrations and is unique for each isomer, allowing for their differentiation. Key absorption bands include C-Cl stretching, aromatic C=C stretching, and C-H bending vibrations.[4][5]

IsomerKey IR Absorption Bands (cm⁻¹)
2,4-Dichlorobenzonitrile C≡N stretch, aromatic C=C stretch, C-Cl stretch, C-H bend[4]
2,5-Dichlorobenzonitrile C≡N stretch, aromatic C=C stretch, C-Cl stretch, C-H bend[5]
3,5-Dichlorobenzonitrile C≡N stretch, aromatic C=C stretch, C-Cl stretch, C-H bend

Specific peak positions can be found in the cited literature and spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All dichlorobenzonitrile isomers have the same nominal molecular weight of 171 g/mol . However, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these isotopic peaks are a hallmark of dichlorinated compounds. While the molecular ion will be the same for all isomers, their fragmentation patterns upon electron ionization can differ, providing another avenue for differentiation. Common fragments may include the loss of chlorine (M-Cl)⁺ and the benzonitrile cation.[6][7]

Analytical Separation: Resolving Isomeric Mixtures

In a research and development setting, it is often necessary to separate and quantify isomeric mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dichlorobenzonitrile isomers. The choice of the GC column's stationary phase is critical for achieving baseline separation. A non-polar or medium-polarity column is typically effective.

Illustrative GC-MS Workflow

Caption: A typical workflow for the GC-MS analysis of dichlorobenzonitrile isomers.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the dichlorobenzonitrile isomer mixture in a suitable solvent (e.g., acetone, hexane) to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-300

  • Data Analysis: Identify the isomers based on their retention times and compare their mass spectra to a reference library. Quantify each isomer using the peak area of a characteristic ion.

Synthesis Overview

Dichlorobenzonitrile isomers are typically synthesized from the corresponding dichlorotoluenes, dichloroanilines, or dichlorobenzaldehydes. Common synthetic routes include:

  • Ammoxidation of Dichlorotoluenes: A catalytic reaction of the corresponding dichlorotoluene with ammonia and oxygen at high temperatures.

  • Sandmeyer Reaction of Dichloroanilines: Diazotization of the dichloroaniline followed by reaction with a cyanide salt (e.g., CuCN).

  • Dehydration of Dichlorobenzaldoximes: Conversion of a dichlorobenzaldehyde to its oxime, followed by dehydration to the nitrile.

The choice of synthetic route depends on the availability of starting materials and the desired isomer.

Synthesis Pathway Example

Synthesis_Pathway Dichloroaniline Dichloroaniline Diazonium_Salt Diazonium_Salt Dichloroaniline->Diazonium_Salt NaNO₂, HCl Dichlorobenzonitrile Dichlorobenzonitrile Diazonium_Salt->Dichlorobenzonitrile CuCN

Caption: The Sandmeyer reaction is a common route for synthesizing dichlorobenzonitriles.

Comparative Toxicity and Safety

IsomerAcute Oral LD50 (Rat)Key Hazard Statements
2,4-Dichlorobenzonitrile Data not readily availableH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[8]
2,6-Dichlorobenzonitrile 1538 mg/kg (male), 1144 mg/kg (female)[9]Harmful if swallowed.[10]
3,4-Dichlorobenzonitrile Data not readily availableH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Other Isomers Data not readily availableHandle with standard precautions for hazardous chemicals.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for each specific isomer before use.

Conclusion

The six isomers of dichlorobenzonitrile, while sharing the same molecular formula, are distinct chemical entities with unique properties. A multi-faceted analytical approach, combining the evaluation of physicochemical properties with detailed spectroscopic analysis, is essential for their unambiguous identification and differentiation. This guide provides a foundational framework and key comparative data to assist researchers in navigating the complexities of working with these important chemical intermediates. Adherence to strict safety protocols is imperative when handling any of these compounds.

References

  • Royal Society of Chemistry. (n.d.). Supplementary data for... Retrieved from [Link]

  • Regulations.gov. (n.d.). Dichlobenil. Human Health Assessment Scoping Document in Support of Registration Review. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (2014). FT-IR, FT-Raman spectra and other molecular properties of 2,4-dichlorobenzonitrile: a interpretation by a DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 89-97. Retrieved from [Link]

  • PubMed. (2015). FT-IR and FT-Raman spectra, MEP and HOMO-LUMO of 2,5-dichlorobenzonitrile: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt B), 464-472. Retrieved from [Link]

  • ChemView. (1986, October 13). ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichlorobenzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dichlorobenzonitrile. Retrieved from [Link]

  • Shimadzu. (n.d.). [13C6]-3,5-Dichlorobenzonitrile. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dichlorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]

  • Science.gov. (n.d.). oral ld50 values: Topics. Retrieved from [Link]

  • National Toxicology Program. (2018, April 11). Rat Oral Acute Toxicity Database and Evaluation of Variability. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dichlorobenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dichlorobenzoyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2026, January 7). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Molecules, 31(1), 123. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

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validation of HPLC method for 2,3-Dichlorobenzonitrile analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an HPLC Method for the Analysis of 2,3-Dichlorobenzonitrile: A Comparative Analysis

Introduction

This compound is a significant chemical intermediate used in the synthesis of various pharmaceuticals and agricultural products. Its accurate and precise quantification is paramount to ensure the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted analytical technique for this purpose due to its specificity, sensitivity, and robustness. This guide provides a comprehensive overview of the validation of an HPLC-UV method for the analysis of this compound, benchmarked against a Gas Chromatography (GC) method, offering researchers and drug development professionals a detailed comparison of these analytical approaches.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This involves a series of experiments to evaluate parameters such as specificity, linearity, accuracy, precision, and robustness, ensuring the method is reliable and yields consistently accurate results. The principles and methodologies outlined herein are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

High-Performance Liquid Chromatography (HPLC) Method for this compound

The selection of the HPLC method parameters is a crucial first step, dictated by the physicochemical properties of this compound. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

Chromatographic Conditions

A C18 column is a suitable choice for the stationary phase due to its ability to effectively retain the moderately non-polar this compound molecule. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte. The isocratic elution mode, where the mobile phase composition remains constant throughout the run, is preferred for its simplicity and reproducibility. Detection is performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance, thereby maximizing sensitivity.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 245 nm
Run Time 10 minutes

The rationale behind these choices lies in achieving a balance between adequate retention of the analyte for good resolution and a reasonably short run time for high throughput. The 60:40 acetonitrile-to-water ratio provides sufficient elution strength to elute this compound with a sharp peak shape and a retention time of approximately 5-7 minutes.

HPLC Method Validation: A Step-by-Step Protocol

The validation of the developed HPLC method is performed in accordance with ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of a placebo (a mixture of all formulation components except this compound).

    • Prepare a standard solution of this compound.

    • Prepare a spiked sample by adding a known amount of this compound to the placebo.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked sample should be pure and well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Analyze a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.

Summary of HPLC Method Validation Data

The following table summarizes the typical results obtained during the validation of the HPLC method for this compound.

Table 2: HPLC Method Validation Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference from placeboNo interference
Linearity (r²) 0.9995≥ 0.999
Range 5 - 15 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8% Intermediate: 1.2%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness PassedNo significant impact

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. A comparison with the validated HPLC method provides valuable insights for selecting the most appropriate technique for a specific application.

A typical GC method for this compound would involve a non-polar capillary column (e.g., DB-5) and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.

Method_Comparison cluster_HPLC HPLC-UV cluster_GC GC-FID/ECD HPLC_Node High Specificity Good for Non-Volatile Impurities Room Temperature Operation GC_Node High Sensitivity (ECD) Good for Volatile Impurities Requires Volatilization Analyte This compound Analyte->HPLC_Node Analysis Analyte->GC_Node Analysis

Caption: Comparison of HPLC and GC for this compound Analysis.

Table 3: Performance Comparison of HPLC-UV and GC-FID Methods

ParameterHPLC-UV MethodGC-FID Method
Principle Partition chromatography in liquid phasePartition chromatography in gas phase
Instrumentation HPLC system with UV detectorGC system with FID
Sample Preparation Simple dissolution in mobile phaseDissolution in a volatile solvent
Sensitivity Moderate (µg/mL range)High (ng/mL range), especially with ECD
Specificity High, based on retention time and UV spectrumHigh, based on retention time
Analysis Time ~10 minutes per sample~15 minutes per sample
Robustness Generally highSensitive to injection technique and column degradation
Cost Moderate instrument cost, moderate solvent consumptionLower instrument cost, lower solvent consumption
Applicability Suitable for routine QC and stability studiesIdeal for trace analysis and impurity profiling

Conclusion

The validated HPLC-UV method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. It is a reliable and efficient method for routine quality control analysis in pharmaceutical and chemical industries.

The choice between HPLC and GC depends on the specific analytical requirements. While the HPLC method offers excellent performance for routine assays, the GC method, particularly with an ECD, provides superior sensitivity for trace-level analysis. For most quality control applications where high concentrations of the active ingredient are being measured, the simplicity and robustness of the HPLC-UV method make it the preferred choice.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

A Comparative Guide to the Reactivity of 2,3-Dichlorobenzonitrile vs. 3,4-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Synthetic Chemists and Pharmaceutical Researchers

In the intricate world of organic synthesis, the isomeric placement of substituents on an aromatic ring is a fundamental determinant of chemical reactivity. Seemingly minor structural shifts can lead to vastly different outcomes in reactivity, selectivity, and reaction kinetics. This guide offers an in-depth comparison of two such isomers: 2,3-Dichlorobenzonitrile and 3,4-Dichlorobenzonitrile. By examining their structural and electronic properties, we will elucidate the causal factors behind their divergent behaviors in key chemical transformations, providing field-proven insights for professionals in drug development and materials science.

Structural and Electronic Profiles: The Foundation of Reactivity

The reactivity of these isomers is governed by a combination of inductive effects, resonance (mesomeric) effects, and steric hindrance imparted by the chloro- and cyano- substituents.

  • 3,4-Dichlorobenzonitrile: This isomer features a powerful electron-withdrawing nitrile (-CN) group. Crucially, the chlorine atom at the C4 position is para to the nitrile. This arrangement allows for potent resonance stabilization of negative charge on the ring, particularly during nucleophilic attack. The chlorine at C3 contributes an additional inductive electron-withdrawing effect. This electronic setup strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the C4 position.

  • This compound: In this isomer, the chloro substituents are ortho and meta to the nitrile group. While both are inductively electron-withdrawing, neither is positioned to offer the powerful para resonance stabilization seen in the 3,4-isomer. Furthermore, the chlorine at C2 introduces significant steric hindrance around the nitrile group, which can impede the approach of reagents.[1]

G cluster_0 This compound cluster_1 3,4-Dichlorobenzonitrile 2,3-DCBN 2,3-DCBN 3,4-DCBN 3,4-DCBN

Figure 1. Chemical structures of this compound[2] and 3,4-Dichlorobenzonitrile[3].

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most dramatic difference in reactivity between these two isomers is observed in SNAr reactions. This class of reaction is contingent on the stabilization of a negatively charged intermediate (a Meisenheimer complex).[4][5]

Mechanistic Rationale

The rate of an SNAr reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate carbanion through resonance.[5][6]

  • In 3,4-Dichlorobenzonitrile , a nucleophile attacking the C4 position (displacing the C4 chlorine) results in a Meisenheimer complex where the negative charge is delocalized onto the powerfully electron-withdrawing nitrile group via resonance. This provides a low-energy, highly stabilized pathway for the reaction.

  • In This compound , attack at either C2 or C3 does not allow for this direct resonance stabilization by the nitrile group. Consequently, the activation energy for the reaction is significantly higher, and the reaction proceeds much more slowly, if at all, under comparable conditions.

G cluster_0 3,4-Dichlorobenzonitrile Pathway cluster_1 This compound Pathway Start_34 3,4-DCBN Inter_34 Meisenheimer Intermediate (Resonance Stabilized) Start_34->Inter_34 + Nu⁻ Prod_34 Substituted Product Inter_34->Prod_34 - Cl⁻ (Fast) Start_23 2,3-DCBN Inter_23 Intermediate (Poorly Stabilized) Start_23->Inter_23 + Nu⁻ Prod_23 No/Slow Reaction Inter_23->Prod_23 - Cl⁻ (Very Slow)

Figure 2. Comparative SNAr reaction pathways.

Experimental Protocol: Comparative Fluorination

Nucleophilic aromatic fluorination is a common industrial application for such precursors.[1][7] This protocol outlines a comparative experiment.

  • Reactor Preparation: In two separate, dry, nitrogen-purged reactors equipped with mechanical stirrers and reflux condensers, add anhydrous potassium fluoride (1.5 equivalents) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 equivalents).

  • Solvent and Substrate Addition: Add a high-boiling aprotic polar solvent (e.g., sulfolane). Charge this compound (1.0 equivalent) to the first reactor and 3,4-Dichlorobenzonitrile (1.0 equivalent) to the second.

  • Reaction Execution: Heat both reaction mixtures to 180-200 °C.

  • Monitoring and Analysis: Withdraw aliquots from each reactor every hour. Quench with water and extract with toluene. Analyze the organic phase by GC-MS to quantify the conversion of starting material and the formation of the corresponding fluorinated products.

  • Causality: The choice of an anhydrous, polar aprotic solvent is critical to solubilize the fluoride salt and promote its nucleophilicity. The phase-transfer catalyst facilitates the transfer of the fluoride anion into the organic phase.

Table 1. Predicted Outcome of Comparative SNAr Fluorination

SubstrateMajor ProductPredicted Conversion (after 8h)Rationale
3,4-Dichlorobenzonitrile 3-Chloro-4-fluorobenzonitrile>90%Strong resonance stabilization of the intermediate by the para-nitrile group.
This compound Unreacted Starting Material<5%Lack of resonance stabilization and steric hindrance from the ortho-chloro group.

Reactivity at the Nitrile Group: Reduction & Hydrolysis

When the nitrile group itself is the target, steric hindrance becomes the dominant differentiating factor.

Experimental Protocol: Comparative Reduction to Benzylamine
  • Inert Atmosphere Setup: In two separate, flame-dried, three-neck flasks under an argon atmosphere, prepare a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the first flask. In parallel, add a solution of 3,4-Dichlorobenzonitrile (1.0 equivalent) to the second flask, maintaining the temperature at 0 °C for both.

  • Reaction and Quenching: After addition, allow the mixtures to warm to room temperature and stir for 4 hours. Cool back to 0 °C and cautiously quench the reactions by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and finally more water until a granular precipitate forms.

  • Workup and Analysis: Filter the aluminum salts and wash thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product yield by ¹H NMR.

  • Causality: Anhydrous conditions are essential as LiAlH₄ reacts violently with water. The sequential quenching procedure (Fieser workup) is a standard, safe method for neutralizing excess hydride and precipitating aluminum salts for easy removal.

Expected Outcome: The bulky hydride reagent's approach to the nitrile carbon is more sterically hindered by the ortho-chlorine in this compound. Therefore, its reduction is expected to be slower than that of the 3,4-isomer. A similar trend is expected for acid- or base-catalyzed hydrolysis, where the approach of water or hydroxide to the nitrile carbon is the key step.[8]

Table 2. Predicted Reactivity at the Nitrile Functional Group

Reaction Type3,4-DichlorobenzonitrileThis compoundKey Differentiating Factor
Reduction (LiAlH₄) Faster / Milder conditionsSlower / Harsher conditions requiredSteric hindrance from ortho-chlorine.
Hydrolysis (Acid/Base) Faster / Milder conditionsSlower / Harsher conditions requiredSteric hindrance from ortho-chlorine.

Summary and Strategic Application in Synthesis

The choice between these isomers is a strategic one, dictated entirely by the desired synthetic transformation.

  • 3,4-Dichlorobenzonitrile is the isomer of choice when the goal is nucleophilic aromatic substitution . Its predictable and high reactivity at the C4 position makes it a valuable intermediate for introducing diverse functionalities in the synthesis of agrochemicals and pharmaceuticals.[9][10][11]

  • This compound should be selected when the synthetic route requires reactions at the nitrile group while preserving the chlorine atoms. Its relative inertness to SNAr can be exploited to achieve selective transformations at the cyano moiety. It serves as an important intermediate for specific pharmaceuticals, agrochemicals, and dyes where this particular substitution pattern is required.[7][12]

G Start Synthetic Goal SNAr Nucleophilic Aromatic Substitution at C4? Start->SNAr Nitrile_Rxn Reaction at Nitrile Group? SNAr->Nitrile_Rxn No Select_34 Choose 3,4-Dichlorobenzonitrile SNAr->Select_34 Yes Select_23 Choose This compound Nitrile_Rxn->Select_23 Yes

Figure 3. Decision workflow for selecting the appropriate isomer.

References

  • Briggs, G. G., & Bromilow, R. H. (1976). Hydrolysis of 2,6-dichlorobenzonitrile in soils. Environmental Pollution (1970), 11(2), 119-127. (Note: While this reference is for the 2,6-isomer, the principles of nitrile hydrolysis are broadly applicable).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wang, Z. (2010).Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (This text provides extensive background on reaction mechanisms like SNAr).
  • Alzchem Group. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN107915659B - Synthetic method of 3,4-dichlorobenzonitrile.

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The Efficacy of 2,3-Dichlorobenzonitrile as a Precursor Chemical: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of an optimal precursor is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a manufacturing process. This guide provides an in-depth technical comparison of 2,3-Dichlorobenzonitrile and its alternatives as precursor chemicals for the synthesis of high-value target molecules. By examining experimental data and outlining detailed synthetic protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Intermediate

This compound is an important organic intermediate characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a nitrile group at the 1 position.[1] The presence of the electron-withdrawing nitrile group and the two chlorine atoms imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis. The nitrile group is particularly versatile, capable of undergoing hydrolysis, alcoholysis, reduction, and other transformations to yield a variety of functional groups.[1] This reactivity has led to its application in the synthesis of pharmaceuticals and agrochemicals.[1]

A notable industrial synthesis of this compound involves the catalytic ammoxidation of 2,3-dichlorotoluene. This one-step process, utilizing a specialized catalyst, can achieve a conversion rate of 100%, selectivity higher than 96%, and a yield exceeding 95%, presenting a green and efficient production method.[1]

Comparative Efficacy in Pharmaceutical Synthesis: The Case of Lamotrigine

A prominent application of this compound and its derivatives is in the synthesis of the antiepileptic drug, Lamotrigine. The core of Lamotrigine's structure is a 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine moiety. A key intermediate in many synthetic routes to Lamotrigine is 2,3-dichlorobenzoyl cyanide.[2][3] This intermediate can be derived from precursors such as 2,3-dichlorobenzoyl chloride.

Synthetic Pathway Starting from 2,3-Dichlorotoluene (Alternative Precursor)

A common and efficient route to Lamotrigine begins with 2,3-dichlorotoluene. This pathway involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed to yield 2,3-dichlorobenzoyl chloride with a purity of less than 0.1% of isomeric impurities.[4] The subsequent reaction of 2,3-dichlorobenzoyl chloride with a metal cyanide, such as cuprous cyanide, affords 2,3-dichlorobenzoyl cyanide.[4] This key intermediate is then reacted with an aminoguanidine salt, followed by cyclization to produce Lamotrigine.[4][5]

Key advantages of this route:

  • High Purity of Intermediate: The photochlorination/hydrolysis method yields highly pure 2,3-dichlorobenzoyl chloride, which is crucial for the purity of the final active pharmaceutical ingredient (API).[4]

  • Established and Scalable: This synthetic pathway is well-documented in patent literature and is suitable for industrial-scale production.[4][5]

Synthetic Pathway Involving this compound

A synthetic route to Lamotrigine can also be devised starting from 2,3-dichloronitrobenzene, which leads to the formation of this compound as an intermediate.[2] This pathway involves the reduction of 2,3-dichloronitrobenzene to 2,3-dichloroaniline, followed by diazotization and cyanation to yield this compound.[2][6] To be utilized in Lamotrigine synthesis, the nitrile group of this compound would need to be hydrolyzed to a carboxylic acid, which is then converted to the acid chloride.[2]

Analysis of this route:

  • Multi-step Conversion: The conversion of this compound to the key intermediate, 2,3-dichlorobenzoyl chloride, requires additional synthetic steps (hydrolysis and chlorination), which can lower the overall yield and increase production costs.

  • Potential for Impurities: Each additional step introduces the potential for the formation of by-products and impurities that would need to be removed.

Quantitative Comparison of Precursors for Lamotrigine Synthesis
PrecursorKey IntermediateNumber of Steps to Key IntermediateReported Yield (Intermediate)Overall Yield (Lamotrigine)Purity of IntermediateReference(s)
2,3-Dichlorotoluene2,3-Dichlorobenzoyl Chloride295.2%88.2% (from Schiff base)<0.1% isomers[4][5]
2,3-DichloronitrobenzeneThis compound2-15.6% (from 2,3-dichlorobenzoyl cyanide)-[2][7]

Synthesis of Felodipine: A Case for a Different Precursor

Felodipine, a calcium channel blocker used to treat hypertension, is another important pharmaceutical derived from a dichlorinated benzene precursor. The key starting material for the most common and efficient synthesis of Felodipine is 2,3-dichlorobenzaldehyde.[8][9]

Established Synthesis from 2,3-Dichlorobenzaldehyde

The synthesis of Felodipine typically involves the Hantzsch dihydropyridine synthesis. In this reaction, 2,3-dichlorobenzaldehyde is condensed with two equivalents of a β-ketoester (e.g., methyl acetoacetate and ethyl 3-aminocrotonate) in the presence of a catalyst.[8] This one-pot reaction provides a direct and efficient route to the Felodipine molecule. A method using a novel combined catalyst of a secondary amine and quinoline carboxylic acid has been shown to produce the intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate with a yield of 80-85% and purity of ≥98%.[10]

Hypothetical Synthesis from this compound

A synthetic route to Felodipine starting from this compound is not commonly reported in the literature. A plausible, yet less direct, pathway would necessitate the conversion of the nitrile group of this compound into an aldehyde. This can be achieved through reduction, for example, using diisobutylaluminium hydride (DIBAL-H). This additional step adds to the complexity and cost of the overall synthesis.

Comparative Analysis:

  • Directness: The synthesis from 2,3-dichlorobenzaldehyde is a more direct and convergent approach.

  • Efficiency: The multi-step conversion from this compound would likely result in a lower overall yield compared to the established route.

For the synthesis of Felodipine, 2,3-dichlorobenzaldehyde is the demonstrably superior precursor.

Efficacy in Agrochemical Synthesis: The Case of Dichlobenil

Dichlorobenzonitriles are also crucial precursors in the agrochemical industry. A prominent example is 2,6-dichlorobenzonitrile, commonly known as Dichlobenil, which is a widely used herbicide that acts by inhibiting cellulose synthesis in plants.[11][12]

Synthesis of Dichlobenil

The industrial synthesis of Dichlobenil often starts from 2,6-dichlorotoluene.[12][13] The process involves a vapor-phase catalytic ammoxidation, similar to the synthesis of the 2,3-isomer.[12] An alternative described method is the conversion of 2,6-dichlorotoluene to the corresponding aldoxime, which is then dehydrated to the nitrile.[11] Another synthetic route involves the cyanation of 1,2-dichloro-3-nitrobenzene to give 2-chloro-6-nitrobenzonitrile, followed by de-nitrochlorination with chlorine gas to yield 2,6-Dichlorobenzonitrile with a reported yield of at least 80% and a purity of at least 99%.[12]

Alternative Precursors and Considerations

While 2,6-dichlorotoluene is a common precursor, the cost and availability of this starting material can be a limiting factor.[12] The alternative route starting from 1,2-dichloro-3-nitrobenzene provides a viable option, although it involves multiple steps. The choice of precursor for Dichlobenil synthesis is therefore a balance between the cost of raw materials, the efficiency of the synthetic route, and the investment in specialized equipment.

Experimental Protocols

Synthesis of 2,3-Dichlorobenzoyl Cyanide from 2,3-Dichlorobenzoyl Chloride

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Cuprous cyanide

  • Toluene

  • Petroleum ether

Procedure:

  • A reactor is charged with 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide.[5]

  • The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[5]

  • The reaction mixture is then cooled to 85 °C, and 1200 ml of toluene is added.[5]

  • The mixture is stirred for 1 hour at 60 °C and then cooled to 15 °C.[5]

  • The inorganic salts are removed by filtration.[5]

  • Toluene is distilled from the filtrate under reduced pressure at 55 °C.[5]

  • The crude product is crystallized from petroleum ether to yield 323.3 g of 2,3-dichlorobenzoyl cyanide with a purity of 97.4%.[5]

Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide

Materials:

  • 2,3-Dichlorobenzoyl cyanide

  • Aminoguanidine bicarbonate

  • Sulfuric acid

  • Water

  • n-Propanol

Procedure:

  • In a 3 L reactor, 982 g of water is loaded.[4]

  • 1808 g of H₂SO₄ is added while keeping the temperature below 90 °C. The solution is then cooled to 25 °C.[4]

  • 272.1 g of aminoguanidine bicarbonate (2.0 moles) is added in small portions to control CO₂ evolution. The mixture is stirred for 30 minutes.[4]

  • 200.0 g of 2,3-dichlorobenzoyl cyanide (1.0 mole) is added to the aminoguanidine solution.[4]

  • The mixture is heated to 60 °C and stirred for 6 hours. This forms the Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[4]

  • The Schiff base is then cyclized in a suitable solvent such as n-propanol by heating to 90 °C for approximately 2 hours and 45 minutes.[4]

  • After cooling, the precipitated Lamotrigine is filtered, washed, and dried to yield a product with >99.9% purity and a yield of 89.0%.[4]

Visualization of Synthetic Pathways

Caption: Comparative synthetic pathways to Lamotrigine.

Felodipine_Synthesis cluster_0 Established Route cluster_1 Hypothetical Route 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Felodipine Felodipine 2,3-Dichlorobenzaldehyde->Felodipine Hantzsch Synthesis This compound This compound 2,3-Dichlorobenzaldehyde_alt 2,3-Dichlorobenzaldehyde_alt This compound->2,3-Dichlorobenzaldehyde_alt Reduction (e.g., DIBAL-H) 2,3-Dichlorobenzaldehyde_alt->Felodipine

Caption: Comparison of precursors for Felodipine synthesis.

Conclusion

This comparative guide demonstrates that the efficacy of this compound as a precursor chemical is highly dependent on the target molecule and the specific synthetic route employed.

  • For the synthesis of Lamotrigine , while a pathway involving this compound is chemically feasible, the more direct and higher-yielding route starts from 2,3-dichlorotoluene via the highly pure 2,3-dichlorobenzoyl chloride intermediate.

  • In the case of Felodipine , 2,3-dichlorobenzaldehyde is the unequivocally superior precursor, enabling a direct and efficient one-pot Hantzsch synthesis. A route from this compound would be less efficient due to the additional step of converting the nitrile to an aldehyde.

  • For agrochemicals like Dichlobenil (2,6-dichlorobenzonitrile) , the choice of precursor between 2,6-dichlorotoluene and other starting materials like 1,2-dichloro-3-nitrobenzene is a strategic decision based on raw material cost, process efficiency, and capital investment.

Ultimately, the selection of a precursor requires a holistic evaluation of the entire synthetic process, considering factors such as the number of steps, overall yield, purity of intermediates and the final product, cost of reagents, and scalability. This guide provides a framework and supporting data to aid researchers in navigating these critical decisions.

References

  • LookChem. (n.d.). Production Method of Lamotrigine. Chempedia. Retrieved from [Link]

  • EP2054396A1. (2009). A process for the preparation of lamotrigine. Google Patents.
  • New Drug Approvals. (2014, November 12). Ламотрижин, Lamotrigine an antiepileptic. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from [Link]

  • US20090312544A1. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.
  • WO2007138075A1. (2007). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.
  • WO2020102716A1. (2020). Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.
  • KR20210092214A. (2021). Manufacturing process of 2,6-dichlorobenzonitrile. Google Patents.
  • ResearchGate. (2024, March 31). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Retrieved from [Link]

  • CN102941081B. (2014). Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst. Google Patents.
  • Eureka | Patsnap. (2011). The preparation method of felodipine. Retrieved from [Link]

  • SK87898A3. (n.d.). A method for the manufacture of felodipine. Google Patents.
  • Mansa STM Publishers. (2024, March 4). Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]

  • ResearchGate. (2024, March 31). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Retrieved from [Link]

  • CN101613280B. (2012). Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate. Google Patents.
  • ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Retrieved from [Link]

  • PubChem. (n.d.). Lamotrigine. National Institutes of Health. Retrieved from [Link]

  • Eureka | Patsnap. (2021). KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile. Retrieved from [Link]

  • Wellt Chemicals. (2024, December 20). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. Retrieved from [Link]

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  • Eureka | Patsnap. (2018). Synthesis method of 3,4-dichlorobenzonitrile. Retrieved from [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved from [Link]

  • EP0872476A2. (1998). Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds. Google Patents.
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The Versatile Intermediate: A Comparative Guide to the Applications of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the applications of 2,3-Dichlorobenzonitrile, a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. We will objectively compare its utility and the performance of its derivatives against other alternatives, supported by experimental data and detailed synthetic protocols. Our focus is to deliver not just a review, but a practical guide grounded in scientific integrity, offering insights into the causality behind experimental choices.

Introduction to this compound: A Building Block of Significance

This compound is an important organic intermediate widely used in the fields of agricultural chemicals, medicine, and pigments.[1] Its chemical reactivity, stemming from the presence of a nitrile group and two chlorine atoms on the benzene ring, makes it a versatile precursor for a variety of chemical transformations. This guide will explore its primary applications, focusing on its role in the synthesis of herbicides and the pharmaceutical drugs Lamotrigine and Felodipine.

I. Agrochemical Applications: A Comparative Look at Dichlorobenzonitrile Herbicides

While direct efficacy data for herbicides synthesized specifically from this compound is not extensively available in public literature, we can draw valuable comparisons by examining its isomer, 2,6-Dichlorobenzonitrile (commonly known as Dichlobenil). This comparison provides insight into the herbicidal potential of the dichlorobenzonitrile scaffold.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Dichlobenil functions as a pre-emergent herbicide, effectively controlling annual and perennial broadleaf and grassy weeds by inhibiting cellulose biosynthesis.[2][3] This mode of action disrupts the formation of plant cell walls, primarily affecting growing points and root tips, which ultimately leads to the death of young seedlings.[2][3]

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Dichlobenil [label="Dichlobenil\n(2,6-Dichlorobenzonitrile)"]; PlantCell [label="Plant Cell"]; CelluloseSynthase [label="Cellulose Synthase\nComplex"]; CelluloseBiosynthesis [label="Cellulose Biosynthesis"]; CellWallFormation [label="Cell Wall Formation"]; WeedGrowth [label="Weed Growth\n(Seedling Stage)"]; Inhibition [label="Inhibition", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disruption [label="Disruption", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cessation [label="Cessation", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Dichlobenil -> PlantCell [label="Uptake"]; PlantCell -> CelluloseSynthase; CelluloseSynthase -> CelluloseBiosynthesis; CelluloseBiosynthesis -> CellWallFormation; CellWallFormation -> WeedGrowth; Dichlobenil -> Inhibition [arrowhead=none]; Inhibition -> CelluloseBiosynthesis; CelluloseBiosynthesis -> Disruption [style=dotted]; Disruption -> CellWallFormation; CellWallFormation -> Cessation [style=dotted]; Cessation -> WeedGrowth; } caption: "Simplified signaling pathway of Dichlobenil's herbicidal action."

Comparative Efficacy of Dichlobenil

Dichlobenil is effective against a range of weeds, including annual bluegrass, chickweed, dandelion, and foxtail.[4] Its performance as a pre-emergent herbicide can be compared with other commonly used herbicides.

HerbicideActive IngredientWeeds ControlledCrop/Application AreaKey Advantages
Dichlobenil (Casoron®) 2,6-DichlorobenzonitrileAnnual and perennial broadleaf and grassy weedsEstablished woody ornamentals, fruit trees, non-croplandEffective against a broad spectrum of weeds, including some perennials.[3]
Pendimethalin (Prowl®) PendimethalinAnnual grasses and certain broadleaf weedsCotton, soybeans, vegetablesGood residual activity, widely used in various crops.
S-metolachlor (Dual Magnum®) S-metolachlorAnnual grasses and small-seeded broadleaf weedsCorn, soybeans, cottonExcellent control of grasses, can be used in combination with other herbicides.

This table provides a general comparison. Efficacy can vary based on application rates, soil type, and environmental conditions.

A study comparing a 4% granular formulation of Dichlobenil with a 50% wettable powder formulation found only slightly better weed control with the granular form, with neither causing significant crop damage.[4] Another study on pre-emergent herbicides in cotton showed that a combination of pyroxasulfone and pendimethalin provided excellent weed control and resulted in the highest seed cotton yield.[5][6]

II. Pharmaceutical Applications: A Gateway to Lamotrigine and Felodipine

This compound serves as a crucial starting material or intermediate in the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.

Synthesis of Lamotrigine: A Comparative Analysis of Synthetic Routes

Lamotrigine, with the IUPAC name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely used antiepileptic drug.[7] A key intermediate in many of its synthesis pathways is 2,3-dichlorobenzoyl cyanide, which can be prepared from this compound.

Route A: Synthesis via 2,3-Dichlorobenzoyl Cyanide

This route involves the conversion of a 2,3-dichlorobenzoyl derivative to 2,3-dichlorobenzoyl cyanide, followed by condensation with aminoguanidine and cyclization.

dot graph "Lamotrigine_Synthesis_A" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

DichlorobenzoylChloride [label="2,3-Dichlorobenzoyl\nchloride"]; DichlorobenzoylCyanide [label="2,3-Dichlorobenzoyl\ncyanide"]; Aminoguanidine [label="Aminoguanidine\nbicarbonate"]; SchiffBase [label="Schiff Base Intermediate"]; Lamotrigine [label="Lamotrigine"];

DichlorobenzoylChloride -> DichlorobenzoylCyanide [label="CuCN, KI, xylene (reflux)"]; DichlorobenzoylCyanide -> SchiffBase; Aminoguanidine -> SchiffBase [label="Condensation"]; SchiffBase -> Lamotrigine [label="Cyclization"]; } caption: "Synthetic pathway to Lamotrigine via 2,3-dichlorobenzoyl cyanide."

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide [8]

  • A reactor is loaded with 350.0 g of 2,3-dichlorobenzoyl chloride and 200.0 g of cuprous cyanide.

  • The mixture is heated to 160-165°C and stirred at this temperature for 7 hours.

  • The mixture is cooled to 85°C, and 1200 ml of toluene is added.

  • The mixture is stirred for 1 hour at 60°C, cooled to 15°C, and the inorganic salts are filtered.

  • The solvent is distilled from the filtrate under reduced pressure.

  • The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.

Route B: Alternative Synthesis of Lamotrigine

An alternative industrial process for Lamotrigine involves the cyclization of 2-(2,3-dichlorophenyl)-2-(aminoguanidine) acetonitrile in a neutral condition, which has been shown to produce a high yield (94%) and high purity (99.9% by HPLC).[9] This method is considered more cost-effective and commercially viable.[9]

Comparison of Lamotrigine Synthesis Routes

FeatureRoute A (via 2,3-Dichlorobenzoyl Cyanide)Route B (Neutral Cyclization)
Starting Material 2,3-Dichlorobenzoyl chloride2-(2,3-dichlorophenyl)-2-(aminoguanidine) acetonitrile
Key Reagents Cuprous cyanide, potassium iodide, aminoguanidineMethanol
Reaction Conditions Reflux in xylene, condensation, cyclizationReflux in methanol (neutral pH)
Yield Generally lowerHigh (94%)[9]
Purity Requires significant purificationHigh (99.9%)[9]
Industrial Viability Involves hazardous reagents and potentially lower yieldsMore cost-effective and commercially scalable[9]
Synthesis of Felodipine: Utilizing a this compound Derivative

Felodipine is a calcium channel blocker used to treat high blood pressure. Its synthesis can be achieved starting from 2,3-dichlorobenzaldehyde, a derivative of this compound.

Synthetic Pathway to Felodipine

The synthesis involves a Knoevenagel condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate, followed by a Michael cyclization reaction with 3-amino ethyl crotonate.[10]

dot graph "Felodipine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Dichlorobenzaldehyde [label="2,3-Dichlorobenzaldehyde"]; MethylAcetoacetate [label="Methyl acetoacetate"]; CondensationProduct [label="2,3-Dichlorobenzylidene\nacetoacetate"]; AminoCrotonate [label="3-Amino ethyl\ncrotonate"]; Felodipine [label="Felodipine"];

Dichlorobenzaldehyde -> CondensationProduct; MethylAcetoacetate -> CondensationProduct [label="Knoevenagel\nCondensation"]; CondensationProduct -> Felodipine; AminoCrotonate -> Felodipine [label="Michael\nCyclization"]; } caption: "Synthetic pathway to Felodipine from 2,3-dichlorobenzaldehyde."

Experimental Protocol: Preparation of 2,3-dichlorobenzylidene acetoacetate methyl ester [11]

  • To a 500ml reaction flask, add 117ml of methylcyclohexane, 20g of 2,3-dichlorobenzaldehyde, 0.65g of piperidine, 0.5g of glacial acetic acid, and 25g of methyl acetoacetate.

  • Heat the mixture to 105-107°C to reflux and separate water.

  • Continue the reaction for 15 hours, then cool to room temperature.

  • Wash with water until the pH is 6.

  • Dry the filtrate under reduced pressure to remove the solvent and obtain the product.

III. Other Synthetic Applications

The reactivity of the nitrile group and the chlorinated aromatic ring in this compound opens avenues for its use in various other organic syntheses, including nucleophilic aromatic substitution and cross-coupling reactions.

Conclusion

This compound is a valuable and versatile intermediate with significant applications in the agrochemical and pharmaceutical industries. Its role as a precursor to the herbicide scaffold of Dichlobenil highlights its potential in developing effective weed management solutions. Furthermore, its crucial position in the synthesis of the vital medicines Lamotrigine and Felodipine underscores its importance in drug development. The comparative analysis of synthetic routes reveals ongoing efforts to develop more efficient, cost-effective, and environmentally friendly manufacturing processes. As research continues, the scope of applications for this compound and its derivatives is likely to expand, solidifying its status as a key building block in modern organic synthesis.

References

  • LookChem. Production Method of Lamotrigine. Retrieved from [Link]

  • Wellt Chemicals. (2024, December 20). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. Retrieved from [Link]

  • New Drug Approvals. (2014, November 12). Ламотриджин, Lamotrigine an antiepileptic. Retrieved from [Link]

  • Google Patents. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF. Retrieved from [Link]

  • Google Patents. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate.
  • Arboriculture & Urban Forestry. A Comparison of Dichlobenil Four Percent Granular and Dichlobenil Fifty Percent Wettable Plus a Polymer Extender for Use as a Fall Applied Perennial Weed Herbicide. Retrieved from [Link]

  • Google Patents. WO1996020934A1 - Process for the preparation of lamotrigine.
  • Weed Science. (2017, June 12). Phytotoxic Properties of Substituted Benzonitriles and Derivatives. Retrieved from [Link]

  • ResearchGate. Synthesis of felodipine, a non-symmetrical dihydropyridine. Retrieved from [Link]

  • Der Pharma Chemica. Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. Retrieved from [Link]

  • Google Patents. EP2054396A1 - A process for the preparation of lamotrigine.
  • Patsnap. The preparation method of felodipine. Retrieved from [Link]

  • Google Patents. SK87898A3 - A method for the manufacture of felodipine.
  • Google Patents. CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • Google Patents. CN102285911B - Method for preparing felodipine.
  • Wikipedia. 2,6-Dichlorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2024, July 24). COMPARATIVE EFFICACY OF DIFFERENT PRE-EMERGENCE HERBICIDES IN CONTROLLING WEEDS IN COTTON (Gossypium hirsutum L.). Retrieved from [Link]

  • NC State Extension Publications. Casoron (dichlobenil). Retrieved from [Link]

  • ResearchGate. COMPARATIVE EFFICACY OF DIFFERENT PRE-EMERGENCE HERBICIDES IN CONTROLLING WEEDS IN COTTON (Gossypium hirsutum L.) | Request PDF. Retrieved from [Link]

  • PubMed. Toxicology of the herbicide dichlobenil (2,6-dichlorobenzonitrile) and its main metabolites. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation and Detoxification of the Herbicide 2,4-Dichlorophenoxyacetic Acid (2,4-D) by an Indigenous Delftia sp. Strain in Batch and Continuous Systems | Request PDF. Retrieved from [Link]

  • PubChem. Dichlobenil | C7H3Cl2N | CID 3031. Retrieved from [Link]

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A Comparative Guide to Catalysts for 2,3-Dichlorobenzonitrile Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 2,3-Dichlorobenzonitrile and Its Synthesis

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its precise structure is a key building block for complex molecules, making its efficient and selective synthesis a topic of significant interest in the chemical industry. The primary challenge lies in achieving high yields and selectivity while maintaining cost-effectiveness and environmentally benign processes. This guide provides a comparative analysis of two dominant catalytic routes for the synthesis of this compound: the vapor-phase ammoxidation of 2,3-dichlorotoluene and the liquid-phase cyanation of 2,3-dichlorobenzoyl chloride. We will delve into the intricacies of different catalyst systems for each route, supported by experimental data, to offer a comprehensive understanding for researchers and process chemists.

I. Vapor-Phase Ammoxidation of 2,3-Dichlorotoluene: A Direct and Atom-Economical Route

Ammoxidation presents an elegant one-step process to convert the methyl group of 2,3-dichlorotoluene directly into a nitrile group using ammonia and air.[1] The success of this reaction is critically dependent on the catalyst's ability to activate the C-H bonds of the methyl group without affecting the chloro-substituents on the aromatic ring.

**Catalyst System 1: Multi-component Metal Oxide Catalyst (Ti-V-Sb-B-O/SiO₂) **

A highly effective catalyst for the ammoxidation of 2,3-dichlorotoluene is a complex mixed metal oxide system supported on microspheric silica gel. A patented formulation, TiaVbSbcBdOx, demonstrates exceptional performance in an industrial setting.[1]

Mechanism of Action: The catalytic cycle is believed to follow a Mars-van Krevelen type redox mechanism. The vanadium species in the catalyst is reduced by ammonia and the hydrocarbon, and then re-oxidized by oxygen from the air. The other metal components (Ti, Sb, B) act as promoters, enhancing the catalyst's activity, selectivity, and stability. Titanium oxide often serves as a structural promoter, while antimony and boron can modify the surface acidity and redox properties of the vanadium species.

Experimental Performance: A novel catalyst with the active component TiaVbSbcBdOx supported on microspheric silica gel has shown outstanding results in the industrial synthesis of this compound.[1] With this catalyst, a conversion rate of 100% can be achieved, with selectivity higher than 96% and a yield exceeding 95%.[1] This one-step synthesis from readily available 2,3-dichlorotoluene is both efficient and cost-effective.[1]

Catalyst System 2: Vanadium Pentoxide on Alumina (V₂O₅/γ-Al₂O₃) - A Comparative Benchmark

Mechanism of Action: The mechanism is also based on the Mars-van Krevelen model, where the lattice oxygen from the vanadium oxide participates in the oxidation of the methyl group. The acidity of the alumina support plays a crucial role in the adsorption of ammonia. Promoters such as Mo, W, and La can be added to the V₂O₅/Al₂O₃ system to enhance its catalytic activity and selectivity by modifying the redox properties and surface acidity.[2][5]

Expected Performance for 2,3-Dichlorotoluene: Based on studies with similar substrates, a V₂O₅/γ-Al₂O₃ catalyst would be expected to facilitate the ammoxidation of 2,3-dichlorotoluene. However, achieving the high selectivity and yield seen with the multi-component Ti-V-Sb-B-O system would likely be challenging. Side reactions, such as the formation of benzaldehyde and benzoic acid, as well as complete oxidation to CO₂, could lower the selectivity towards the desired nitrile. For instance, in the ammoxidation of 2-chlorotoluene, a maximum yield of 76% of 2-chlorobenzonitrile was obtained at 425 °C over a vanadate-based catalyst.[3][4]

Comparative Data for Ammoxidation Catalysts
Catalyst SystemStarting MaterialTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
Ti-V-Sb-B-O/SiO₂ 2,3-Dichlorotoluene430 - 450100>96>95[1]
V₂O₅/γ-Al₂O₃ 2,6-Dichlorotoluene42596-79[4][6]
Vanadates 2-Chlorotoluene425--76[3][4]

Note: Data for V₂O₅/γ-Al₂O₃ and Vanadates are for closely related isomers and serve as a benchmark.

II. Liquid-Phase Cyanation of 2,3-Dichlorobenzoyl Chloride: A Two-Step Approach

An alternative route to this compound involves the cyanation of 2,3-dichlorobenzoyl chloride. This method first requires the synthesis of the benzoyl chloride from 2,3-dichlorotoluene, typically through photochlorination and subsequent hydrolysis.[7] The resulting 2,3-dichlorobenzoyl chloride is then reacted with a cyanide source in the presence of a catalyst.

Catalyst System 1: Phase-Transfer Catalysis (PTC) with Cetyltrimethylammonium Bromide (CTAB)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the cyanation of 2,3-dichlorobenzoyl chloride, a phase-transfer catalyst facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the benzoyl chloride.

Mechanism of Action: The quaternary ammonium salt, CTAB, acts as the phase-transfer agent. The lipophilic cation pairs with the cyanide anion, transporting it into the organic solvent where it can react with the 2,3-dichlorobenzoyl chloride. This avoids the need for a polar co-solvent like acetonitrile, which can complicate product isolation.[8][9]

Experimental Performance: High-throughput experimentation has shown that while catalysts like tetrabutylammonium bromide (TBABr) are effective, they can lead to inconsistent reaction profiles due to the clumping of the solid copper(I) cyanide (CuCN) used as the cyanide source.[8][9] Switching to cetyltrimethylammonium bromide (CTAB) alleviates this issue, leading to consistent reactivity. A scaled-up process using CTAB as the catalyst with CuCN as the cyanide source in toluene resulted in a 77% isolated yield of 2,3-dichlorobenzoyl cyanide.[8][9]

Catalyst System 2: Copper(I) Cyanide (CuCN) as both Reagent and Catalyst Precursor

Copper(I) cyanide can serve as both the cyanide source and a catalyst for the cyanation reaction, a process often referred to as the Rosenmund-von Braun reaction.

Mechanism of Action: The reaction likely proceeds through an oxidative addition of the 2,3-dichlorobenzoyl chloride to a soluble copper(I) species, followed by reductive elimination of the 2,3-dichlorobenzoyl cyanide. The solubility of CuCN in the reaction medium is a critical factor limiting the reaction rate.[8][9]

Experimental Performance: While CuCN is an effective cyanide source for achieving clean conversion, its low solubility can be a drawback.[8][9] In a solvent-free reaction, heating 2,3-dichlorobenzoyl chloride with CuCN at 160-165°C for 7 hours, followed by workup, can yield 2,3-dichlorobenzoyl cyanide with a 94.2% yield.[7][10] The use of a co-solvent like acetonitrile can enhance the reaction rate by improving the solubility of CuCN, but this can complicate the product isolation.[8][9]

Comparative Data for Cyanation Catalysts
Catalyst SystemStarting MaterialCyanide SourceSolventTemperature (°C)Yield (%)Reference
CTAB (Phase-Transfer) 2,3-Dichlorobenzoyl ChlorideCuCNToluene-77[8][9]
CuCN 2,3-Dichlorobenzoyl ChlorideCuCNNone (neat)160-16594.2[7][10]

III. Experimental Protocols

Protocol 1: Ammoxidation of 2,3-Dichlorotoluene using Ti-V-Sb-B-O/SiO₂ Catalyst

Catalyst Preparation: The catalyst is prepared by impregnating microspherical silica gel with a solution containing the precursors of Ti, V, Sb, and B oxides or salts. The impregnated support is aged, dried, and then activated by calcination at 500-550°C.[1]

Ammoxidation Reaction:

  • A mixture of 2,3-dichlorotoluene, liquefied ammonia, and air (molar ratio 1:2.5:27) is vaporized and preheated.[1]

  • The gaseous mixture is fed into a fluidized bed reactor containing the Ti-V-Sb-B-O/SiO₂ catalyst.[1]

  • The reaction is carried out at a temperature of 430-450°C under atmospheric pressure with a catalyst load of 130-160 g/(kg catalyst).[1]

  • The reaction is run for 8-12 hours.[1]

  • The product stream is cooled to condense and crystallize the this compound.

  • The crude product is purified by rectification.[1]

Protocol 2: Cyanation of 2,3-Dichlorobenzoyl Chloride using CTAB as a Phase-Transfer Catalyst
  • To a reactor charged with 2,3-dichlorobenzoyl chloride and toluene, add copper(I) cyanide (CuCN) and a catalytic amount of cetyltrimethylammonium bromide (CTAB).

  • The reaction mixture is stirred at a suitable temperature until the reaction is complete (monitored by HPLC).

  • Upon completion, the reaction mixture is cooled, and the solid inorganic salts are removed by filtration.

  • The organic filtrate is washed with water and brine.

  • The toluene is removed under reduced pressure to yield the crude 2,3-dichlorobenzoyl cyanide.

  • The crude product can be further purified by crystallization or distillation.

This protocol is a generalized representation based on the principles described in the cited literature.[8][9]

IV. Visualization of Catalytic Pathways

Ammoxidation_Mechanism cluster_catalyst Catalyst Surface V_ox V=O (Oxidized) V_red V-OH (Reduced) V_ox->V_red Reduction by Substrate V_red->V_ox Product This compound V_red->Product Nitrile Formation H2O Water V_red->H2O Water Formation 2,3-DCT 2,3-Dichlorotoluene 2,3-DCT->V_ox Adsorption & Activation NH3 Ammonia NH3->V_ox Adsorption O2 Oxygen (Air) O2->V_red Re-oxidation

Caption: Mars-van Krevelen mechanism for ammoxidation.

PTC_Cyanation cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase NaCN Na⁺CN⁻ Q_Br Q⁺Br⁻ (CTAB) NaCN->Q_Br Anion Exchange RCOCl 2,3-Dichlorobenzoyl Chloride RCOCN 2,3-Dichlorobenzoyl Cyanide RCOCl->RCOCN RCOCN->Q_Br Catalyst Regeneration NaCl Na⁺Cl⁻ Q_Br->NaCl Q_CN Q⁺CN⁻ Q_Br->Q_CN Q_CN->RCOCl Nucleophilic Attack

Caption: Phase-transfer catalysis cycle for cyanation.

V. Conclusion and Future Outlook

The choice of catalytic system for the synthesis of this compound is a critical decision that balances yield, selectivity, cost, and environmental impact.

For large-scale industrial production, the vapor-phase ammoxidation of 2,3-dichlorotoluene over a multi-component metal oxide catalyst like Ti-V-Sb-B-O/SiO₂ appears to be the superior route.[1] Its one-step nature, high atom economy, and exceptional yield and selectivity make it an economically and environmentally attractive option. The use of inexpensive and readily available starting materials further enhances its appeal.

The liquid-phase cyanation of 2,3-dichlorobenzoyl chloride offers a viable alternative, particularly when smaller quantities are required or when the necessary high-temperature gas-phase reactor setup is not available. The use of phase-transfer catalysis with CTAB provides a robust and consistent method with good yields, while the direct reaction with CuCN at high temperatures can achieve very high yields, albeit under more forcing conditions.[7][8][9][10]

Future research in this area will likely focus on the development of even more active and selective ammoxidation catalysts that can operate at lower temperatures, further reducing the energy consumption of the process. For the cyanation route, the exploration of non-toxic cyanide sources and more efficient and recyclable catalysts will be key areas of investigation. Ultimately, the continuous improvement of catalytic systems for the synthesis of this compound will play a crucial role in the sustainable production of essential medicines and agricultural products.

VI. References

  • Leitch, D. C., et al. (2014). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 18(11), 1374–1381. [Link]

  • Leitch, D. C., et al. (2014). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ResearchGate. [Link]

  • Babu, B. H., et al. (2015). Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. ResearchGate. [Link]

  • CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst - Google Patents.

  • Dwivedi, R., et al. (2019). A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. ResearchGate. [Link]

  • US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents.

  • Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3467-3476. [Link]

  • Ammoxidation activity of promoted and un-promoted 10 wt% V 2 O 5 /Al 2 O 3 catalysts. (Reaction conditions: catalyst weight = 3 g; Mole ratio of 2-CT/NH 3 /air = 1: 4: 15; reaction temperature = 420 °C). ResearchGate. [Link]

  • US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents.

  • Influence of promoters on the structural and catalytic functionalities of V2O5/Al2O3 catalysts for the ammoxidation of ortho-chlorotoluene. ResearchGate. [Link]

  • Dwivedi, R., et al. (2019). A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. ResearchGate. [Link]

  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF. ResearchGate. [Link]

  • Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Validation of 2,3-Dichlorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a foundational requirement for advancing a compound through the discovery pipeline. Benzonitrile derivatives, particularly halogenated isomers, are prevalent scaffolds in agrochemicals, pharmaceuticals, and materials science.[1][2] However, the synthesis of a specific positional isomer, such as 2,3-Dichlorobenzonitrile, can often yield a mixture of related isomers (e.g., 2,4-, 3,4-, or 2,6-dichlorobenzonitrile).[1] Differentiating these isomers is non-trivial, as they share the same molecular formula and weight, but their distinct substitution patterns lead to different physicochemical and biological properties.

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of this compound and its derivatives. We will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols to establish a self-validating analytical workflow.

Pillar 1: The Orthogonal Approach to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution.[3] It probes the local chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C, providing a detailed map of atomic connectivity.

Causality Behind the Choice: For differentiating dichlorobenzonitrile isomers, NMR is indispensable. The number of signals, their chemical shifts (positions), and their coupling patterns (splitting) are uniquely dictated by the molecule's symmetry and the electronic effects of the chloro and nitrile substituents.[4]

  • ¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments and their neighboring protons. For the three aromatic protons of this compound, we expect a complex set of multiplets due to the lack of symmetry. In contrast, a more symmetric isomer like 2,6-Dichlorobenzonitrile would show a simpler pattern, while the highly symmetric 3,5-isomer would yield two signals with distinct splitting.[5][6]

  • ¹³C NMR Spectroscopy: This is often the most definitive NMR experiment for isomer differentiation.[7] Each unique carbon atom in the molecule produces a distinct signal. Due to symmetry, different isomers will have a different number of aromatic carbon signals, providing a clear and immediate distinction.

Comparative NMR Data for Dichlorobenzonitrile Isomers:

IsomerStructureExpected ¹H NMR SignalsExpected Aromatic ¹³C NMR SignalsKey Differentiator
This compound C1=CC(=C(C(=C1)Cl)Cl)C#N3 (Complex Multiplets)6No symmetry; all carbons are unique.
2,4-Dichlorobenzonitrile C1=CC(=C(C=C1Cl)Cl)C#N3 (Distinct Doublet, Doublet of Doublets)6No symmetry; all carbons are unique, but splitting pattern in ¹H is more defined.[8]
2,6-Dichlorobenzonitrile C1=C(C=CC=C1Cl)C(#N)Cl2 (Triplet, Doublet)4Plane of symmetry through C1-C4 axis.
3,5-Dichlorobenzonitrile C1=C(C=C(C=C1Cl)C#N)Cl2 (Doublet, Triplet)4Plane of symmetry through C2-C5 axis.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is the primary tool for confirming molecular weight and elemental composition.[9]

Causality Behind the Choice: While standard MS cannot distinguish between isomers, High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which validates the molecular formula (C₇H₃Cl₂N for dichlorobenzonitrile).[9] Furthermore, the presence of two chlorine atoms creates a highly characteristic isotopic pattern (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) that serves as a crucial diagnostic check.[10]

Key Data Points from MS:

  • Molecular Ion Peak (M⁺): Confirms the molecular weight (approx. 171 g/mol ).[10]

  • Exact Mass (HRMS): Confirms the elemental formula (C₇H₃Cl₂N, calculated 170.9643).[10]

  • Isotopic Pattern: Confirms the presence of two chlorine atoms.

X-ray Crystallography: The Unambiguous Gold Standard

When an absolute, undeniable confirmation of structure is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.[11]

Causality Behind the Choice: If a sample can be crystallized, X-ray crystallography provides a definitive 3D model of the molecule, leaving no ambiguity about the positions of the chlorine atoms and the nitrile group on the benzene ring.[12] This method is particularly valuable when NMR data is complex or when novel derivatives are synthesized for the first time.

Pillar 2: Self-Validating Experimental Protocols

Trustworthiness in scientific data comes from robust and reproducible methodologies. The following protocols are designed to generate high-quality data for the structural validation of this compound derivatives.

Experimental Protocol 1: NMR Spectroscopic Analysis

This protocol ensures the acquisition of clean, high-resolution spectra necessary for structural assignment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified dichlorobenzonitrile derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; ensure the compound is fully soluble.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the homogenous solution to a 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup & ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[4]

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to ensure each carbon signal appears as a singlet.

    • A greater number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • If needed, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure. Compare the number of signals in the ¹³C spectrum to the expected number for the target isomer.

Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for assessing purity and confirming molecular weight.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[13]

  • Instrumentation & Method Setup:

    • Use a GC system coupled to a mass spectrometer (preferably with a quadrupole or ion trap analyzer).

    • Install a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms).

    • Set up a temperature gradient program for the GC oven to ensure separation of the analyte from any impurities or isomers. A typical program might start at 100°C and ramp to 250°C.

    • Set the MS to scan a mass range that includes the expected molecular weight (e.g., m/z 50-250).

  • Analysis:

    • Inject a small volume (typically 1 µL) of the sample into the GC inlet.

    • Acquire the data. The output will be a total ion chromatogram (TIC), showing peaks as they elute from the column over time.

  • Data Analysis:

    • Examine the TIC for purity. A single, sharp peak indicates a pure compound.

    • Analyze the mass spectrum corresponding to the main peak. Confirm that the molecular ion (M⁺) and the characteristic Cl₂ isotopic pattern match the target compound.

Experimental Protocol 3: Single-Crystal X-ray Diffraction

This protocol outlines the steps for definitive structural determination.[11]

  • Crystal Growth:

    • Grow a single crystal of the compound. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The melting point of this compound is 60-64 °C, making it a solid at room temperature and amenable to crystallization.[14]

  • Mounting and Data Collection:

    • Select a high-quality, single crystal under a microscope.

    • Mount the crystal on a goniometer head, typically in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.[11]

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal and recording the positions and intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Use specialized software to solve the phase problem and generate an initial electron density map, which reveals the atomic positions.

    • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and thermal parameters, confirming the isomeric structure unambiguously.

Pillar 3: Integrated Workflow and Visualization

A logical workflow ensures that time and resources are used efficiently while building a comprehensive and defensible data package for any this compound derivative.

cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Decision & Final Validation start Synthesized Compound purity Purity & MW Check (GC-MS) start->purity Step 1 nmr NMR Spectroscopy (¹H, ¹³C) purity->nmr Step 2 decision Is Structure Unambiguous? nmr->decision Step 3 xray X-ray Crystallography (Absolute Proof) decision->xray No / Ambiguous final Validated Structure decision->final Yes xray->final

Caption: Integrated workflow for the structural validation of dichlorobenzonitrile derivatives.

This workflow begins with a purity and molecular weight check using GC-MS. If the sample is pure and has the correct mass, NMR spectroscopy is employed to determine the specific isomeric structure. If the NMR data is conclusive, the structure is considered validated. For ambiguous cases or when absolute proof is required for patent filing or regulatory submission, X-ray crystallography provides the definitive answer.

cluster_C13 ¹³C NMR Analysis cluster_H1 ¹H NMR Analysis start NMR Data Acquired c13_check Count Aromatic ¹³C Signals start->c13_check c13_6 6 Signals c13_check->c13_6 Asymmetric c13_4 4 Signals c13_check->c13_4 Symmetric h1_check Analyze Splitting Pattern c13_6->h1_check c13_4->h1_check res_23 Conclusion: 2,3- or 2,4-DCBN h1_check->res_23 Complex Multiplets res_26 Conclusion: 2,6- or 3,5-DCBN h1_check->res_26 Simpler Patterns (e.g., T, D)

Caption: Decision logic for isomer differentiation using NMR spectroscopy.

Conclusion

Validating the structure of this compound derivatives requires a multi-faceted analytical approach. While mass spectrometry confirms the fundamental molecular formula, it is the detailed correlational data from NMR spectroscopy that provides the primary evidence for isomeric identity. For absolute, incontrovertible proof, single-crystal X-ray crystallography stands as the gold standard. By employing these techniques within a logical, self-validating workflow, researchers can proceed with confidence, knowing their compounds are structurally sound and correctly identified.

References

  • Benchchem. An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Benzonitrile.
  • PubChem. This compound | C7H3Cl2N | CID 736567. Available from: [Link]

  • Research Communities. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024-06-25).
  • Benchchem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
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  • Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
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  • Trends in Environmental Analytical Chemistry. Chromatographic techniques for the separation of halogenated organic contaminants.
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  • Google Patents. US3855264A - Preparation of halogenated benzonitrile.
  • Pearson+. There are three different isomers of dichlorobenzene. These isome... | Study Prep. Available from: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01).
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  • NIST WebBook. Benzonitrile, 2,6-dichloro-. Available from: [Link]

  • NIST WebBook. 2,4-Dichlorobenzonitrile. Available from: [Link]

  • YouTube. Proton NMR 4b Dichlorobenzene. (2020-06-29). Available from: [Link]

  • Benchchem. Distinguishing Dichloropyrazine Isomers: A Guide to NMR Spectroscopic Analysis.
  • Google Patents. CN102941081B - Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • NIH. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Available from: [Link]

  • ResearchGate. Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Available from: [Link]

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A Comparative Environmental Impact Assessment of Benzonitrile Herbicides and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the environmental impact of the benzonitrile herbicide 2,6-dichlorobenzonitrile (Dichlobenil) with other widely used herbicides. It is intended for researchers, environmental scientists, and regulatory professionals to facilitate informed decisions based on objective, data-driven insights.

Introduction to Benzonitrile Herbicides

Benzonitrile herbicides are a class of chemical compounds used to control weeds. A prominent example is 2,6-dichlorobenzonitrile, commonly known as Dichlobenil.[1][2] It is crucial to distinguish it from its isomer, 2,3-dichlorobenzonitrile, which is a different chemical compound with limited use as a herbicide.[3][4] Dichlobenil functions as a pre-emergent herbicide by inhibiting cellulose synthesis in plants, thereby affecting root development and weed establishment.[2][5] Another related compound is Chlorthiamid, which is a thioamide that rapidly converts to Dichlobenil in the soil.[6][7][8]

The environmental persistence and potential for groundwater contamination of Dichlobenil and its primary metabolite, 2,6-dichlorobenzamide (BAM), have raised significant environmental concerns.[9][10][11] This guide will delve into the environmental fate of Dichlobenil and compare its toxicological profile with other herbicides like glyphosate and pelargonic acid.

Comparative Analysis of Environmental Fate and Ecotoxicity

The environmental impact of a herbicide is determined by its persistence in soil and water, its mobility, and its toxicity to non-target organisms. The following tables summarize these key parameters for Dichlobenil and two alternative herbicides.

Table 1: Environmental Fate and Persistence
HerbicideSoil Half-Life (days)Water Half-Life (days)Potential for Groundwater ContaminationKey Metabolites
2,6-Dichlorobenzonitrile (Dichlobenil) Moderately Persistent (30-180)[1][12]Very Persistent (up to 180)[1][12]High[1][2][12]2,6-dichlorobenzamide (BAM) - persistent and mobile[9][10]
Glyphosate Low to Moderate (2-174)[5]Generally low in water column, but can persist in sedimentsModerate, depending on soil typeAminomethylphosphonic acid (AMPA)
Pelargonic Acid Low (biodegradable)[5]Low[5]Low[5]Naturally occurring fatty acid, readily biodegrades
Table 2: Ecotoxicity to Non-Target Organisms
HerbicideAcute Toxicity to Fish (LC50)Acute Toxicity to Aquatic Invertebrates (EC50)Toxicity to BirdsToxicity to Honeybees
2,6-Dichlorobenzonitrile (Dichlobenil) Moderately toxic[1]Slightly to moderately toxic[1]Practically non-toxic on an acute basis[1]Practically non-toxic[1]
Glyphosate Slightly to moderately toxic (formulations can be more toxic)Slightly to moderately toxicPractically non-toxicPractically non-toxic
Pelargonic Acid Slightly toxicSlightly toxicPractically non-toxicPractically non-toxic

Mechanism of Action and Environmental Behavior

Dichlobenil's primary mode of action is the inhibition of cellulose biosynthesis, which is crucial for plant cell wall formation.[1][2] This mechanism is effective against a broad spectrum of germinating weeds.

Degradation Pathway of Dichlobenil

The primary concern with Dichlobenil is its degradation into the highly persistent and mobile metabolite, 2,6-dichlorobenzamide (BAM).[9][10] BAM's high water solubility and low sorption to soil particles contribute to its propensity for leaching into groundwater, where it can persist for extended periods.[9]

G Dichlobenil 2,6-Dichlorobenzonitrile (Dichlobenil) BAM 2,6-Dichlorobenzamide (BAM) Dichlobenil->BAM Microbial degradation Chlorthiamid Chlorthiamid Chlorthiamid->Dichlobenil Rapid conversion in soil Groundwater Groundwater Contamination BAM->Groundwater Leaching due to high mobility and persistence

Caption: Degradation of Chlorthiamid and Dichlobenil to the persistent metabolite BAM, leading to potential groundwater contamination.

Experimental Protocols for Environmental Impact Assessment

To objectively assess the environmental impact of herbicides, standardized analytical methods are employed. These protocols are designed to quantify the concentration of the parent compound and its metabolites in various environmental matrices.

Workflow for Herbicide Residue Analysis in Water Samples

The following diagram illustrates a typical workflow for the analysis of herbicide residues in water, a critical component of environmental monitoring.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Interpretation A 1. Collect Water Sample (1L) B 2. Solid Phase Extraction (SPE) - Pass sample through DVB disk A->B C 3. Elute with Methylene Chloride B->C D 4. Concentrate Sample - Under gentle nitrogen stream C->D E 5. Add Internal Standard (e.g., 2,4,6-trichlorobenzonitrile) D->E F 6. GC/MS Analysis - Selected Ion Monitoring (SIM) E->F G 7. Quantify Analyte Concentration - Based on calibration curve F->G H 8. Compare with Regulatory Limits G->H

Caption: A generalized workflow for the analysis of herbicide residues in water samples using SPE and GC/MS.

Detailed Protocol: Solid Phase Extraction (SPE) and GC/MS Analysis of Dichlobenil and BAM in Water

This protocol is adapted from established methodologies for the analysis of benzonitrile herbicides in aqueous samples.[13]

Materials:

  • 1-liter water sample

  • Divinylbenzene (DVB) Solid Phase Extraction disks

  • Vacuum manifold

  • Methylene chloride (pesticide grade)

  • 1-Heptanol

  • Nitrogen gas, high purity

  • Internal standard solution (e.g., 2,4,6-trichlorobenzonitrile)

  • Gas chromatograph with a mass selective detector (GC/MS)

Procedure:

  • Sample Preparation:

    • Pass a 1-liter water sample through a DVB SPE disk under vacuum. The herbicides will be retained on the disk.[13]

  • Elution:

    • Elute the retained Dichlobenil and BAM from the disk with methylene chloride.[13]

  • Concentration:

    • Gently concentrate the eluate under a stream of nitrogen gas. Use 1-heptanol as a keeper to prevent complete evaporation of the analytes.[13]

  • Internal Standard Addition:

    • Add a known concentration of an internal standard, such as 2,4,6-trichlorobenzonitrile, to the concentrated sample for quantification.[13]

  • GC/MS Analysis:

    • Inject the sample into the GC/MS system. Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in detecting the target analytes.[13]

  • Quantification:

    • Quantify the concentration of Dichlobenil and BAM by comparing the peak areas of the analytes to that of the internal standard, using a calibration curve generated from standards of known concentrations.[13]

Discussion and Conclusion

The selection of a herbicide requires a careful balance between efficacy and environmental safety. While Dichlobenil is an effective pre-emergent herbicide, its environmental profile is marked by the formation of the persistent and mobile metabolite BAM, which poses a significant risk of groundwater contamination.[9][10] In contrast, herbicides like glyphosate and pelargonic acid generally exhibit lower persistence in the environment.[5] However, the environmental impact of any pesticide is complex and depends on various factors including application rates, soil type, and climate.[14][15]

This guide highlights the importance of comprehensive environmental assessment based on robust analytical data. The provided protocols offer a framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of the environmental fate of these compounds and promoting the use of more environmentally benign weed management strategies.

References

  • Wikipedia. 2,6-Dichlorobenzonitrile. [Link]

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  • Wellt Chemicals. (2024). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. [Link]

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  • AERU, University of Hertfordshire. Dichlobenil (Ref: H 133). [Link]

  • Helda, University of Helsinki. (2015). Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. [Link]

  • ResearchGate. (2013). Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): A review. [Link]

  • AERU, University of Hertfordshire. Chlorthiamid (Ref: WL 5792.). [Link]

  • Pesticide Info. Chlorthiamid - Chemical Details. [Link]

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  • Google Patents.
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  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

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  • Wikipedia. Chlorthiamide. [Link]

  • PubMed. Effects of the herbicide chlorthiamid on the olfactory mucosa. [Link]

  • PubMed. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse. [Link]

  • NCBI. Table 7-2, Analytical Methods for Determining Dichlorobenzenes in Environmental Samples. [Link]

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A Comparative Guide to the Synthesis of 2,3-Dichlorobenzonitrile: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and economical production of key intermediates is paramount. 2,3-Dichlorobenzonitrile is a crucial building block, notably in the synthesis of pharmaceuticals and herbicides.[1] The selection of a synthetic route can significantly impact project timelines, costs, and environmental footprint. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by available data to inform your decision-making process.

Introduction to this compound

This compound, with the chemical formula C₇H₃Cl₂N, is a solid at room temperature with a melting point of 60-64 °C.[2] Its strategic importance lies in its utility as a precursor to a variety of more complex molecules. For instance, it is a key intermediate in the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.[3] It is also a reactant in nucleophilic aromatic fluorination and Suzuki-Miyaura coupling reactions.[2]

This guide will focus on a cost-benefit analysis of three principal synthesis routes:

  • Ammoxidation of 2,3-Dichlorotoluene

  • The Sandmeyer Reaction of 2,3-Dichloroaniline

  • Cyanation of 2,3-Dichlorobenzene Derivatives

We will delve into the reaction mechanisms, yields, raw material accessibility, and the economic and environmental implications of each pathway.

Route 1: Ammoxidation of 2,3-Dichlorotoluene

The ammoxidation of 2,3-dichlorotoluene represents a significant industrial method for the production of this compound. This process involves the catalytic reaction of the methyl group of 2,3-dichlorotoluene with ammonia and oxygen (typically from air) in a single step to form the nitrile group.[1]

Reaction Principle and Causality

The key to this process is a highly selective catalyst that can facilitate the oxidation of the methyl group in the presence of ammonia without promoting unwanted side reactions, such as the oxidation of the aromatic ring. The reaction is a vapor-phase catalytic process carried out at high temperatures. The choice of catalyst is critical to achieving high yields and selectivity.[1] A patented catalyst system for this process is TiaVbSbcBdOx supported on microspherical silica gel, which has been shown to achieve a conversion rate of up to 100% and a selectivity of over 96%.[1]

Experimental Protocol: Catalytic Ammoxidation

The following is a generalized industrial protocol based on patent literature:[1]

  • Catalyst Preparation: The catalyst is prepared by dissolving the oxides or salts of the component elements (Titanium, Vanadium, Antimony, etc.), mixing them, and then impregnating a micro-spherical silica gel support. The mixture is aged, dried, and activated at high temperatures (500-550 °C).[1]

  • Reaction Setup: A fluidized bed reactor is filled with the prepared catalyst.

  • Reactant Feed: 2,3-dichlorotoluene, liquefied ammonia, and air are vaporized and mixed. The molar ratio of 2,3-dichlorotoluene:ammonia:air is typically around 1:2.5:27.[1]

  • Reaction: The gaseous mixture is passed through the fluidized bed reactor at a temperature of 430-450 °C under normal pressure. The reaction time is typically between 8 to 12 hours.[1]

  • Product Isolation: The reacted material is passed through a condenser to crystallize the product. The crude product is then purified by rectification to obtain the final this compound.[1]

Cost-Benefit Analysis
FeatureAnalysisSupporting Data
Yield & Selectivity Excellent; this is a highly optimized industrial process.Yields >95%, Selectivity >96%[1]
Raw Material Cost Low; 2,3-dichlorotoluene is a readily available and inexpensive byproduct of toluene chlorination.[1]-
Process Complexity One-step synthesis, which simplifies the production process.[1]-
Energy Consumption High; requires high reaction temperatures (430-450 °C).[1]-
Safety Requires careful handling of flammable gases (ammonia, vaporized toluene) at high temperatures and pressures.-
Environmental Impact Considered a "green production process" due to low pollution and simple synthesis line.[1]-

Ammoxidation_Workflow cluster_reactants Reactant Preparation cluster_reactor Vapor-Phase Reaction cluster_purification Product Isolation & Purification 2_3_Dichlorotoluene 2,3-Dichlorotoluene Fluidized_Bed_Reactor Fluidized Bed Reactor (430-450 °C, Catalyst) 2_3_Dichlorotoluene->Fluidized_Bed_Reactor Ammonia Ammonia Ammonia->Fluidized_Bed_Reactor Air Air Air->Fluidized_Bed_Reactor Condenser Condenser Fluidized_Bed_Reactor->Condenser Gaseous Product Rectification Rectification Condenser->Rectification Crude Product Final_Product This compound (>95% Yield) Rectification->Final_Product

Caption: The two-step process of the Sandmeyer reaction.

Route 3: Cyanation of 2,3-Dichlorobenzene Derivatives

Another viable route to this compound involves the direct cyanation of a suitable 2,3-dichlorobenzene derivative. Common starting materials for this approach include 2,3-dichlorobenzoyl chloride or 1,2-dichloro-3-nitrobenzene.

From 2,3-Dichlorobenzoyl Chloride

This method involves the reaction of 2,3-dichlorobenzoyl chloride with a cyanide source, often copper(I) cyanide. This reaction is a nucleophilic acyl substitution.

  • Reaction Principle: The highly reactive acyl chloride is readily attacked by the cyanide nucleophile. The use of a catalyst, such as a phase-transfer catalyst, can enhance the reaction rate and yield. [4]* Experimental Data: A scaled-up process using cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst with copper(I) cyanide as the cyanide source resulted in a 77% isolated yield of the intermediate 2,3-dichlorobenzoyl cyanide, which can then be converted to this compound. [4]A process reacting 2,3-dichlorobenzoyl chloride with cuprous cyanide in the presence of acetonitrile has also been described. [5]

From 1,2-Dichloro-3-nitrobenzene

This route involves the nucleophilic aromatic substitution of the nitro group with a cyanide group.

  • Reaction Principle: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out at elevated temperatures in the presence of a metal cyanide.

  • Industrial Application: A patented process describes the cyanation of 1,2-dichloro-3-nitrobenzene using cuprous cyanide in the presence of a basic catalyst like pyridine or quinoline at temperatures between 155 °C and 210 °C. [6]

Cost-Benefit Analysis
FeatureAnalysisSupporting Data
Yield Good to excellent, depending on the starting material and conditions.77% isolated yield from 2,3-dichlorobenzoyl chloride [4]
Raw Material Cost Varies; 2,3-dichlorobenzoyl chloride can be prepared from 2,3-dichlorotoluene. [7][8]1,2-dichloro-3-nitrobenzene is a specialty chemical.-
Process Complexity Generally a one-step reaction from the immediate precursor.-
Safety Involves the use of highly toxic cyanide salts and potentially corrosive acyl chlorides.-
Environmental Impact Generates metal-containing waste that requires proper treatment and disposal.-

dot

Cyanation_Routes cluster_route1 From Acyl Chloride cluster_route2 From Nitro Compound Start_1 2,3-Dichlorobenzoyl Chloride Product This compound Start_1->Product + Reagent_1 Start_2 1,2-Dichloro-3-nitrobenzene Start_2->Product + Reagent_2 Reagent_1 CuCN, Phase-Transfer Catalyst Reagent_2 CuCN, Pyridine/Quinoline (155-210 °C)

Caption: Two distinct pathways for the cyanation of 2,3-dichlorobenzene derivatives.

Comparative Summary and Conclusion

Synthesis RouteStarting MaterialKey AdvantagesKey DisadvantagesBest Suited For
Ammoxidation 2,3-DichlorotolueneHigh yield, low-cost raw material, one-step process, environmentally friendly. [1]High energy consumption, requires specialized catalyst and equipment.Large-scale industrial production.
Sandmeyer Reaction 2,3-DichloroanilineWell-established and versatile laboratory method.Two-step process, use of toxic and potentially unstable reagents, moderate yields.Laboratory-scale synthesis and research.
Cyanation of Derivatives 2,3-Dichlorobenzoyl Chloride or 1,2-Dichloro-3-nitrobenzeneGood yields, can be a one-step conversion from an advanced intermediate.Cost of starting material can be high, use of toxic cyanides, waste disposal concerns.Situations where the starting derivative is readily available or easily synthesized.

For researchers and drug development professionals, the choice of synthesis route for this compound is a critical decision that balances cost, efficiency, safety, and environmental impact. The ammoxidation of 2,3-dichlorotoluene is clearly the most economically viable and environmentally sound option for large-scale production, provided the necessary infrastructure is in place. For laboratory-scale synthesis and exploratory research, the Sandmeyer reaction remains a reliable, albeit more hazardous, choice. The cyanation of 2,3-dichlorobenzene derivatives offers a good alternative, particularly if the starting materials are readily accessible as part of a larger synthetic scheme.

Ultimately, the optimal route will depend on the specific needs and capabilities of the research or manufacturing team. This guide provides the foundational data and analysis to make an informed and strategic choice.

References

  • Method for synthesizing this compound by catalytic ammonia oxidation method and dedicated catalyst.
  • Sandmeyer reaction. Wikipedia.
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  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine.
  • Process for preparing 2, 6-dichloro-benzonitrile.
  • Synthesis routes of 2,3-Dichlorobenzoyl cyanide. Benchchem.
  • Efficacy of 2,3-Dichlorotoluene as a precursor compared to other isomers. Benchchem.
  • Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
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A Comparative Toxicological Assessment of 2,3-Dichlorobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzonitriles are a class of organic compounds with various industrial and agricultural applications. While the toxicity of some isomers, notably the herbicide 2,6-dichlorobenzonitrile (dichlobenil), has been extensively studied, others, such as 2,3-dichlorobenzonitrile, have a less defined toxicological profile. This guide provides a comparative analysis of the available toxicological data for this compound, its well-characterized isomer 2,6-dichlorobenzonitrile, and other isomers. Recognizing the limited peer-reviewed data for the 2,3-isomer, this document synthesizes information from safety data sheets (SDS) and leverages the comprehensive data on dichlobenil to offer a comparative perspective on potential hazards. This guide is intended to inform risk assessment and guide experimental design for professionals working with these compounds.

Toxicological Profile of this compound: An Overview of Available Data

Peer-reviewed toxicological studies specifically investigating this compound are notably scarce in publicly accessible literature. Consequently, the primary source of hazard information for this isomer is derived from safety data sheets provided by chemical suppliers.

Key Hazard Information (from Safety Data Sheets):

  • Acute Toxicity: this compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: It is an irritant to the eyes, skin, and respiratory system.[1]

  • Mechanism of Concern: A significant toxicological concern highlighted in safety data sheets is the potential for in vivo metabolism to release cyanide.[1] Cyanide is a potent inhibitor of cytochrome oxidase, a critical enzyme in cellular respiration, and its release can lead to severe systemic effects including headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[1]

  • Chronic Effects: Information on the chronic toxicity, carcinogenicity, and reproductive toxicity of this compound is not available in the reviewed literature.

Due to the absence of detailed experimental data, a direct comparison of this compound with its isomers on a quantitative basis is not possible. However, the qualitative hazard warnings provide a foundation for cautious handling and the impetus for further toxicological investigation.

In-Depth Toxicological Analysis of 2,6-Dichlorobenzonitrile (Dichlobenil)

In stark contrast to its 2,3-isomer, 2,6-dichlorobenzonitrile, commonly known as the herbicide dichlobenil, has been the subject of extensive toxicological research. This wealth of data provides a valuable reference point for understanding the potential toxicities associated with the dichlorobenzonitrile structure.

Acute and Chronic Toxicity

Studies have shown that dichlobenil exhibits moderate acute toxicity.[3] In subchronic and chronic oral toxicity studies in various animal models, the liver has been identified as a primary target organ.[3][4] At higher dietary levels, hypertrophy of the liver and kidneys has been observed in rats.[4]

Carcinogenicity

Dichlobenil is classified as a Group C chemical (possible human carcinogen) by the U.S. Environmental Protection Agency (EPA).[3] Long-term feeding studies in rats and male hamsters have shown an increased frequency of liver tumors.[5] Additionally, injection of dichlobenil in mice led to an increased incidence of lymphoma.[5][6]

Reproductive and Developmental Toxicity

Dichlobenil has been shown to affect reproduction in animal studies. In male hamsters, long-term ingestion resulted in decreased testes weight and sperm count, and prostate gland degeneration.[5] In female rabbits, ingestion of dichlobenil was associated with an increased number of unsuccessful pregnancies and an increased frequency of birth defects such as cleft palate in the offspring.[5] A no-effect level for reproduction in rats was established at a dietary level of 50 ppm or below.[4]

Olfactory Toxicity

A notable and specific toxic effect of dichlobenil is its toxicity to the olfactory mucosa.[3][7] This has been observed following dermal and inhalation exposures in animal models.[3]

Ecotoxicity

Dichlobenil is toxic to non-target aquatic and terrestrial plants.[8] It may also have chronic effects on fish and aquatic invertebrates at low concentrations.[8] The compound is moderately persistent in soil and very persistent in water, with the potential to leach into groundwater.[8]

Comparative Overview of Dichlorobenzonitrile Isomers

While detailed peer-reviewed studies are lacking for most dichlorobenzonitrile isomers besides 2,6-dichlobenil, a comparison of their hazard classifications from safety data sheets can provide a preliminary assessment of their relative acute toxicities.

Isomer CAS Number GHS Hazard Classifications (Acute Toxicity)
This compound 6574-97-6Acute Toxicity 4 (Oral, Dermal, Inhalation)[2]
2,4-Dichlorobenzonitrile 6574-98-7Acute Toxicity 4 (Oral)[9][10]
2,6-Dichlorobenzonitrile 1194-65-6Harmful in contact with skin
3,5-Dichlorobenzonitrile 6575-00-4Acute Toxicity 4 (Oral, Dermal, Inhalation)[11]

This table is based on information from safety data sheets and may not reflect the full toxicological profile of each compound.

This comparison suggests that the acute toxicity of this compound is likely in a similar range to the 3,5-isomer, and that all listed isomers present a notable level of acute hazard. The position of the chlorine atoms on the benzene ring can significantly influence the metabolic pathways and, consequently, the toxicological profile of these compounds, as seen in studies of other chlorinated aromatic hydrocarbons.[12][13][14][15]

Potential Alternatives to Dichlorobenzonitrile-Based Herbicides

Given the toxicological concerns associated with dichlobenil, particularly its persistence and potential carcinogenicity, the exploration of safer alternatives is a key area of research and development in agriculture and land management.

  • Integrated Weed Management (IWM): This approach combines various methods to control weeds, including mechanical weeding, mulching, and crop rotation, to reduce reliance on chemical herbicides.[16]

  • Alternative Herbicides: Several other chemical herbicides with different modes of action and toxicological profiles are available. Examples include:

    • Glyphosate: A broad-spectrum herbicide with a relatively short half-life in soil.[16]

    • Pelargonic Acid: A naturally derived herbicide that is non-persistent.[16]

    • Kerb Flo (Propyzamide) and Flexidor 125 (Isoxaben): A tank mix suggested as an alternative for weed control in amenity vegetation following the withdrawal of dichlobenil in some regions.[17]

    • Carfentrazone-ethyl, Dicamba, Diquat, Glufosinate ammonium, and Mesotrione are other chemical alternatives.[18]

The selection of an appropriate alternative depends on the specific application, target weeds, and environmental conditions.

Experimental Protocols

To provide context for the data presented on 2,6-dichlorobenzonitrile, this section outlines a typical experimental protocol for assessing acute oral toxicity.

Acute Oral Toxicity Study (Adapted from OECD Test Guideline 401)

  • Test Animals: Healthy, young adult rodents (e.g., rats) are used. Animals are acclimatized to laboratory conditions before the study.

  • Dosage: A single dose of the test substance is administered to the animals via oral gavage. A range of doses is typically used to determine the lethal dose for 50% of the test population (LD50).

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

This is a generalized protocol. Specific details of the studies cited in this guide may vary.

Visualizations

Logical Flow of Toxicological Assessment

Caption: Comparative data availability for dichlorobenzonitrile isomers.

Potential Metabolic Pathway of Concern for this compound

Metabolic_Pathway A This compound Ingestion/Inhalation/Dermal Absorption B Metabolic Transformation (in vivo) A->B Biotransformation C Release of Cyanide (CN-) B->C Potential Pathway D Inhibition of Cytochrome Oxidase C->D E Cellular Hypoxia and Systemic Toxicity D->E

Caption: Postulated toxic mechanism of this compound.

Conclusion

This comparative guide highlights a significant data gap in the peer-reviewed toxicological literature for this compound. Based on available safety data, it should be handled as a hazardous compound with the potential for significant acute toxicity, likely mediated by the release of cyanide. The extensive toxicological database for its isomer, 2,6-dichlorobenzonitrile (dichlobenil), reveals a profile of concern that includes moderate acute toxicity, potential carcinogenicity, and reproductive and developmental effects. This underscores the need for comprehensive toxicological evaluation of this compound to accurately characterize its risk to human health and the environment. Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound and consider less toxic alternatives where feasible.

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comparative spectroscopic analysis of dichlorobenzonitrile isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the six positional isomers of dichlorobenzonitrile (C₇H₃Cl₂N), a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, the unambiguous identification of these isomers is paramount, as their chemical and biological properties can vary significantly with the positions of the two chlorine atoms on the benzene ring.

This document provides a comprehensive examination of the spectroscopic data obtained from Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). By delving into the nuances of how the isomeric structures influence the spectral outputs, this guide serves as a practical reference for isomer differentiation and characterization.

The Isomers of Dichlorobenzonitrile

The six positional isomers of dichlorobenzonitrile are:

  • 2,3-Dichlorobenzonitrile

  • 2,4-Dichlorobenzonitrile

  • 2,5-Dichlorobenzonitrile

  • 2,6-Dichlorobenzonitrile

  • 3,4-Dichlorobenzonitrile

  • 3,5-Dichlorobenzonitrile

The varied placement of the electron-withdrawing chlorine and nitrile substituents on the aromatic ring results in unique electronic and steric environments for each isomer. These differences are the foundation for their distinct spectroscopic fingerprints.

Vibrational Spectroscopy: A Tale of Two Techniques

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the molecular vibrations of the dichlorobenzonitrile isomers. The frequencies of these vibrations are highly sensitive to the molecule's structure and symmetry, making them powerful tools for isomer differentiation.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a complementary view of the vibrational modes. Key vibrational modes for dichlorobenzonitrile isomers include the C≡N stretch, C-Cl stretches, aromatic C-H stretches, and various ring vibrations.

The position of the chlorine atoms significantly influences the vibrational frequencies. For instance, the C≡N stretching frequency, typically observed around 2230 cm⁻¹, can shift based on the electronic effects of the chlorine atoms.[1] Similarly, the C-Cl stretching modes and the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring.[2][3]

Table 1: Comparative Vibrational Spectroscopy Data (cm⁻¹) for Dichlorobenzonitrile Isomers

Vibrational ModeThis compound2,4-Dichlorobenzonitrile2,5-Dichlorobenzonitrile2,6-Dichlorobenzonitrile3,4-Dichlorobenzonitrile3,5-Dichlorobenzonitrile
C≡N Stretch (FTIR) ~2230~2235[2]~2230[4]~2230~2230~2230[1]
Aromatic C-H Stretch (FTIR) 3100-30003100-3000[2]3100-3000[4]3100-30003100-30003100-3000[1]
Aromatic C=C Stretch (FTIR) 1600-14001600-1400[2]1600-1400[4]1600-14001600-14001600-1400[1]
C-Cl Stretch (Raman) Characteristic PatternCharacteristic Pattern[5]Characteristic Pattern[4]Characteristic PatternCharacteristic PatternCharacteristic Pattern[6]

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For the dichlorobenzonitrile isomers, both ¹H and ¹³C NMR are indispensable for unambiguous identification.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The number of distinct proton signals and their multiplicities (singlet, doublet, triplet, etc.) directly reflect the symmetry of the molecule. The electron-withdrawing nature of the chlorine atoms and the nitrile group generally deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield).[7]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon atom attached to the nitrile group (the ipso-carbon) and the carbons bonded to the chlorine atoms exhibit characteristic chemical shifts. The number of unique carbon signals also reflects the molecular symmetry.

Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃, δ ppm)

Isomer¹H NMR Chemical Shifts and Multiplicities¹³C NMR Chemical Shifts
This compound 7.7-7.3 (m, 3H)~135, 134, 132, 131, 116, 114
2,4-Dichlorobenzonitrile 7.7 (d), 7.5 (d), 7.4 (dd)~139, 136, 134, 130, 116, 113[8]
2,5-Dichlorobenzonitrile 7.7 (d), 7.5 (d), 7.4 (dd)~136, 134, 133, 131, 116, 114
2,6-Dichlorobenzonitrile 7.5 (d, 2H), 7.3 (t, 1H)[9]~140, 133, 130, 117, 115[1]
3,4-Dichlorobenzonitrile 7.8 (d), 7.6 (d), 7.5 (dd)~137, 134, 133, 131, 117, 112
3,5-Dichlorobenzonitrile 7.6 (s, 2H), 7.5 (s, 1H)[10]~136, 132, 130, 117, 114[7]

Note: Chemical shifts and multiplicities (s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet) can vary with solvent and concentration.

Mass Spectrometry: Fingerprinting by Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electron Ionization (EI) is a common technique that leads to fragmentation of the molecule, producing a characteristic pattern of fragment ions that can be used for structural identification.

All dichlorobenzonitrile isomers have the same nominal molecular weight of 171 g/mol . The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

The fragmentation patterns of the isomers can differ based on the stability of the resulting fragment ions. Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom (M-35) or a nitrile group (M-26).[11]

Table 3: Key Mass Spectrometry Data (m/z) for Dichlorobenzonitrile Isomers

IsomerMolecular Ion (M⁺)Key Fragment Ions
This compound 171, 173, 175136, 101
2,4-Dichlorobenzonitrile 171, 173, 175[8]136, 101[8]
2,5-Dichlorobenzonitrile 171, 173, 175136, 101
2,6-Dichlorobenzonitrile 171, 173, 175136, 101
3,4-Dichlorobenzonitrile 171, 173, 175136, 101
3,5-Dichlorobenzonitrile 171, 173, 175[12]136, 101[12]

Note: The relative intensities of fragment ions are crucial for distinguishing isomers and can be found in spectral databases.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

FTIR and Raman Spectroscopy

Sample Preparation (FTIR-ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid dichlorobenzonitrile isomer onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Sample Preparation (Raman):

  • Place a small amount of the solid sample into a glass NMR tube or onto a microscope slide.

  • Position the sample at the focal point of the laser beam.

  • Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the dichlorobenzonitrile isomer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the dichlorobenzonitrile isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

  • Inject the sample solution into the Gas Chromatograph (GC). The GC will separate the isomer from any impurities.

  • The eluting compound will enter the Mass Spectrometer.

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of dichlorobenzonitrile isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Dichlorobenzonitrile Isomer FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS VibData Vibrational Frequencies FTIR->VibData Raman->VibData NMRData Chemical Shifts & Coupling NMR->NMRData MSData Fragmentation Pattern MS->MSData Identification Isomer Identification VibData->Identification NMRData->Identification MSData->Identification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. 2,3-Dichlorobenzonitrile (CAS 6574-97-6), a vital reactant in various synthetic pathways, presents specific hazards that demand a meticulous and informed disposal process.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Our commitment to safety and environmental stewardship is as critical as the discoveries we enable.

Part 1: Hazard Profile & Immediate Safety Protocols

Before considering disposal, a complete understanding of the compound's risks is paramount. This compound is a halogenated aromatic nitrile, a chemical class that requires specific handling due to its toxicity and potential for environmental harm.[2]

Table 1: Hazard Identification for this compound

Hazard Class GHS Pictogram Hazard Statement Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. P261, P280, P301+P312, P302+P352+P312, P304+P340+P312
Skin/Eye/Respiratory Irritation H315, H319, H335: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3] P264, P302+P352, P305+P351+P338[4]

| Chronic Aquatic Toxicity | | H411: Toxic to aquatic life with long lasting effects. | P273, P391, P501 |

Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in preventing the primary exposure routes: inhalation of the powder, dermal absorption, and eye contact.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles or full-face shield. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[5] Prevents eye irritation from airborne particles.[3]
Hand Protection Impervious gloves (e.g., Nitrile rubber). Prevents skin absorption, which is a significant route of toxic exposure.[3]
Body Protection Lab coat and appropriate protective clothing. Minimizes skin contact with dust or from spills.[5]

| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when handling outside of a fume hood or if dust generation is unavoidable. Follow OSHA regulations in 29 CFR 1910.134.[5] |

Emergency Procedures for Spills and Exposure

In the event of accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[5] The flushing dilutes and removes the chemical to minimize absorption.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical aid.[5]

  • Small Spills (in a fume hood): Carefully sweep or vacuum up the material, avoiding dust generation. Place it into a suitable, sealed, and clearly labeled disposal container.[5][6]

  • Large Spills: Evacuate the area and alert emergency responders. Contain the spillage and prevent its entry into drains or waterways.[6]

Part 2: The Disposal Decision Workflow

The proper disposal of this compound is a multi-step process governed by federal and local regulations. The primary directive is that chemical waste generators are responsible for determining if their waste is hazardous.[5] This workflow provides a logical pathway from waste generation to final disposal.

G cluster_0 Disposal Decision Workflow for this compound start This compound Waste Generated characterize Step 1: Characterize Waste (per 40 CFR Part 261) start->characterize segregate Step 2: Segregate & Contain (Check Incompatibilities) characterize->segregate select_path Step 3: Select Disposal Pathway segregate->select_path incinerate Pathway A: High-Temperature Incineration with Scrubber (>1100 °C) select_path->incinerate  Recommended landfill Pathway B: Licensed Hazardous Waste Landfill select_path->landfill  Alternative pretreat Pathway C: Lab-Scale Chemical Pre-treatment select_path->pretreat  Limited Use final_disposal Engage Professional Waste Disposal Service incinerate->final_disposal landfill->final_disposal pretreat_outcome Resulting Solution is STILL Hazardous Waste pretreat->pretreat_outcome pretreat_outcome->select_path Re-evaluate for Path A or B

Caption: Disposal Decision Workflow for this compound.

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is either "listed" or "characteristic" waste.[7]

  • Listed Wastes: this compound is not specifically found on the P- or U-lists.[5] However, if it is part of a spent solvent mixture from degreasing containing listed solvents like chlorobenzene, it could be classified as an F-listed waste (e.g., F002).[8][9]

  • Characteristic Wastes: This is the more likely classification. Due to its known harmful effects, the waste must be considered for the toxicity characteristic.[7] Its severe impact on aquatic life further strengthens its classification as an environmentally hazardous substance.

Table 3: EPA Hazardous Waste Code Considerations

Waste Code Type Applicable Code Rationale
Characteristic D002 (Corrosivity) Not applicable unless mixed with strong acids/bases.
D003 (Reactivity) Not inherently reactive, but can react violently with strong oxidizing acids.[6]
Toxicity (D004-D043) Potentially Applicable. While not explicitly listed, the inherent toxicity means it must be managed as such. A Toxicity Characteristic Leaching Procedure (TCLP) test could be required.[7]
Listed F-Codes Potentially applicable if used in specific solvent mixtures.[10]

| Shipping | UN3077 | Classified for transport as "Environmentally hazardous substance, solid, n.o.s."[6] |

Step 2: Segregation and Containment

Proper segregation is a cornerstone of laboratory safety. Never mix this compound waste with other waste streams. This prevents dangerous reactions and ensures the disposal pathway is not compromised. The waste should be stored in its original or a compatible, tightly sealed, and clearly labeled container.[5]

Table 4: Chemical Incompatibility Chart

Incompatible With Reason for Incompatibility
Strong Oxidizing Acids Can lead to extremely violent reactions.[6][11]
Strong Bases The combination of bases and nitriles can potentially produce hydrogen cyanide.[6]
Strong Reducing Agents May cause exothermic reactions.[3]

| Strong Acids | Contact with acids can liberate toxic gas.[6] |

Step 3: Selecting the Disposal Pathway

This is the most effective and environmentally sound method for destroying halogenated organic compounds.[12]

  • Methodology: The waste is incinerated in a licensed apparatus, often after being mixed with a suitable combustible solvent.[6] For hazardous waste containing over 1% halogenated organic substances, a minimum temperature of 1100 °C (2012 °F) is required by regulations like the European Industrial Emissions Directive.[13]

  • Causality: The high temperature is crucial for ensuring the complete destruction of the chlorinated aromatic ring. Incomplete combustion of chlorinated compounds can lead to the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[2]

  • Self-Validation: A critical component of this process is the downstream gas scrubber system.[14] As the compound burns, the chlorine atoms are converted primarily to hydrogen chloride (HCl) gas. A caustic scrubber neutralizes this acidic gas, preventing its release into the atmosphere and ensuring compliance with air quality standards.[12][14]

This is a less-preferred alternative. If incineration is not an option, the waste may be disposed of by burial in a licensed landfill designed to handle hazardous materials.[6] The material must be properly containerized and labeled according to all federal, state, and local regulations.

For very small quantities in an academic or research setting, chemical hydrolysis might be considered as a pre-treatment step, but it is not a final disposal method.

  • Methodology: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[15][16] For example, heating the nitrile under reflux with a sodium hydroxide solution will convert the nitrile group (-CN) into a sodium carboxylate (-COONa) and ammonia gas.[16][17]

  • Causality & Limitations: This procedure transforms the nitrile functional group, which can reduce its immediate toxicity. However, it does not destroy the chlorinated aromatic ring. The resulting solution of sodium 2,3-dichlorobenzoate is still a halogenated organic compound and must be disposed of as hazardous waste. This pathway merely changes the form of the waste, which must then be sent for disposal via Pathway A or B.

Part 3: Logistics and Regulatory Compliance

  • Labeling and Packaging: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Toxic," "Environmentally Hazardous").

  • Engage a Professional Disposal Service: The final transport, treatment, and disposal must be conducted by a certified environmental management or hazardous waste disposal company. These companies have the permits and expertise to handle such materials in compliance with all regulations.[18]

  • Maintain Documentation: Generators of hazardous waste are required to keep meticulous records, including the hazardous waste manifest, which tracks the waste from your facility to its final destination.[18]

By adhering to these detailed procedures and understanding the scientific principles that guide them, we can ensure the safe handling and disposal of this compound, upholding our professional responsibility to protect ourselves, our colleagues, and the environment.

References

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  • Incineration. Zero Waste Europe.

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Mastering Safety: A Guide to Personal Protective Equipment for 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. 2,3-Dichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a specific set of handling challenges that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step and personal protective equipment (PPE) choice, ensuring a self-validating system of safety for your laboratory.

Hazard Profile: Understanding the Intrinsic Risk

This compound (CAS No. 6574-97-6) is a white, solid organic compound. Its hazard profile, as outlined in numerous safety data sheets, classifies it as acutely toxic and an irritant. The primary routes of exposure are inhalation, skin absorption, and ingestion[1].

The toxicity of many aromatic nitriles is of particular concern. Studies have shown that nitriles can be metabolized in vivo, liberating cyanide ions[2][3][4]. Cyanide, in turn, acts as a potent inhibitor of cellular respiration by targeting cytochrome c oxidase, which can lead to rapid and severe systemic toxicity[4][5]. This metabolic potential is the critical scientific driver for the stringent PPE and handling protocols that follow. Accidental exposure can lead to symptoms ranging from skin and respiratory irritation to severe, life-threatening cyanide poisoning[1][6].

Table 1: Hazard Classification of this compound

Hazard ClassGHS ClassificationKey Considerations
Acute Toxicity, Oral Category 4Harmful if swallowed[3].
Acute Toxicity, Dermal Category 4Harmful in contact with skin[3].
Acute Toxicity, Inhalation Category 4Harmful if inhaled[3].
Skin Irritation Category 2Causes skin irritation[6].
Eye Irritation Category 2Causes serious eye irritation[6].
Respiratory Irritation STOT SE 3Causes respiratory tract irritation[6][7].
Hazardous to the Aquatic Environment Chronic 2Toxic to aquatic life with long-lasting effects[3].

The Core Directive: Engineering Controls First

Before any discussion of PPE, the principle of the hierarchy of controls must be emphasized. The most effective safety measure is to eliminate or reduce the hazard at its source. For this compound, this means all handling procedures must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to keep airborne concentrations of the powdered chemical low, protecting the user from inhalation, which is a primary exposure route[1]. Facilities must also be equipped with an eyewash station and a safety shower[1].

Personal Protective Equipment: Your Last Line of Defense

PPE is essential for safeguarding against residual risk and in the event of a spill or engineering control failure. The selection of PPE must be deliberate and based on the specific tasks being performed.

Hand Protection: The Tactile Barrier

As this compound is harmful upon skin contact, robust hand protection is non-negotiable.

  • Field-Proven Protocol: For routine handling, such as weighing or preparing solutions, double-gloving with nitrile gloves (minimum 5-mil thickness) is the standard. This practice allows the outer glove to be removed and disposed of immediately after handling, minimizing the risk of cross-contamination to lab equipment, notebooks, and personal items.

  • Causality: The nitrile polymer provides a physical barrier, but all glove materials are eventually permeated by chemicals. The breakthrough time is the critical variable[6][11]. For disposable nitrile gloves, this time can be as short as a few minutes with aggressive solvents[12]. Therefore, they are intended for splash protection only . Any visible contamination necessitates immediate removal and replacement[8][13]. Never wash or reuse disposable gloves.

Eye and Face Protection: Shielding Sensitive Tissues
  • Standard Protocol: At a minimum, chemical safety goggles that conform to OSHA's 29 CFR 1910.133 regulations are mandatory whenever this compound is handled[1]. Standard safety glasses with side shields do not provide adequate protection from splashes or airborne dust.

  • Escalation of Protection: When there is a significant risk of splashing—for example, during large-scale solution transfers or reaction quenching—a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact. A full-facepiece respirator also serves this purpose[4].

Respiratory Protection: Preventing Inhalation

Given that this compound is a fine powder and harmful if inhaled, respiratory protection is critical, especially when handling the substance outside of a fume hood is unavoidable or during a spill response.

  • For Weighing and Handling Solids: When handling small quantities of the solid inside a properly functioning chemical fume hood, a NIOSH-approved N95 disposable particulate respirator is the minimum requirement[3][14]. This protects against inhaling fine dust particles generated during transfer.

  • For Spill Cleanup or Inadequate Ventilation: In situations where dust generation is significant, ventilation is poor, or during the cleanup of a large spill, a higher level of protection is required. A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) cartridges and P100 (HEPA) particulate filters should be used[14][15]. The P100 filter provides maximum efficiency against all particulates, while the OV/AG cartridge would offer protection against any vapors.

  • Programmatic Requirement: The use of respirators requires a formal respiratory protection program, including medical evaluation, training, and fit testing, as mandated by OSHA.

Protective Clothing: Body Coverage

A standard flame-resistant laboratory coat is required for all routine procedures. For tasks with a higher risk of spillage or contamination, a polyethylene-coated disposable gown or a chemical-resistant apron worn over the lab coat is recommended. Contaminated clothing must be removed immediately, and shoes should be kept covered or decontaminated before exiting the work area[1].

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount for safety. The following procedural diagrams outline the critical steps for PPE selection and use.

PPE_Selection_Workflow

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Contaminated Area) d1 1. Lab Coat / Gown d2 2. Respirator (Perform Seal Check) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (Over Gown Cuff) d4->d5 f1 1. Decontaminate/Wipe Outer Gloves f2 2. Remove Outer Gloves f1->f2 f3 3. Remove Lab Coat / Gown (Turn Inside Out) f2->f3 f4 4. Remove Goggles / Shield (Handle by Strap) f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Remove Respirator f5->f6 f7 7. Wash Hands Thoroughly f6->f7

Disposal Plan: Managing Contaminated Materials

Chemical waste generators are legally responsible for ensuring proper disposal[16]. All waste contaminated with this compound is considered hazardous waste.

  • PPE Disposal: All used disposable PPE (gloves, gowns, N95 masks) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[2][17]. Do not dispose of this material in the regular trash. Contaminated gloves should be placed in a plastic bag and sealed before being placed in the main hazardous waste bin to minimize aerosolization[17].

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of through your institution's hazardous waste program. For halogenated organic compounds, high-temperature incineration is the preferred disposal method. To ensure complete destruction and prevent the formation of toxic byproducts like dioxins, a combustion temperature of at least 1100°C with a residence time of over 1-2 seconds is required[1][9][18].

  • Chemical Decontamination: An alternative, lab-scale decontamination method for nitriles is alkaline hydrolysis. Heating the nitrile under reflux with an alkali solution (e.g., sodium hydroxide) will hydrolyze the nitrile group to a carboxylate salt and ammonia, which are generally less toxic and more easily disposed of[19][20]. However, this procedure should only be performed by trained personnel and the resulting solution must still be disposed of as hazardous waste according to institutional policy.

  • Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[16]. Only after proper decontamination can the container be considered for disposal as non-hazardous waste.

By integrating a deep understanding of the chemical hazards with meticulous, procedure-driven safety protocols, you can ensure a secure research environment. This guide provides the framework, but a culture of safety, continuous training, and adherence to your institution's specific policies are the ultimate guarantors of laboratory safety.

References

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  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
  • YourGloveSource.com. (2015, May 11). What is the best glove for the handling of chemicals?
  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54.
  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 57, 17-23.
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